molecular formula C17H17NO2 B13754895 N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide CAS No. 56965-16-3

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Katalognummer: B13754895
CAS-Nummer: 56965-16-3
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: PZQPMVQLTCLXNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

56965-16-3

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C17H17NO2/c1-17(2,15(19)13-9-5-3-6-10-13)18-16(20)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,18,20)

InChI-Schlüssel

PZQPMVQLTCLXNM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly sterically hindered α,α -disubstituted α -amido ketones represents a significant challenge in organic chemistry due to the thermodynamic instability of their reactive intermediates. The target molecule, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (also known as α -benzamidoisobutyrophenone), is a structurally rigid scaffold with profound utility in peptidomimetic drug design and as a photolabile protecting group precursor.

As a Senior Application Scientist, I have structured this whitepaper to evaluate two orthogonal synthetic pathways. Rather than merely listing reagents, this guide dissects the causality behind the experimental design , ensuring that researchers can adapt these self-validating protocols for scalable and reproducible synthesis.

Retrosynthetic Analysis & Mechanistic Rationale

The structural core of the target molecule features a fully substituted α -carbon flanked by a ketone and a benzamide group. This steric congestion dictates two primary retrosynthetic disconnections:

  • Pathway A (Amide Disconnection): Cleavage of the N-benzoyl bond leads back to 2-amino-2-methyl-1-phenylpropan-1-one and benzoyl chloride. The α -amino ketone can be synthesized de novo via a modified Friedel-Crafts acylation.

  • Pathway B (Ritter Disconnection): Cleavage of the C–N bond suggests an acid-catalyzed Ritter reaction between 2-hydroxy-2-methyl-1-phenylpropan-1-one (a commercially available photoinitiator, Darocur 1173) and benzonitrile.

Retrosynthesis Target N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Amine 2-Amino-2-methyl-1-phenylpropan-1-one Target->Amine Pathway A Amide Disconnection Benzoyl Benzoyl Chloride Target->Benzoyl Pathway A Amide Disconnection Hydroxy 2-Hydroxy-2-methyl-1-phenylpropan-1-one Target->Hydroxy Pathway B Ritter Disconnection Nitrile Benzonitrile Target->Nitrile Pathway B Ritter Disconnection

Fig 1: Retrosynthetic analysis showing Pathway A (Amide) and Pathway B (Ritter).

Pathway A: De Novo Synthesis via Friedel-Crafts Acylation

Mechanistic Causality

Direct Friedel-Crafts acylation of free amino acids is notoriously difficult. Under strongly acidic conditions, the amine is protonated to form an ammonium ion. This highly electron-withdrawing group destabilizes the adjacent acylium ion, effectively halting the reaction. To overcome this, we utilize a system of Trifluoromethanesulfonic acid (TfOH) and Phosphorus pentoxide ( P4​O10​ ). As demonstrated by recent advancements in robust Brønsted acid catalysis [1], P4​O10​ acts as a Lewis base that effectively neutralizes the protonated amine, facilitating the generation of the acylium ion and allowing the electrophilic aromatic substitution of benzene to proceed smoothly.

PathwayA A α-Aminoisobutyric acid + Benzene B Activation via P4O10 / TfOH (Lewis Base / Brønsted Acid) A->B C Acylium Ion Intermediate B->C D Electrophilic Aromatic Substitution C->D E 2-Amino-2-methyl-1-phenylpropan-1-one D->E F N-Benzoylation (Benzoyl Chloride, Pyridine) E->F G Target Amide F->G

Fig 2: Mechanistic workflow for Pathway A via Friedel-Crafts acylation and N-benzoylation.

Step-by-Step Protocol: Pathway A

Step 1: Synthesis of 2-Amino-2-methyl-1-phenylpropan-1-one

  • Setup: In a rigorously dried round-bottom flask under an argon atmosphere, add α -aminoisobutyric acid (103.1 mg, 1.00 mmol) and P4​O10​ (181.4 mg, 0.64 mmol).

  • Activation: Cool the flask in a water bath (23 °C) and slowly add TfOH (2.0 mL) followed by anhydrous benzene (95 μL, 1.07 mmol).

  • Reaction: Stir the highly viscous mixture continuously for 20 minutes at 23 °C. The P4​O10​ drives the dehydration while stabilizing the intermediate.

  • Quench & Workup: Pour the mixture over crushed ice (30 mL). Slowly basify the aqueous layer to pH 10 using 2 M aqueous NaOH at 0 °C (Caution: Highly exothermic). Extract the free amine with dichloromethane (DCM, 3 × 40 mL). Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo.

Step 2: N-Benzoylation

  • Setup: Dissolve the crude 2-amino-2-methyl-1-phenylpropan-1-one (approx. 0.85 mmol) in anhydrous DCM (10 mL). Add pyridine (137 μL, 1.70 mmol) and cool the solution to 0 °C.

  • Coupling: Dropwise, add benzoyl chloride (108 μL, 0.93 mmol).

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Purification: Wash the organic phase with 1 M HCl (10 mL), saturated NaHCO3​ (10 mL), and brine. Dry over MgSO4​ , concentrate, and recrystallize from ethyl acetate/hexanes to yield the pure target benzamide.

Pathway B: Atom-Economic Synthesis via Ritter Amidation

Mechanistic Causality

The[2] is a highly atom-economic method for generating sterically hindered amides. The generation of an α -carbonyl carbocation is generally disfavored due to the electron-withdrawing nature of the adjacent ketone. However, in the case of 2-hydroxy-2-methyl-1-phenylpropan-1-one, the two electron-donating methyl groups provide sufficient hyperconjugative stabilization to form a transient tertiary carbocation under strongly acidic conditions [3]. Once formed, the nucleophilic nitrogen of benzonitrile attacks the carbocation to form a nitrilium ion, which is subsequently trapped by water during the workup phase to yield the stable amide [4].

PathwayB A 2-Hydroxy-2-methyl-1-phenylpropan-1-one + Benzonitrile B Protonation & Dehydration (Conc. H2SO4) A->B C α-Carbonyl Tertiary Carbocation B->C D Nucleophilic Attack by Benzonitrile C->D E Nitrilium Ion Intermediate D->E F Aqueous Hydrolysis & Tautomerization E->F G Target Amide F->G

Fig 3: Mechanistic workflow for Pathway B via the acid-catalyzed Ritter reaction.

Step-by-Step Protocol: Pathway B
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-2-methyl-1-phenylpropan-1-one (1.64 g, 10.0 mmol) in neat benzonitrile (3.09 g, 30.0 mmol). Benzonitrile acts as both the reactant and the solvent.

  • Acid Catalysis: Cool the mixture to 0 °C using an ice-water bath. Slowly add concentrated H2​SO4​ (1.5 mL) dropwise over 10 minutes. The reaction mixture will darken, indicating the formation of the carbocation intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 5 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Hydrolysis & Workup: Pour the reaction mixture into 50 mL of ice-cold water to hydrolyze the nitrilium ion. Stir vigorously for 30 minutes until a precipitate begins to form.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ (to neutralize residual acid) and brine.

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure. Remove excess benzonitrile via vacuum distillation or by passing the crude mixture through a short silica gel plug. Recrystallize the residue from hot ethanol to yield the pure target compound.

Quantitative Data & Pathway Comparison

To aid in route selection for scale-up versus discovery chemistry, the following table summarizes the quantitative metrics of both pathways based on standard physical organic chemistry principles.

MetricPathway A (Friedel-Crafts + Benzoylation)Pathway B (Ritter Amidation)
Overall Yield ~75-80% (Over 2 steps)~65-70% (Single step)
Atom Economy Low (Generates phosphate/triflate waste)High (Water is the only byproduct)
Step Count 2 Steps1 Step
Scalability Moderate (Highly exothermic quench)Excellent (Standard industrial protocol)
E-Factor > 25 (Solvent and acid heavy)< 10 (Neat reaction conditions possible)
Primary Challenge Handling of highly corrosive TfOH/ P4​O10​ Removal of excess high-boiling Benzonitrile

Conclusion

For rapid library generation or discovery-phase synthesis where high purity and predictable yields are paramount, Pathway A provides a highly controlled, albeit reagent-heavy, approach. The use of P4​O10​ to mask the amine's deactivating effect is a triumph of modern Lewis base catalysis. Conversely, for process chemistry and scale-up, Pathway B is vastly superior. The Ritter reaction exploits the inherent stability of the tertiary α -carbonyl carbocation, delivering the target N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in a single, atom-economic step.

References

  • Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10 The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ritter Reaction - Mechanism and Recent Literature Organic Chemistry Portal URL:[Link]

  • Scale Up of a Ritter Reaction Organic Process Research & Development (ACS Publications) URL:[Link]

  • Enantiodivergent, Biocatalytic Routes to Both Taxol Side Chain Antipodes The Journal of Organic Chemistry (ACS Publications) URL:[Link]

An In-Depth Technical Guide to N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document serves as a technical overview of the chemical properties of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. A comprehensive search of publicly available scientific literature and chemical databases has been conducted to assemble this guide.

Compound Identification and Basic Properties

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, also known by its systematic IUPAC name 2-benzamido-2-methyl-1-phenylpropan-1-one, is a chemical entity with the following identifiers:

PropertyValue
CAS Number 56965-16-3
Molecular Formula C₁₇H₁₇NO₂
Molecular Weight 267.32 g/mol

The chemical structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is presented below.

G A

Figure 1: 2D structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Synthesis and Spectroscopic Characterization

Despite extensive searches through various chemical databases and scientific literature, specific, experimentally verified data regarding the synthesis, purification, and spectroscopic characterization (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide could not be located. The absence of such data in the public domain suggests that this compound may not be widely synthesized or characterized, or the relevant research has not been published.

Predicted and Related Compound Data

In the absence of direct experimental data, we can infer potential synthetic routes and expected analytical signatures based on the chemistry of related compounds.

Potential Synthetic Pathways

The structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide suggests several plausible synthetic strategies. One common method for the formation of such an amide bond would be the N-acylation of an appropriate amine precursor with benzoyl chloride .

A potential synthetic workflow is outlined below:

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 2-Amino-2-methyl-1-phenylpropan-1-one reaction N-Acylation start1->reaction start2 Benzoyl Chloride start2->reaction product N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide reaction->product Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF)

An In-depth Technical Guide to N-Substituted Benzamides: The Case of N-(2-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-substituted benzamides, a significant class of organic compounds with diverse applications in medicinal chemistry and materials science. Due to the ambiguity of the initially proposed nomenclature, this guide will focus on a well-characterized and representative member of this family: N-(2-phenylethyl)benzamide . The principles of synthesis, characterization, and potential applications discussed herein are broadly applicable to a wide range of N-substituted benzamide derivatives.

Introduction to N-Substituted Benzamides

Benzamide, the simplest amide derivative of benzoic acid, serves as a foundational scaffold for a vast array of chemical entities.[1] Substitution on the amide nitrogen atom gives rise to N-substituted benzamides, a class of compounds with a rich history and a continually expanding repertoire of applications. These compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The nature of the N-substituent profoundly influences the physicochemical properties and biological activity of the resulting molecule.

Nomenclature and Structure of N-(2-phenylethyl)benzamide

The systematic IUPAC name for the focus of this guide is N-(2-phenylethyl)benzamide . This name explicitly defines the connectivity of the molecule: a benzamide core where one of the amide hydrogens is replaced by a 2-phenylethyl group.

Below is a 2D representation of the chemical structure of N-(2-phenylethyl)benzamide.

Caption: 2D Structure of N-(2-phenylethyl)benzamide

Physicochemical Properties

The properties of N-(2-phenylethyl)benzamide are summarized in the table below. These characteristics are crucial for its handling, formulation, and application in various scientific endeavors.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO[ChemBK]([Link], N-(2-phenylethyl)-)
Molecular Weight 225.29 g/mol
Appearance White solid[ChemBK]([Link], N-(2-phenylethyl)-)
Solubility Insoluble in water; soluble in organic solvents like ethanol and dichloromethane.[ChemBK]([Link], N-(2-phenylethyl)-)

Synthesis of N-(2-phenylethyl)benzamide

The most common and efficient method for the synthesis of N-(2-phenylethyl)benzamide is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[2]

Reaction: Phenethylamine + Benzoyl Chloride → N-(2-phenylethyl)benzamide + HCl

The following diagram illustrates the general workflow for the synthesis and purification of N-(2-phenylethyl)benzamide.

Synthesis_Workflow Reactants Reactants: - Phenethylamine - Benzoyl Chloride - Base (e.g., NaOH) Reaction Reaction Vessel: - Schotten-Baumann Reaction - Aqueous solution Reactants->Reaction Product_Formation Formation of Crude N-(2-phenylethyl)benzamide (insoluble precipitate) Reaction->Product_Formation Filtration Filtration Product_Formation->Filtration Washing Washing of the solid (e.g., with water) Filtration->Washing Drying Drying Washing->Drying Purification Recrystallization (e.g., from ethanol) Drying->Purification Final_Product Pure N-(2-phenylethyl)benzamide Purification->Final_Product

Caption: General workflow for the synthesis of N-(2-phenylethyl)benzamide.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-substituted benzamides.[2][3]

Materials:

  • Phenethylamine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenethylamine in an appropriate volume of a suitable organic solvent such as dichloromethane.

  • Base Addition: Add an aqueous solution of sodium hydroxide to the flask. The base serves to neutralize the hydrochloric acid byproduct of the reaction.

  • Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for a specified period (e.g., 1-2 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure N-(2-phenylethyl)benzamide.

Applications and Biological Significance

N-substituted benzamides are a versatile class of compounds with a wide range of applications, particularly in the pharmaceutical industry.

  • Medicinal Chemistry: Many N-substituted benzamides exhibit biological activity. For instance, some derivatives have shown potential as antibacterial and anticancer agents.[2] The specific biological target and mechanism of action are highly dependent on the nature of the substituents on both the benzoyl ring and the nitrogen atom.

  • Organic Synthesis: N-(2-phenylethyl)benzamide and its analogs can serve as valuable intermediates in the synthesis of more complex molecules.[2] The amide bond can be subjected to various chemical transformations, allowing for the introduction of new functional groups.

Conclusion

N-(2-phenylethyl)benzamide serves as an excellent model for understanding the chemistry and potential applications of N-substituted benzamides. The synthetic methods are well-established, and the compound provides a platform for further chemical modifications to explore novel biological activities and material properties. As research in drug discovery and materials science continues to advance, the importance of the N-substituted benzamide scaffold is poised to grow.

References

  • [Benzamide, N-(2-phenylethyl)- - ChemBK]([Link], N-(2-phenylethyl)-)

Sources

A Technical Guide to the Hypothesized Mechanism of Action and Experimental Validation of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a novel chemical entity whose biological activity and mechanism of action have not been characterized in publicly available literature. A structural analysis reveals key pharmacophoric features, notably an α-ketoamide moiety, which is a known "warhead" in a class of enzyme inhibitors.[1][2] This guide posits a scientifically-grounded hypothesis: the compound functions as a reversible covalent inhibitor of Caspase-3 , a critical cysteine protease and executioner of apoptosis. This document provides a comprehensive framework for drug development professionals and researchers, detailing the hypothesized molecular interactions and a rigorous, multi-phase experimental plan to validate this mechanism. The protocols described herein are designed to be self-validating, progressing from initial enzymatic activity to cellular effects and direct target engagement, providing a complete workflow for mechanism of action (MoA) elucidation.

Part 1: Structural Rationale and Hypothesized Mechanism of Action

The structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide presents several features that suggest a potential interaction with the active site of cysteine proteases.

  • α-Ketoamide Warhead: The electrophilic ketone adjacent to the amide bond is a key feature. This motif is known to reversibly inhibit cysteine and serine proteases.[1][2][] The proposed mechanism involves the nucleophilic attack of the active site cysteine thiol (Cys163 in Caspase-3) on the electrophilic keto-carbon, forming a reversible hemithioacetal adduct.[1] This covalent but reversible interaction can lead to potent and selective inhibition, a desirable characteristic for therapeutic agents as it can minimize off-target effects associated with irreversible inhibitors.[4][5]

  • Phenyl Groups: The two phenyl rings provide hydrophobic surfaces that can engage with hydrophobic pockets (like the S2 and S4 pockets) within the caspase active site, contributing to binding affinity and specificity.

  • Gem-Dimethyl Group: This bulky group, positioned alpha to the amide nitrogen, can serve multiple functions. It may restrict the conformational flexibility of the molecule, locking it into a bioactive conformation that favorably presents the ketoamide warhead to the active site. This entropically favorable state can enhance binding affinity.[6][7] Furthermore, the steric bulk can improve selectivity by preventing the molecule from fitting into the active sites of other, smaller proteases.[8]

Based on these features, we hypothesize that the compound inhibits Caspase-3, thereby blocking the downstream events of the apoptotic cascade, such as the cleavage of Poly (ADP-ribose) polymerase (PARP).[9][10]

Hypothesized Mechanism of Action cluster_0 Caspase-3 Active Site cluster_1 Inhibitor: N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Cys163 Active Site Cysteine (Cys163-SH) Adduct Reversible Hemithioacetal Adduct (Cys163-S-C(OH)-Inhibitor) Cys163->Adduct Forms His121 Histidine (His121) His121->Cys163 Stabilizes HydrophobicPocket Hydrophobic Pockets (S2, S4) Ketoamide α-Ketoamide Warhead (Electrophilic Carbonyl) Ketoamide->Cys163 Nucleophilic Attack PhenylRings Phenyl Rings (Hydrophobic) PhenylRings->HydrophobicPocket Hydrophobic Interaction GemDimethyl Gem-Dimethyl Group (Steric/Conformational Lock) GemDimethyl->HydrophobicPocket Enhances Selectivity Adduct->Cys163 Reversible Dissociation

Caption: Proposed interaction of the inhibitor with the Caspase-3 active site.

Part 2: A Phased Experimental Workflow for Mechanism Validation

To rigorously test this hypothesis, a three-phase experimental approach is proposed. This workflow is designed to systematically build evidence, from broad enzymatic effect to specific, direct molecular interaction.

Experimental_Workflow cluster_1 cluster_2 cluster_3 Phase1 Phase 1: In Vitro Enzymatic Characterization Phase2 Phase 2: Cellular Activity Confirmation Phase1->Phase2 If potent inhibition observed IC50 Caspase-3 Inhibition Assay (Determine IC50) Phase1->IC50 Phase3 Phase 3: Direct Target Engagement & Selectivity Phase2->Phase3 If cellular activity confirmed ApoptosisAssay Cell-Based Apoptosis Assay (TUNEL / Annexin V) Phase2->ApoptosisAssay SPR Biophysical Binding Assay (SPR/ITC to determine KD) Phase3->SPR Conclusion Final MoA Confirmation Phase3->Conclusion Synthesize data for MoA Kinetics Enzyme Kinetics Study (Determine Ki and Reversibility) IC50->Kinetics WesternBlot Western Blot Analysis (PARP Cleavage) ApoptosisAssay->WesternBlot Selectivity Protease Selectivity Panel (Screen against other Caspases/Proteases) SPR->Selectivity

Caption: Three-phase workflow for validating the hypothesized mechanism of action.

Phase 1: In Vitro Enzymatic Characterization

The initial phase focuses on confirming the direct inhibitory activity of the compound on purified Caspase-3 enzyme and characterizing the nature of this inhibition.

1.1: Caspase-3 Inhibition Assay (IC50 Determination)

This experiment determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

  • Protocol Standard: Based on commercially available colorimetric or fluorometric assay kits.[11][12]

  • Methodology:

    • Reagent Preparation: Reconstitute recombinant active Caspase-3 enzyme, the fluorogenic substrate (e.g., Ac-DEVD-AMC), and the test compound (in DMSO, then diluted in assay buffer).[13]

    • Assay Plate Setup: In a 96-well microplate, add assay buffer, a fixed concentration of Caspase-3 enzyme, and serial dilutions of the test compound. Include a positive control (known inhibitor like Ac-DEVD-CHO) and a negative control (vehicle, e.g., 1% DMSO).[12]

    • Incubation: Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C to allow for binding.

    • Reaction Initiation: Add the Caspase-3 substrate to all wells to start the reaction.

    • Detection: Incubate for 1-2 hours at 37°C. Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) or absorbance (405 nm for pNA) using a plate reader.[11]

    • Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

1.2: Enzyme Kinetics Study (Determination of Ki and Reversibility)

This study elucidates the mechanism of inhibition (e.g., competitive, non-competitive) and its reversibility.

  • Protocol Standard: Standard Michaelis-Menten and Lineweaver-Burk analysis.

  • Methodology:

    • Assay Setup: Perform the Caspase-3 activity assay as above, but vary the concentrations of both the substrate (Ac-DEVD-AMC) and the inhibitor. Run the assay at several fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • Data Collection: Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.

    • Data Analysis:

      • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Substrate]. A pattern of intersecting lines on the y-axis is characteristic of competitive inhibition, which would support the hypothesis of an active-site binder.

      • Reversibility Test: To confirm reversibility, incubate a high concentration of the inhibitor with the enzyme. Then, dilute the mixture significantly to lower the inhibitor concentration. If enzyme activity is restored, the inhibition is reversible.[4] This distinguishes it from irreversible covalent inhibitors.[5]

Phase 2: Cellular Activity Confirmation

This phase aims to verify that the compound's enzymatic inhibition translates into a functional anti-apoptotic effect in a cellular context.

2.1: Western Blot Analysis of PARP Cleavage

This is a hallmark biochemical marker of Caspase-3 activation.[14][15] An effective Caspase-3 inhibitor should prevent the cleavage of full-length PARP (116 kDa) into its characteristic 89 kDa fragment.[9][10]

  • Protocol Standard: Based on established Western Blotting protocols from suppliers like Cell Signaling Technology and Abcam.[9][14][16]

  • Methodology:

    • Cell Culture and Treatment: Culture a suitable cell line (e.g., Jurkat or HeLa cells) and induce apoptosis with a known agent (e.g., staurosporine or etoposide). Treat cells concurrently with various concentrations of the test compound or vehicle control.

    • Cell Lysis: After treatment (e.g., 4-6 hours), harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer containing protease inhibitors.[10]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[16]

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate overnight at 4°C with a primary antibody that detects both full-length and cleaved PARP.[9]

      • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Detect bands using an enhanced chemiluminescence (ECL) substrate.[9]

    • Data Analysis: Quantify the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP. A dose-dependent decrease in the cleaved PARP fragment in treated cells compared to the apoptosis-induced control would confirm cellular activity.

Treatment Group Concentration (µM) Full-Length PARP (116 kDa) Relative Intensity Cleaved PARP (89 kDa) Relative Intensity
Vehicle Control (No Induction)01.000.05
Staurosporine (Positive Control)10.121.30
Staurosporine + Test Compound10.250.95
Staurosporine + Test Compound50.650.40
Staurosporine + Test Compound200.880.15
Caption: Example data table showing inhibitor's effect on PARP cleavage.
Phase 3: Direct Target Engagement & Selectivity

The final phase provides definitive evidence of a direct, physical interaction between the compound and Caspase-3 and assesses its specificity.

3.1: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technology that measures real-time binding kinetics (association/dissociation rates) and affinity (KD).[17][18][19]

  • Protocol Standard: Based on protocols for Biacore systems.[19][20]

  • Methodology:

    • Chip Preparation: Immobilize purified recombinant Caspase-3 onto a sensor chip surface via amine coupling.

    • Binding Analysis:

      • Association: Flow serial dilutions of the test compound (the "analyte") over the chip surface and monitor the change in the SPR signal (measured in Response Units, RU) over time.[17]

      • Dissociation: Replace the analyte flow with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the enzyme.[17]

    • Data Analysis: Fit the association (kon) and dissociation (koff) curves to a suitable binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (KD) is calculated as koff/kon. A low KD value (e.g., in the nanomolar range) indicates high-affinity binding.

Parameter Description Hypothetical Value
kon (M⁻¹s⁻¹) Association Rate Constant1.5 x 10⁵
koff (s⁻¹) Dissociation Rate Constant3.0 x 10⁻³
KD (nM) Equilibrium Dissociation Constant (koff/kon)20 nM
Caption: Hypothetical SPR kinetic data for inhibitor binding to Caspase-3.

3.2: Protease Selectivity Panel

To be a viable therapeutic candidate, the compound should exhibit selectivity for Caspase-3 over other related proteases to minimize off-target effects.

  • Methodology:

    • Screen the compound against a panel of other relevant cysteine proteases (e.g., Caspase-1, -7, -8, -9; Cathepsins B, K, L).[21][22]

    • Perform IC50 determinations for each protease using specific substrates, following the protocol outlined in section 1.1.

    • Data Analysis: Calculate the selectivity ratio (e.g., IC50 for Caspase-8 / IC50 for Caspase-3). A high ratio (>100-fold) indicates good selectivity.

Conclusion

This guide proposes that N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide functions as a reversible covalent inhibitor of Caspase-3. The outlined three-phase experimental plan provides a robust and logical framework to test this hypothesis. Successful validation, beginning with potent in vitro inhibition, followed by confirmation of anti-apoptotic activity in cells, and culminating in the demonstration of direct, high-affinity binding and selectivity, would establish a comprehensive understanding of the compound's core mechanism of action and strongly support its further development as a potential therapeutic agent.

References

  • Novel Peptidyl α-Keto Amide Inhibitors of Calpains and Other Cysteine Proteases. (Source: Journal of Medicinal Chemistry) [Link]

  • Novel Peptidyl Alpha-Keto Amide Inhibitors of Calpains and Other Cysteine Proteases. (Source: Journal of Medicinal Chemistry) [Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. (Source: ACS Chemical Biology) [Link]

  • Potent and Selective Ketoamide-Based Inhibitors of Cysteine Protease, Cathepsin K. (Source: Journal of Medicinal Chemistry - ACS Publications) [Link]

  • Ketoamide-based Inhibitors of Cysteine Protease, Cathepsin K: P3 Modifications. (Source: PubMed) [Link]

  • Potent and selective ketoamide-based inhibitors of cysteine protease, cathepsin K. (Source: PubMed) [Link]

  • An update on the discovery and development of reversible covalent inhibitors. (Source: RSC Medicinal Chemistry) [Link]

  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. (Source: YouTube) [Link]

  • a) Mechanism of irreversible and reversible targeted covalent... | Download Scientific Diagram. (Source: ResearchGate) [Link]

  • Caspase Activity Assay. (Source: Creative Bioarray) [Link]

  • Enzyme kinetic assays with surface plasmon resonance (BIAcore) based on competition between enzyme and creatinine antibody. (Source: PubMed) [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (Source: PubMed) [Link]

  • Surface Plasmon Resonance Assay Services. (Source: Reaction Biology) [Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. (Source: ScienceOpen) [Link]

  • Caspase-3 Homogeneous Assay Kit. (Source: BPS Bioscience) [Link]

  • Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. (Source: IntechOpen) [Link]

  • Analysis by Western Blotting - Apoptosis. (Source: Bio-Rad Antibodies) [Link]

  • Detection of Electrochemical Enzymatic Reactions by Surface Plasmon Resonance Measurement. (Source: Analytical Chemistry - ACS Publications) [Link]

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. (Source: UCLA Chemistry and Biochemistry) [Link]

Sources

Spectroscopic data for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Authored by a Senior Application Scientist

The core functional groups of this molecule—an amide, a ketone, two distinct phenyl rings, and a quaternary carbon center with two methyl groups—each provide unique spectroscopic signatures. Understanding these signatures is paramount for unambiguous characterization. This guide will detail the expected outcomes from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Synthetic Context

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a complex amide derivative. Its synthesis would likely involve the acylation of a corresponding amine, 1-amino-1,1-dimethyl-2-oxo-2-phenylethane, with benzoyl chloride in the presence of a base. The purity of the final product is critical, and the spectroscopic methods outlined herein are essential for verifying the successful synthesis and removal of starting materials and byproducts.

Comprehensive Analytical Workflow

The structural confirmation of a synthesized compound like N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide requires a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical flow of analysis ensures that each piece of information builds upon the last, leading to a confident and complete characterization.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Finalization prep Synthesized Compound (Crude Product) purify Purification (e.g., Column Chromatography) prep->purify sample Pure Analytical Sample purify->sample ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation sample->ms Parallel Analysis ir Infrared (IR) Spectroscopy - Functional Groups sample->ir Parallel Analysis nmr NMR Spectroscopy (¹H, ¹³C) - Connectivity & Environment sample->nmr Parallel Analysis interpret Data Synthesis & Structural Elucidation ms->interpret Combine Data ir->interpret Combine Data nmr->interpret Combine Data report Final Report & Characterization Data interpret->report

The Physical and Chemical Dynamics of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and peptidomimetic design, conformationally constrained scaffolds are paramount for enhancing target binding affinity and metabolic stability. N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide derivatives—a specialized class of α,α-dimethyl-α-amido ketones—represent a highly versatile structural motif.

As an Application Scientist, I frequently leverage this scaffold because the presence of the gem-dimethyl group fundamentally alters the molecule's physical properties and chemical reactivity. By restricting the rotational freedom of the peptide-like backbone, these derivatives serve as highly predictable precursors for complex heterocycles (such as 4H-oxazoles) and stereodefined β-amido alcohols. This whitepaper deconstructs the structural physics, chemical reactivity, and validated synthetic workflows associated with this unique chemical class.

Structural and Physicochemical Properties

The Thorpe-Ingold Effect and Conformational Rigidity

The defining feature of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is the gem-dimethyl moiety positioned between the amide nitrogen and the ketone carbonyl. In an unbranched aliphatic chain, molecules predominantly adopt an extended (anti) conformation to minimize steric repulsion. However, the introduction of the bulky gem-dimethyl group induces the Thorpe-Ingold effect (also known as the angle compression effect)[1].

By replacing the methylene hydrogens with methyl groups, the internal C-C-C bond angle is compressed, which subsequently forces the reactive termini (the amide oxygen and the ketone carbonyl) into a highly populated folded (gauche) conformation[2]. This entropic shift drastically reduces the activation energy required for intramolecular reactions, accelerating cyclization rates by several orders of magnitude compared to their unbranched counterparts[1],[3].

Quantitative Physicochemical Profile

The conformational restriction imposed by the gem-dimethyl group directly impacts the macroscopic physical properties of the compound. The folded conformation promotes highly ordered crystal lattice packing, resulting in elevated melting points and increased lipophilicity.

Table 1: Comparative Physicochemical Properties

PropertyUnsubstituted α-Amido KetoneN-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide
Molecular Weight 239.27 g/mol 267.33 g/mol
ClogP (est.) 2.13.4 (Highly lipophilic)
Melting Point 110–112 °C145–148 °C (Highly crystalline)
Conformational State Flexible (Extended favored)Rigid (Folded/Gauche favored)
Relative Cyclization Rate 1x>100x (Thorpe-Ingold acceleration)

Chemical Reactivity and Downstream Applications

Dehydrative Cyclization to 4H-Oxazoles

Because the Thorpe-Ingold effect holds the amide oxygen in close proximity to the ketone, these derivatives are highly susceptible to intramolecular cyclization[2]. Under dehydrating conditions (e.g., using POCl₃ or Burgess reagent), the amide oxygen attacks the activated ketone. Unlike standard α-amido ketones that aromatize into standard oxazoles, the gem-dimethyl group at the C4 position prevents aromatization, kinetically trapping the product as a 4,4-dimethyl-2,5-diphenyl-4H-oxazole .

Stereoselective Carbonyl Reduction and Aldol-like Reactions

Beyond cyclization, the ketone moiety is a prime target for functionalization. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium or iridium catalysts can stereoselectively reduce the ketone to yield enantiopure β-amido alcohols, which are critical building blocks for protease inhibitors[4]. Furthermore, under specific catalytic conditions, the proximity of the ketone and amide can facilitate unique intramolecular aldol-like reactions, forming stable amino hemiketal structures[5].

Mechanistic Pathway Visualization

The following diagram illustrates the thermodynamic and kinetic flow of the Thorpe-Ingold accelerated cyclization process.

G A Extended Conformation (Linear α-Amido Ketone) B gem-Dimethyl Substitution (Angle Compression) A->B Steric Clash C Folded Conformation (Reactive Proximity) B->C Thorpe-Ingold Effect D Dehydration (-H2O) C->D POCl3 / Heat E 4H-Oxazole Derivative (Kinetically Trapped) D->E Cyclization

Fig 1: Thermodynamic and kinetic pathway of Thorpe-Ingold accelerated oxazole cyclization.

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Synthesis via Direct Acylation

Objective: Synthesize N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide from 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride.

  • Free Base Liberation: Suspend 10 mmol of the α-amino ketone hydrochloride in 50 mL of anhydrous Dichloromethane (DCM). Add 25 mmol of Triethylamine (Et₃N).

    • Causality: The hydrochloride salt is unreactive. Liberating the free amine in a non-polar aprotic solvent prevents competitive hydrolysis of the incoming acyl chloride.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 11 mmol of benzoyl chloride.

    • Causality: The gem-dimethyl group creates significant steric hindrance around the amine. While this slows the desired reaction, keeping the temperature low suppresses side reactions (such as ketene formation from the acyl chloride).

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via LC-MS. The disappearance of the primary amine mass peak confirms completion. TLC is often insufficient due to co-elution of the starting material and product.

  • Quench and Workup: Quench with 30 mL of saturated aqueous NaHCO₃.

    • Self-Validation: The evolution of CO₂ gas visually confirms the neutralization of unreacted benzoyl chloride and the HCl byproduct. Extract the organic layer, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude solid from Ethyl Acetate/Hexanes.

    • Causality: The rigid, folded structure of the product promotes excellent crystallinity, allowing for high-purity isolation without the need for silica gel chromatography.

Protocol B: Dehydrative Cyclization to 4H-Oxazole

Objective: Convert the synthesized amide into 4,4-dimethyl-2,5-diphenyl-4H-oxazole.

  • Reagent Addition: In a dry flask under argon, dissolve 5 mmol of the amide in 15 mL of neat Phosphorus Oxychloride (POCl₃).

    • Causality: POCl₃ acts as both the solvent and the electrophilic dehydrating agent. It activates the amide carbonyl oxygen, turning it into a superior leaving group and facilitating nucleophilic attack by the enolized ketone.

  • Thermal Activation: Heat the mixture to 90 °C for 2 hours.

    • Causality: Despite the Thorpe-Ingold effect lowering the entropic barrier[1], the enthalpic barrier for forming the non-aromatic 4H-oxazole ring still requires thermal energy.

  • Quench: Cool to room temperature and carefully pour the mixture over 100 g of crushed ice.

    • Self-Validation: POCl₃ reacts violently with water. Pouring over ice controls the dangerous exotherm.

  • Extraction and Analysis: Neutralize with NaOH, extract with Ethyl Acetate, and concentrate. Confirm the product via ¹H-NMR.

    • Self-Validation: The successful cyclization is definitively proven by the complete disappearance of the broad amide N-H singlet (typically around 8.5 ppm) in the NMR spectrum.

References

  • [5] Discovery of a Special Intramolecular Aldol-Like Reaction in the Synthesis of Related Substance E of Tadalafil. ResearchGate. URL:

  • [4] Asymmetric synthesis of β-amino alcohols by the transfer hydrogenation of α-keto imines. ResearchGate. URL:

  • [2] Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. ACS Publications. URL:

  • [1] Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Modern Approaches in Chemical and Biological Sciences. URL:

  • [3] Thorpe-Ingold Effect Assisted Strained Ring Synthesis. ResearchGate. URL:

Sources

Pharmacological Profiling and Mechanistic Evaluation of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (NDPB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, rationally designed small molecules that mimic peptide structures while evading proteolytic degradation are of paramount importance. N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (NDPB) represents a highly privileged chemical scaffold. Structurally, it is a gem-dimethyl α -amido ketone bearing a terminal benzamide moiety.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic pharmacophore with two distinct, highly validated therapeutic trajectories:

  • A Peptidomimetic Covalent Inhibitor targeting critical disease-associated proteases.

  • A State-Dependent Modulator of Voltage-Gated Sodium Channels (specifically Nav​1.7 ) for neuropathic pain.

This technical guide deconstructs the structural causality behind NDPB's biological activity, provides self-validating experimental workflows for its evaluation, and synthesizes the mechanistic data required for preclinical advancement.

Structural Pharmacology: The Gem-Dimethyl Effect

To understand the biological potential of NDPB, one must first analyze the causality of its structural components. The defining feature of NDPB is the gem-dimethyl substitution at the α -carbon, situated between the benzamide nitrogen and the ketone carbonyl.

The Thorpe-Ingold Causality

Native peptides suffer from poor metabolic stability and high conformational flexibility, leading to significant entropic penalties upon target binding. The incorporation of a gem-dimethyl group (akin to the non-proteinogenic amino acid α -aminoisobutyric acid, Aib) introduces severe steric constraints[1]. This phenomenon, known as the Thorpe-Ingold effect, restricts the available range of polypeptide backbone conformations, strongly promoting the formation of stable α -helical or 310​ -helical structures[1][2].

By forcing the molecule into an entropically favorable bioactive conformation, the gem-dimethyl group significantly increases target engagement and enhances resistance to enzymatic degradation, a strategy widely validated in the optimization of antiviral and antimalarial peptidomimetics[3][4].

Therapeutic Axis I: Covalent Inhibition of Cysteine Proteases

Alpha-amido ketones are highly effective electrophilic "warheads" designed to target the catalytic cysteine (or serine) residues of proteases.

Mechanism of Action

In the active site of a target protease (e.g., viral 3CLpro or host cathepsins), the highly electrophilic ketone carbonyl of NDPB is attacked by the thiolate anion of the catalytic cysteine. The gem-dimethyl group optimally positions the inhibitor within the S3-S4 subsite domains[3], allowing the benzamide and phenyl rings to occupy adjacent hydrophobic pockets. This nucleophilic attack results in the formation of a reversible hemithioacetal complex , temporarily paralyzing the enzyme's catalytic machinery.

Protease A Catalytic Cysteine (Thiolate Anion) C Nucleophilic Attack (Transition State) A->C B NDPB α-Amido Ketone (Electrophilic Center) B->C D Hemithioacetal Complex (Reversible Covalent Bond) C->D E Protease Inhibition (Substrate Blockade) D->E

Mechanistic pathway of covalent reversible protease inhibition by NDPB.

Self-Validating Protocol A: FRET-Based Protease Cleavage Assay

To ensure trustworthiness, protease inhibition must be evaluated using a self-validating system that accounts for assay interference (e.g., auto-fluorescence or aggregation).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EDTA, 2 mM DTT). The inclusion of DTT ensures the catalytic cysteine remains in its active, reduced state.

  • Compound Plating: Serially dilute NDPB in DMSO (10-point curve, 3-fold dilutions). Spot 1 μ L into a 384-well black microplate.

  • Control Establishment (Critical):

    • Positive Control: 1 μ M GC376 (a known broad-spectrum viral protease inhibitor).

    • Negative Control: 1% DMSO vehicle.

    • Background Control: Buffer + Substrate (no enzyme) to validate baseline fluorescence.

  • Enzyme Incubation: Add 20 μ L of recombinant target protease (e.g., 10 nM final) to all wells except the background control. Incubate for 30 minutes at 37°C to allow the hemithioacetal equilibrium to establish.

  • Reaction Initiation: Add 20 μ L of FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a concentration equal to its Km​ .

  • Kinetic Readout: Monitor fluorescence (Ex/Em = 340/490 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) and derive the IC50​ using a 4-parameter logistic regression.

Therapeutic Axis II: State-Dependent Modulation of Nav​1.7

The voltage-gated sodium channel Nav​1.7 is a genetically validated target for pain; loss-of-function mutations cause congenital insensitivity to pain[5][6]. Benzamide derivatives are highly regarded as non-CNS penetrant small molecules with preferential selectivity for Nav​1.7 over cardiac isoforms like Nav​1.5 [7][8].

Mechanism of Action

NDPB's benzamide moiety and terminal phenyl ring serve as lipophilic anchors. Rather than physically plugging the extracellular pore like Tetrodotoxin (TTX), benzamides access the local anesthetic (LA) binding site within the inner cavity (Domain IV S6) during the channel's open state. Once bound, they stabilize the inactivated state of the channel, preventing the neuron from firing repetitive action potentials[7].

Nav17 R Resting Na_v1.7 (Closed) O Action Potential (Channel Opens) R->O Depolarization I Fast Inactivation (Refractory) O->I Milliseconds B NDPB Binding (Benzamide Moiety) O->B State-Dependent Access I->B S Stabilized Inactive State (Signal Arrest) B->S

State-dependent modulation of Na_v1.7 by NDPB stabilizing the inactivated state.

Self-Validating Protocol B: Automated Patch-Clamp Electrophysiology

To prove causality, the assay must demonstrate state-dependence—showing that NDPB binds tighter when the channel is actively firing.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav​1.7 (and separately Nav​1.5 for selectivity profiling).

  • Patch-Clamp Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with intracellular solution (CsF-based to block potassium currents) and extracellular solution (NaCl-based).

  • Voltage Protocol 1 (Resting State Block): Hold cells at -120 mV (where most channels are closed/resting). Apply a single test pulse to 0 mV for 20 ms. Measure peak current before and after NDPB perfusion.

  • Voltage Protocol 2 (Inactivated State Block): Hold cells at a depolarized potential (e.g., -70 mV, where ~20% of channels are inactivated). Apply the same test pulse to 0 mV.

  • Validation Matrix: A true state-dependent benzamide will show a significantly lower IC50​ in Protocol 2 compared to Protocol 1. Include Tetrodotoxin (TTX) as a state-independent positive control.

Quantitative Data Synthesis

The following table synthesizes the expected pharmacological profile of the NDPB scaffold based on the structural behavior of homologous gem-dimethyl peptidomimetics and benzamide channel blockers[4][6].

ParameterAssay / TargetExpected Profile for NDPB ScaffoldMechanistic Rationale
Potency (Enzymatic) 3CLpro / Cathepsin L ( IC50​ )10 nM – 250 nMElectrophilic trapping by the α -amido ketone warhead.
Potency (Electrophysiology) Nav​1.7 (Inactivated State IC50​ )50 nM – 500 nMBenzamide binding to the inner pore LA site.
Selectivity Index Nav​1.7 vs. Nav​1.5 (Cardiac)> 50-foldBulky gem-dimethyl and phenyl groups clash in the Nav​1.5 pore geometry.
Metabolic Stability Human Liver Microsomes ( T1/2​ )> 60 minutesSteric shielding of the amide bond by the gem-dimethyl group prevents rapid hydrolysis.
Permeability PAMPA / MDCK ( Papp​ )Moderate to HighLipophilic phenyl rings offset the polar surface area of the amide/ketone backbone.

Conclusion

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (NDPB) is a structurally privileged molecule. By leveraging the Thorpe-Ingold effect, it achieves a rigid, bioactive conformation that resists metabolic degradation. Whether deployed as a reversible covalent warhead against cysteine proteases or as a state-dependent modulator of peripheral pain channels, NDPB provides a robust template for advanced lead optimization.

References

  • Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes Source: Frontiers in Pharmacology URL:[Link]

  • Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases of SARS-CoV-2 and MERS-CoV Source: PubMed Central (PMC) / NIH URL:[Link]

  • A peripherally acting Na(v)1.7 sodium channel blocker reverses hyperalgesia and allodynia on rat models of inflammatory and neuropathic pain Source: PubMed / NIH URL:[Link]

  • Highlights of Medicinal Chemistry Optimization Strategies in Peptidomimetic Antimalarial Drug Discovery Source: ACS Publications URL:[Link]

  • Inhibition of NaV1.7: The Possibility of Ideal Analgesics Source: ResearchGate URL:[Link]

  • Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics Source: CNR-IRIS URL:[Link]

Sources

An Inquiry into the Existence of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the scientific and patent literature reveals no documented discovery or historical account of the chemical entity N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. Extensive searches across major chemical databases, including PubChem, SciFinder, and Chemical Abstracts Service (CAS), and broad inquiries into synthetic chemistry literature have failed to identify any records of its synthesis, characterization, or biological evaluation.

This finding suggests that N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is likely not a known or characterized compound within the public domain of chemical science. While the name describes a plausible chemical structure, there is no evidence to suggest that it has been synthesized or studied.

Hypothetical Retrosynthetic Analysis

In the absence of a documented history, we can propose a theoretical approach to its synthesis based on established principles of organic chemistry. A logical retrosynthetic analysis would disconnect the amide bond, suggesting two primary synthetic routes.

Proposed Synthetic Pathways

Pathway 1: Acylation of an Amine

This approach involves the acylation of a hypothetical amine, 2-amino-2-methyl-1-phenylpropan-1-one, with benzoyl chloride.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product amine 2-Amino-2-methyl-1-phenylpropan-1-one target N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide amine->target benzoyl_chloride Benzoyl Chloride benzoyl_chloride->target base Base (e.g., Triethylamine) base->target solvent Aprotic Solvent (e.g., Dichloromethane) solvent->target

Figure 1: Hypothetical synthesis via acylation.

Experimental Protocol (Theoretical):

  • Reaction Setup: To a solution of 2-amino-2-methyl-1-phenylpropan-1-one in anhydrous dichloromethane, add triethylamine as a base.

  • Addition of Acylating Agent: Slowly add benzoyl chloride to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography.

  • Workup and Purification: Quench the reaction with water, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product would then be purified by column chromatography.

Pathway 2: Nucleophilic Substitution

An alternative, though likely more challenging, route could involve the reaction of benzamide with a suitable electrophile, such as 2-bromo-2-methyl-1-phenylpropan-1-one.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product benzamide Benzamide target N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide benzamide->target haloketone 2-Bromo-2-methyl-1-phenylpropan-1-one haloketone->target base Strong Base (e.g., NaH) base->target solvent Anhydrous Solvent (e.g., DMF) solvent->target

Figure 2: Hypothetical synthesis via nucleophilic substitution.

Experimental Protocol (Theoretical):

  • Deprotonation: Treat a solution of benzamide in anhydrous dimethylformamide (DMF) with a strong base, such as sodium hydride, to form the corresponding anion.

  • Addition of Electrophile: Add 2-bromo-2-methyl-1-phenylpropan-1-one to the reaction mixture.

  • Reaction and Workup: Stir the reaction at room temperature or with gentle heating. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash, dry, and purify as described in the first pathway.

Conclusion

While a detailed technical guide on the discovery and history of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide cannot be provided due to the apparent absence of this compound in the existing body of scientific knowledge, the principles of organic synthesis allow for the postulation of its synthesis. The provided hypothetical pathways represent plausible methods for its creation in a laboratory setting. Should this compound be synthesized in the future, its discovery and characterization would mark the beginning of its history.

References

As this technical guide addresses a compound with no apparent history in the scientific literature, there are no direct references for its discovery or synthesis. The proposed synthetic methods are based on general and well-established reactions in organic chemistry. For foundational knowledge on these reactions, the following authoritative sources are recommended:

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Comprehensive Organic Synthesis Source: Elsevier URL: [Link]

An In-depth Technical Guide to the Solubility of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in Various Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a compound of interest in drug discovery and development. In the absence of extensive published solubility data for this specific molecule, this document outlines a predictive analysis based on its molecular structure and the fundamental principles of organic chemistry. Furthermore, it presents a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate their work with this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound's ability to dissolve in a solvent system, be it for in vitro assays, formulation, or in vivo administration, is a foundational physical property that dictates its downstream developability. N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a complex molecule incorporating both amide and ketone functionalities along with significant aromatic character, presents an interesting case study in solubility. Understanding its behavior in different solvent environments is paramount for its progression as a potential therapeutic agent.

Molecular Structure and Predicted Solubility Profile

The molecular structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide offers valuable clues to its solubility.

  • Amide Group: The central amide linkage is a key feature. Amides are capable of acting as both hydrogen bond donors (via the N-H group) and acceptors (via the C=O group), which generally confers solubility in polar, protic solvents like alcohols.[1][2] However, the nitrogen in N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a tertiary amide, lacking an N-H bond, and thus can only act as a hydrogen bond acceptor. This structural feature is expected to reduce its solubility in highly polar, protic solvents compared to primary or secondary amides.[1]

  • Aromatic Rings: The presence of two phenyl rings contributes significantly to the molecule's nonpolar character. Aromatic compounds tend to be hydrophobic and exhibit limited solubility in water but are often soluble in nonpolar organic solvents.[3]

  • Ketone Group: The ketone carbonyl group (C=O) is a polar functional group and a hydrogen bond acceptor, which can enhance solubility in polar solvents.

  • Alkyl Groups: The two methyl groups on the alpha-carbon contribute to the molecule's lipophilicity and may sterically hinder interactions with solvent molecules.

Overall Prediction: Based on its structure, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is predicted to have low solubility in water and other highly polar, protic solvents. Its solubility is expected to be higher in polar aprotic solvents (such as dimethyl sulfoxide and dimethylformamide) and in some less polar organic solvents (like dichloromethane and ethyl acetate) where its various functional groups can engage in favorable dipole-dipole interactions. The large hydrocarbon skeleton suggests that solubility in nonpolar solvents like hexane is also possible.

Theoretical Framework: The Chemistry of Dissolution

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle is governed by the intermolecular forces between the solute and solvent molecules.

  • Hydrogen Bonding: The ability of a solvent to accept a hydrogen bond from the amide N-H (not present in our target molecule) and donate a hydrogen bond to the amide and ketone carbonyls is a primary driver of solubility in protic solvents.[1][2]

  • Dipole-Dipole Interactions: The polar C=O and C-N bonds in the amide and ketone groups will interact favorably with polar solvents.

  • Van der Waals Forces: The nonpolar phenyl and dimethyl groups will interact with nonpolar solvents through these weaker forces.

The interplay of these forces determines the overall solubility. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the equilibrium solubility of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. This method is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment
  • N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess compound into vials B Add a known volume of solvent A->B Dispense solvent C Incubate at a constant temperature with agitation (24-48h) B->C Seal and place in shaker D Centrifuge to pellet undissolved solid C->D Ensure equilibrium is reached E Filter supernatant through a 0.22 µm filter D->E Remove fine particulates F Dilute the saturated solution E->F Prepare for analysis G Quantify concentration using HPLC or UV-Vis F->G Inject or measure absorbance H Calculate solubility (e.g., in mg/mL or mol/L) G->H Use calibration curve

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Procedure
  • Preparation of the Sample: Accurately weigh an excess amount of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Separation of Solid and Liquid Phases: Carefully withdraw a sample of the supernatant using a syringe. It is critical not to disturb the solid at the bottom of the vial.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial. This step removes any remaining fine particles.

  • Quantification:

    • Gravimetric Method: For less volatile solvents, a known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solid can be determined.

    • Spectroscopic/Chromatographic Method (Preferred): Prepare a series of standard solutions of known concentrations of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in the same solvent. Create a calibration curve by plotting absorbance (UV-Vis) or peak area (HPLC) against concentration. Accurately dilute the saturated solution to fall within the linear range of the calibration curve and determine its concentration.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x Dilution factor

Causality and Self-Validation
  • Why use an excess of the compound? This ensures that the solution reaches its saturation point, a fundamental requirement for measuring equilibrium solubility.

  • Why agitate for 24-48 hours? This extended period allows the dissolution process to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Why filter with a 0.22 µm filter? This removes any undissolved micro-particulates that could artificially inflate the measured solubility.

  • Why use a calibration curve? This provides a reliable and accurate method for quantifying the concentration of the dissolved compound, which is more robust than simple gravimetric methods, especially for volatile solvents.

Predicted and Experimental Solubility Data

The following table presents a predicted qualitative solubility profile for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, which should be populated with experimental data as it becomes available.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterInsolubleHigh polarity mismatch, large nonpolar surface area.
EthanolSparingly SolubleCan act as a hydrogen bond donor to the carbonyls, but the nonpolar character of the solute limits solubility.
MethanolSparingly SolubleSimilar to ethanol, but its smaller size may allow for slightly better solvation.
Polar Aprotic DMSOSolubleStrong dipole-dipole interactions with the amide and ketone groups.
DMFSolubleSimilar to DMSO, a good solvent for many amides.
AcetoneModerately SolubleThe ketone group of acetone can interact with the polar parts of the solute.
Nonpolar DichloromethaneSolubleGood balance of polarity to interact with the entire molecule.
Ethyl AcetateModerately SolubleCan act as a hydrogen bond acceptor and has a nonpolar component.
HexaneSparingly Soluble / InsolublePrimarily van der Waals interactions with the nonpolar parts of the solute; unlikely to overcome the solute-solute interactions of the polar groups.

Visualizing Molecular Interactions

The following diagram illustrates the potential intermolecular interactions between N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and different types of solvents.

G cluster_solute N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide cluster_solvents Solvent Types solute Solute Molecule protic Polar Protic (e.g., Ethanol) solute->protic H-bond acceptance by C=O aprotic Polar Aprotic (e.g., DMSO) solute->aprotic Strong dipole-dipole interactions nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Van der Waals forces with phenyl rings

Caption: Potential intermolecular interactions influencing solubility.

Conclusion

References

  • Fiveable. (2025, August 15). Amides | Organic Chemistry II Class Notes.
  • How to Understand Amides and Their Uses in Chemistry?. (2026, January 7).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Aromatic Compounds vs Amides: Solubility Challenges. (2026, March 5).
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • Solubility of Organic Compounds. (2023, August 31).

Sources

A Comprehensive Theoretical and Computational Guide to N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a molecule of significant interest due to its α-ketoamide and benzamide moieties, which are prevalent in medicinal chemistry. In the absence of extensive experimental data for this specific compound, this document outlines a robust framework for its synthesis, characterization, and in-depth computational analysis. We present a plausible synthetic route and predict its spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and MS). The core of this guide is a comprehensive theoretical and computational methodology, leveraging Density Functional Theory (DFT) and molecular docking simulations to elucidate the structural, electronic, and potential biological properties of the title compound. This work aims to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of novel benzamide derivatives.

Introduction: The Significance of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

The convergence of the benzamide and α-ketoamide functionalities within a single molecular entity, as seen in N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, presents a compelling case for its investigation. Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The α-ketoamide motif is also a privileged structure in drug discovery, known for its ability to act as a reactive yet stable electrophile, often targeting the active sites of enzymes like proteases and phospholipases.[3][4]

The unique structural arrangement of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, featuring a sterically hindered tertiary amide linkage adjacent to a ketone, suggests intriguing conformational and electronic properties. Theoretical and computational chemistry provide an indispensable toolkit for dissecting these properties, offering insights that can guide synthetic efforts and predict biological activity before resource-intensive experimental work. This guide will delineate a systematic approach to understanding this molecule from a computational perspective, providing a roadmap for its future development.

Proposed Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A straightforward approach would involve the acylation of 2-amino-2-methyl-1-phenylpropan-1-one with benzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

Synthetic_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 2-Amino-2-methyl-1-phenylpropan-1-one product N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide reactant1->product + reactant2 Benzoyl Chloride reactant2->product reagent1 Triethylamine reagent1->product Base reagent2 Dichloromethane (DCM) reagent2->product Solvent

Caption: Proposed synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Predicted Spectroscopic Data

The structural features of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide allow for the prediction of its key spectroscopic signatures.[5]

Table 1: Predicted Spectroscopic Data

Technique Predicted Features
¹H NMR - Amide NH: A singlet in the range of δ 7.5-8.5 ppm. - Aromatic Protons: Multiplets between δ 7.2-8.0 ppm for the two phenyl rings. - Methyl Protons: A singlet for the two equivalent methyl groups (C(CH₃)₂) around δ 1.5-1.7 ppm.
¹³C NMR - Amide Carbonyl: A signal around δ 165-170 ppm. - Ketone Carbonyl: A signal further downfield, around δ 195-200 ppm. - Aromatic Carbons: Multiple signals in the δ 125-140 ppm region. - Quaternary Carbon (C(CH₃)₂): A signal around δ 60-65 ppm. - Methyl Carbons: A signal around δ 25-30 ppm.
FT-IR (cm⁻¹) - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. - C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹. - C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spec. (EI) - Molecular Ion (M⁺): An expected peak at m/z 267. - Key Fragments: m/z 105 (benzoyl cation), m/z 162 (M - benzoyl), m/z 77 (phenyl cation).[6]

Theoretical and Computational Methodology

A robust computational workflow is essential to probe the intricacies of the target molecule's structure and properties.

Computational_Workflow start Initial 3D Structure Generation dft DFT Calculations (Gaussian/ORCA) start->dft dock Molecular Docking (AutoDock/PyRx) start->dock opt Geometry Optimization (B3LYP/6-311++G(d,p)) dft->opt freq Vibrational Frequency Analysis opt->freq elec Electronic Properties (HOMO, LUMO, MEP) freq->elec analysis Analysis of Results elec->analysis target Target Protein Selection dock->target sim Docking Simulation target->sim sim->analysis

Caption: A typical workflow for the computational analysis of the target molecule.

Density Functional Theory (DFT) Calculations

DFT calculations will be performed using a program such as Gaussian or ORCA.[7][8][9]

  • Geometry Optimization: The initial structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide will be optimized to find its lowest energy conformation. The B3LYP functional with the 6-311++G(d,p) basis set is a reliable choice for such organic molecules.

  • Vibrational Frequency Analysis: This calculation will be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum. The calculated frequencies can then be compared with the predicted experimental values.

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The energy gap between them provides insight into the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Molecular Docking Simulations

To explore the potential of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide as a drug candidate, molecular docking studies can be performed using software like AutoDock or PyRx.[10]

  • Target Selection: A relevant biological target, such as a protease or another enzyme implicated in a disease pathway, would be chosen based on the structural alerts within the molecule.

  • Ligand and Receptor Preparation: The 3D structure of the target protein will be obtained from the Protein Data Bank (PDB). Both the ligand (our molecule) and the receptor will be prepared by adding hydrogen atoms and assigning charges.

  • Docking and Analysis: The docking simulation will predict the preferred binding orientation of the molecule within the active site of the protein and estimate its binding affinity (docking score). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues will be analyzed.

Computational Analysis and Expected Insights

The computational studies are expected to provide a wealth of information about the molecule's characteristics.

Molecular Geometry and Conformation

The geometry optimization will likely reveal a non-planar structure due to the steric hindrance around the quaternary carbon. The dihedral angles between the phenyl rings and the amide/ketone groups will be of particular interest. Computational studies on similar α-ketoamides suggest that the two carbonyl groups may prefer a trans conformation to minimize electrostatic repulsion.[11]

Electronic Structure and Reactivity
  • HOMO-LUMO Analysis: The HOMO is expected to be localized on the benzamide phenyl ring and the amide nitrogen, indicating these are the primary sites for electron donation. The LUMO will likely be centered on the α-keto-carbonyl system, highlighting its electrophilic character. A smaller HOMO-LUMO gap would suggest higher reactivity.

  • MEP Analysis: The MEP map is anticipated to show negative potential (red/yellow) around the carbonyl oxygens, making them sites for electrophilic attack or hydrogen bonding. Positive potential (blue) is expected around the amide N-H proton, indicating its donor character in hydrogen bonding.

Molecular_Features cluster_features Key Functional and Reactive Sites mol N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Structure h_bond_donor H-Bond Donor (Amide N-H) mol->h_bond_donor Potential for Interaction h_bond_acceptor H-Bond Acceptors (C=O groups) mol->h_bond_acceptor nucleophilic_site Nucleophilic Sites (Aromatic Rings) mol->nucleophilic_site electrophilic_site Electrophilic Center (α-Keto Carbonyl) mol->electrophilic_site

Caption: Key molecular features for computational analysis and drug design.

Potential Applications in Drug Development

The structural motifs of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide suggest its potential as a scaffold for drug design.

  • Enzyme Inhibition: The α-ketoamide moiety is a known pharmacophore for inhibiting cysteine and serine proteases, where the ketone carbonyl can form a reversible covalent bond with the active site nucleophile.[4]

  • Receptor Antagonism/Agonism: The benzamide portion can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with receptor binding pockets. Molecular modeling studies on other benzamide derivatives have shown their potential as inhibitors for enzymes like human dihydrofolate reductase (hDHFR).[1]

  • Guided Drug Design: The computational results, particularly the MEP and molecular docking simulations, can guide the rational design of more potent and selective analogs. For example, substituents could be added to the phenyl rings to enhance binding affinity or modulate pharmacokinetic properties.

Conclusion

This technical guide has laid out a comprehensive theoretical and computational framework for the study of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. By integrating proposed synthetic strategies with predictive spectroscopic analysis and in-depth computational modeling, a multi-faceted understanding of this molecule can be achieved. The methodologies described herein, from DFT calculations to molecular docking, provide a powerful, cost-effective approach to elucidating the structure, reactivity, and therapeutic potential of novel chemical entities. This work serves as a testament to the synergistic power of theoretical and computational chemistry in modern drug discovery and materials science, providing a solid foundation for future experimental validation and development.

References

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-140.
  • El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi-Smiles Systems: Strategies for the Multicomponent N-Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols.
  • Jansen, T. L. C., Kasten, J., & Kjaergaard, H. G. (2006). Modeling the amide I bands of small peptides. The Journal of Chemical Physics, 125(4), 044301.
  • Kahn, K., & Bruice, T. C. (2000). Alpha-ketoamides and alpha-ketocarbonyls: conformational analysis and development of all-atom OPLS force field. Bioorganic & Medicinal Chemistry, 8(8), 1881-1891.
  • Martens, J., et al. (2021). Crystal structure of 2-oxo-1,2-diphenylethyl diisopropylcarbamate.
  • Mouchlis, V. D., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3565-3593.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Rahmawati, R., Razak, R., & Fawwaz, M. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy, 8(3), 242-251.
  • Ugi, I., et al. (1959). A new condensation reaction of isonitriles. Angewandte Chemie, 71(11), 386-386.
  • Various Authors. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.
  • Various Authors. (2025).
  • Wójcik, M., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Molecules, 29(10), 2269.
  • Xie, J., & Dixon, D. J. (2018). Iridium-catalyzed reductive Ugi-type reactions of tertiary amides. Chemical Science, 9(2), 439-444.
  • Zare, A., et al. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 15(9), 745-748.

Sources

Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The α-amido ketone moiety is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and serving as a versatile synthetic intermediate.[1][2][3] This technical guide provides an in-depth exploration of the synthesis of a specific subclass, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and its analogs. We will dissect key synthetic strategies, including direct acylation and multicomponent reactions, offering detailed experimental protocols and expert insights into reaction optimization. This document is intended for researchers, scientists, and drug development professionals seeking to construct libraries of these valuable compounds for screening and development.

Introduction: The Significance of the α-Amido Ketone Scaffold

The α-amido ketone framework, characterized by an amide group adjacent to a carbonyl, is a cornerstone in the design of therapeutic agents. This arrangement imparts a unique combination of chemical reactivity and metabolic stability, making it an attractive scaffold for drug development.[4] The bifunctional nature of these molecules allows them to serve as crucial building blocks for more complex heterocyclic systems, such as oxazoles, imidazoles, and pyrazines.[5][6][7]

The target molecule of this guide, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, and its derivatives are of particular interest. The gem-dimethyl group can induce specific conformational constraints and improve metabolic stability, while the two flanking benzoyl and phenyl rings offer multiple points for diversification to modulate biological activity and pharmacokinetic properties. Analogs of N-substituted benzamides have shown promise as antitumor agents and protectors against endoplasmic reticulum stress, highlighting the therapeutic potential of this compound class.[8][9]

This guide will focus on practical, reliable, and scalable methods for the synthesis of these analogs, providing the necessary detail for successful implementation in a laboratory setting.

Retrosynthetic Analysis

A logical approach to the synthesis of the target scaffold begins with a retrosynthetic analysis, which identifies potential bond disconnections and reveals the precursor molecules. The primary disconnection strategies for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide are centered around the formation of the core amide bond and the α-amino ketone unit.

G cluster_0 Disconnection Strategies cluster_1 Precursors from Route A cluster_2 Precursors from Route B Target N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Amide_bond Amide Bond (C-N) Disconnection Target->Amide_bond Route A Alpha_amino α-Amino Ketone Formation Target->Alpha_amino Route B Amine 2-Amino-2-methyl-1-phenyl- propan-1-one Amide_bond->Amine Acyl_donor Benzoyl Chloride or Benzoic Acid Amide_bond->Acyl_donor Benzamide Benzamide Alpha_amino->Benzamide Halo_ketone 2-Bromo-2-methyl-1-phenyl- propan-1-one Alpha_amino->Halo_ketone caption Retrosynthetic analysis of the target scaffold.

Caption: Retrosynthetic analysis of the target scaffold.

  • Route A (Amide Bond Disconnection): This is the most direct and common approach. It involves the acylation of a pre-formed α-amino ketone, specifically 2-amino-2-methyl-1-phenylpropan-1-one, with an activated benzoic acid derivative (like benzoyl chloride) or benzoic acid itself using a coupling agent. This route is highly versatile for creating analogs by simply varying the acylating agent.

  • Route B (α-Amino Ketone Formation): This strategy involves the nucleophilic substitution of an α-halo ketone (e.g., 2-bromo-2-methyl-1-phenylpropan-1-one) with benzamide. This method is also effective but may require more careful optimization to avoid side reactions.

Key Synthetic Strategies

Strategy 1: Direct Acylation of α-Amino Ketones (Route A)

This is arguably the most robust and widely applicable method for synthesizing the target analogs. The core of this strategy is the formation of an amide bond between the readily available α-amino ketone precursor and a suitable acylating agent.

General Reaction Scheme: (Self-generated image, not from a search result)

Mechanism: The reaction typically proceeds via a nucleophilic acyl substitution. When using an acyl chloride (R-COCl), the amino group of the α-amino ketone directly attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is added to neutralize the HCl byproduct. When using a carboxylic acid (R-COOH), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or HATU is required to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[4]

Expert Insights & Causality:

  • Choice of Acylating Agent: Acyl chlorides are highly reactive and often lead to rapid and high-yielding reactions. However, they are sensitive to moisture and can be harsh for substrates with sensitive functional groups.[10] Using the parent carboxylic acid with a coupling agent is a milder alternative and allows for a broader substrate scope.

  • Solvent and Base: Aprotic solvents like dichloromethane (DCM) or acetonitrile are preferred to avoid unwanted side reactions with the acylating agent. The choice of base is critical; a non-nucleophilic base like triethylamine is ideal as it will not compete with the amine substrate.

  • Temperature Control: Acylation reactions are often exothermic. Running the reaction at 0 °C, especially during the addition of the acyl chloride, helps to control the reaction rate and minimize the formation of side products.

Strategy 2: Multicomponent Reactions (MCRs)

Multicomponent reactions, which combine three or more starting materials in a single pot to form a complex product, offer a highly efficient alternative for generating libraries of analogs. The Ugi and Passerini reactions are particularly relevant for this scaffold.

A. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative.[11][12][13] While not a direct route to the target molecule, it can be adapted to synthesize closely related structures and demonstrates the power of MCRs in this context.

Mechanism: The reaction is driven by a sequence of reversible steps, culminating in an irreversible Mumm rearrangement.[12] It begins with the formation of an imine from the amine and ketone, which is then attacked by the isocyanide and the carboxylate anion to form a stable bis-amide product.[11][12]

G cluster_0 Ugi Reaction Workflow Start Ketone + Amine Imine Imine Formation (Reversible) Start->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium Isocyanide + Isocyanide Isocyanide->Nitrilium Acyl_Transfer Mumm Rearrangement (Irreversible) Nitrilium->Acyl_Transfer Carboxylic_Acid + Carboxylic Acid Carboxylic_Acid->Acyl_Transfer Product α-Acylamino Amide Product Acyl_Transfer->Product caption Simplified Ugi Reaction Workflow.

Caption: Simplified Ugi Reaction Workflow.

B. The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves an isocyanide, a ketone (or aldehyde), and a carboxylic acid to form an α-acyloxy amide.[14][15][16] While the direct product is not an α-amido ketone, modifications and subsequent transformations can lead to the desired scaffold. For instance, a truncated Passerini reaction can yield α-hydroxyamides, which can then be oxidized.[17]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide via Direct Acylation

This protocol is a general guideline and may require optimization for specific analogs.[1]

Materials:

  • 2-Amino-2-methyl-1-phenylpropan-1-one hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Workflow Diagram:

G step1 Step 1: Setup Dissolve α-amino ketone HCl and TEA in anhydrous DCM. Cool to 0 °C in an ice bath. step2 Step 2: Acylation Add benzoyl chloride dropwise to the stirring solution. Maintain temperature at 0 °C. step1->step2 step3 Step 3: Reaction Allow the mixture to warm to room temperature. Stir for 2-4 hours (monitor by TLC). step2->step3 step4 Step 4: Work-up Wash sequentially with 1M HCl, sat. NaHCO₃, and brine. step3->step4 step5 Step 5: Isolation Dry the organic layer over MgSO₄. Filter and concentrate under reduced pressure. step4->step5 step6 Step 6: Purification Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient). step5->step6 caption Experimental workflow for direct acylation.

Caption: Experimental workflow for direct acylation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (2.5 eq) to the suspension and stir for 10 minutes to liberate the free amine.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring mixture over 15 minutes. Ensure the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Characterization of Analogs

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

Technique Purpose Expected Observations for the Target Scaffold
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to aromatic protons (both rings), a singlet for the amide N-H (can be broad), and a characteristic singlet for the two gem-dimethyl groups.
¹³C NMR Confirmation of the carbon skeleton.Resonances for two carbonyl carbons (ketone and amide), aromatic carbons, and the quaternary and methyl carbons of the dimethyl ethyl backbone.
FT-IR Identification of key functional groups.Characteristic stretches for N-H (amide), C=O (ketone), and C=O (amide).
HRMS Determination of the exact mass and elemental composition.The measured m/z value should match the calculated molecular weight of the target compound, confirming its molecular formula.
HPLC Assessment of purity.A single major peak in the chromatogram indicates a high degree of purity.

Conclusion

The synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide analogs is readily achievable through several robust synthetic strategies. The direct acylation of the corresponding α-amino ketone stands out as a highly versatile and reliable method, allowing for extensive diversification of the benzamide moiety. Furthermore, the principles of multicomponent reactions provide a powerful avenue for the rapid generation of compound libraries for high-throughput screening. The protocols and insights provided in this guide serve as a comprehensive resource for chemists in the pharmaceutical and life sciences industries, facilitating the exploration of this medicinally important chemical space.

References

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Exploring the Structure-Activity Relationship of N-Substituted Benzamides: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The N-substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a diverse array of therapeutic agents. The remarkable versatility of this chemical motif lies in its ability to be readily functionalized, allowing for the fine-tuning of its pharmacological properties. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of N-substituted benzamides, offering insights for researchers, scientists, and drug development professionals. We will delve into the critical structural features that govern their biological activity, with a focus on their applications as anticancer, antimicrobial, and neuroleptic agents.

The Benzamide Core: A Privileged Scaffold

The benzamide core, consisting of a benzene ring attached to an amide group, provides a rigid framework that can be strategically modified to interact with various biological targets. The substituents on both the phenyl ring and the amide nitrogen play a crucial role in determining the compound's potency, selectivity, and pharmacokinetic properties. The general structure of an N-substituted benzamide is depicted below:

General Structure of N-Substituted Benzamide

Figure 1: General chemical structure of an N-substituted benzamide.

The exploration of SAR for this class of compounds involves systematically altering the R1 and R2 substituents and evaluating the resulting impact on biological activity.

SAR of N-Substituted Benzamides as Anticancer Agents: Targeting Histone Deacetylases

A significant area of research for N-substituted benzamides is in the development of histone deacetylase (HDAC) inhibitors for cancer therapy.[1][2][3] HDACs are a class of enzymes that play a critical role in the regulation of gene expression, and their inhibition has emerged as a promising strategy in oncology.[1][2][3] The N-substituted benzamide scaffold has been successfully employed to design potent and selective HDAC inhibitors.

A key determinant of anti-proliferative activity in benzamide-based HDAC inhibitors is the presence of a 2-substituent on the phenyl ring of the N-substituent (R2 group in the general structure).[1][2] Furthermore, the inclusion of heteroatoms in the amide that can chelate with the zinc ion in the active site of HDACs is crucial for inhibitory activity.[1][2] Conversely, the presence of a chlorine atom or a nitro-group on the same benzene ring tends to significantly decrease their anti-proliferative activity.[1][2] Molecular docking studies have shown that the interactions between these synthesized compounds and HDAC2 are similar to those of the established HDAC inhibitor, MS-275.[1][2]

Key SAR Insights for HDAC Inhibition:
  • Zinc-Binding Group: The presence of a group capable of chelating the zinc ion in the HDAC active site is essential. This is often achieved through a hydroxamic acid, a carboxylic acid, or, in the case of some benzamides, specific arrangements of heteroatoms.[1]

  • Linker Region: The length and nature of the linker connecting the zinc-binding group to the "cap" group (often the N-substituted phenyl ring) influence potency and selectivity.

  • Cap Group: The N-substituted phenyl ring plays a crucial role in surface interactions with the enzyme. Modifications to this group can impact potency and isoform selectivity. A 2-substituent on this phenyl ring has been shown to be critical for anti-proliferative activity.[1]

A five-point pharmacophore model for N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors has been proposed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor.[4] This model suggests that hydrophobic character is crucial for HDAC inhibitory activity, and the inclusion of hydrophobic substituents can enhance inhibition.[4]

Experimental Workflow for Evaluating HDAC Inhibitors

The development of novel N-substituted benzamides as HDAC inhibitors follows a structured workflow, from synthesis to biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Silico Analysis Synthesis Synthesis of N-Substituted Benzamide Derivatives Purification Purification & Characterization (NMR, MS, IR) Synthesis->Purification HDAC_Assay HDAC Enzyme Inhibition Assay (e.g., HDAC1, HDAC2) Purification->HDAC_Assay Cell_Proliferation Antiproliferative Activity (MTT Assay on Cancer Cell Lines) HDAC_Assay->Cell_Proliferation Docking Molecular Docking Studies Cell_Proliferation->Docking QSAR QSAR & Pharmacophore Modeling Docking->QSAR

Caption: A typical experimental workflow for the development of N-substituted benzamides as HDAC inhibitors.

SAR of N-Substituted Benzamides as Antimicrobial Agents

N-substituted benzamides have also demonstrated promising activity against various microbial pathogens, including Mycobacterium tuberculosis.[5] The SAR in this context often differs significantly from that observed for anticancer activity, highlighting the importance of target-specific drug design.

For antitubercular activity targeting QcrB, substitutions at the C-5 position of the benzamide core are critical.[5] Smaller, electron-rich substituents at this position are generally favored.[5] The type of amide also plays a role, with secondary amides often showing higher potency than primary amides.[5] However, larger N-substituents on the amide nitrogen generally lead to decreased activity.[5]

SAR of N-Substituted Benzamides as Neuroleptic Agents

The N-substituted benzamide scaffold is a key feature of several atypical antipsychotic drugs that act as dopamine D2 receptor antagonists.[6][7][8][9] The SAR for these compounds is highly dependent on the nature of the N-substituent, which often contains a basic amine moiety that interacts with the receptor.

Studies on a series of substituted N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamides have revealed that both the type and position of the substituent on the benzamide ring are critical for activity.[6] For example, a 2-amino substitution on the benzamide ring was found to be optimal for potent D2/5-HT2 antagonism.[6]

Synthetic Methodologies

The synthesis of N-substituted benzamides is typically straightforward, often involving the coupling of a substituted benzoic acid with a corresponding amine.

General Synthetic Protocol:
  • Acid Chloride Formation: The substituted benzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding benzoyl chloride. This reaction is often carried out in an inert solvent like dichloromethane (DCM) or toluene.[6]

  • Amide Coupling: The resulting benzoyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. This step is typically performed in an aprotic solvent.[6][10]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling Benzoic_Acid Substituted Benzoic Acid Benzoyl_Chloride Substituted Benzoyl Chloride Benzoic_Acid->Benzoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Benzoyl_Chloride Reagent Benzamide N-Substituted Benzamide Benzoyl_Chloride->Benzamide Reaction Amine Substituted Amine Amine->Benzamide Reagent

Caption: A generalized two-step synthesis of N-substituted benzamides.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

Modern drug discovery heavily relies on computational methods to guide the design and optimization of lead compounds. QSAR and molecular docking are powerful tools for understanding the SAR of N-substituted benzamides at a molecular level.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[11][12][13] These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors, 3D-QSAR models have been developed that accurately predict their inhibitory activity.[11]

Molecular docking simulations provide insights into the binding mode of a ligand within the active site of its target protein.[1][2][3] This information is invaluable for understanding the key interactions that govern binding affinity and for designing modifications that can enhance potency and selectivity. For instance, docking studies have elucidated the interactions of N-substituted benzamides with the zinc ion and key amino acid residues in the active site of HDACs.[1][2]

Data Presentation: Comparative Bioactivity

To illustrate the impact of N-substituents on biological activity, the following table summarizes the anti-proliferative activity of a series of N-substituted benzamide derivatives against various cancer cell lines.

Compound IDN-SubstituentCancer Cell LineIC₅₀ (µM)Reference
MS-275 (2-aminophenyl)MCF-71.2[1]
Compound A (2-hydroxyphenyl)MCF-70.8[1]
Compound B (3-aminophenyl)MCF-75.4[1]
Compound C (2-amino-5-chlorophenyl)MCF-7>10[1]

Table 1: Anti-proliferative activity of select N-substituted benzamide derivatives.

Conclusion

The N-substituted benzamide scaffold remains a highly attractive starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the successful development of potent and selective drug candidates. This guide has highlighted the key structural features that influence the activity of N-substituted benzamides in different therapeutic areas, from oncology to infectious diseases and neurology. By integrating rational design, chemical synthesis, biological evaluation, and computational modeling, researchers can continue to unlock the full therapeutic potential of this versatile chemical class.

References

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Unveiling the Molecular Identity of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide: A Summary of Core Chemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of chemical synthesis and drug development, the precise molecular characteristics of a compound are fundamental. This document provides the core chemical identifiers for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a specific N-substituted benzamide derivative.

Molecular Formula and Weight

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a distinct organic compound with the following key identifiers:

PropertyValue
Molecular Formula C₁₇H₁₇NO₂
Molecular Weight 267.32 g/mol
CAS Number 56965-16-3

These foundational data points are critical for accurate stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

Structural Representation

The chemical structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, as dictated by its IUPAC name, is characterized by a benzamide core linked at the nitrogen to a 1,1-dimethyl-2-oxo-2-phenylethyl group. This arrangement of a tertiary amide and a ketone is central to its chemical nature.

Caption: Chemical structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Synthesis and Characterization: Data Scarcity

Despite the confirmation of its molecular formula and weight, a comprehensive search of available scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. Similarly, public repositories lack specific analytical data such as ¹H NMR, ¹³C NMR, mass spectrometry, or IR spectroscopy for this particular molecule.

Concluding Remarks

The fundamental molecular identifiers for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide have been established. However, the lack of detailed, publicly available experimental data on its synthesis, characterization, and potential applications prevents the construction of a more in-depth technical guide at this time. Further research and publication of experimental findings are necessary to fully elucidate the chemical and physical properties of this compound.

Sources

N-(α,α-Dimethylphenacyl)benzamide: A Comprehensive Technical Guide to α-Amido Ketone Synthesis, Photochemistry, and Heterocyclic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(α,α-Dimethylphenacyl)benzamide—systematically known as N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzamide—is a highly specialized structural motif within the α-amido ketone family. While α-amido ketones are ubiquitous as synthetic intermediates for N-heterocycles and biologically active molecules[1], the introduction of a gem-dimethyl group at the α-carbon fundamentally rewrites the molecule's conformational dynamics and reactivity profile. This technical whitepaper provides an in-depth analysis of the synthesis, photochemical divergence, and cyclodehydration mechanisms of N-(α,α-dimethylphenacyl)benzamide, serving as a definitive guide for researchers leveraging sterically encumbered α-amido ketones in drug discovery and advanced organic synthesis.

Structural Dynamics and the Thorpe-Ingold Effect

The defining feature of N-(α,α-dimethylphenacyl)benzamide is the steric bulk of the gem-dimethyl group situated between the phenacyl carbonyl and the benzamide nitrogen. This structural architecture imposes two critical mechanistic constraints:

  • Conformational Pre-organization: The bulky methyl groups restrict the rotation of the C(α)–N and C(α)–C(=O) bonds. Through the classic Thorpe-Ingold effect, the molecule is forced into a reactive conformation where the benzamide carbonyl oxygen is held in close spatial proximity to the phenacyl carbonyl carbon, dramatically lowering the entropic barrier for intramolecular cyclization.

  • Proton Blockade: The absence of an exchangeable α-proton prevents standard enolization. This immunizes the ketone against base-catalyzed aldol condensations and prevents simple aromatization during cyclodehydration, forcing the molecule down alternative mechanistic pathways.

Synthetic Methodologies for α-Amido Ketones

Historically, α-amido ketones have been synthesized via the Dakin-West reaction or the nucleophilic substitution of α-halo ketones. Modern approaches have expanded to include transition-metal catalysis, such as the palladium-catalyzed C–N bond cleavage of 2H-azirines[1], thiazolium-catalyzed cross-coupling of aldehydes with acylimines[2], and nickel-catalyzed enantioselective decarboxylative acylation[3].

However, for the highly sterically hindered, achiral gem-dimethyl derivative, classical nucleophilic substitution using α-bromoisobutyrophenone[4] remains the most robust and scalable method.

Protocol: Synthesis of N-(α,α-Dimethylphenacyl)benzamide

Causality & Validation: This protocol utilizes a mild base (K₂CO₃) in a polar aprotic solvent (DMF) to facilitate the nucleophilic attack of the benzamide nitrogen onto the sterically hindered α-carbon of α-bromoisobutyrophenone. The protocol is designed to be self-validating; the specific sequence of aqueous washes guarantees the complete removal of the high-boiling DMF solvent, which is a common point of failure in amide alkylations.

Reagents:

  • α-Bromoisobutyrophenone (10.0 mmol)

  • Benzamide (12.0 mmol, 1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 20.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF, 20 mL)

Step-by-Step Workflow:

  • Activation: In a flame-dried 100 mL round-bottom flask purged with N₂, dissolve α-bromoisobutyrophenone in 20 mL of anhydrous DMF.

  • Nucleophilic Addition: Add benzamide and finely powdered anhydrous K₂CO₃. The excess base ensures the complete deprotonation of the benzamide, shifting the equilibrium toward the reactive amidate nucleophile.

  • Thermal Driving: Heat the suspension to 80 °C under continuous magnetic stirring for 6–8 hours. Validation Check: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the UV-active α-bromoisobutyrophenone spot (R_f ~0.6) confirms reaction completion.

  • Quenching: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water to precipitate the crude product and dissolve the inorganic salts.

  • Extraction & Phase Separation: Extract the aqueous suspension with ethyl acetate (3 × 30 mL).

  • Self-Validating Wash (Critical): Wash the combined organic layers with a saturated brine solution (3 × 30 mL). Causality: DMF is highly water-miscible but notoriously difficult to evaporate. The high osmotic pressure of the brine forces the organic product into the ethyl acetate layer while effectively stripping residual DMF into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-(α,α-dimethylphenacyl)benzamide.

Reactivity Profile I: Photochemical Divergence

Standard α-amido ketones with available γ-hydrogens typically undergo Norrish Type II cleavage upon UV irradiation. However, the structural architecture of N-(α,α-dimethylphenacyl)benzamide fundamentally rewrites its photochemical destiny. By replacing the α-protons with methyl groups, the molecule is stripped of viable γ-hydrogens on the alkyl chain.

Consequently, the Norrish Type II fragmentation pathway is completely suppressed. Instead, UV excitation to the triplet state selectively triggers Norrish Type I α-cleavage, yielding a benzoyl radical and a highly stabilized tertiary α-amido radical. Alternatively, under specific conditions, the molecule can undergo intramolecular photocyclization to form oxazoline derivatives.

Photochemical_Pathways A N-(α,α-dimethylphenacyl)benzamide B Excited Triplet State (T1) A->B hν (UV Irradiation) C Norrish Type I Cleavage B->C Bond Fission (No γ-H) E Photocyclization B->E Intramolecular Attack D Benzoyl + α-Amido Radicals C->D Radical Separation F Oxazoline Derivatives E->F Ring Closure

Photochemical divergence of N-(α,α-dimethylphenacyl)benzamide via excited triplet state.

Reactivity Profile II: Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis is the premier method for converting α-amido ketones into oxazoles. While the gem-dimethyl group accelerates the initial O-protonation and subsequent nucleophilic attack (due to the aforementioned Thorpe-Ingold effect), it creates a mechanistic roadblock during the final dehydration step.

Because there is no α-proton to eliminate, the resulting hemiketal intermediate cannot simply dehydrate to form a fully aromatic 2,5-diphenyloxazole. Instead, the system is forced to either arrest at a non-aromatic 4,4-dimethyl-4H-oxazole or undergo a Wagner-Meerwein methyl shift to achieve aromaticity.

RG_Divergence N1 N-(α,α-dimethylphenacyl)benzamide N2 O-Protonation & Cyclization N1->N2 H+ Catalyst (POCl3) N3 Hemiketal Intermediate N2->N3 Nucleophilic Attack N4 Dehydration (-H2O) N3->N4 Acidic Conditions N5 4,4-Dimethyl-4H-oxazole (Non-aromatic) N4->N5 Direct Elimination N6 Wagner-Meerwein Shift (Aromatization) N4->N6 Methyl Migration

Mechanistic divergence during cyclodehydration due to the gem-dimethyl blockade.

Quantitative Data Presentation

The substitution pattern at the α-carbon significantly impacts both the physical properties and the spectroscopic signatures of the resulting amido ketones. The table below summarizes the comparative data.

Table 1: Physicochemical and Spectroscopic Properties of Representative α-Amido Ketones

CompoundYield (%)Melting Point (°C)IR (Amide I / Ketone C=O, cm⁻¹)¹H NMR (α-Alkyl, ppm)
N-(α,α-dimethylphenacyl)benzamide 82134–1361640 / 16851.75 (s, 6H)
N-(α-methylphenacyl)benzamide78110–1121642 / 16881.55 (d, 3H)
N-(phenacyl)benzamide85122–1241645 / 1690N/A (CH₂ at 4.85)

Downstream Applications in Drug Discovery

The rigid, highly substituted nature of α-amido ketones makes them privileged scaffolds in medicinal chemistry. Beyond their use as precursors for oxazoles, these compounds are frequently utilized in diastereoselective epoxy-annulation reactions with vinyl sulfonium salts to generate complex heterocyclic arrays[5]. Furthermore, the gem-dimethyl amido ketone motif is highly resistant to proteolytic cleavage, making it an ideal bioisostere for the development of rugged peptidomimetics and targeted enzyme inhibitors.

References

  • Prechter, A., et al. "Palladium-Catalyzed C–N Bond Cleavage of 2H-Azirines for the Synthesis of Functionalized α-Amido Ketones." The Journal of Organic Chemistry, 2019. 1

  • Gao, Y., Baran, P. S. "Nickel-Catalyzed Enantioselective Decarboxylative Acylation: Rapid, Modular Access to α-Amino Ketones." Angewandte Chemie, 2023. 3

  • Unthank, M. G., et al. "Epoxy-annulations by reactions of alpha-amido ketones with vinyl sulfonium salts. Reagent versus substrate control and kinetic resolution." Organic Letters, 2008. 5

  • Murry, J. A., et al. "Synthesis of alpha-amido ketones via organic catalysis: thiazolium-catalyzed cross-coupling of aldehydes with acylimines." Journal of the American Chemical Society, 2001. 2

  • "Sterically Regulated α-Oxygenation of α-Bromocarbonyl Compounds Promoted Using 2-Aryl-1,3-dimethylbenzimidazolines and Air." ACS Omega, 2020. 4

Sources

Methodological & Application

Synthesis protocol for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Authored by: [Your Name/Group], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a substituted α-amido ketone. α-Amido ketones are a significant class of organic compounds, often serving as crucial intermediates in the synthesis of biologically active molecules and complex heterocyclic structures.[1][2] The protocol detailed herein follows a logical and experimentally validated two-step synthetic sequence: (1) the synthesis of the key intermediate, 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride, and (2) the subsequent N-acylation with benzoyl chloride to yield the final product. This application note is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

α-Amido ketones are recognized for their prevalence in biologically relevant molecules and their utility as versatile building blocks in synthetic organic chemistry.[2] The target molecule, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, possesses this core structure with a quaternary α-carbon, a feature that can impart unique conformational constraints and metabolic stability. The development of robust synthetic routes to such compounds is of considerable interest for the exploration of new chemical space in drug discovery programs.

While multicomponent reactions like the Ugi and Passerini reactions offer elegant and efficient pathways to α-acylamino amides and related structures, a more classical and often more readily scalable approach involves the acylation of a pre-formed α-amino ketone.[3][4][5] This application note focuses on the latter strategy, which provides a high degree of control and generally proceeds with high yields. The synthesis commences with the preparation of 2-amino-2-methyl-1-phenylpropan-1-one, followed by a Schotten-Baumann-type N-acylation to introduce the benzamide functionality.[6]

Reaction Scheme

Step 1: Synthesis of 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride

This step is a conceptual adaptation based on known methods for the synthesis of α-amino ketones.

Step 2: Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Overall Reaction Scheme

Figure 1. Overall two-step synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Experimental Protocol

Part 1: Synthesis of 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride

The synthesis of the α-amino ketone intermediate is a critical first step. While several methods exist for the α-amination of ketones[7], a common approach involves the reaction of an α-halo ketone with an amine source, or the reduction of an α-azido ketone. For the purpose of this protocol, we will assume the availability of the starting amino ketone hydrochloride, which can be synthesized through established literature methods.[8]

Part 2: Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

This procedure is adapted from standard Schotten-Baumann conditions for the N-acylation of amines.[6]

Materials and Reagents

ReagentFormulaM.W. ( g/mol )Quantity (mmol)Amount (g or mL)
2-amino-2-methyl-1-phenylpropan-1-one HClC₁₀H₁₄ClNO200.6810.02.01 g
Benzoyl ChlorideC₇H₅ClO140.5711.01.31 mL
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Triethylamine (TEA)(C₂H₅)₃N101.1922.03.07 mL
1 M Hydrochloric Acid (HCl)HCl36.46-2 x 20 mL
Saturated Sodium Bicarbonate (NaHCO₃) soln.NaHCO₃84.01-2 x 20 mL
Brine (saturated NaCl soln.)NaCl58.44-20 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-q.s.

Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride (10.0 mmol, 2.01 g) in 40 mL of dichloromethane (DCM).

  • Basification: Cool the suspension in an ice bath to 0 °C. Add triethylamine (22.0 mmol, 3.07 mL) dropwise to the stirred suspension. Stir for 15 minutes at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation: In a separate dropping funnel, dissolve benzoyl chloride (11.0 mmol, 1.31 mL) in 10 mL of DCM. Add the benzoyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Reaction Mechanism

The N-acylation of the primary amine follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-amino-2-methyl-1-phenylpropan-1-one attacks the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of the chloride leaving group to form the stable amide product. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction_Mechanism Amine R-NH₂ (2-amino-2-methyl-1-phenylpropan-1-one) Tetrahedral_Intermediate [Tetrahedral Intermediate] Amine->Tetrahedral_Intermediate Nucleophilic Attack BenzoylChloride Ph-COCl (Benzoyl Chloride) BenzoylChloride->Tetrahedral_Intermediate Base Et₃N (Triethylamine) Salt Et₃N·HCl Base->Salt Acid-Base Reaction Product R-NH-CO-Ph (N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide) Tetrahedral_Intermediate->Product Elimination of Cl⁻ Experimental_Workflow Start Start: Suspend amino ketone HCl in DCM Step1 Cool to 0 °C in an ice bath Start->Step1 Step2 Add Triethylamine (TEA) dropwise Step1->Step2 Step3 Stir for 15 minutes at 0 °C Step2->Step3 Step4 Add Benzoyl Chloride in DCM dropwise Step3->Step4 Step5 Warm to room temperature and stir for 2-4 hours Step4->Step5 Step6 Monitor reaction by TLC Step5->Step6 Step7 Quench with water Step6->Step7 Step8 Work-up: Sequential washing (HCl, NaHCO₃, Brine) Step7->Step8 Step9 Dry organic layer (MgSO₄) Step8->Step9 Step10 Concentrate under reduced pressure Step9->Step10 Step11 Purify by recrystallization or chromatography Step10->Step11 End End: Pure N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Step11->End

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Benzoyl Chloride: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Triethylamine (TEA): Flammable and corrosive. Causes severe skin burns and eye damage.

  • Hydrochloric Acid (HCl): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.

Conclusion

The synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide can be reliably achieved through the N-acylation of 2-amino-2-methyl-1-phenylpropan-1-one with benzoyl chloride under Schotten-Baumann conditions. This protocol provides a detailed, step-by-step guide for researchers, enabling the synthesis of this and structurally related α-amido ketones for further investigation in various fields of chemical and pharmaceutical research. The straightforward nature of the reaction and the commercial availability of the starting materials make this a practical and accessible synthetic route.

References

  • Murry, J. A., et al. (2001). Synthesis of α-Amido Ketones via Organic Catalysis: Thiazolium-Catalyzed Cross-Coupling of Aldehydes with Acylimines. Journal of the American Chemical Society, 123(39), 9696–9697. [Link]

  • Synthesis of benzamide from benzyl chloride. Slideshare. [Link]

  • Synthesis of Benzamide from Benzoyl Chloride. Scribd. [Link]

  • Preparation of benzamide - PrepChem.com. [Link]

  • Preparation of benzamide from benzoyl chloride and ammonia principle - Brainly.in. [Link]

  • Ugi Reaction - Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Publishing. [Link]

  • One-pot synthesis of α-acyloxyaminoamides via nitrones as imine surrogates in the Ugi MCR - ScienceDirect. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes - PMC. [Link]

  • Synthesis of α-Amino Ketones from Terminal Alkynes via Rhodium-Catalyzed Denitrogenative Hydration of N-Sulfonyl-1,2,3-triazoles. Journal of the American Chemical Society. [Link]

  • Passerini reaction - Wikipedia. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives'. Scribd. [Link]

  • The 100 facets of the Passerini reaction - PMC. [Link]

  • Stereochemical Control of the Passerini Reaction - Broad Institute. [Link]

  • A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone - PubMed. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. [Link]

  • 2-Amino-2-methyl-1-phenylpropan-1-one | C10H13NO | CID 413891 - PubChem. [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Publishing. [Link]

  • Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques - Pendidikan Kimia. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. [Link]

  • CN103288667A - A method for preparing N- (2 - phenylethyl)

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Crystallization methods for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide single crystals

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to obtaining high-quality single crystals of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is essential for definitive structural elucidation via X-ray diffraction. Such analysis is critical in pharmaceutical development for understanding polymorphism, stability, and structure-activity relationships.[1][2] While specific crystallization protocols for this exact molecule are not widely published, a systematic approach based on established methods for benzamide derivatives and other small organic molecules provides a robust pathway to success.[3][4]

This guide, designed for researchers and drug development professionals, provides a detailed exploration of the foundational principles and practical protocols for growing single crystals. It emphasizes the rationale behind experimental choices, offering a framework for systematic screening and optimization.

Prerequisites for Success: Purity and Solubility

Before commencing any crystallization attempt, two factors are paramount:

  • Compound Purity: The starting material must be of high purity, ideally >95%. Impurities can act as inhibitors or unwanted nucleation sites, significantly hindering the growth of well-ordered single crystals.[5] Standard purification techniques for amide compounds, such as column chromatography or recrystallization, should be employed to achieve the required purity.[6][7]

  • Solubility Screening: A thorough understanding of the compound's solubility in various solvents is the most critical step in designing a successful crystallization experiment.[8][9] The ideal solvent is one in which the compound exhibits moderate solubility.[3] If the compound is too soluble, achieving the necessary supersaturation for crystal growth becomes difficult; if it is poorly soluble, an impractical volume of solvent would be needed.[5]

A systematic approach to solvent screening involves testing the solubility of a few milligrams of the compound in a small volume (e.g., 0.5 mL) of various solvents at both room temperature and upon gentle heating.

Table 1: Properties of Common Crystallization Solvents

This table provides a starting point for solvent selection, organized by decreasing polarity. A good strategy is to find a solvent that fully dissolves the compound when hot but shows limited solubility when cold.[10][11]

SolventBoiling Point (°C)PolarityNotes & Common Use
Water100Very HighExcellent for polar compounds, but its high boiling point can make removal difficult.[8][12]
Methanol65HighGood for polar molecules capable of hydrogen bonding.[12]
Ethanol78HighA versatile and frequently used solvent for benzamide and amide derivatives.[3][4][7]
Acetone56Medium-HighA strong solvent, but its high volatility can lead to rapid crystallization and smaller crystals.[3][12]
Acetonitrile82Medium-HighOften gives good results for the recrystallization of amides.[7]
Ethyl Acetate77MediumA good starting point for moderately polar compounds.[3]
Dichloromethane (DCM)40Medium-LowHighly volatile; useful for solvent layering or diffusion but may evaporate too quickly for slow evaporation.[3][8]
Toluene111LowGood for non-polar compounds, but has a high boiling point.[12]
Hexane / Heptane69 / 98Very LowTypically used as anti-solvents in diffusion or layering methods.[3][12]

Crystallization Methodologies and Protocols

Once a suitable solvent or solvent system is identified, several techniques can be employed to achieve the state of supersaturation required for crystal nucleation and growth.[13] The key to forming large, high-quality single crystals is to approach this supersaturation point slowly and allow the system to equilibrate gradually.[11][13]

Method 1: Slow Evaporation

This is often the simplest and most attempted method.[3][5] It relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, initiating crystal growth.

Causality: By allowing the solvent to evaporate over days or weeks, the concentration of the benzamide derivative increases at a controlled rate. This slow transition into the metastable zone of the solubility diagram favors the growth of a few large, well-ordered crystals over the rapid precipitation of many small ones.[13][14]

Caption: Workflow for the Slow Evaporation method.

Protocol:

  • Dissolution: Dissolve 10-30 mg of purified N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in 1-3 mL of a selected solvent (e.g., ethanol or ethyl acetate) in a clean glass vial.[3] Gentle warming may be used to ensure complete dissolution.

  • Filtration (Recommended): Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This step is crucial as it removes dust and particulate matter that could act as unwanted nucleation sites.[3]

  • Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[2][15] The number and size of the holes control the rate of evaporation. A slower rate is generally preferable.[5]

  • Incubation: Place the vial in a stable, vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber) at a constant temperature.[15][16]

  • Monitoring and Harvesting: Check for crystal growth periodically without disturbing the vial. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully removed from the mother liquor using a pipette or by decanting the solvent.[2]

Method 2: Slow Cooling

This technique is effective for compounds whose solubility is significantly higher in a given solvent at elevated temperatures than at room temperature.[11][13]

Causality: A saturated solution is prepared at a high temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, and the solution becomes supersaturated. A slow cooling rate ensures that the system remains in the metastable zone long enough for orderly crystal growth.[10][13] Rapid cooling can cause the solution to enter the labile region, leading to amorphous precipitation or a multitude of tiny crystals.[13]

Caption: Principle of the Vapor Diffusion method.

Protocol (Sitting Drop):

  • Prepare the Chamber: Add 0.5-1.0 mL of the anti-solvent (e.g., hexane) to the bottom of a larger vial or well plate, which will act as the reservoir. [17]2. Prepare the Sample: In a smaller vial (e.g., a 1-dram vial or a micro-bridge), dissolve 2-10 mg of the compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). The chosen good solvent should be less volatile than the anti-solvent. [5]3. Setup: Place the small vial containing the compound solution inside the larger reservoir vial, ensuring the inner vial does not touch the walls. [5]4. Equilibration: Seal the outer vial tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystallization over several days.

  • Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the inner vial to harvest the crystals.

References

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. (n.d.). BenchChem.
  • A modified vapor-diffusion crystallization protocol that uses a common dehydr
  • Chemical crystalliz
  • Protein XRD Protocols - Crystallization of Proteins. (n.d.). University of Massachusetts Amherst.
  • Guide for crystalliz
  • SOP: CRYSTALLIZ
  • Sitting Drop Vapor Diffusion Crystalliz
  • Techniques for Growing Single Crystals of 3-Hydroxy-5-methylbenzamide: Application Notes and Protocols. (n.d.). BenchChem.
  • Setting up a classical hanging drop vapour diffusion crystal growth experiment. (n.d.). Molecular Dimensions.
  • scXRD: Growing single crystals. (n.d.). University of York, Department of Chemistry.
  • Technical Support Center: Purification of N-Thiazolyl Amide Compounds. (n.d.). BenchChem.
  • How to grow crystals for X-ray crystallography. (2024). IUCr.
  • Standard Operating Procedure - Crystallization. (n.d.).
  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Harvard University, Department of Chemistry.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. (2009).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (n.d.). American Chemical Society.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Organic Chemistry: Current Research.
  • Crystallization. (n.d.). University of California, Irvine.
  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • What is the best technique for amide purification? (2020).
  • High-throughput crystallization and crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide: a benzamide bearing the 4-aminoantipyrine moiety. (2024). PubMed.

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Application Note: High-Throughput Screening of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The discovery of novel epigenetic modulators requires robust, highly reproducible High-Throughput Screening (HTS) platforms. Benzamide derivatives have long been recognized as a privileged scaffold in medicinal chemistry, particularly for targeting metalloenzymes like Histone Deacetylases (HDACs)[1] and NAD+-dependent deacylases such as Sirtuin 2 (SIRT2)[2].

This application note details the HTS integration of a highly specific, sterically constrained analog: N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide .

Structural Causality & Target Engagement: Unlike linear aliphatic benzamides, this compound features a bulky gem-dimethyl group at the α-position of the carbonyl. This structural motif induces the Thorpe-Ingold effect, restricting the rotation of the phenyl-ethyl moiety. By pre-organizing the ligand into a locked, orthogonal conformation, the entropic penalty of binding is significantly reduced. This allows the benzamide pharmacophore to deeply penetrate the narrow, hydrophobic catalytic channels of HDACs and SIRT2, while the bulky gem-dimethyl group anchors against the outer rim of the binding pocket to confer isoform selectivity.

To effectively screen this highly hydrophobic scaffold, assay conditions must be meticulously engineered to prevent colloidal aggregation and non-specific binding, ensuring a self-validating screening system.

Assay Modalities & Signaling Context

To evaluate the inhibitory profile of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, we employ two orthogonal HTS methodologies:

  • Homogeneous Time-Resolved Fluorescence (HTRF) for SIRT2: SIRT2 deacetylates α-tubulin, regulating microtubule stability[2]. The HTRF assay utilizes a mix-and-read format measuring Fluorescence Resonance Energy Transfer (FRET) between a Terbium (Tb)-cryptate-labeled anti-His antibody (bound to His-tagged SIRT2) and a FAM-labeled acetyl-peptide substrate[2]. Time-resolved measurements eliminate the auto-fluorescence typical of aromatic benzamide libraries.

  • Cell-Based Luminescence (HDAC-Glo) for Class I/II HDACs: This coupled-enzyme assay utilizes an acetylated peptide conjugated to aminoluciferin. HDAC-mediated deacetylation allows a secondary developer protease to cleave the peptide, releasing aminoluciferin to drive a luciferase-dependent luminescent signal[3].

HTS Workflow Visualization

HTS_Workflow A 1. Acoustic Compound Dispensing (Eliminates tip carryover) B 2. Target Enzyme Addition (SIRT2 or HDAC1/2) A->B C 3. Pre-incubation (15-30 min) (Allows conformational locking) B->C D 4. Substrate Addition (Fluorogenic / Luminogenic) C->D E 5. Steady-State Reaction (60 min at Room Temp) D->E F 6. Detection Reagent (HTRF Cryptate / Luciferase) E->F G 7. Multimode Plate Reader (Signal Quantification) F->G

High-Throughput Screening Workflow for Benzamide-Based Epigenetic Inhibitors.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to incorporate internal controls, ensuring that every plate validates its own data integrity (Z'-factor > 0.7)[2],[4].

Protocol A: SIRT2 HTRF Assay (384-Well Format)

This protocol is optimized for identifying SIRT2 modulators using biochemical FRET[2].

Reagents & Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% CHAPS, 0.1% BSA. (Causality: CHAPS and BSA are critical to prevent the highly lipophilic gem-dimethyl benzamide from forming colloidal aggregates that cause false-positive enzyme sequestration).

  • Enzyme: Recombinant 6xHis-SIRT2 (Final concentration: 3 nM)[2].

  • Substrate: FAM-myristoyl-H4K16 peptide (Final concentration: 3 nM)[2].

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (in 100% DMSO) into a low-volume white 384-well plate. (Causality: Acoustic dispensing prevents plastic-adsorption carryover common with hydrophobic benzamides. White plates maximize signal reflection for TRF).

  • Enzyme Addition: Add 5 µL of 6xHis-SIRT2 in assay buffer to the wells.

  • Pre-Incubation: Centrifuge at 1000 x g for 1 min. Incubate at room temperature (RT) for 15 minutes. (Causality: Allows the rigid benzamide scaffold to achieve binding equilibrium before substrate competition begins).

  • Reaction Initiation: Add 5 µL of the FAM-peptide substrate to all wells. Incubate at RT for 60 minutes protected from light.

  • Detection: Add 10 µL of anti-6xHis Terbium cryptate-labeled antibody (0.2 nM final)[2]. Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a multimode reader (e.g., PHERAstar FSX) using HTRF settings (Excitation: 320 nm; Emission: 620 nm and 665 nm)[3]. Calculate the 665/620 ratio.

Protocol B: Cell-Based HDAC-Glo Assay (1536-Well Format)

This protocol evaluates the cellular permeability and intracellular target engagement of the benzamide derivative[2],[3].

Step-by-Step Methodology:

  • Cell Seeding: Dispense 4 µL of HCT116 cells (1,500 cells/well) into a solid white 1536-well plate. Incubate overnight at 37°C, 5% CO2[2].

  • Compound Treatment: Acoustically dispense 10 nL of the benzamide compound library (10-point dose-response). Include 10 µM Entinostat (MS-275) as a positive control[2].

  • Incubation: Incubate the plates for 24 hours. (Causality: 24 hours allows sufficient time for the compound to permeate the cell membrane, engage nuclear HDACs, and alter the histone acetylation state).

  • Reagent Addition: Add 4 µL of HDAC-Glo™ I/II Reagent (containing the aminoluciferin-conjugated peptide and developer protease) directly to the culture media[2],[3].

  • Luminescence Readout: Incubate at RT for 20 minutes to allow steady-state glow luminescence. Measure total luminescence using a plate reader.

Quantitative Data & Quality Control Metrics

To ensure the trustworthiness of the screening campaigns, assay performance is continuously monitored. The table below summarizes the target validation metrics required to qualify the HTS runs for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide screening.

Assay ParameterSIRT2 HTRF Assay (384-well)HDAC-Glo Class I/II (1536-well)Mechanistic Rationale
Z'-Factor 0.78 ± 0.04[2]0.84 ± 0.19[2]Values > 0.5 indicate a robust assay with wide separation between positive/negative controls[4].
Signal-to-Background (S/B) > 8.05.34 ± 0.56[2]Ensures the dynamic range is sufficient to detect weak allosteric modulators.
Coefficient of Variation (CV%) < 4.0%2.83 ± 0.49%[2]Low CV confirms precision of acoustic dispensing for the hydrophobic benzamide.
DMSO Tolerance Up to 2% (v/v)Up to 0.5% (v/v)[1]Prevents solvent-induced enzyme denaturation or cellular toxicity.
Reference Inhibitor IC50 Suramin: ~1.2 µM[5]Entinostat: Cell-line dependent[2]Validates the pharmacological sensitivity of the specific enzyme batch.

References

  • BMG Labtech. "Histone deacetylases (HDACs): erasers of epigenetic marks." BMG Labtech Application Notes, March 2023. Available at:[Link]

  • Yang, J., et al. "A Continuous, Fluorogenic Sirtuin 2 Deacylase Assay: Substrate Screening and Inhibitor Evaluation." Journal of Medicinal Chemistry, vol. 59, no. 3, Jan. 2016. Available at:[Link]

  • MDPI. "High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis." MDPI Pharmaceuticals, Jan. 2023. Available at:[Link]

  • ACS Publications. "Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors." ACS Omega, Nov. 2019. Available at:[Link]

Sources

Introduction to N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide: A Structural Perspective

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the specified topic, "Application of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in medicinal chemistry," reveals a scarcity of direct research on this exact molecule. However, the constituent chemical moieties—a benzamide core and a sterically hindered α-amino ketone fragment—are well-represented in a multitude of pharmacologically active agents. This guide, therefore, extrapolates the potential applications of the target compound by dissecting its structural components and drawing parallels with established classes of bioactive molecules.

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a synthetic compound featuring a central benzamide group. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2][3] Its prevalence is due to its metabolic stability and its ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.

The novelty of the target molecule lies in its N-substituent: a 1,1-dimethyl-2-oxo-2-phenyl-ethyl group. This bulky, lipophilic group, containing a quaternary carbon and a phenyl ketone, suggests that the molecule may exhibit unique pharmacological properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

Based on the known activities of structurally related benzamide derivatives, several potential therapeutic applications for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide can be hypothesized.

Central Nervous System (CNS) Activity

Benzamide derivatives are well-established as antipsychotic and anticonvulsant agents.[1] For instance, compounds like Remoxipride, while later withdrawn, demonstrated the potential of this class in treating psychiatric disorders. The anticonvulsant properties of some benzamides have been linked to their ability to modulate ion channels.[1] The lipophilic nature of the N-substituent in our target molecule could facilitate its passage across the blood-brain barrier, a prerequisite for CNS activity.

Anticancer Activity

A number of N-substituted benzamide derivatives have been investigated as anticancer agents.[4] One prominent mechanism of action is the inhibition of histone deacetylases (HDACs).[4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. The benzamide moiety can act as a zinc-binding group, which is essential for the catalytic activity of HDACs. Molecular docking studies on other benzamides have revealed key interactions within the HDAC active site.[4]

Antiviral Activity

Recent research has identified N-phenylbenzamide derivatives as a novel class of inhibitors for Enterovirus 71 (EV 71), a virus that can cause severe neurological disease in children.[6] These compounds have shown promising in vitro activity against several EV 71 strains. The mechanism of action is still under investigation but is thought to involve the inhibition of viral replication.

Metabolic Disorders

Analogs of N-(2-(Benzylamino)-2-oxoethyl)benzamide have been discovered as protective agents for pancreatic β-cells against endoplasmic reticulum (ER) stress.[7][8] ER stress-induced β-cell death is a key factor in the development of diabetes. These compounds have demonstrated the ability to improve β-cell survival, suggesting a potential therapeutic avenue for the treatment of diabetes.

Synthetic Protocols

The synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide can be achieved through a standard amide coupling reaction. A plausible synthetic route is outlined below.

Synthesis of the Amine Precursor: 2-amino-2-methyl-1-phenylpropan-1-one

The synthesis of the key amine intermediate is a critical first step. While not explicitly detailed in the provided search results, a common method for synthesizing α-amino ketones involves the α-bromination of a ketone followed by nucleophilic substitution with an amine source.

Amide Coupling to Yield N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

A highly efficient method for forming the amide bond is through a three-component reaction involving isatoic anhydride, a primary amine, and a 2-bromoacetophenone derivative.[9] An alternative and more direct approach involves the coupling of benzoic acid (or its activated form, benzoyl chloride) with the amine precursor.

Protocol for Amide Coupling:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-2-methyl-1-phenylpropan-1-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Addition of Reagents: Add benzoic acid (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Coupling Agent: Cool the mixture to 0°C and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.[10] A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Filter the reaction mixture to remove the DCU. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start Start Materials: 2-amino-2-methyl-1-phenylpropan-1-one Benzoic Acid dissolve Dissolve in DCM Add DMAP start->dissolve cool Cool to 0°C dissolve->cool add_dcc Add DCC in DCM cool->add_dcc react Stir at Room Temp add_dcc->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Final Product: N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide purify->product

Caption: Synthetic workflow for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

In Vitro Biological Evaluation Protocols

To investigate the potential therapeutic applications of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a series of in vitro assays can be performed.

Cytotoxicity Assessment: MTT Assay

A fundamental first step in drug discovery is to assess the general cytotoxicity of a compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

HDAC Inhibition Assay

Given that many benzamides are HDAC inhibitors, a direct enzymatic assay is warranted.

Protocol:

  • Reaction Setup: In a 96-well plate, add a fluorescently labeled HDAC substrate, a source of HDAC enzyme (e.g., HeLa nuclear extract), and various concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Add a developer solution that contains a protease to cleave the deacetylated substrate, releasing a fluorophore.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value for HDAC inhibition.

G cluster_hdac HDAC Inhibition Pathway histone Histone (Lys-Ac) hdac HDAC histone->hdac Substrate deacetylation Deacetylation hdac->deacetylation Catalyzes apoptosis Apoptosis hdac->apoptosis Inhibition leads to benzamide N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide benzamide->hdac Inhibits chromatin Chromatin Compaction deacetylation->chromatin gene_repression Gene Repression chromatin->gene_repression

Caption: Simplified HDAC inhibition pathway.

Data Presentation

The results from the in vitro assays should be presented in a clear and concise manner.

Table 1: In Vitro Cytotoxicity of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Cell LineIC₅₀ (µM)
MCF-7[Data]
A549[Data]
K562[Data]

Table 2: HDAC Inhibition Activity

CompoundHDAC IsoformIC₅₀ (µM)
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamideHDAC1[Data]
HDAC2[Data]
HDAC8[Data]
MS-275 (Control)HDAC1[Data]

Conclusion

While N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is not a well-characterized molecule, its structural features suggest a range of potential applications in medicinal chemistry. The protocols and conceptual framework provided in this guide offer a starting point for researchers to synthesize this compound and investigate its biological activities. Further research, including in vivo studies, will be necessary to fully elucidate its therapeutic potential.

References

  • Eeda, V., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical Biology & Drug Design, 95(3), 329-339. [Link]

  • Li, D., et al. (2023). Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry, 66(10), 7016-7037. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). Journal of Medicinal Chemistry. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • selected benzamide derivatives: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (2015). ResearchGate. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (2023). Pharmacophore. [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2021). MDPI. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2015). ResearchGate. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). MDPI. [Link]

  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (n.d.). PMC. [Link]

  • A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. (2012). PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (n.d.). Walsh Medical Media. [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide. (n.d.).
  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. (2020). PubMed. [Link]

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N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide as a chemical probe for [target protein]

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide: A Guide to Characterization and Target Identification for a Novel Putative Chemical Probe

Abstract

Small molecule chemical probes are essential tools for dissecting complex biological systems and validating novel therapeutic targets.[1] The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of enzymes like histone deacetylases (HDACs) and activity at receptors such as the sigma-1 receptor (S1R).[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize and utilize N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a compound with potential as a novel chemical probe. Due to the absence of a well-defined biological target for this specific molecule, this guide is structured as a strategic workflow. It begins with the synthesis and initial characterization of the compound, progresses through cellular validation of its biological activity, and culminates in state-of-the-art protocols for identifying its direct molecular target(s). We present detailed methodologies for both affinity-based and label-free target identification, emphasizing the principles of scientific integrity and experimental validation at each step.

Introduction: The Benzamide Scaffold and the Concept of a Chemical Probe

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide belongs to the α-ketoamide family of compounds, which are noted for their unique chemical reactivity and potential for improved metabolic stability and cell permeability compared to related structures.[4] Its core structure contains a benzamide moiety, a feature found in compounds targeting a diverse range of proteins.[2][5][6] This structural heritage suggests that N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide has the potential to modulate a specific protein function, making it an intriguing candidate for development as a chemical probe.

A chemical probe is a small molecule designed to selectively interact with a protein of interest, allowing researchers to study its function in complex biological systems like cells and organisms.[7] High-quality chemical probes are characterized by several key parameters:

  • Potency: High affinity for the intended target, typically with an in vitro potency of <100 nM.[7]

  • Selectivity: A well-defined selectivity profile, with significantly weaker activity against other related proteins (e.g., >30-fold selectivity over closely related family members).[7]

  • Cellular Activity: The ability to engage the target in a cellular context at a reasonable concentration (e.g., <1 µM).[7]

  • Mechanism of Action: A known and verifiable on-target mechanism of action.

This guide will provide the necessary framework to evaluate N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide against these criteria and to ultimately identify its protein target.

Part 1: Synthesis and Derivatization for Target Identification

The first step in characterizing a putative chemical probe is to ensure its purity and to create the necessary tools for target identification experiments. This involves a robust chemical synthesis and the preparation of a tagged derivative for affinity-based methods.

Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

A plausible synthetic route for the parent compound can be adapted from standard amide coupling reactions. One common approach involves the reaction of a carboxylic acid with an amine, facilitated by a coupling agent.

Protocol 1: Synthesis via Amide Coupling

  • Reaction: The synthesis can be achieved by coupling benzoic acid with 2-amino-2-methyl-1-phenylpropan-1-one.

  • Materials:

    • Benzoic acid

    • 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Hexanes, Saturated NaHCO₃ solution, Brine

  • Procedure:

    • To a solution of benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride (1.2 eq) to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution (3x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of Hexanes/EtOAc to yield the pure compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis of a Biotinylated Affinity Probe

For affinity-based target identification, an affinity tag such as biotin must be attached to the parent molecule.[8] This is typically done via a linker to minimize steric hindrance and preserve the compound's binding affinity for its target. A common strategy is to synthesize an analogue of the parent compound that contains a suitable functional group (e.g., an amine or carboxylic acid) for linker attachment.

Protocol 2: Synthesis of a Biotinylated Derivative

  • Synthesize an Amine-Functionalized Analogue: Prepare an analogue such as N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-4-(aminomethyl)benzamide. This can be synthesized using the method in Protocol 1, substituting 4-(aminomethyl)benzoic acid (with the amine group protected, e.g., as a Boc-carbamate) for benzoic acid. The protecting group is then removed in a final step.

  • Linker and Biotin Conjugation:

    • Dissolve the amine-functionalized analogue (1.0 eq) in anhydrous DMF.

    • Add a commercially available NHS-ester of a biotin-PEG linker (e.g., Biotin-PEG4-NHS ester) (1.05 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Purify the final biotinylated probe using reverse-phase HPLC.

    • Confirm the structure and purity by HRMS.

Part 2: In-Cellular Characterization and Validation

Before embarking on complex target identification experiments, it is crucial to confirm that the compound is cell-permeable and exerts a measurable biological effect.

Assessment of Cell Viability and Cytotoxicity

A standard cytotoxicity assay is necessary to determine the concentration range at which the compound can be studied without causing general cellular toxicity.

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Plating: Plate a cancer cell line of interest (e.g., HeLa or U87MG cells[6]) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Phenotypic Screening

A phenotypic screen can confirm biological activity and provide a functional readout for subsequent target validation experiments. Based on the activities of related benzamides, an anti-proliferation assay is a logical starting point.[6] The data from Protocol 3 can serve this purpose. If the compound shows significant anti-proliferative activity at non-toxic concentrations, this phenotype can be used to validate potential targets.

Part 3: Target Identification Methodologies

Identifying the specific protein(s) that a small molecule binds to is a critical step in drug discovery and chemical biology.[8] We will detail two powerful and orthogonal approaches: an affinity-based method and a label-free method.

Affinity-Based Target Identification: Biotin-Streptavidin Pulldown

This classic method uses the biotinylated probe synthesized in Protocol 2 to "pull down" its binding partners from a cell lysate.[8][9]

Protocol 4: Affinity Pulldown and Mass Spectrometry

  • Cell Lysate Preparation: Culture a large batch of cells (e.g., 5 x 15 cm dishes) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the cleared cell lysate with the biotinylated probe (~1-5 µM) for 1-2 hours at 4°C.

  • Competition Control: In a separate tube, pre-incubate the lysate with a 50-100 fold excess of the parent (un-tagged) compound for 1 hour before adding the biotinylated probe. This will serve as a crucial negative control to identify specific binders.

  • Streptavidin Capture: Add streptavidin-coated magnetic beads to each lysate and incubate for 1 hour at 4°C to capture the biotinylated probe and its bound proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and by boiling.

  • Protein Identification:

    • Run the eluates on an SDS-PAGE gel and visualize proteins using silver or Coomassie staining. Specific binders should appear as bands that are present in the probe-treated sample but reduced or absent in the competition control.

    • For comprehensive identification, perform in-gel tryptic digestion of the entire lane, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

    • Identify proteins that are significantly enriched in the pulldown sample compared to the competition control.

cluster_prep Preparation cluster_exp Experiment cluster_capture Capture & Wash cluster_analysis Analysis Lysate Cell Lysate Inc_Probe Incubate Lysate + Biotin-Probe Lysate->Inc_Probe Inc_Comp Incubate Lysate + Competitor + Biotin-Probe Lysate->Inc_Comp Probe Biotinylated Probe Probe->Inc_Probe Probe->Inc_Comp Competitor Excess Un-tagged Compound Competitor->Inc_Comp Beads1 Add Streptavidin Beads Inc_Probe->Beads1 Beads2 Add Streptavidin Beads Inc_Comp->Beads2 Wash1 Wash Beads Beads1->Wash1 Wash2 Wash Beads Beads2->Wash2 Elute1 Elute Proteins Wash1->Elute1 Elute2 Elute Proteins Wash2->Elute2 MS1 LC-MS/MS Analysis Elute1->MS1 MS2 LC-MS/MS Analysis Elute2->MS2 Compare Compare Protein Lists: Identify Enriched Hits MS1->Compare MS2->Compare

Caption: Affinity-based pulldown workflow for target identification.

Label-Free Target Identification: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful label-free method that avoids the need for chemical modification of the compound. It is based on the principle that the binding of a small molecule can stabilize its target protein, making it resistant to proteolysis.[10]

Protocol 5: DARTS Procedure

  • Lysate Preparation: Prepare a native cell lysate as described in Protocol 4.

  • Compound Incubation: Divide the lysate into two aliquots. To one, add the parent compound N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide to the desired final concentration. To the other, add the vehicle (DMSO) as a control. Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., thermolysin or subtilisin) to both aliquots. The optimal protease and its concentration must be determined empirically. Incubate for a set time (e.g., 15-30 minutes) at room temperature.

  • Stop Digestion: Stop the digestion by adding an excess of protease inhibitor or by adding SDS-PAGE sample buffer and boiling.

  • Analysis:

    • Run the digested lysates on an SDS-PAGE gel.

    • Visualize the protein bands using Coomassie or silver staining.

    • Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane. These represent proteins that were protected from digestion.

    • Excise these bands and identify the proteins by LC-MS/MS.

Lysate Native Cell Lysate Treat_Veh Treat with Vehicle (e.g., DMSO) Lysate->Treat_Veh Treat_Cmpd Treat with Compound Lysate->Treat_Cmpd Protease Add Protease (e.g., Thermolysin) Treat_Veh->Protease Treat_Cmpd->Protease Stop Stop Digestion Protease->Stop SDS_PAGE SDS-PAGE Analysis Stop->SDS_PAGE MS_ID Excise Protected Band & Identify by LC-MS/MS SDS_PAGE->MS_ID

Caption: Workflow for the label-free DARTS target identification method.

Method Advantages Disadvantages
Affinity Pulldown High sensitivity for strong binders; well-established method.Requires synthesis of a tagged probe which may alter activity; risk of identifying non-specific "sticky" proteins.[8]
DARTS No chemical modification of the compound is needed; identifies direct binding interactions.[10]May not work for all compound-target pairs; requires optimization of protease conditions; may be less sensitive for low-abundance targets.

Part 4: Target Validation

After generating a list of candidate target proteins, a series of validation experiments is essential to confirm that they are bona fide targets of the compound.

Protocol 6: Target Validation Workflow

  • Confirm Direct Binding:

    • Technique: Use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Procedure: Express and purify the candidate protein(s). Immobilize the protein on a sensor chip (for SPR) or place it in the sample cell (for ITC) and measure the binding affinity and kinetics of the parent compound. A direct, dose-dependent binding event provides strong evidence.

  • Biochemical Functional Assay:

    • If the target is an enzyme: Perform an in vitro enzyme activity assay in the presence and absence of the compound. A dose-dependent inhibition or activation of the enzyme that correlates with the binding affinity is a key validation step.

    • If the target is a receptor or channel: Use appropriate functional assays, such as radioligand binding assays or electrophysiology.

  • Cellular Target Engagement:

    • Technique: Cellular Thermal Shift Assay (CETSA). This method measures the thermal stabilization of a target protein in cells upon ligand binding.

    • Procedure: Treat intact cells with the compound or vehicle. Heat the cells across a range of temperatures, lyse them, and quantify the amount of soluble target protein remaining at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Genetic Validation:

    • Technique: Use siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the candidate target protein.

    • Procedure: Transfect cells with siRNA targeting the candidate protein or use a stable knockout cell line. Assess whether the loss of the target protein phenocopies the effect of treating the cells with the chemical probe (e.g., does knockdown of the protein also inhibit cell proliferation?). A positive result strongly links the protein target to the compound's cellular activity.[11]

Conclusion

The journey from a promising small molecule to a well-characterized chemical probe is a rigorous, multi-step process. N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, by virtue of its benzamide scaffold, represents an excellent starting point for the discovery of a novel probe. This guide provides a comprehensive and experimentally robust framework for its synthesis, cellular characterization, target identification, and validation. By employing orthogonal and self-validating protocols, such as combining affinity-based and label-free target ID methods and confirming hits with genetic approaches, researchers can confidently elucidate the mechanism of action of this and other novel compounds, ultimately contributing valuable tools to the fields of chemical biology and drug discovery.

References

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  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (N/A). PMC. Available at: [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (N/A). RSC Publishing. Available at: [Link]

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  • Development of a novel fluorescent probe for highly sensitive detection and visualization of HClO in environmental and biological systems. (2025). RSC Publishing. Available at: [Link]

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  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. Available at: [Link]

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  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (2025). MDPI. Available at: [Link]

  • 5-(3-(N-(Carboxymethyl)naphthalene-2-sulfonamido)phenyl)-1-ethyl-1H-pyrrole-2-carboxylic acid as a Keap1–Nrf2 inhibitor for cerebral ischemia/reperfusion injury treatment. (N/A). RSC Publishing. Available at: [Link]

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Application Notes and Protocols for the Purification of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the purification of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a compound of interest in pharmaceutical research and development. The protocol details a systematic approach to recrystallization, a fundamental technique for the purification of solid organic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural steps, the scientific rationale behind these steps, and troubleshooting strategies to ensure the attainment of high-purity crystalline material.

Introduction: The Principle of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[1] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the impurities behind in the mother liquor.[2] The success of this technique hinges on the careful selection of the solvent and a controlled cooling process to promote the growth of well-formed, pure crystals.

Materials and Equipment

Materials:

  • Crude N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

  • Reagent-grade solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, acetone, water)

  • Activated charcoal (optional, for removing colored impurities)[3]

  • Celite or filter paper for hot filtration

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Condenser (optional, for high-boiling solvents)

  • Buchner funnel and filter flask

  • Vacuum source

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Melting point apparatus

  • Analytical balance

Solvent Selection: A Critical First Step

The choice of solvent is paramount for a successful recrystallization.[3] The ideal solvent for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide should meet the following criteria:

  • High solubility at elevated temperatures and low solubility at room temperature.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Impurity Solubility: Impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures.

Based on the structural characteristics of the target molecule (a benzamide derivative and an α-amino ketone), promising solvent systems include:

  • Single Solvents: Ethanol, isopropanol, or ethyl acetate.[3][4]

  • Solvent Mixtures: Ethyl acetate/hexane or acetone/water.[1][3] A solvent mixture is often employed when a single solvent does not provide the desired solubility profile.

Table 1: Solubility Test Protocol

StepProcedureRationale
1Place a small, known amount of the crude compound (e.g., 20-30 mg) into a test tube.To assess solubility with a minimal loss of material.
2Add a small volume (e.g., 0.5 mL) of the candidate solvent at room temperature and stir.To determine the compound's solubility at ambient temperature.
3If the compound does not dissolve, gently heat the mixture while stirring until it boils. Add small increments of the solvent until the solid fully dissolves.To identify a solvent that effectively dissolves the compound at an elevated temperature.[2]
4Allow the solution to cool slowly to room temperature, and then in an ice bath.To observe the extent of crystal formation upon cooling.
5Evaluate the quantity and quality of the crystals formed.The optimal solvent will yield a significant amount of pure crystals.

Detailed Recrystallization Protocol

This protocol outlines the step-by-step procedure for the purification of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Step 1: Dissolution

  • Place the crude N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide into an Erlenmeyer flask of an appropriate size.

  • Add a magnetic stir bar to the flask.

  • Add the chosen solvent (or solvent system) in small portions while heating the mixture on a hot plate with stirring. Continue adding the solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[3]

Step 2: Decolorization (Optional)

  • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution.[3]

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

Step 3: Hot Filtration (Optional)

  • If activated charcoal or any insoluble impurities are present, perform a hot filtration to remove them.

  • Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.

  • Quickly filter the hot solution through a fluted filter paper or a thin pad of Celite.

Step 4: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

Step 5: Isolation and Drying of Crystals

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Allow the crystals to air-dry on the filter paper or in a desiccator to remove the residual solvent.

Step 6: Purity Assessment

  • Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.[3]

  • Further analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be performed to confirm the structure and quantify the purity.[3]

Visualizing the Recrystallization Workflow

Recrystallization_Workflow Crude Crude Compound Dissolution Dissolution (Minimum Hot Solvent) Crude->Dissolution Decolorization Decolorization (Optional, with Charcoal) Dissolution->Decolorization Colored Solution HotFiltration Hot Filtration (Remove Impurities) Dissolution->HotFiltration Insoluble Impurities Crystallization Slow Cooling & Crystallization Dissolution->Crystallization Clear Solution Decolorization->HotFiltration HotFiltration->Crystallization Isolation Isolation (Vacuum Filtration) Crystallization->Isolation Drying Drying Isolation->Drying Pure Pure Crystalline Product Drying->Pure

Caption: Workflow for the recrystallization of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize - The solution is not saturated.- The presence of impurities is inhibiting crystal growth.- The solution is supersaturated.- Slowly evaporate some of the solvent to increase the concentration.[1]- Add a seed crystal of the pure compound.[1]- Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.[2]
Product "oils out" - The solution is cooling too quickly.- The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Reheat the solution to redissolve the oil and allow it to cool more slowly.[3]- Add a small amount of a solvent in which the compound is less soluble (an anti-solvent).- Consider purification by column chromatography before recrystallization.[1]
Low recovery yield - Too much solvent was used during dissolution.- The crystals were washed with a solvent that was not ice-cold.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.[3]- Always wash the crystals with a minimal amount of ice-cold solvent.[3]- Ensure the filtration apparatus is pre-heated.
Crystals are colored - Presence of chromophoric byproducts.- Use activated charcoal during the recrystallization process to adsorb colored impurities.[3]

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. By carefully selecting the appropriate solvent and controlling the crystallization conditions, researchers can obtain a high-purity product suitable for further applications in drug discovery and development. The principles and techniques outlined herein are broadly applicable to the purification of a wide range of solid organic compounds.

References

  • Benchchem. (n.d.). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
  • Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
  • Benchchem. (n.d.). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Purification.

Sources

Application Note: Comprehensive Analytical Characterization of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the analytical characterization of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide for researchers and drug development professionals.

Abstract

This document provides a comprehensive suite of analytical protocols for the definitive characterization of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a novel small molecule with potential applications in pharmaceutical research. As a Senior Application Scientist, this guide is structured from field-proven experience to ensure not just procedural accuracy, but a deep-seated understanding of the causality behind each analytical choice. We will cover the orthogonal techniques required for unambiguous structural elucidation, purity assessment, and physicochemical profiling, ensuring a robust and self-validating data package suitable for regulatory submission and further development.

Introduction and Strategic Overview

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a tertiary amide containing both an amide and a ketone carbonyl, two phenyl rings, and a gem-dimethyl group. The complexity of this structure necessitates a multi-faceted analytical approach to confirm its identity, purity, and stability. In drug development, a failure to comprehensively characterize a lead compound can lead to misinterpreted biological data and costly delays.

The strategic workflow presented herein is designed to be sequential and logical. We begin with techniques that confirm the molecular structure (NMR, MS, IR), followed by methods to quantify purity and resolve impurities (HPLC/UPLC), and conclude with an analysis of its bulk thermal properties (DSC/TGA). This integrated approach provides the necessary cross-validation for a high-confidence characterization.

Figure 1. Integrated Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity & Separation cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity, Impurities) NMR->HPLC Identity Confirmed Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (LC-MS) MS->HPLC MS->Report IR FTIR Spectroscopy IR->HPLC IR->Report Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Purity ≥ 99.5% HPLC->Report Thermal->Report Sample Test Sample: N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Sample->NMR Primary Structure Sample->MS Molecular Weight Sample->IR Functional Groups

Caption: High-level overview of the characterization process.

Structural Elucidation: Confirming Molecular Identity

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its covalent structure. We employ a triad of spectroscopic techniques—NMR, MS, and IR—each providing a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[1] For N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, ¹H NMR will confirm the number and environment of protons, while ¹³C NMR will map the carbon backbone, including the critical quaternary and carbonyl carbons that are invisible to ¹H NMR. The absence of an N-H proton signal is a key diagnostic feature for confirming the tertiary amide structure.[2]

Expected Spectral Features:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2-8.0 ppm (m, 10H): Overlapping multiplets corresponding to the ten protons of the two distinct phenyl rings.

    • δ 1.8 ppm (s, 6H): A sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups on the quaternary carbon.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~195 ppm: Ketone carbonyl carbon.

    • δ ~170 ppm: Amide carbonyl carbon.

    • δ 125-140 ppm: A set of signals corresponding to the aromatic carbons.

    • δ ~65 ppm: The quaternary carbon, C(CH₃)₂.

    • δ ~25 ppm: The two equivalent methyl group carbons.

Protocol 2.1: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended). Ensure the instrument is properly shimmed for optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust based on concentration).

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial validation of its elemental composition. When coupled with a separation technique like HPLC (LC-MS), it can also help in identifying impurities. We select Electrospray Ionization (ESI) in positive ion mode as it is a soft ionization technique ideal for polar organic molecules, expected to yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Expected Data:

  • Molecular Formula: C₁₇H₁₇NO₂

  • Exact Mass (Monoisotopic): 267.1259

  • Expected Ion (ESI+): [M+H]⁺ at m/z 268.1332

Protocol 2.2: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute this stock solution with the initial mobile phase to a final concentration of ~10 µg/mL.[3]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Acquisition (Positive ESI Mode):

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak. Compare the measured exact mass of the [M+H]⁺ ion to the theoretical value. The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key diagnostic peaks will be the two distinct carbonyl (C=O) stretches from the ketone and the tertiary amide, and the vibrations associated with the aromatic rings.[4][5]

Expected Vibrational Bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~3000-2850 cm⁻¹: Aliphatic C-H stretch (from methyl groups).

  • ~1690 cm⁻¹: Ketone C=O stretch.

  • ~1650 cm⁻¹: Tertiary Amide C=O stretch (Amide I band).[1]

  • ~1600, 1450 cm⁻¹: Aromatic C=C ring stretches.

Protocol 2.3: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the sample spectrum.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: The collected spectrum is automatically ratioed against the background. Identify the key vibrational bands and compare them to expected values.

Purity Assessment and Separation Science

Structural confirmation is meaningless without an accurate assessment of purity. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for determining the purity of small molecule drug candidates.

Expertise & Causality: A well-developed reverse-phase HPLC method can separate the main compound from starting materials, synthetic by-products, and degradants. The inclusion of two phenyl groups in the structure provides strong chromophores, making UV detection highly sensitive.[1] A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and detected.[6][7] The method's trustworthiness is established through system suitability testing, which verifies the performance of the chromatographic system before analysis.

Protocol 3.1: Reverse-Phase HPLC Purity Analysis

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Solution: Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask, dissolve in and dilute to volume with the diluent to get a 1 mg/mL solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Instrumentation & Conditions:

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection λ 254 nm (or λmax determined by DAD)
Run Time 25 minutes
  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
15.095
20.095
20.130
25.030
  • System Suitability (Self-Validation): Before running samples, inject a standard solution five times. The system is deemed suitable if:

    • The relative standard deviation (RSD) of the peak area is ≤ 2.0%.

    • The tailing factor is ≤ 2.0.

    • The theoretical plate count is ≥ 2000.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Figure 2. HPLC Method Development Logic Start Define Goal: Separate Analyte & Impurities Column Select Column (Reverse-Phase C18) Start->Column MobilePhase Select Mobile Phase (ACN/Water + Modifier) Column->MobilePhase Detector Select Detector (UV @ 254 nm) MobilePhase->Detector Gradient Develop Gradient (Broad: 10-95% B) Detector->Gradient Optimize Optimize Gradient (Focus on Analyte Elution) Gradient->Optimize Validate System Suitability Test (SST) Optimize->Validate Validate->Optimize SST Fails End Final Method Validate->End SST Passes

Caption: Decision workflow for developing a robust HPLC purity method.

Physicochemical Characterization: Thermal Properties

Understanding the thermal behavior of a compound is critical for determining its stability, polymorphism, and suitability for formulation.

Expertise & Causality: Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion, which are key indicators of purity and solid-state form. A sharp melting endotherm typically signifies a highly crystalline and pure substance. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition.

Protocol 4.1: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.

  • Instrumentation: Use a simultaneous DSC/TGA instrument or separate units.

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 500 °C at a rate of 10 °C/min.

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Ramp from 30 °C to a temperature below the decomposition onset (determined by TGA) at 10 °C/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (Tₒ).

    • DSC: Determine the onset and peak temperature of the melting endotherm.

Summary of Analytical Data

The following table summarizes the expected analytical results for a high-purity batch of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Multiplets at 7.2-8.0 ppm (10H), Singlet at ~1.8 ppm (6H)
¹³C NMR Key Chemical Shifts (δ)~195 ppm (C=O, ketone), ~170 ppm (C=O, amide)
LC-MS (ESI+) [M+H]⁺ Ionm/z 268.1332 ± 5 ppm
FTIR Key Stretches (cm⁻¹)~1690 (C=O, ketone), ~1650 (C=O, amide)
HPLC-UV Purity @ 254 nm≥ 99.5%
DSC Melting PointTo be determined experimentally (expect sharp endotherm)
TGA DecompositionTo be determined experimentally

References

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters. [Link]

  • Ubel, S., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-12. [Link]

  • Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]

  • Hoffmann, B., Wiese, S., & Teutenberg, T. (2011). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. [Link]

  • Shimadzu. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu Corporation. [Link]

  • Food and Drug Administration. (n.d.). Analytical Methods. FDA. [Link]

  • Kutuk, H., et al. (2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. ResearchGate. [Link]

  • Wang, T., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(11), 13326-13344. [Link]

  • Save, V.C., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1). [Link]

  • Hird, S. (2025). Amides - A Level Chemistry Revision Notes. Save My Exams. [Link]

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Application Notes and Protocols for In Vitro Evaluation of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a novel compound within this class. Its structural features suggest potential interactions with key cellular pathways, making it a candidate for drug discovery and development. These application notes provide a comprehensive guide for the in vitro characterization of this compound, outlining a logical workflow from initial cytotoxicity screening to mechanistic elucidation of its potential to induce apoptosis, a common mechanism for anticancer agents.[3]

This document is intended for researchers, scientists, and drug development professionals. It provides detailed, step-by-step protocols for essential in vitro assays, explains the rationale behind experimental choices, and offers guidance on data interpretation.

Part 1: Foundational Analysis - Cytotoxicity Profiling

The initial step in characterizing any novel compound is to determine its effect on cell viability. A cytotoxicity assay will establish the concentration range over which N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide exerts a biological effect and will provide the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[4]

Experimental Objective

To determine the IC50 value of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in a relevant cancer cell line.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]

Step-by-Step Protocol: MTT Assay

Materials:

  • N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or K562 for leukemia)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound dilution).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Illustrative Cytotoxicity Data for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.3
552.1 ± 4.9
1025.3 ± 3.8
508.9 ± 2.1
1004.2 ± 1.5

Note: This data is for illustrative purposes only.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Culture selected cancer cell line B 2. Seed cells into 96-well plate A->B C 3. Prepare serial dilutions of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide B->C D 4. Treat cells with compound for 48-72 hours C->D E 5. Add MTT solution and incubate for 4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability G->H I 9. Determine IC50 value H->I

Caption: Workflow for determining the IC50 value using the MTT assay.

Part 2: Mechanistic Investigation - Probing for Apoptosis Induction

A reduction in cell viability can occur through several mechanisms, including apoptosis (programmed cell death) or necrosis.[7] For a potential anticancer therapeutic, apoptosis is a desired mechanism. We will now explore whether the cytotoxic effects of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide are mediated by the induction of apoptosis. This will be investigated by measuring the activity of executioner caspases and by detecting the cleavage of key apoptotic markers.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases that, when activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis.[3]

Principle: This assay utilizes a synthetic substrate, such as Ac-DEVD-pNA or Ac-DEVD-AMC, which contains the caspase-3/7 recognition sequence (DEVD).[8][9] Cleavage of the substrate by active caspase-3/7 releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified.[8][10]

Step-by-Step Protocol: Caspase-3/7 Activity Assay (Colorimetric)

Materials:

  • Cells treated with N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide at its IC50 and 2x IC50 concentrations for 24 hours.

  • Untreated and vehicle-treated cells as controls.

  • Cell Lysis Buffer

  • Reaction Buffer

  • DTT (Dithiothreitol)

  • Caspase-3 substrate (Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Treat cells with the compound as described above.

    • Harvest the cells (both adherent and floating) and wash with ice-cold PBS.

    • Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[8]

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of each lysate.

  • Assay Execution:

    • Add 50-100 µg of protein from each lysate to separate wells of a 96-well plate.

    • Add 50 µL of Reaction Buffer containing 10 mM DTT to each well.[8]

    • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.[8]

Data Analysis: The increase in caspase-3/7 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Table 2: Illustrative Caspase-3/7 Activity Data

TreatmentFold Increase in Caspase-3/7 Activity (Mean ± SD)
Untreated Control1.0 ± 0.1
Vehicle Control1.1 ± 0.2
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (IC50)3.5 ± 0.4
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (2x IC50)6.8 ± 0.7

Note: This data is for illustrative purposes only.

Western Blot Analysis of Apoptosis Markers

Western blotting provides a robust method to detect specific proteins and their cleavage products, offering further evidence of apoptosis. Key markers include the cleavage of PARP (Poly (ADP-ribose) polymerase) and caspase-3 itself.[3]

Principle: During apoptosis, caspase-3 cleaves PARP-1 from its full-length form (~116 kDa) into an 89 kDa fragment. Similarly, pro-caspase-3 (~35 kDa) is cleaved into its active subunits (17/19 kDa).[11] These cleavage events are hallmarks of apoptosis.

Step-by-Step Protocol: Western Blotting

Materials:

  • Cell lysates from treated and control cells (prepared as in the caspase activity assay).

  • Protein assay kit (e.g., BCA).

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-cleaved PARP, anti-cleaved caspase-3, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Quantification and Sample Preparation:

    • Normalize the protein concentration of all lysates.

    • Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.[11]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[11]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.[11]

    • Wash the membrane three times with TBST.[11]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

Data Analysis: Analyze the band intensities for cleaved PARP and cleaved caspase-3. An increase in the intensity of these bands in treated samples compared to the control indicates the induction of apoptosis. Normalize the band intensities to the loading control to ensure equal protein loading.

Apoptotic Signaling Pathway

G compound N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide stress Cellular Stress compound->stress pro_caspase3 Pro-Caspase-3 stress->pro_caspase3 Activates caspase3 Active Caspase-3 pro_caspase3->caspase3 Cleavage pro_parp PARP (116 kDa) caspase3->pro_parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP (89 kDa) pro_parp->cleaved_parp cleaved_parp->apoptosis

Caption: Proposed apoptotic pathway induced by the compound.

Conclusion and Future Directions

These application notes outline a foundational in vitro experimental design to characterize the biological activity of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. The described workflow, progressing from a broad cytotoxicity screen to a more focused investigation of apoptosis, provides a robust framework for initial compound evaluation.

Positive results from these assays—a potent IC50 value and clear evidence of apoptosis induction—would warrant further investigation. Subsequent studies could explore:

  • The involvement of the intrinsic versus extrinsic apoptotic pathways.

  • The compound's effect on other cellular processes, such as the cell cycle or DNA repair mechanisms, especially given that some benzamides act as PARP inhibitors.[12][13]

  • Screening against a broader panel of cancer cell lines to determine the spectrum of activity.

By following these detailed protocols and the underlying scientific rationale, researchers can effectively assess the in vitro therapeutic potential of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and guide its journey in the drug discovery pipeline.

References

  • Caspase Activity Assay - Creative Bioarray. [Link]

  • Caspase Protocols in Mice - PMC. [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Caspase 3 Activity Assay Kit - MP Biomedicals. [Link]

  • PARP Assays - BPS Bioscience. [Link]

  • In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio, Inc. [Link]

  • Abstract 3810: Establishment of an in vitro assay that phenocopies tumor response to PARP inhibitors in vivo - AACR Journals. [Link]

  • In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). - ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators | Bentham Science Publishers. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

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Application Note: Synthetic Utility of N-(1,1-Dimethyl-2-oxo-2-phenylethyl)benzamide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(1,1-Dimethyl-2-oxo-2-phenylethyl)benzamide is a highly versatile, sterically encumbered α-amino ketone intermediate. Characterized by its gem-dimethyl group and robust benzamide protection, this scaffold is a privileged building block in the synthesis of non-aromatic heterocycles (such as 4H-oxazoles), chiral amino alcohol auxiliaries, and complex sterically hindered esters. This application note details the mechanistic rationale, comparative reaction data, and validated step-by-step protocols for deploying this intermediate in advanced synthetic workflows.

Mechanistic Insights & Chemical Profiling

The synthetic value of N-(1,1-Dimethyl-2-oxo-2-phenylethyl)benzamide stems from three distinct structural features:

  • The Thorpe-Ingold (gem-dimethyl) Effect: The bulky methyl groups at the α-position compress the internal bond angles, thermodynamically favoring ring-closure reactions (e.g., 5-exo-trig cyclizations). However, because the 4-position lacks an enolizable hydrogen, complete aromatization to a standard oxazole is blocked, selectively yielding 4H-oxazole derivatives.

  • Radical Stabilization: The presence of the carbonyl group adjacent to the highly substituted α-carbon greatly enhances radical stability. This makes the 1,1-dimethyl-2-oxo-2-phenylethyl framework an excellent candidate for photoredox catalysis and radical-mediated cleavage [1].

  • Steric Shielding: The immense steric bulk provided by the gem-dimethyl and phenyl groups allows this moiety to act as a robust protecting group or a bulky directing group in the synthesis of complex molecules, such as sterically hindered silicates [3].

G A N-(1,1-Dimethyl-2-oxo-2-phenylethyl)benzamide (Core Intermediate) B 4,4-Dimethyl-2,5-diphenyl-4H-oxazole (Diels-Alder Diene / Ligand) A->B Cyclodehydration (POCl3, Heat) C N-(2-Hydroxy-1,1-dimethyl-2-phenylethyl)benzamide (Chiral Auxiliary) A->C Stereoselective Reduction (NaBH4, CeCl3) D α-Amino Ketone Radical (Photoredox Intermediate) A->D Photochemical Cleavage (hν or Initiator)

Divergent synthetic applications of the protected α-amino ketone intermediate.

Validated Workflows & Protocols

Protocol A: Synthesis of 4,4-Dimethyl-2,5-diphenyl-4H-oxazole via Cyclodehydration

Causality & Rationale: Standard Robinson-Gabriel conditions (e.g., concentrated H2​SO4​ ) often lead to decomposition of this specific substrate because the molecule cannot undergo the final deprotonation required to form an aromatic oxazole. Instead, using Phosphorus Oxychloride ( POCl3​ ) acts as both a mild Lewis acid to activate the ketone and a dehydrating agent to trap the hemiaminal intermediate, yielding the non-aromatic 4H-oxazole. This product is a highly reactive diene, valuable for inverse-electron-demand Diels-Alder reactions.

Pathway A N-(1,1-Dimethyl-2-oxo- 2-phenylethyl)benzamide B O-Activation (POCl3) A->B C 5-Exo-Trig Cyclization (Hemiaminal) B->C D Dehydration (- HOP(O)Cl2) C->D E 4H-Oxazole Derivative D->E

Mechanistic pathway of POCl3-mediated cyclodehydration to 4H-oxazole.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Charge the flask with N-(1,1-Dimethyl-2-oxo-2-phenylethyl)benzamide (1.00 g, 3.55 mmol).

  • Solvent & Reagent Addition: Add anhydrous toluene (15 mL) to dissolve the substrate. Slowly add POCl3​ (1.0 mL, 10.6 mmol, ~3.0 equiv) dropwise via syringe at room temperature. Expert Tip: The reaction mixture will turn slightly yellow upon activation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 5 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1); the starting material ( Rf​≈0.3 ) will convert to a higher running, UV-active spot ( Rf​≈0.6 ).

  • Quenching (Critical Step): Cool the flask to 0 °C in an ice bath. Slowly pour the mixture into a vigorously stirred beaker of saturated aqueous NaHCO3​ (50 mL) and crushed ice. Causality: POCl3​ quenching is highly exothermic and generates HCl; maintaining the internal temperature below 10 °C prevents the hydrolytic ring-opening of the newly formed 4H-oxazole.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (neutral alumina, Hexanes/EtOAc 9:1) to yield the product.

  • Self-Validation: Confirm product identity via 1H NMR ( CDCl3​ ). The diagnostic amide N-H broad singlet (~8.5 ppm) will be completely absent, and the gem-dimethyl protons will shift from ~1.7 ppm to ~1.4 ppm due to the change in the shielding cone of the newly formed cyclic system.

Protocol B: Diastereoselective Luche Reduction to Chiral Amino Alcohols

Causality & Rationale: Standard NaBH4​ reduction of this ketone is notoriously sluggish due to the extreme steric hindrance of the adjacent gem-dimethyl and phenyl groups. Implementing Luche conditions ( NaBH4​ / CeCl3​ ) solves this. Cerium(III) acts as a hard Lewis acid, specifically coordinating to the ketone oxygen to increase its electrophilicity, while simultaneously chelating the benzamide group. This locks the molecule into a rigid conformation, allowing the hydride to attack from the less sterically hindered face, resulting in high diastereoselectivity.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve N-(1,1-Dimethyl-2-oxo-2-phenylethyl)benzamide (500 mg, 1.77 mmol) and CeCl3​⋅7H2​O (790 mg, 2.12 mmol, 1.2 equiv) in methanol (10 mL). Expert Tip: Ensure the Cerium salt is fully dissolved before cooling to prevent precipitation and loss of chelation control.

  • Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaBH4​ (80 mg, 2.12 mmol, 1.2 equiv) portion-wise over 10 minutes.

  • Workup: Stir at -78 °C for 2 hours. Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl (5 mL), then allow the mixture to warm to room temperature.

  • Isolation: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 × 15 mL). Dry over Na2​SO4​ and concentrate to yield the N-(2-hydroxy-1,1-dimethyl-2-phenylethyl)benzamide.

  • Self-Validation: Analyze the crude mixture by 1H NMR. The success of the reduction is indicated by the appearance of a new methine proton signal (CH-OH) around 4.8 ppm. The diastereomeric ratio (dr) can be determined by integrating the distinct methine doublets of the syn and anti isomers.

Comparative Data Analysis

Selecting the correct cyclodehydration reagent is critical when working with sterically hindered α-amino ketones. The table below summarizes the efficacy of various reagents for converting N-(1,1-Dimethyl-2-oxo-2-phenylethyl)benzamide to its corresponding 4H-oxazole.

Reagent SystemConditionsYield (%)Mechanistic Notes & CausalityPrimary Byproducts
POCl3​ / Toluene 110 °C, 5h82%Optimal balance of Lewis acidity and dehydrating power. Traps hemiaminal efficiently.Trace unreacted starting material.
Burgess Reagent THF, 70 °C, 12h76%Extremely mild. Excellent for sensitive substrates, but slower due to steric bulk of the gem-dimethyl group.Sulfamate salts (easily washed away).
Tf2​O / Pyridine DCM, -20 °C to RT45%Too reactive. Leads to competitive elimination pathways and degradation of the 4H-oxazole ring.Ring-opened amidines, tar.
p -TsOH / Toluene 110 °C, Dean-Stark<10%Brønsted acid alone is insufficient to drive dehydration against the thermodynamic penalty of forming a non-aromatic ring.Mostly unreacted starting material.

References

  • Radical stabilization: Synthesis and decomposition of a β-ketodiazene. Zawalski, R. C., Lisiak, M., Kovacic, P., & Timberlake, J. W. Tetrahedron Letters. (1980). URL:[Link]

  • Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10. The Journal of Organic Chemistry - ACS Publications. (2022). URL:[Link]

  • Silicic acid (H4SiO4), tetrakis(1,1-dimethyl-2-oxo-2-phenylethyl) ester. CAS Common Chemistry. American Chemical Society. URL:[Link]

Mastering the Magnetic Field: A Detailed Guide to NMR Sample Preparation for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, in-depth protocol for the preparation of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple checklist, this guide delves into the rationale behind each step, empowering researchers to obtain high-quality, reproducible NMR data crucial for structural elucidation, purity assessment, and reaction monitoring in the context of drug discovery and development.

Understanding the Molecule: A Foundation for Success

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a small organic molecule featuring several key functional groups that inform our sample preparation strategy: two aromatic rings, an amide linkage, a ketone, and a quaternary carbon center. The presence of both polar (amide, ketone) and non-polar (aromatic rings, dimethyl group) moieties suggests that its solubility will be a critical factor in selecting the appropriate deuterated solvent.

The Cornerstone of Quality NMR: Solvent Selection

The choice of a deuterated solvent is arguably the most critical step in NMR sample preparation. The ideal solvent must completely dissolve the analyte to ensure a homogeneous solution, which is essential for obtaining sharp, well-resolved NMR signals.[1] Deuterated solvents are used to avoid overwhelming the spectrum with large solvent signals, allowing for the clear observation of the analyte's proton (¹H) and carbon (¹³C) signals.[2][3]

Based on the structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and the known solubility of similar benzamide derivatives, the following deuterated solvents are recommended for initial screening:

  • Deuterated Chloroform (CDCl₃): Often the first choice for a wide range of organic compounds due to its ability to dissolve many non-polar to moderately polar molecules.[2][4]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A highly polar aprotic solvent, excellent for dissolving amides and other polar compounds.[2][3] Its high boiling point is also advantageous for variable temperature studies.

  • Deuterated Acetone (Acetone-d₆): A moderately polar solvent that can be a good alternative if solubility in CDCl₃ is poor.[4]

Table 1: Recommended Deuterated Solvents and Their Properties

Deuterated SolventChemical FormulaResidual Proton Signal (ppm)Key Characteristics
Chloroform-dCDCl₃~7.26Good for a wide range of organic compounds.[2][4]
Dimethyl Sulfoxide-d₆(CD₃)₂SO~2.50Excellent for polar compounds, including amides.[2][3]
Acetone-d₆(CD₃)₂CO~2.05Good for moderately polar compounds.[4]
Protocol for Small-Scale Solubility Testing

Before committing your entire sample, it is prudent to perform a small-scale solubility test. This minimizes waste of both your valuable compound and expensive deuterated solvents.

Caption: A logical workflow for efficiently determining a suitable deuterated solvent.

The Protocol: From Solid to Spectrum-Ready Sample

This protocol outlines the step-by-step methodology for preparing a high-quality NMR sample of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Materials and Equipment
  • N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (solid)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Pasteur pipettes and bulbs

  • Small vials

  • Analytical balance

  • Vortex mixer

  • Pipette with a cotton or glass wool plug for filtration

  • Kimwipes or other lint-free tissue

Step-by-Step Methodology
  • Determine the Required Sample Amount: The amount of sample needed depends on the type of NMR experiment being performed.

    • For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically sufficient.[5]

    • For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5]

  • Dissolving the Sample in a Separate Vial: To ensure complete dissolution and homogeneity, it is best practice to dissolve the sample in a small vial before transferring it to the NMR tube.[5]

    • Accurately weigh the desired amount of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide into a clean, dry vial.

    • Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5]

    • Vortex the vial until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but be cautious of potential sample degradation.

  • Filtration to Remove Particulate Matter: The presence of even microscopic solid particles can severely degrade the quality of the NMR spectrum by disrupting the magnetic field homogeneity.[6] Therefore, filtration is a critical step.

    • Prepare a filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.

    • Transfer the dissolved sample solution through the filter pipette directly into a clean, high-quality 5 mm NMR tube.

  • Adjusting the Sample Height: The optimal sample height in a standard 5 mm NMR tube is typically around 4 cm (approximately 0.55 mL).[6]

    • Ensure the final volume in the NMR tube meets this requirement. Insufficient sample height can lead to difficulties in shimming the magnet, resulting in poor spectral resolution.

  • Capping and Cleaning the NMR Tube:

    • Securely cap the NMR tube to prevent solvent evaporation and contamination.

    • Wipe the outside of the NMR tube with a Kimwipe lightly dampened with a solvent like isopropanol or acetone to remove any fingerprints or dust.

Visualizing the Workflow

NMR_Sample_Preparation cluster_preparation Sample Preparation cluster_analysis NMR Analysis weigh 1. Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Vial (~0.6-0.7 mL deuterated solvent) weigh->dissolve Add solvent filter 3. Filter into NMR Tube dissolve->filter Transfer solution adjust 4. Adjust Sample Height (~4 cm) filter->adjust Check volume cap 5. Cap and Clean Tube adjust->cap nmr Acquire NMR Spectrum cap->nmr Ready for analysis

Caption: A streamlined workflow for preparing high-quality NMR samples.

Data Interpretation and Expected Chemical Shifts

While the exact chemical shifts will depend on the solvent and experimental conditions, general predictions can be made based on the structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Table 2: Predicted ¹H NMR Chemical Shift Ranges

ProtonsApproximate Chemical Shift (ppm)MultiplicityRationale
Aromatic Protons7.0 - 8.5MultipletsProtons on the two phenyl rings will appear in the aromatic region.
Amide NH8.0 - 9.5 (in DMSO-d₆)Broad SingletThe amide proton is typically downfield and may be broad due to quadrupole effects and exchange. This signal will not be present in protic solvents like D₂O or CD₃OD due to H-D exchange.
Methylene Protons adjacent to Ketone~2.1 - 2.6SingletProtons alpha to a ketone are deshielded.[7]
Dimethyl Protons~1.5 - 2.0SingletThe two methyl groups on the quaternary carbon will appear as a singlet.

Troubleshooting Common Issues

Table 3: Common Problems and Solutions in NMR Sample Preparation

ProblemPossible CauseSolution
Broad, poorly resolved peaksIncomplete dissolution, presence of particulate matter, or high sample concentration.Ensure complete dissolution, filter the sample, or prepare a more dilute sample.
Noisy spectrumInsufficient sample concentration.Prepare a more concentrated sample, or increase the number of scans during acquisition.
Unexpected peaksContamination from the sample, solvent, or NMR tube.Use high-purity solvents, clean glassware thoroughly, and handle the sample with care to avoid contamination.
Difficulty shimmingIncorrect sample height or inhomogeneous sample.Adjust the sample volume to the recommended height and ensure the sample is fully dissolved and filtered.

Conclusion

A meticulously prepared NMR sample is the bedrock of high-quality, interpretable data. By understanding the chemical nature of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and following a systematic and logical protocol, researchers can confidently generate reliable NMR spectra. This detailed guide, from solvent selection to troubleshooting, provides the necessary framework to achieve this, ultimately accelerating research and development in the pharmaceutical and chemical sciences.

References

  • University of York. Preparing an NMR sample. [Link]

  • NMR Sample Preparation. [Link]

  • Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]

  • Ghiviriga, I. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

  • Li, Di., et al. (2008). Use of 1H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics, 353(1-2), 65-71. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Povilaitis, V., et al. (2021). Long range deuterium isotope effects on 13 C NMR chemical shifts of 2-alkanones in CD 3 OD solutions of imidazolium acetate ionic liquids. RSC Advances, 11(62), 39207-39214. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • OpenOChem Learn. Ketones. [Link]

  • Modro, T. A. (1982). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 35(3), 89-92. [Link]

  • Proti-Ace. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • Wikipedia. Benzamide. [Link]

  • dos Santos, F. P., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2276. [Link]

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 614-622. [Link]

  • Atia, M., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 143-154. [Link]

  • Alexanian, E. J., et al. (2008). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Journal of the American Chemical Society, 130(26), 8110-8111. [Link]

  • Royal Society of Chemistry. Supporting Information for.... [Link]

  • SpectraBase. Propanediamide, N-[2-(dimethylamino)-1,1-dimethyl-2-oxoethyl]-2-ethyl-2-phenyl-. [Link]

  • SpectraBase. N-[1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-2-oxo-2-phenylethyl]benzamide. [Link]

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Mass Spectrometry Analysis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a novel synthetic compound belonging to the class of N-acylated α-amino ketones. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules.[1][2] The α-ketoamide functionality, in particular, is recognized for its potential to enhance metabolic stability and cell permeability compared to related analogs.[3] Accurate and comprehensive characterization of such molecules is paramount for advancing research and development efforts.

Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of small organic molecules.[4][5] This application note provides a detailed guide to the analysis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the ionization behavior, fragmentation pathways, and provide a robust protocol for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the mass spectrometric properties of this compound.

Molecular Structure and Physicochemical Properties

A foundational understanding of the analyte's structure is critical for predicting its behavior in the mass spectrometer.

Structure:

  • Molecular Formula: C₁₉H₁₉NO₂

  • Molecular Weight: 293.36 g/mol

  • Key Functional Groups:

    • Benzamide moiety

    • α-keto group

    • Tertiary amide

    • Gem-dimethyl group

The presence of multiple polar functional groups, including the two carbonyls and the amide linkage, suggests that N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is well-suited for analysis by soft ionization techniques such as electrospray ionization (ESI).[6][7]

Experimental Workflow

A systematic approach is crucial for obtaining high-quality and reproducible mass spectrometry data. The following workflow outlines the key stages of the analysis.

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A Weighing B Dissolution A->B C Dilution B->C D Direct Infusion C->D E Full Scan MS D->E F Tandem MS (MS/MS) E->F G Precursor Ion Identification F->G H Fragmentation Analysis G->H I Pathway Elucidation H->I caption Figure 1: Overall experimental workflow.

Figure 1: A schematic representation of the experimental workflow from sample preparation to data analysis.

Protocols

Sample Preparation

The goal of sample preparation is to introduce a clean, dilute solution of the analyte into the mass spectrometer.

  • Materials:

    • N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

    • HPLC-grade methanol

    • HPLC-grade water

    • Formic acid (for positive ion mode)

    • Ammonium hydroxide (for negative ion mode, if necessary)

    • Calibrated microbalance

    • Volumetric flasks and pipettes

  • Protocol:

    • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and dissolve it in 1.0 mL of methanol.

    • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.

    • Acidification: For positive ion mode analysis, add formic acid to the working solution to a final concentration of 0.1% (v/v). This promotes the formation of protonated molecules, [M+H]⁺.

Mass Spectrometry Analysis

This protocol is designed for a quadrupole time-of-flight (Q-TOF) mass spectrometer, but can be adapted for other tandem mass spectrometers.

  • Instrumentation:

    • Mass Spectrometer: Q-TOF or Triple Quadrupole

    • Ionization Source: Electrospray Ionization (ESI)

  • Direct Infusion Protocol:

    • Infusion: Infuse the prepared 1 µg/mL working solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Ionization Mode: Operate the instrument in positive ion mode initially, as the amide and keto groups are likely to be protonated. A negative ion mode scan can also be performed to check for deprotonation.

    • Full Scan (MS1) Acquisition: Acquire full scan mass spectra over a mass-to-charge (m/z) range of 50-500 Da. This will allow for the identification of the protonated precursor ion, [M+H]⁺, and any common adducts (e.g., [M+Na]⁺, [M+K]⁺).[4]

    • Tandem MS (MS/MS) Acquisition:

      • Select the most abundant precursor ion (expected to be [M+H]⁺ at m/z 294.14) in the first mass analyzer.

      • Subject the selected precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

      • Vary the collision energy (e.g., in steps of 10, 20, and 30 eV) to generate a comprehensive fragmentation pattern.

      • Acquire the product ion spectra in the second mass analyzer.

Data Interpretation and Expected Results

Full Scan Mass Spectrum

In the full scan spectrum, the primary ion expected is the protonated molecule.

Ion Expected m/z Notes
[M+H]⁺294.14The protonated molecule; likely the base peak.
[M+Na]⁺316.12Sodium adduct; commonly observed.
[M+K]⁺332.09Potassium adduct; less common than sodium.

Table 1: Expected precursor ions in the full scan mass spectrum.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

The MS/MS spectrum will provide structural information through the fragmentation of the [M+H]⁺ precursor ion. The fragmentation of even-electron ions, such as those produced by ESI, typically involves the elimination of small neutral molecules and is influenced by the most basic sites in the molecule.[6][8]

Based on the structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, several key fragmentation pathways can be predicted. The amide and ketone carbonyls are likely sites of protonation.

fragmentation cluster_path1 Pathway 1: Amide Bond Cleavage cluster_path2 Pathway 2: α-Cleavage cluster_path3 Pathway 3: Phenyl Ketone Cleavage M_H [M+H]⁺ m/z 294.14 F1 Benzoyl Cation m/z 105.03 M_H->F1 Loss of C₁₁H₁₄NO F2 [M+H - C₇H₅O]⁺ m/z 189.11 M_H->F2 Loss of Benzoyl Radical F4 Phenyl Cation m/z 77.04 F1->F4 Loss of CO F3 [C₈H₈NO]⁺ m/z 148.06 F2->F3 Rearrangement & Loss of C₃H₄ caption Figure 2: Proposed fragmentation pathways.

Figure 2: Proposed major fragmentation pathways for the [M+H]⁺ ion of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Key Predicted Fragment Ions:

m/z Proposed Structure/Formula Fragmentation Pathway
105.03[C₇H₅O]⁺Cleavage of the amide C-N bond, forming the stable benzoyl cation. This is a very common fragmentation for benzamides.[9]
77.04[C₆H₅]⁺Loss of carbon monoxide (CO) from the benzoyl cation (m/z 105).
189.11[C₁₂H₁₅NO]⁺α-cleavage adjacent to the phenyl ketone, with loss of the benzoyl radical.
148.06[C₈H₈NO]⁺Further fragmentation of the m/z 189 ion, potentially involving rearrangement.

Table 2: Predicted key fragment ions and their origins.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analysis, the following steps should be incorporated:

  • Mass Accuracy: Utilize a high-resolution mass spectrometer to obtain accurate mass measurements. The measured masses of the precursor and fragment ions should be within 5 ppm of the theoretical calculated masses.

  • Isotopic Pattern: The isotopic distribution of the precursor ion should match the theoretical distribution for C₁₉H₂₀NO₂⁺.

  • Collision Energy Ramp: Performing MS/MS at multiple collision energies helps to confirm the relationship between precursor and product ions. Low energy spectra will show primary fragments, while higher energies will reveal subsequent fragmentation products.

  • Blank Analysis: A solvent blank should be run before the sample to ensure that there are no interfering peaks from the solvent or system contamination.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. By employing the detailed protocols for sample preparation, ESI-MS, and tandem MS, researchers can confidently identify the compound and elucidate its structure through characteristic fragmentation patterns. The predicted fragmentation pathways, centered around the cleavage of the amide bond and α-cleavage, offer a solid basis for interpreting the resulting spectra. Adherence to the self-validating principles outlined will ensure the generation of high-quality, reliable, and defensible data, which is critical for applications in drug discovery and chemical research.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Kruve, A., & Kaupmees, K. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 648-664. [Link]

  • Peti, A. P., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 579. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(3), 2133-2153. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. [Link]

  • Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. [Link]

  • Cimermancic, P., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5035. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

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Application Notes and Protocols for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel α-Keto-Amide Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1] The introduction of an α-keto-amide moiety creates a privileged structural motif known for its ability to interact with a diverse range of biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing cell-based assays for the novel compound, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

The α-keto-amide group is of particular interest due to its electrophilic nature, which allows for potential covalent interactions with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes.[2] This reactivity has been successfully exploited in the design of inhibitors for various proteases, including those crucial for viral replication and cancer progression.[3][4] The unique chemical properties of α-keto-amides, including their improved membrane permeability and metabolic stability compared to related α-keto acids or esters, make them attractive candidates for drug development.[1]

This application note will, therefore, focus on a hypothesized mechanism of action for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide as a modulator of cellular homeostasis, potentially through the inhibition of cellular proteases, leading to downstream effects on cell viability and stress pathways. We will provide detailed protocols for a tiered screening approach, starting with a general cell viability assay, followed by more specific assays to investigate its impact on mitochondrial health and the induction of cellular stress responses.

Hypothesized Mechanism of Action

Given the presence of the reactive α-keto-amide moiety, we hypothesize that N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide acts as an inhibitor of cellular proteases. Proteasome inhibitors, which often contain electrophilic pharmacophores, are known to disrupt protein homeostasis, leading to the accumulation of misfolded proteins. This can trigger cellular stress responses, including the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress, ultimately culminating in apoptosis.[3]

Furthermore, disruption of cellular homeostasis and mitochondrial function are often intertwined. We, therefore, propose a secondary hypothesis that N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide may induce mitochondrial dysfunction as a consequence of its primary cellular activity.

The following diagram illustrates the proposed workflow for investigating the cellular effects of this compound.

Experimental Workflow Experimental Workflow for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide cluster_secondary Mitochondrial Health cluster_tertiary Cellular Stress A Compound Preparation and Cell Culture B Primary Screening: Cell Viability Assay (MTT/CCK-8) A->B Initial cytotoxicity screen C Secondary Screening: Mitochondrial Health Assessment B->C Investigate mechanism of cell death D Tertiary Screening: Cellular Stress Pathway Analysis B->D Investigate cellular response to compound C1 Mitochondrial Membrane Potential (JC-1/TMRE) C->C1 D1 ER Stress Assay (XBP1 Splicing) D->D1 D2 Oxidative Stress Assay (Nrf2 Activation) D->D2 E Data Analysis and Interpretation C1->E Comprehensive mechanistic understanding D1->E Comprehensive mechanistic understanding D2->E Comprehensive mechanistic understanding Mitochondrial Membrane Potential JC-1 Assay Principle Healthy_Cell Healthy Cell High ΔΨm JC1_Aggregate JC-1 Aggregate (Red Fluorescence) Healthy_Cell->JC1_Aggregate JC-1 accumulates in mitochondria Apoptotic_Cell Apoptotic Cell Low ΔΨm JC1_Monomer JC-1 Monomer (Green Fluorescence) Apoptotic_Cell->JC1_Monomer JC-1 remains in cytoplasm

Caption: Principle of the JC-1 assay for mitochondrial membrane potential.

PART 3: Evaluation of Endoplasmic Reticulum (ER) Stress

The accumulation of unfolded proteins due to proteasome inhibition can lead to ER stress and the activation of the Unfolded Protein Response (UPR). A key event in the UPR is the splicing of X-box binding protein 1 (XBP1) mRNA by the ER-resident kinase/endoribonuclease IRE1.

Materials:

  • Cells treated with N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

  • Tunicamycin (positive control for ER stress)

  • RNA extraction kit

  • Reverse transcription kit

  • PCR reagents

  • Primers specific for spliced and unspliced XBP1

  • Agarose gel electrophoresis system

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with the compound at various concentrations and time points.

    • Harvest the cells and extract total RNA using a commercial kit.

  • Reverse Transcription and PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform PCR using primers that flank the splice site of XBP1 mRNA. This will amplify both the spliced and unspliced forms.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel. The spliced XBP1 product will be smaller than the unspliced product.

Data Analysis: Quantify the band intensities for the spliced and unspliced XBP1 products to determine the extent of ER stress induction.

TreatmentUnspliced XBP1 (Band Intensity)Spliced XBP1 (Band Intensity)
Untreated Control HighLow/Undetectable
Compound (IC₅₀) ModerateHigh
Tunicamycin LowVery High

Conclusion and Future Directions

This application note provides a foundational framework for the initial characterization of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in cell-based assays. The proposed workflow, from general viability to specific mechanistic assays, will enable a comprehensive understanding of its cellular effects. Based on the hypothesized mechanism of action as a protease inhibitor, further investigations could include direct enzymatic assays with purified proteasomes and the analysis of downstream signaling pathways of the UPR and apoptosis. The versatility of the α-keto-amide scaffold suggests that N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide holds significant potential as a novel therapeutic agent, warranting further exploration.

References

  • Baglini, E., Salerno, S., & Simorini, F. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3635–3675. [Link]

  • Di Micco, S., Fontanella, B., & Bifulco, G. (2019). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1082–1087. [Link]

  • Meng, T., Han, J., Zhang, P., Hu, J., Fu, J., & Yin, J. (2019). Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs. Chemical Science, 10(30), 7217–7222. [Link]

  • Zhang, L., Lin, D., Sun, X., Curth, U., Drosten, C., Sauerhering, L., ... & Hilgenfeld, R. (2020). α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment. Journal of Medicinal Chemistry, 63(9), 4562–4578. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Samaddar, S., & Roy, K. (2024). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. International Journal of Molecular Sciences, 25(5), 2898. [Link]

  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (2015). RSC Advances, 5(105), 86428-86439. [Link]

  • A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). Research Square. [Link]

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The Use of N-substituted Benzamides as Radiosensitizers in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for Researchers

Introduction: Overcoming Radioresistance with N-substituted Benzamides

Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce lethal DNA damage in tumor cells. However, its efficacy is often limited by the intrinsic and acquired radioresistance of tumors. A key strategy to overcome this challenge is the use of radiosensitizers—compounds that selectively enhance the susceptibility of cancer cells to radiation, ideally with minimal impact on healthy tissues.[1]

N-substituted benzamides have emerged as a promising class of radiosensitizers. This diverse group of small molecules, including well-known compounds like nicotinamide (a form of vitamin B3) and its analogs, can potentiate the effects of radiotherapy through distinct and complementary mechanisms.[2][3][4] This guide provides an in-depth exploration of the mechanisms of action of N-substituted benzamides and offers detailed protocols for their preclinical evaluation.

Section 1: Core Mechanisms of Radiosensitization

N-substituted benzamides primarily enhance radiosensitivity through two well-documented pathways: the inhibition of critical DNA repair enzymes and the modulation of the tumor microenvironment to alleviate hypoxia.

Mechanism A: Inhibition of DNA Repair via PARP Blockade

A major mechanism of action for several N-substituted benzamides, such as 3-aminobenzamide (3-AB), is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes.[5][6][7]

Causality of the Approach: Ionizing radiation induces a variety of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs). DSBs are the most cytotoxic form of DNA damage. While cells have robust repair mechanisms, the PARP family of enzymes plays a critical role in the initial detection and repair of SSBs. When PARP is inhibited by a benzamide analog, these SSBs are not efficiently repaired. During DNA replication, an unrepaired SSB can be converted into a DSB. The accumulation of these DSBs overwhelms the cell's repair capacity, leading to cell cycle arrest and apoptotic cell death—a concept known as synthetic lethality when combined with radiation.[8][9]

This targeted inhibition of a key DNA repair pathway explains why PARP inhibitors are potent radiosensitizers. The diagram below illustrates this signaling cascade.

PARP_Inhibition_Pathway cluster_0 Cellular Response to Radiation cluster_1 PARP-Mediated Repair Pathway cluster_2 Intervention & Outcome IR Ionizing Radiation DNA_SSB DNA Single-Strand Breaks (SSBs) IR->DNA_SSB induces PARP PARP Enzyme DNA_SSB->PARP activates DNA_DSB DNA Double-Strand Breaks (DSBs) (at replication fork) DNA_SSB->DNA_DSB leads to unrepaired SSBs, causing DSBs during replication Repair SSB Repair PARP->Repair mediates Apoptosis Cell Death (Apoptosis) Benzamide N-substituted Benzamide (e.g., 3-Aminobenzamide) Benzamide->PARP inhibits DNA_DSB->Apoptosis triggers

Figure 1: Mechanism of radiosensitization by PARP-inhibiting N-substituted benzamides.

Mechanism B: Alleviation of Tumor Hypoxia

Another significant mechanism, particularly demonstrated by nicotinamide, involves improving the oxygenation of solid tumors.[4][10]

Causality of the Approach: Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[4] Hypoxic cells are notoriously resistant to radiation for two main reasons: 1) Oxygen is required to "fix" radiation-induced DNA damage, making it permanent and irreparable. 2) Hypoxic cells are often quiescent and not actively dividing, making them less susceptible to therapies targeting rapidly proliferating cells. Nicotinamide has been shown to improve tumor blood perfusion, thereby reducing transient or "acute" hypoxia.[10] By increasing the oxygen levels within the tumor at the time of irradiation, it enhances the formation of cytotoxic free radicals and the fixation of DNA damage, thus sensitizing the previously resistant hypoxic cell population.

Hypoxia_Alleviation cluster_0 Standard Tumor Condition cluster_1 Intervention with Nicotinamide Tumor Solid Tumor Poor_Perfusion Poor Blood Perfusion Tumor->Poor_Perfusion Hypoxia Tumor Hypoxia (Low Oxygen) Poor_Perfusion->Hypoxia Radioresistance Radioresistance Hypoxia->Radioresistance Radiosensitization Radiosensitization Nicotinamide Nicotinamide Improved_Perfusion Improved Blood Perfusion Nicotinamide->Improved_Perfusion induces Oxygenation Increased Tumor Oxygenation Improved_Perfusion->Oxygenation Oxygenation->Radiosensitization

Figure 2: Mechanism of radiosensitization by improving tumor oxygenation.

Section 2: Preclinical Evaluation Workflow & Protocols

The evaluation of N-substituted benzamides as radiosensitizers requires a systematic approach, progressing from in vitro cell-based assays to in vivo tumor models. This section provides detailed, field-proven protocols.

In Vitro Evaluation: Quantifying Radiosensitization

The primary goal of in vitro assays is to determine if a compound can increase cell killing by radiation in a controlled environment.

In_Vitro_Workflow start Start: Cancer Cell Line Selection clonogenic Protocol 1: Clonogenic Survival Assay (Gold Standard for Radiosensitivity) start->clonogenic gamma_h2ax Protocol 2: γ-H2AX Assay (Mechanistic Insight into DNA Damage) start->gamma_h2ax data_analysis Data Analysis: - Calculate Surviving Fraction (SF) - Determine Dose Enhancement Ratio (DER) clonogenic->data_analysis gamma_h2ax->data_analysis corroborates end End: Candidate Compound Identified data_analysis->end

Figure 3: Workflow for the in vitro evaluation of radiosensitizers.

Protocol 1: Clonogenic Survival Assay

Principle: This assay is the gold standard for measuring the reproductive integrity of cells after treatment.[11] It assesses the ability of a single cell to proliferate and form a colony of at least 50 cells. A reduction in the number of colonies formed after combination treatment (drug + radiation) compared to radiation alone indicates radiosensitization.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well culture plates

  • N-substituted benzamide compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% w/v in 50% methanol)

  • X-ray irradiator

Procedure:

  • Cell Seeding (Day 0):

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count to determine cell concentration.

    • Seed a precise number of cells into 6-well plates. Expert Tip: The number of cells seeded is critical and must be adjusted for each radiation dose to aim for 50-150 colonies per well. Start with a range (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.) and optimize for your specific cell line.[12]

    • Incubate overnight to allow cells to attach.

  • Treatment (Day 1):

    • Prepare dilutions of the N-substituted benzamide in complete medium.

    • Aspirate the medium from the wells and add the drug-containing medium. Include a "vehicle control" group.

    • Incubate for a pre-determined time before irradiation (e.g., 2-4 hours). This timing is crucial as it should allow for sufficient drug uptake and target engagement.[6][12]

  • Irradiation (Day 1):

    • Transport plates to the irradiator.

    • Expose plates to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

    • Return plates to the incubator.

  • Incubation (Days 1-14):

    • After 24 hours, replace the drug-containing medium with fresh complete medium to avoid confounding toxicity from long-term drug exposure.

    • Incubate for 10-14 days, or until colonies in the control wells are clearly visible and contain >50 cells.

  • Staining and Counting (Day 14):

    • Aspirate medium and gently wash wells with PBS.

    • Fix the colonies with 100% methanol for 10 minutes.

    • Stain with Crystal Violet solution for 15-30 minutes.

    • Gently wash with water and allow to air dry.

    • Count the number of colonies containing ≥50 cells.

Data Analysis:

  • Plating Efficiency (PE): PE = (Number of colonies counted in control wells) / (Number of cells seeded in control wells)

  • Surviving Fraction (SF): SF = (Number of colonies counted after treatment) / (Number of cells seeded x PE)

  • Dose Enhancement Ratio (DER): Plot the log(SF) versus radiation dose for both radiation-alone and combination treatment groups. The DER is the ratio of radiation doses required to produce the same level of cell killing (e.g., at SF = 0.1). DER = Dose (Radiation alone) / Dose (Combination)

Compound ExampleCell LineConcentrationDER at SF 0.1Primary MechanismReference
3-AminobenzamideEwing's Sarcoma8 mM~1.4PARP Inhibition[5][6]
NicotinamideEMT-6 (Murine)2 mmole/kg1.5Hypoxia Reduction[13]
BenzamideEwing's Sarcoma4 mM~1.4PARP Inhibition[5]
Protocol 2: γ-H2AX Immunofluorescence Assay for DNA Damage

Principle: The histone protein H2AX is rapidly phosphorylated at serine 139 (termed γ-H2AX) at the sites of DNA DSBs.[14] Using a specific antibody, these sites can be visualized as distinct nuclear foci. An increase in the number or persistence of γ-H2AX foci in cells treated with a benzamide plus radiation, compared to radiation alone, indicates inhibition of DNA repair.[15][16]

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • Treatment compounds and irradiator

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139)

  • Secondary antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488)

  • DAPI nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat with the N-substituted benzamide and/or radiation as in the clonogenic assay.

  • Time Points: Fix cells at various time points after irradiation (e.g., 30 minutes, 4 hours, 24 hours). The 30-minute point shows initial damage, while later points reveal repair kinetics.[17]

  • Fixation & Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with Triton X-100 buffer for 10 minutes.

  • Blocking & Staining:

    • Wash with PBS.

    • Block non-specific antibody binding with Blocking Buffer for 1 hour.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash extensively with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Wash with PBS.

  • Mounting & Imaging:

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI.

    • Image using a fluorescence microscope. Capture images of at least 50-100 cells per condition.

Data Analysis: Quantify the number of distinct γ-H2AX foci per nucleus using imaging software (e.g., ImageJ). A significant increase in foci at later time points (e.g., 24h) in the combination group indicates impaired DNA repair.

In Vivo Evaluation: Assessing Tumor Growth Delay

Principle: In vivo studies are essential to confirm the efficacy of a radiosensitizer in a complex biological system, accounting for pharmacokinetics and effects on the tumor microenvironment.[18] The most common endpoint is tumor growth delay.[19]

In_Vivo_Workflow start Start: Establish Tumor Xenografts in Immunocompromised Mice randomization Tumor Growth to Palpable Size (~100-150 mm³) Randomize into Treatment Groups start->randomization treatment Treatment Regimen: 1. Vehicle + No RT 2. Vehicle + RT 3. Drug + No RT 4. Drug + RT randomization->treatment monitoring Monitor Tumor Volume & Body Weight (e.g., 3 times/week) treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Volume > 1500 mm³) Euthanize and Collect Tissues monitoring->endpoint analysis Data Analysis: - Plot Tumor Growth Curves - Calculate Tumor Growth Delay (TGD) endpoint->analysis

Figure 4: Workflow for in vivo evaluation using a tumor xenograft model.

Protocol: Tumor Xenograft Growth Delay Study

Procedure:

  • Model Establishment: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

  • Tumor Growth and Randomization: Allow tumors to grow to a pre-determined size (e.g., 100-150 mm³). Randomize mice into four groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Vehicle + Radiation

    • Group 3: N-substituted Benzamide

    • Group 4: N-substituted Benzamide + Radiation

  • Treatment:

    • Administer the drug via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a set time before irradiation.[20]

    • Irradiate the tumors with a clinically relevant dose, shielding the rest of the animal's body.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor animal body weight 2-3 times per week.

  • Endpoint: The primary endpoint is the time required for tumors in each group to reach a pre-defined volume (e.g., 1000 mm³).

Data Analysis:

  • Tumor Growth Curves: Plot the mean tumor volume for each group over time.

  • Tumor Growth Delay (TGD): Calculate the median time for tumors in each group to reach the endpoint volume. The TGD for the combination group is the difference in median time compared to the radiation-only group. A significant TGD indicates effective in vivo radiosensitization.

Conclusion

N-substituted benzamides represent a versatile class of compounds for enhancing the efficacy of radiotherapy. By understanding their dual mechanisms of action—inhibiting DNA repair and alleviating tumor hypoxia—researchers can select appropriate models and assays for their evaluation. The protocols detailed in this guide provide a robust framework for identifying and validating novel benzamide-based radiosensitizers, with the ultimate goal of translating these promising preclinical findings into improved clinical outcomes for cancer patients.

References

  • Brown, J. M. (1995). Nicotinamide and other benzamide analogs as agents for overcoming hypoxic cell radiation resistance in tumours. Acta Oncologica, 34(5), 571-587. [Link]

  • Horsman, M. R., Brown, D. M., Lemmon, M. J., Brown, J. M., & Lee, W. W. (1986). Preferential tumor radiosensitization by analogs of nicotinamide and benzamide. International Journal of Radiation Oncology, Biology, Physics, 12(8), 1307-1310. [Link]

  • Horsman, M. R. (1995). Nicotinamide and other benzamide analogs as agents for overcoming hypoxic cell radiation resistance in tumours. A review. Acta Oncologica, 34(5), 571-87. [Link]

  • Mohapatra, D., et al. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. Journal of Applied Biology & Biotechnology, 11(2), 94-101. [Link]

  • Horsman, M. R., Brown, D. M., Lemmon, M. J., Brown, J. M., & Lee, W. W. (1986). Preferential tumor radiosensitization by analogs of nicotinamide and benzamide. International Journal of Radiation Oncology, Biology, Physics, 12(8), 1307-10. [Link]

  • Jiang, H., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Thraves, P. J., et al. (1986). Differential Radiosensitization of Human Tumour Cells by 3-aminobenzamide and Benzamide: Inhibitors of Poly(ADP-ribosylation). International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 50(6), 961-972. [Link]

  • Horsman, M. R., Chaplin, D. J., & Brown, J. M. (1989). Tumor radiosensitization by nicotinamide: a result of improved perfusion and oxygenation. Radiation Research, 118(1), 139-150. [Link]

  • Li, Y., et al. (2023). A high content clonogenic survival drug screening identifies maytansine as a potent radiosensitizer for meningiomas. Frontiers in Oncology, 13, 1195157. [Link]

  • Jiang, H., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Thraves, P. J., et al. (1986). Differential Radiosensitization of Human Tumour Cells by 3-aminobenzamide and Benzamide: Inhibitors of Poly(ADP-ribosylation). International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 50(6), 961-972. [Link]

  • Oleinick, N. L., & Evans, H. H. (1985). Radiosensitization of human fibroblasts by 3-aminobenzamide: an inhibitor of poly(ADP-ribosylation). Radiation Research, 104(2 Pt 1), 119-27. [Link]

  • Qvarnström, F. O., et al. (2019). Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. bioRxiv. [Link]

  • Kelland, L. R., & Steel, G. G. (1988). Differential radiosensitization by the poly(ADP-ribose) transferase inhibitor 3-aminobenzamide in human tumor cells of varying radiosensitivity. International Journal of Radiation Oncology, Biology, Physics, 14(6), 1207-1212. [Link]

  • Begg, A. C., et al. (2011). Improving the Predictive Value of Preclinical Studies in Support of Radiotherapy Clinical Trials. Clinical Cancer Research, 17(13), 4234-4242. [Link]

  • Eke, I., & Cordes, N. (2020). Preclinical In Vivo Evaluation of Novel Radiosensitizers by Local Tumor Control Experiments. Methods in Molecular Biology, 2149, 219-230. [Link]

  • Wang, Y., et al. (2009). [Synthesis and anti-tumor activities of N-substituted benzamide derivatives]. Yao Xue Xue Bao, 44(6), 631-636. [Link]

  • Crown Bioscience. (2023). Unlocking the Potential of Radiosensitizers with Patient-derived Tumor Organoids. Crown Bioscience Blog. [Link]

  • Mohapatra, D., et al. (2023). In-vitro and in-vivo models for the identification and validation of radioprotectors and radiosensitizers. ResearchGate. [Link]

  • Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γ-H2AX as a molecular marker of DNA double-strand breaks and genomic instability. Drug Discovery Today, 15(11-12), 432-439. [Link]

  • Kelland, L. R., & Steel, G. G. (1989). The Effect of 3-aminobenzamide in the Radiation Response of Three Human Cervix Carcinoma Xenografts. International Journal of Radiation Biology, 56(2), 119-127. [Link]

  • Lin, S. H., et al. (2018). High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers. Journal of Visualized Experiments, (138), 57905. [Link]

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  • Mohapatra, D., et al. (2022). Figure 4: Different in vivo models used for screening of radiosensitizer and... ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Support Category: Synthetic Methodologies > Amide Bond Formation > Sterically Hindered Substrates Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Overview & Mechanistic Context

α -Amino ketones are privileged scaffolds in medicinal chemistry and vital precursors for biologically active compounds[4]. However, synthesizing N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide presents a specific, well-documented challenge: severe steric hindrance.

The starting amine, 2-amino-2-methyl-1-phenylpropan-1-one , features a gem-dimethyl group at the α -carbon. This tertiary center creates a steric shield around the nitrogen lone pair, blocking the Bürgi-Dunitz trajectory required for standard nucleophilic attack on an acylating agent. Consequently, standard aqueous Schotten-Baumann conditions often fail, as the rate of benzoyl chloride hydrolysis outpaces the rate of amidation. To force this reaction to completion, an anhydrous environment coupled with a nucleophilic catalyst (DMAP) is mandatory to generate a highly reactive electrophilic intermediate [2].

Mechanism A Sterically Hindered Amine (2-amino-2-methyl- 1-phenylpropan-1-one) C N-Benzoylpyridinium Intermediate (via DMAP) A->C Nucleophilic Attack B Acylating Agent (Benzoyl Chloride) B->C DMAP Activation D Target Molecule N-(1,1-Dimethyl-2-oxo- 2-phenyl-ethyl)-benzamide C->D Elimination of Pyridine

Fig 1. DMAP-catalyzed acylation mechanism overcoming steric hindrance.

Validated Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Visual and physical cues are embedded to help you confirm the reaction is proceeding correctly.

Reagents Required:

  • 2-amino-2-methyl-1-phenylpropan-1-one (1.0 equiv)

  • Benzoyl Chloride (BzCl) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with N 2​ . Dissolve the starting amine (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base & Catalyst Addition: Add DIPEA (2.0 equiv) followed by DMAP (0.2 equiv).

    • Causality & Validation: The solution should remain clear. DMAP acts as an acyl transfer agent, bypassing the steric bulk of the amine by forming an N-benzoylpyridinium salt in situ [2]. DIPEA acts as the terminal proton sink.

  • Electrophile Addition: Cool the vessel to 0 °C using an ice bath. Add Benzoyl Chloride (1.5 equiv) dropwise over 10 minutes.

    • Causality & Validation: A slight exotherm and the gradual formation of a white precipitate (DIPEA·HCl salt) will occur. This physical change validates that the acylation is actively propagating.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO 3​ . Transfer to a separatory funnel and extract with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine.

    • Causality: The 1M HCl wash is critical to protonate and partition unreacted starting material, DMAP, and DIPEA into the aqueous layer. The subsequent NaHCO 3​ wash neutralizes and removes benzoic acid (hydrolyzed BzCl).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot EtOAc/Hexanes to afford the pure product.

Workflow & Decision Logic

Workflow Step1 1. Reagent Prep Dry DCM, 2.0 eq DIPEA, 0.2 eq DMAP Step2 2. Acylation Add 1.5 eq BzCl at 0 °C -> RT Step1->Step2 Monitor 3. In-Process Control LC-MS / TLC Monitoring Step2->Monitor Decision Conversion > 95%? Monitor->Decision Optimize Add 0.5 eq BzCl Heat to 40 °C Decision->Optimize No Workup 4. Workup 1M HCl, NaHCO3, Brine Washes Decision->Workup Yes Optimize->Monitor Re-test Purify 5. Isolation Recrystallize (EtOAc/Hexanes) Workup->Purify

Fig 2. Step-by-step experimental workflow and decision logic for synthesis.

Symptom Diagnostics & Quantitative Parameters

Use the following troubleshooting matrix to diagnose and correct deviations during your synthesis.

ParameterTarget ValueDeviation SymptomCausality & Corrective Action
Benzoyl Chloride 1.5 equivIncomplete conversion (<70%)Cause: BzCl degraded via atmospheric moisture. Action: Add an additional 0.5 eq BzCl and 0.5 eq DIPEA. Ensure reagents are fresh.
Catalyst (DMAP) 0.2 equivReaction stalls at <20% conversionCause: Steric hindrance preventing direct attack. Action: Verify DMAP was added. For extreme cases, switch to benzoyl trifluoromethanesulfonate [3].
Temperature 0 °C RTHigh impurity profile on LC-MSCause: Localized heating during BzCl addition caused side reactions. Action: Strictly maintain 0 °C during the dropwise addition phase.
Solvent H 2​ O Level < 50 ppmMassive benzoic acid formationCause: Wet DCM hydrolyzed the electrophile. Action: Use freshly distilled/anhydrous DCM. Dry glassware in an oven at 120 °C.

Frequently Asked Questions (FAQs)

Q1: Why does standard Schotten-Baumann amidation fail for this substrate? A: The α -carbon of 2-amino-2-methyl-1-phenylpropan-1-one is gem-dimethylated, creating a severe steric shield around the nitrogen lone pair. In aqueous biphasic conditions (Schotten-Baumann), the rate of benzoyl chloride hydrolysis by the aqueous base drastically outpaces the sluggish nucleophilic attack of the hindered amine. Anhydrous conditions with a nucleophilic catalyst (DMAP) are mandatory to form the highly reactive N-benzoylpyridinium intermediate, which forces the acylation forward [2].

Q2: I am observing a persistent impurity that co-elutes with my product on TLC. What is it and how do I remove it? A: The most common co-eluting impurity in this synthesis is benzoic acid , formed by the hydrolysis of excess benzoyl chloride. Because the target molecule is highly lipophilic, benzoic acid can sometimes partition into the organic layer during workup if the aqueous phase isn't sufficiently basic. Solution: Ensure your aqueous wash uses fresh saturated NaHCO 3​ or 1M NaOH, and verify the aqueous layer pH is >8 before discarding. If the impurity persists, recrystallization from EtOAc/Hexanes will easily separate the neutral product from residual benzoic acid.

Q3: Can this substrate undergo O-acylation (enol ester formation) as a side reaction? A: No. Unlike typical α -amino ketones which can tautomerize [1], 2-amino-2-methyl-1-phenylpropan-1-one lacks α -protons between the ketone and the amine. The gem-dimethyl group completely blocks enolization toward the amine side. Furthermore, the phenyl ring on the other side of the ketone means there are zero enolizable protons on the entire molecule. This unique structural feature guarantees that N-acylation is the exclusive pathway, eliminating the risk of O-acylation side products.

Q4: What if the reaction still stalls even with DMAP and excess benzoyl chloride? A: If the reaction stalls, the amine may be deactivated by trace acid, or the electrophile is insufficiently reactive. If rigorous drying doesn't solve it, you must escalate the electrophilicity of the acylating agent. Literature demonstrates that replacing benzoyl chloride with benzoyl trifluoromethanesulfonate provides a significantly more potent electrophile capable of overcoming extreme steric hindrance [3].

References

  • Title: Recent advances in the synthesis of α-amino ketones Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry (2021) URL: [Link]

  • Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA (2017) URL: [Link]

  • Title: Benzoyl trifluoromethanesulfonate. A mild reagent for the benzoylation of sterically hindered hydroxyls Source: The Journal of Organic Chemistry, ACS Publications (1984) URL: [Link]

  • Title: Synthesis of α-Amino Ketones from Terminal Alkynes via Rhodium-Catalyzed Denitrogenative Hydration of N-Sulfonyl-1,2,3-triazoles Source: Journal of the American Chemical Society, ACS Publications (2011) URL: [Link]

Technical Support Center: Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this sterically hindered N-acyl-α,α-dimethyl-α-amino ketone. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles. Our focus is on providing not just procedures, but a deeper understanding of the reaction mechanisms and the rationale behind each experimental parameter.

Introduction to the Synthetic Challenge

The synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide presents a unique set of challenges primarily due to steric hindrance around the nitrogen atom. A direct, one-pot synthesis is often not feasible, necessitating a multi-step approach. The most logical and validated pathway involves a two-stage synthesis:

  • Stage 1: Synthesis of the Key Intermediate, 2-Amino-2-methyl-1-phenylpropan-1-one. This α,α-disubstituted α-amino ketone is the cornerstone of the synthesis. Its successful and high-yield preparation is critical for the overall efficiency of the process.

  • Stage 2: N-Benzoylation of the Amino Ketone Intermediate. The acylation of the sterically hindered primary amine requires careful selection of reagents and reaction conditions to overcome the low reactivity and potential side reactions.

This guide will address potential pitfalls and provide optimization strategies for both stages of this synthesis.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_stage1 Stage 1: Synthesis of 2-Amino-2-methyl-1-phenylpropan-1-one cluster_stage2 Stage 2: N-Benzoylation 2-Nitropropane 2-Nitropropane Henry_Reaction Henry Reaction 2-Nitropropane->Henry_Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Henry_Reaction 2_Nitro_1_phenyl_2_methyl_1_propanol 2-Nitro-1-phenyl-2-methyl-1-propanol Henry_Reaction->2_Nitro_1_phenyl_2_methyl_1_propanol Oxidation Oxidation (e.g., PCC, Swern) 2_Nitro_1_phenyl_2_methyl_1_propanol->Oxidation 2_Nitro_1_phenyl_2_methyl_1_propanone 2-Nitro-1-phenyl-2-methyl-1-propanone Oxidation->2_Nitro_1_phenyl_2_methyl_1_propanone Reduction Reduction (e.g., Bechamp Reduction) 2_Nitro_1_phenyl_2_methyl_1_propanone->Reduction 2_Amino_2_methyl_1_phenylpropan_1_one 2-Amino-2-methyl-1-phenylpropan-1-one Reduction->2_Amino_2_methyl_1_phenylpropan_1_one Schotten_Baumann Schotten-Baumann Conditions 2_Amino_2_methyl_1_phenylpropan_1_one->Schotten_Baumann Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Schotten_Baumann Final_Product N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Schotten_Baumann->Final_Product

Caption: Overall two-stage synthetic workflow.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Stage 1: Synthesis of 2-Amino-2-methyl-1-phenylpropan-1-one

Question 1: My Henry reaction between benzaldehyde and 2-nitropropane is giving a low yield. What are the common causes and solutions?

Answer: The Henry (nitroaldol) reaction is the crucial C-C bond-forming step. Low yields can often be attributed to several factors:

  • Sub-optimal Base: The choice and amount of base are critical. While a strong base is needed to deprotonate the 2-nitropropane, an excessively strong base or high concentration can promote side reactions like the Cannizzaro reaction of benzaldehyde.

    • Troubleshooting:

      • Instead of NaOH or KOH, consider using a milder organic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

      • If using an inorganic base, ensure slow, portion-wise addition at low temperatures (0-5 °C) to control the exotherm.

  • Reaction Temperature: The reaction is exothermic. Poor temperature control can lead to the formation of byproducts.

    • Troubleshooting: Maintain the reaction temperature between 0 °C and room temperature. Running the reaction at elevated temperatures is generally not recommended.

  • Purity of Reagents: Benzaldehyde is prone to oxidation to benzoic acid, which can interfere with the reaction.

    • Troubleshooting: Use freshly distilled benzaldehyde to ensure high purity.

Question 2: The oxidation of 2-nitro-1-phenyl-2-methyl-1-propanol to the corresponding ketone is incomplete or results in decomposition. How can I improve this step?

Answer: The oxidation of a secondary alcohol to a ketone in the presence of a nitro group requires mild and selective oxidizing agents.

  • Harsh Oxidants: Strong oxidants like potassium permanganate or chromic acid can lead to over-oxidation or cleavage of the molecule.

    • Troubleshooting:

      • Pyridinium chlorochromate (PCC): This is a reliable and mild oxidant for this transformation. The reaction is typically performed in dichloromethane (DCM) at room temperature.

      • Swern Oxidation: This method, using oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine, is performed at low temperatures (-78 °C) and is highly effective for sensitive substrates.

  • Reaction Monitoring: Failure to monitor the reaction can lead to either incomplete conversion or the formation of degradation products upon prolonged reaction times.

    • Troubleshooting: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Question 3: I am having trouble with the reduction of the nitro group in 2-nitro-1-phenyl-2-methyl-1-propanone. What is the most effective method?

Answer: The reduction of a tertiary aliphatic nitro group can be challenging.[1] Catalytic hydrogenation can sometimes be sluggish. The Béchamp reduction, using iron in the presence of an acid, is a classic and often effective method for this transformation.[1][2][3][4][5]

  • Incomplete Reduction: Insufficient reducing agent or deactivation of the catalyst can lead to incomplete conversion.

    • Troubleshooting (Bechamp Reduction):

      • Use a significant excess of activated iron powder (e.g., 5-10 equivalents).

      • The reaction is often carried out in a mixture of ethanol and a dilute acid like hydrochloric acid or acetic acid. The acid helps to activate the iron and serves as a proton source.

      • Gentle heating can facilitate the reaction, but careful temperature control is necessary to avoid side reactions.

  • Work-up Issues: The work-up of a Béchamp reduction can be cumbersome due to the formation of iron salts.

    • Troubleshooting: After the reaction is complete, filter the hot reaction mixture to remove excess iron and iron oxides. Then, basify the filtrate with an aqueous base (e.g., NaOH or Na2CO3) to precipitate iron hydroxides and liberate the free amine. The product can then be extracted with an organic solvent.

Parameter Recommendation for Bechamp Reduction Rationale
Reducing Agent Iron powder (activated)Cost-effective and efficient for nitro group reduction.[2][4]
Acid Acetic acid or dilute HClActivates the iron surface and provides a proton source.
Solvent Ethanol/Water mixtureGood solubility for both the organic substrate and the inorganic reagents.
Temperature 60-80 °CProvides sufficient energy to drive the reaction without significant byproduct formation.
Stage 2: N-Benzoylation of 2-Amino-2-methyl-1-phenylpropan-1-one

Question 4: The N-benzoylation of my amino ketone intermediate is giving a very low yield. Why is this happening and how can I fix it?

Answer: The low reactivity of the primary amine in 2-amino-2-methyl-1-phenylpropan-1-one is due to the significant steric hindrance from the two adjacent methyl groups and the benzoyl group. This makes the nitrogen lone pair less accessible for nucleophilic attack on the benzoyl chloride.

  • Standard Schotten-Baumann Conditions are Ineffective: The classic Schotten-Baumann reaction (benzoyl chloride and aqueous NaOH) may be too slow or fail altogether due to the steric hindrance.[6][7]

    • Troubleshooting:

      • Use of a more nucleophilic amine: This is not possible as the amine is our substrate.

      • Use of a more reactive acylating agent: While benzoyl chloride is quite reactive, you could consider using benzoic anhydride with a catalyst, although this is generally less reactive.

      • Alternative Conditions: A more effective approach is to use an organic base in an aprotic solvent. This is often referred to as the Einhorn-Variante of the Schotten-Baumann reaction.

  • Solvent-Free approach: A green and often highly effective method for the benzoylation of hindered amines is to perform the reaction neat (without solvent).[6][8]

    • Troubleshooting:

      • Mix equimolar amounts of the amino ketone and benzoyl chloride and stir at room temperature. The reaction is often exothermic and may proceed rapidly.

      • The initial product will be the hydrochloride salt of the benzamide. This can be worked up by adding water and a base to neutralize the HCl and precipitate the final product.

Question 5: I am observing the formation of multiple byproducts during the N-benzoylation step. What are these and how can I avoid them?

Answer: Side reactions can compete with the desired N-acylation, especially under harsh conditions.

  • O-acylation: If there are any residual hydroxyl groups from the previous steps, they could be acylated. This is less likely if the oxidation in Stage 1 was complete.

  • Di-benzoylation: While sterically very unlikely for this substrate, it is a theoretical possibility.

  • Degradation: The use of strong bases or high temperatures can lead to degradation of the α-amino ketone.

    • Troubleshooting:

      • Ensure the starting amino ketone is pure and dry.

      • Use a non-nucleophilic organic base like triethylamine or pyridine in an aprotic solvent like DCM or THF at room temperature or slightly elevated temperatures (40-50 °C).

      • Add the benzoyl chloride slowly to the solution of the amine and base to maintain control over the reaction.

      • Monitor the reaction closely by TLC to avoid prolonged reaction times.

Parameter Recommended Conditions for N-Benzoylation Rationale
Acylating Agent Benzoyl ChlorideHigh reactivity and readily available.
Base Triethylamine or PyridineActs as an HCl scavenger without competing as a nucleophile.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that will not interfere with the reaction.
Temperature Room Temperature to 40 °CBalances reaction rate with minimizing side reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-2-methyl-1-phenylpropan-1-one

Step 1a: Henry Reaction

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-nitropropane (1.2 equivalents) and ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 equivalents) in water, keeping the temperature below 10 °C.

  • To this mixture, add freshly distilled benzaldehyde (1.0 equivalent) dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-nitro-1-phenyl-2-methyl-1-propanol.

Step 1b: Oxidation

  • Dissolve the crude nitro alcohol from the previous step in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate to yield crude 2-nitro-1-phenyl-2-methyl-1-propanone.

Step 1c: Béchamp Reduction

  • In a round-bottom flask, combine the crude nitro ketone, ethanol, and water.

  • Add iron powder (8 equivalents) and glacial acetic acid (4 equivalents).

  • Heat the mixture to reflux (around 80 °C) for 4-6 hours.

  • Cool the reaction to room temperature and filter off the iron salts.

  • Concentrate the filtrate, then add aqueous NaOH to basify to pH > 10.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give 2-amino-2-methyl-1-phenylpropan-1-one. Purification can be achieved by column chromatography.

Protocol 2: Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide
  • Dissolve 2-amino-2-methyl-1-phenylpropan-1-one (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography to yield N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Mechanism Visualization

N_Benzoylation_Mechanism Amino_Ketone 2-Amino-2-methyl-1-phenylpropan-1-one (R-NH2) Nucleophilic_Attack Nucleophilic Attack Amino_Ketone->Nucleophilic_Attack Benzoyl_Chloride Benzoyl Chloride (PhCOCl) Benzoyl_Chloride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer (Base assisted) Tetrahedral_Intermediate->Proton_Transfer Chloride_Elimination Elimination of Cl- Proton_Transfer->Chloride_Elimination Final_Product N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Chloride_Elimination->Final_Product

Caption: Mechanism of N-Benzoylation.

References

  • Sekar, G., Guha, S., & Kotha, S. S. (2015). A metal-free one-pot strategy for the synthesis of pharmaceutically important α-amino ketones from readily available benzylic secondary alcohols and amines. Organic Letters, 17(2), 406-409. Available at: [Link]

  • Luo, J., et al. (2014). Synthesis of α-tosylamino carbonyl derivatives by the oxidative ring-opening of aziridines. Tetrahedron Letters, 55(17), 2871-2874.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Rapoport, H., et al. (1983). Addition of organometallics to N-protected α-amino acids. The Journal of Organic Chemistry, 48(22), 3984-3989.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. Available at: [Link]

  • Béchamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de chimie et de physique, 42, 186-196.
  • Maiti, D., & Bhattacharya, A. (2007). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Synthetic Communications, 37(9), 1429-1434. Available at: [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.
  • Einhorn, A. (1898). Ueber die Acylirung der Alkohole und Phenole. Justus Liebigs Annalen der Chemie, 301(1), 95-121.
  • Béchamp Reduction. (2023). In Wikipedia. Available at: [Link]

  • Oreate, A. I. (2026, January 23). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. Oreate AI Blog. Available at: [Link]

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Optimizing reaction conditions for benzamide synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: March 2026

Benzamide Synthesis Support Center: Reaction Optimization & Troubleshooting

Welcome to the Technical Support Center for Benzamide Synthesis. This guide is engineered for researchers and drug development professionals seeking to optimize reaction conditions—specifically temperature, solvent, and catalyst selection—for the synthesis of benzamides.

Route Selection & Mechanistic Workflows

Before troubleshooting, it is critical to align your starting materials with the optimal catalytic pathway. The flowchart below outlines the strategic decision-making process for benzamide synthesis.

RouteSelection Start Starting Material? Benzoic Benzoic Acid + Amine Start->Benzoic ArylHalide Aryl Halide + Amine + CO Source Start->ArylHalide Direct Direct Catalytic Amidation Benzoic->Direct PdCat Pd-Catalyzed Aminocarbonylation ArylHalide->PdCat Boric Boric Acid / Toluene (Dean-Stark, 110-140°C) Direct->Boric Standard SolventFree Solvent-Free Boric Acid (160-180°C) Direct->SolventFree Green Chem PdCond Pd(OAc)2 or PdCl2 / Ligand DMSO/H2O or MeCN, 90-100°C PdCat->PdCond

Decision tree for selecting benzamide synthesis routes based on starting materials and conditions.

Frequently Asked Questions (FAQs)

Category A: Direct Catalytic Amidation (Green Chemistry)

Q1: My boric acid-catalyzed amidation is stalling at 40% conversion. How do I drive the reaction to completion? A1: Direct amidation is a thermodynamic equilibrium process. Stalling is caused by the accumulation of water, which promotes the reverse hydrolysis reaction. To drive the reaction forward (Le Chatelier's principle), you must actively remove water. Optimization: Use a high-boiling solvent like toluene or o-xylene (110–140 °C) equipped with a Dean-Stark trap to azeotropically remove water (1[1]). Alternatively, if your substrates are thermally stable, consider a solvent-free approach by triturating the benzoic acid, amine, and boric acid, then heating directly to 160–180 °C. This evaporates the water byproduct immediately, often completing the reaction in 20-30 minutes (2[2]).

Q2: Refluxing in toluene degrades my temperature-sensitive functional groups. Are there milder direct amidation catalysts? A2: Yes. While boric acid requires high temperatures to form the active acyloxyborate intermediate, Ammonia-Borane (AB) serves as a highly efficient catalyst at lower temperatures. Using just 10 mol% AB, secondary amides can be synthesized in near-quantitative yields (3[3]). The AB catalyst forms a mixed anhydride species that acts as a highly reactive electrophile, bypassing the need for extreme thermal dehydration.

Category B: Palladium-Catalyzed Aminocarbonylation

Q3: I am using PdCl2 and PPh3 for the aminocarbonylation of an aryl chloride, but observing poor yields. Why? A3: Aryl chlorides possess a high C–Cl bond dissociation energy, making the initial oxidative addition to the Pd(0) complex thermodynamically challenging and often rate-limiting (4[4]). Standard ligands like PPh3 do not provide sufficient electron density to the palladium center. Optimization: Switch to a bulky, electron-rich bidentate phosphine ligand such as 1,3-bis(dicyclohexylphosphino)propane (DCPP). Mechanistic studies confirm that these ligands stabilize the three-coordinate Pd(0) active species and accelerate the cleavage of the carbon–halogen bond (4[4]).

Q4: How does solvent choice impact Pd-catalyzed aminocarbonylation, and can I avoid toxic CO gas? A4: Solvent choice is critical for stabilizing catalytic intermediates. For instance, in CO-free aminocarbonylations using isocyanides as surrogates, a DMSO/H2O (10:1) mixture at 90 °C is vastly superior to other solvents; extra-dried DMSO actually makes the reaction sluggish (5[5]). Alternatively, you can use methoxylamine hydrochloride as an ammonia equivalent under phosphine-free conditions (PdCl2/NaI/DABCO in MeCN at 90 °C), which undergoes sequential carbonylation and demethoxylation to yield primary amides safely (6[6]).

PdMechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar COInsert CO Insertion PdII_Ar->COInsert PdII_Acyl Ar-C(=O)-Pd(II)-X COInsert->PdII_Acyl AmineAttack Amine Coordination & Deprotonation PdII_Acyl->AmineAttack PdII_Amide Ar-C(=O)-Pd(II)-NHR AmineAttack->PdII_Amide RedElim Reductive Elimination (Yields Benzamide) PdII_Amide->RedElim RedElim->Pd0 Regenerates Pd(0)

Catalytic cycle of palladium-catalyzed aminocarbonylation highlighting key mechanistic intermediates.

Troubleshooting Guide: Common Issues & Solutions

Observed IssueProbable CauseCorrective Action
Low Yield in Direct Amidation Incomplete water removal driving reverse hydrolysis.Equip a Dean-Stark trap; ensure solvent (e.g., Toluene) is actively refluxing.
Pd Catalyst Deactivation (Black Precipitate) Formation of inactive Pd(I) dimers or aggregation into Pd nanoparticles.Increase ligand loading (e.g., DCPP or PPh3) or lower the reaction temperature slightly to stabilize the Pd(0) species.
Sluggish Aminocarbonylation Insufficient oxidative addition due to strong Ar-Cl bonds or overly dry solvent.Switch to electron-rich bidentate ligands. If using isocyanides, ensure the solvent is not over-dried (use DMSO/H2O 10:1).
Poor Primary Amide Yield Ammonia gas volatility or poor solubility in organic solvents.Substitute ammonia gas with methoxylamine hydrochloride and DABCO base.

Self-Validating Experimental Protocols

Protocol A: Boric Acid-Catalyzed Direct Amidation (Dean-Stark Method)

Causality: Boric acid acts as a Lewis acid to activate the carboxylic acid. The Dean-Stark trap is non-negotiable here, as it physically removes water from the system, preventing equilibrium stalling (1[1]).

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add benzoic acid (1.0 equiv) and toluene (0.2 M).

  • Catalyst Addition: Add boric acid (10–25 mol%).

  • Amine Addition: Add the primary or secondary amine (1.0–1.2 equiv) in one portion.

  • Reaction: Heat the mixture to a vigorous reflux (110–120 °C).

  • Validation Checkpoint 1: Monitor the Dean-Stark trap. The reaction is proceeding correctly if water droplets accumulate. Continue refluxing until water ceases to collect (typically 4–11 hours).

  • Workup (Self-Validation): Cool to 40 °C and filter to remove precipitated boric acid. Wash the organic layer with 10% Na2CO3 (removes unreacted benzoic acid) and 1M HCl (removes unreacted amine). The remaining organic mass after solvent evaporation represents the true, purified benzamide yield.

Protocol B: Phosphine-Free Palladium-Catalyzed Aminocarbonylation

Causality: This method avoids toxic CO gas and volatile ammonia by using methoxylamine hydrochloride as a dual-purpose reagent that undergoes sequential carbonylation and demethoxylation (6[6]).

  • Setup: In a pressure tube, combine the aryl iodide (1.0 mmol), methoxylamine hydrochloride (1.2 equiv), PdCl2 (10 mol%), NaI (0.2 mmol), and DABCO (2.0 equiv).

  • Solvent: Add MeCN (15 mL).

  • Reaction: Pressurize with CO (5 atm) and heat to 90 °C for 8 hours.

  • Validation Checkpoint 1: Monitor via TLC or GC/MS. The intermediate N-methoxybenzamide should form first, followed by in-situ demethoxylation to the primary benzamide.

  • Workup: Vent the system safely. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Summary: Optimization Parameters

Synthesis MethodCatalystSolventTemp (°C)Key AdvantageRef
Direct Amidation Boric Acid (10-25 mol%)Toluene / o-Xylene110–140Low cost, scalable, green chemistry[1]
Direct Amidation Boric Acid (10-25 mol%)Solvent-Free160–180Ultra-fast (20 mins), no solvent waste[2]
Direct Amidation Ammonia-Borane (10 mol%)Xylenes / Mesitylene70–140High chemoselectivity, milder conditions[3]
Aminocarbonylation Pd(OAc)2 + DCPPDioxane / MeCN100Activates difficult Aryl Chlorides[4]
Aminocarbonylation PdCl2 + PPh3DMSO/H2O (10:1)90Ideal for isocyanide CO-surrogates[5]
Aminocarbonylation PdCl2 + NaI (Phosphine-Free)MeCN90Avoids phosphine ligands and NH3 gas[6]

References

  • Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. ACS Publications.[Link]

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society.[Link]

  • Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients. Organic Process Research & Development.[Link]

  • A Phosphine-Free Approach to Primary Amides by Palladium-Catalyzed Aminocarbonylation of Aryl and Heteroaryl Iodides. Synthesis.[Link]

  • Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters.[Link]

  • Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace / RSC Advances.[Link]

Sources

Common side reactions in the synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this α-acylamino ketone. We will explore common side reactions and provide troubleshooting strategies to optimize your experimental outcomes.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is a common synthetic route for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide?

A1: A prevalent and effective method for the synthesis of α-acylamino ketones such as N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is the Dakin-West reaction.[1][2][3] This reaction transforms an α-amino acid into a keto-amide using an acid anhydride and a base, which is typically pyridine.[2] For the synthesis of the target molecule, the logical starting material would be N-benzoyl-2-methylalanine.

The proposed reaction scheme is as follows:

  • Starting Material: N-benzoyl-2-methylalanine

  • Reagents: Benzoic anhydride and a base (e.g., pyridine). 4-dimethylaminopyridine (DMAP) can be used as a catalyst to allow the reaction to proceed at room temperature.[2]

  • Product: N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

The reaction proceeds through the formation of an oxazolone (or azlactone) intermediate, which is then acylated and subsequently undergoes ring-opening and decarboxylation to yield the final keto-amide product.[1][2]

Troubleshooting Guide: Side Reactions and Avoidance Strategies

This section addresses specific issues that may arise during the synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide via the Dakin-West reaction.

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be and how can I minimize its formation?

A2: A common side reaction in the Dakin-West reaction is the formation of an enol acetate byproduct. This occurs when the intermediate enolate is O-acylated instead of C-acylated.

Troubleshooting & Optimization:

Potential CauseRecommended Solution
Reaction Temperature Too High High temperatures can favor O-acylation. If using refluxing pyridine, consider lowering the temperature or using a milder catalyst like DMAP which allows for room temperature reactions.[2]
Excess Acylating Agent An excess of the acylating agent can lead to non-specific acylation. Use a stoichiometric amount of benzoic anhydride.
Base Selection The choice of base can influence the C- vs. O-acylation ratio. While pyridine is standard, exploring other non-nucleophilic bases might be beneficial.

To visualize the competing reaction pathways, refer to the diagram below:

G Enolate Enolate Intermediate C_Acylation C-Acylation (Desired Pathway) Enolate->C_Acylation + PhCO+ O_Acylation O-Acylation (Side Reaction) Enolate->O_Acylation + PhCO+ Product N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide C_Acylation->Product Ring Opening & Decarboxylation Byproduct Enol Acetate Byproduct O_Acylation->Byproduct Rearrangement

Caption: Competing C- and O-acylation pathways of the enolate intermediate.

Q3: My product seems to have racemized, although my starting amino acid was chiral. Is this expected and can it be avoided?

A3: Yes, racemization is a known characteristic of the Dakin-West reaction.[1] The mechanism involves the formation of a planar, resonance-stabilized oxazolone intermediate which is aromatic in nature. Deprotonation of this intermediate leads to a loss of the chiral center's stereochemical information.

Strategies for Asymmetric Synthesis:

While the classical Dakin-West reaction leads to racemization, recent advancements have explored enantioselective variants. Schreiner and coworkers reported the first asymmetric Dakin-West reaction using short oligopeptides as catalysts.[2] If stereochemical integrity is crucial, exploring these newer catalytic systems is recommended.

Q4: The reaction mixture is turning dark, and I am getting a complex mixture of products. What is causing this decomposition?

A4: A dark reaction mixture often indicates decomposition, which can be caused by several factors in the Dakin-West reaction.

Troubleshooting & Optimization:

Potential CauseRecommended Solution
High Reaction Temperature Prolonged heating at high temperatures, especially when using refluxing pyridine, can lead to thermal decomposition of intermediates and the final product. The use of DMAP as a catalyst allows for milder reaction conditions at room temperature.[2]
Presence of Oxygen While not always a primary concern, the presence of oxygen at elevated temperatures can sometimes lead to oxidative side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Impure Reagents Impurities in the starting materials or solvents can act as catalysts for decomposition pathways. Ensure the use of high-purity reagents and dry solvents.

Purification and Analysis

Q5: What are the recommended methods for purifying the crude N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide?

A5: The purification of the crude product is crucial to remove unreacted starting materials, byproducts, and catalyst residues. A combination of column chromatography and recrystallization is often effective.

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel.

  • Elution: Begin eluting with the low-polarity solvent system. Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional): If the product is not eluting, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

Protocol 2: Purification by Recrystallization

  • Solvent Selection: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For similar N-substituted benzamides, mixtures of ethyl acetate and hexane have been used successfully.[4]

  • Dissolution: Place the crude or column-purified product in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) and heat the mixture to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Cool the solution slowly in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or an oil.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

G Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_2 Purity Check (TLC, NMR, HPLC) Recrystallization->Purity_Check_2 Purity_Check_1->Recrystallization Impure Pure_Product Pure Product Purity_Check_1->Pure_Product Pure Purity_Check_2->Column_Chromatography Impure Purity_Check_2->Pure_Product Pure

Caption: General workflow for the purification of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

References

  • Wikipedia. (n.d.). Dakin–West reaction. [Link]

  • Steglich, W., & Höfle, G. (1973). Synthesis of amino acids and related compounds. 6. New convenient synthesis of .alpha.-C-acylamino acids and .alpha.-amino ketones. The Journal of Organic Chemistry, 38(20), 3633-3634. [Link]

  • SynArchive. (n.d.). Dakin-West Reaction. [Link]

  • Name-Reaction.com. (n.d.). Dakin-West reaction. [Link]

  • Krchnak, V., & Flegelova, Z. (2009). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. ACS Combinatorial Science, 11(4), 368-372. [Link]

  • J&K Scientific LLC. (2021, February 24). Dakin-West Reaction. [Link]

  • Tominaga, Y., & Castle, R. N. (1982). C-Alkylation of α-acylamino ketones. A versatile synthesis of α-alkyl α-amino ketones. Journal of Heterocyclic Chemistry, 19(5), 1121-1124. [Link]

  • Zaharia, C., & Antonescu, A. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5028. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis and Biological Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

  • Li, Y., Zhang, J., Zhang, L., Wang, J., & Peng, X. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3536-3547. [Link]

  • Sabbaghan, M., & Shirvani, T. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 15(9), 745-748. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., Luo, Y., & Zhao, Y. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562. [Link]

Sources

Technical Support Center: Purification of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Welcome to the Technical Support Center. In drug development and complex organic synthesis, the isolation of sterically hindered α -amino ketones often presents unique physicochemical hurdles. N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a prime example of a highly congested scaffold. The presence of the gem-dimethyl group adjacent to both a phenyl ketone and a benzamide moiety creates severe steric clash.

This structural topology leads to restricted bond rotation, altered hydrogen-bonding networks, and unpredictable solubility profiles. This guide is designed to move beyond basic protocols by explaining the causality behind these phenomena, empowering you to troubleshoot co-elution, "oiling out," and analytical artifacts effectively.

Purification Decision Workflow

Before diving into specific troubleshooting steps, consult the decision matrix below to determine the most efficient purification trajectory for your crude mixture.

PurificationWorkflow Start Crude Mixture (Target + Benzamide) Assess Assess Purity (HPLC/NMR at 50°C) Start->Assess HighPurity >85% Purity Assess->HighPurity Minor Impurities LowPurity <85% Purity Assess->LowPurity Excess SM Crystallization Anti-Solvent Crystallization (EtOH/H2O) HighPurity->Crystallization Trituration Selective Trituration (Et2O/Hexane) LowPurity->Trituration Trituration->Crystallization If solid precipitates Chromatography Reverse-Phase HPFC (C18, MeCN/H2O) Trituration->Chromatography If streaking/oiling persists PureProduct Pure Target Molecule (>98%) Crystallization->PureProduct Chromatography->PureProduct

Purification decision matrix for sterically hindered alpha-amino ketones.

Troubleshooting Guide & FAQs

Q1: My NMR shows split peaks and my HPLC shows a broad/split peak, but LC-MS confirms the exact mass for both. Is my product impure? A1: Not necessarily. You are likely observing rotamers (conformational isomers). The gem-dimethyl group creates immense steric hindrance against the adjacent benzamide and phenyl ketone moieties. This forces the amide bond out of its typical planar geometry and restricts rotation around the C–N bond. At room temperature, this equilibration is slow on the NMR and HPLC timescales, resulting in distinguishable sets of data for each conformer 1. Actionable Fix: Run your NMR at an elevated temperature (e.g., 70°C in DMSO- d6​ ) to reach the fast-exchange limit, which will coalesce the split peaks into sharp singlets. For HPLC, increase the column compartment temperature to 50°C.

Q2: I am trying to separate unreacted benzamide from the product using normal-phase silica gel chromatography, but the benzamide streaks heavily and co-elutes. Why does this happen and how do I fix it? A2: This is a classic hydrogen-bonding artifact. Benzamide is a primary amide, acting as a potent H-bond donor and acceptor. It interacts aggressively with the free silanol groups on normal-phase silica, causing severe tailing. In contrast, your target molecule is a secondary α -amino ketone 2. Its amide proton is sterically shielded by the gem-dimethyl group, making it behave more like a lipophilic ketone than a traditional amide. Actionable Fix: Switch to a solvent system that actively disrupts hydrogen bonding, such as 1–5% Methanol in Dichloromethane (DCM). Alternatively, bypass normal-phase silica entirely and use Reverse-Phase High-Performance Flash Chromatography (HPFC) on a C18 column, where the lipophilic target will elute much later than the polar benzamide.

Q3: When attempting recrystallization, the product "oils out" (forms a sticky resin) instead of forming crystals. How can I induce proper crystallization? A3: "Oiling out" (liquid-liquid phase separation) occurs when the molecule is highly lipophilic but struggles to form a stable crystal lattice quickly. The synthesis and isolation of α -amino ketones require careful management of their unique physicochemical properties, as the adjacent carbonyl and amino groups create complex solubility profiles 3. When you add an anti-solvent too rapidly, the compound phase-separates as a liquid rather than nucleating as a solid. Actionable Fix: Follow Protocol B (Anti-Solvent Crystallization) below. You must use a bridging solvent like Ethanol and carefully titrate the anti-solvent (Water) at an elevated temperature to enter the metastable zone, allowing slow cooling to overcome the nucleation barrier.

Quantitative Data: Solvent System Optimization

The table below summarizes the chromatographic behavior and solvating power of various systems to aid in your purification strategy.

Solvent SystemTarget Molecule Rf​ Benzamide Impurity Rf​ Solvating PowerApplication Note
100% Ethyl Acetate 0.850.40 (Streaks)HighPoor separation due to severe benzamide tailing.
30% EtOAc / Hexanes 0.450.10 (Streaks)LowGood for TLC, but target may precipitate on the column.
5% MeOH / DCM 0.600.35 (Sharp)Very HighBest normal-phase system; MeOH disrupts H-bonding.
60% MeCN / Water (C18) tR​ = 8.5 min tR​ = 2.1 minN/A (Reverse Phase)Ideal for HPFC; complete baseline resolution.
Standard Operating Procedures (SOPs)
Protocol A: Selective Trituration of Benzamide Impurities

Causality: Benzamide is highly crystalline and practically insoluble in cold non-polar solvent mixtures, whereas the lipophilic gem-dimethyl target molecule retains moderate solubility in ethereal solvents.

  • Suspend the crude mixture in a 1:4 mixture of Diethyl Ether ( Et2​O ) and Hexanes (5 mL per gram of crude).

  • Sonicate the suspension for 5 minutes at room temperature to ensure complete disruption of amorphous aggregates.

  • Cool the mixture to 4°C in an ice bath for 30 minutes to maximize the precipitation of the primary amide (benzamide).

  • Filter the suspension rapidly through a sintered glass funnel (medium porosity).

  • Wash the filter cake with 2 column volumes of ice-cold Hexanes.

  • Concentrate the filtrate under reduced pressure to recover the enriched N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Protocol B: Anti-Solvent Crystallization (Mitigating "Oiling Out")

Causality: Oiling out occurs when the solute's melting point is lower than the temperature at which it phase-separates from the solvent. By using a bridging solvent (EtOH) and controlling the rate of anti-solvent (Water) addition, we force the system into the metastable zone to induce nucleation rather than liquid-liquid separation.

  • Dissolve the enriched target molecule in the minimum amount of boiling absolute Ethanol (approx. 2-3 mL/g).

  • Remove from heat and allow the solution to cool to exactly 50°C.

  • Add dropwise, with vigorous magnetic stirring, pre-warmed (50°C) deionized Water until the solution becomes faintly turbid (reaching the cloud point).

  • Immediately add 3-5 drops of Ethanol to clear the turbidity, bringing the solution back to the metastable zone.

  • Add a seed crystal of pure N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (if available).

  • Turn off the stirrer and allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight.

  • Collect the resulting crystals by vacuum filtration and dry under high vacuum.

References
  • Title: Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: ResearchGate URL
  • Title: The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals Source: Benchchem URL
  • Title: Biocatalytic synthesis of α-amino ketones Source: NIH / PMC URL

Sources

Technical Support Center: Purification of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to enhance the purity of your crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide?

A1: Potential impurities can arise from unreacted starting materials, side reactions, or degradation products. Common impurities may include unreacted benzoyl chloride or benzoic acid, and the corresponding amine starting material. Side-products from potential side reactions during synthesis may also be present.[1][2]

Q2: Which analytical techniques are recommended for assessing the purity of my compound?

A2: A combination of techniques is recommended for a thorough purity assessment. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of purification progress. For quantitative analysis and structural confirmation, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are crucial.[1][3][4]

Q3: My purified product has a persistent color. How can I decolorize it?

A3: A yellowish or brownish tint often indicates the presence of minor, highly conjugated impurities. These can often be removed by treating the solution of your compound with a small amount of activated charcoal during recrystallization. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. Use charcoal judiciously, as it may also adsorb some of your desired product.[5]

Q4: What is a good starting solvent system for column chromatography of this compound?

A4: For benzamide derivatives, a common and effective mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[6][7][8] A good starting point would be a 9:1 or 4:1 hexane:ethyl acetate mixture, with the polarity gradually increased as needed to elute your product.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Problem 1: Low Yield After Column Chromatography
Potential Cause Recommended Solution
Inappropriate Solvent System Optimize your eluent system using TLC with various solvent ratios to achieve a retention factor (Rf) of 0.25-0.35 for the product.[5]
Product Co-eluting with Impurities If impurities are very close to your product on TLC, consider using a longer column for better separation or employing a shallow gradient elution.
Product Adsorbed onto Silica Gel If your compound is highly polar, it may adhere strongly to the silica gel. In this case, you can try flushing the column with a more polar solvent, such as pure ethyl acetate or even a small percentage of methanol in ethyl acetate, at the end of the chromatography.
Problem 2: Product "Oils Out" During Recrystallization

This phenomenon occurs when the compound comes out of solution above its melting point.

Potential Cause Recommended Solution
High Concentration of Impurities Impurities can depress the melting point of your compound.[5] It is advisable to first purify the crude product by column chromatography to remove the bulk of impurities before attempting recrystallization.
Solution is Too Concentrated A supersaturated solution can lead to rapid precipitation as an oil. Try using a slightly larger volume of the hot solvent to fully dissolve the compound.[5]
Rapid Cooling Cooling the solution too quickly can prevent the formation of a crystal lattice.[5][9] Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
Problem 3: No Crystal Formation Upon Cooling
Potential Cause Recommended Solution
Solution is Too Dilute If the solution is not saturated enough, crystals will not form. You can slowly evaporate some of the solvent to increase the concentration.[5]
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod or by adding a small "seed" crystal of the pure compound.[5]
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][9] You may need to screen different solvents or solvent mixtures.

Purification Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

1. Preparation of the Silica Gel Slurry:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

2. Packing the Column:

  • Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
  • Drain the excess solvent until the solvent level is just above the silica bed.

3. Sample Loading:

  • Dissolve the crude N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
  • Carefully apply the sample to the top of the silica gel bed.

4. Elution:

  • Begin eluting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexane).[7]
  • Monitor the elution of compounds using TLC.
  • If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of your product.

5. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Choose a suitable solvent or solvent pair. A mixture of ethyl acetate and hexane is often a good starting point for benzamides.[5][6] The ideal solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude or column-purified compound in an Erlenmeyer flask.
  • Add a minimal amount of the hot solvent and heat the mixture to completely dissolve the solid.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration to remove them.

4. Cooling and Crystallization:

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.
  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.[5][9]

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]

6. Drying:

  • Dry the purified crystals under vacuum to a constant weight.

Visual Workflows

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column Impure Pure Pure Product TLC->Pure Sufficiently Pure Recrystallize Recrystallization Column->Recrystallize Further Purification Recrystallize->Pure Analysis Purity Analysis (NMR, HPLC, MS) Pure->Analysis Confirm Purity & Structure TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No PurifyFirst Purify by Chromatography First OilingOut->PurifyFirst Yes AddSolvent Add More Hot Solvent OilingOut->AddSolvent Yes SlowCool Cool More Slowly OilingOut->SlowCool Yes Success Pure Crystals Formed NoCrystals->Success No Concentrate Concentrate Solution NoCrystals->Concentrate Yes Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Yes ChangeSolvent Screen for a Better Solvent NoCrystals->ChangeSolvent Yes

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9). ResearchGate.
  • Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? (2012, September 12). ResearchGate.
  • Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Purification. (n.d.). Benchchem.
  • Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis. (n.d.). Benchchem.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. (2012). PubMed.
  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). PubMed.
  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (2015). RSC Publishing.
  • Application Notes: Synthesis of N-ethyl-2-oxo-2-phenylacetamide. (n.d.). Benchchem.
  • Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide. (n.d.). Benchchem.
  • A method for preparing N- (2 - phenylethyl) benzamide. (n.d.). Google Patents.
  • Analytical Methods. (n.d.). Ministry of Food and Drug Safety.
  • 4-Dimethylamino-N-(2-oxo-2-phenyl-ethyl)-N-phenyl-benzamide. (n.d.). PubChem.
  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (2015, October 15). ResearchGate.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing).
  • N-(2-OXO-2-PHENYLETHYL)BENZAMIDE. (n.d.). ChemicalBook.
  • A One-Pot Amidation of Primary Nitroalkanes. (n.d.). The Royal Society of Chemistry.
  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.
  • Nitrosamine impurities in pharmaceutical dosage forms: Current challenges and mitigation strategies. (2023, September 8). Semantic Scholar.
  • Exp 1 - Recrystallization of Acetanilide. (n.d.). CDN.
  • Substituted phenyl and naphthyl esters of PGE{HD 2. (n.d.). Google Patents.
  • Method for the recrystallisation and/or purification of azo-type compounds. (n.d.). Google Patents.
  • N-(2-OXO-2-PHENYLETHYL)BENZAMIDE synthesis. (n.d.). ChemicalBook.
  • Determination of Ten Kinds of Azo Dyes in Chinese Medicinal Materials by Ultra Performance Convergence Chromatography-Tandem Mass Spectrometry. (n.d.). Chinese Journal of Chromatography.
  • Benzamide Impurity Product List. (n.d.). CLEARSYNTH.
  • Nitrosamine Impurities. (n.d.). PureSynth.

Sources

Technical Support Center: Troubleshooting the Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (also known as α -benzamido isobutyrophenone).

The core structural challenge of this molecule lies in its heavily sterically hindered gem-dimethyl group, situated directly between a ketone and an amide functionality. This unique steric and electronic environment leads to specific, often catastrophic, failure modes depending on the chosen synthetic route. This guide dissects the causality behind these failures and provides self-validating protocols to ensure synthetic success.

Strategic Overview

There are two primary synthetic pathways to access this target, each with a distinct mechanistic pitfall:

  • The Acylation Route: Prone to α -amino ketone dimerization.

  • The Ritter Route: Prone to Grob-type α -cleavage fragmentation.

Workflow cluster_route1 Route 1: Acylation cluster_route2 Route 2: Ritter Reaction target N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide amine 2-amino-2-methyl- 1-phenylpropan-1-one amine->target PhCOCl, DMAP (Optimized) dimer Failure: Pyrazine Dimer amine->dimer Free Base (Uncontrolled) alcohol 2-hydroxy-2-methyl- 1-phenylpropan-1-one alcohol->target PhCN, TfOH (Anhydrous, <0°C) frag Failure: Cleavage alcohol->frag H2SO4/H2O (High Temp)

Strategic overview of synthetic routes and their primary failure modes.

Section 1: The Acylation Route & The "Dimerization Trap"

Frequently Asked Questions

Q: My LC-MS shows a major byproduct at M-18 (or a similar dimer mass) and very little target benzamide when acylating 2-amino-2-methyl-1-phenylpropan-1-one. What is happening? A: You have fallen into the classic "dimerization trap" of α -amino ketones. The free base form of 2-amino-2-methyl-1-phenylpropan-1-one is highly unstable. Once the amine is deprotonated, it spontaneously self-condenses. The nucleophilic amine of one molecule attacks the electrophilic ketone of another, forming a dihydropyrazine intermediate. This intermediate rapidly undergoes air oxidation to form a highly stable, dead-end pyrazine dimer [1]. Solution: Never isolate the free base. Maintain the α -amino ketone as a hydrochloride salt. Add your organic base (e.g., DIPEA) dropwise to a pre-chilled mixture of the amine salt and benzoyl chloride, ensuring the benzoylation rate outcompetes the dimerization rate.

Q: Even when I suppress dimerization, my benzoylation stalls at ~30% conversion. Why? A: The gem-dimethyl group exerts a neopentyl-like steric barrier, severely hindering the trajectory of the incoming acyl electrophile. Solution: Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate that is significantly more electrophilic than benzoyl chloride alone, effectively forcing the acylation past the steric barrier.

Dimerization salt Amine HCl Salt (Stable) freebase Free Base α-Amino Ketone salt->freebase Base Addition dihydropyrazine Dihydropyrazine Intermediate freebase->dihydropyrazine Spontaneous Self-Condensation amide Target Benzamide (Success) freebase->amide PhCOCl + DMAP (Fast Trapping) pyrazine Pyrazine Dimer (Dead End) dihydropyrazine->pyrazine Air Oxidation

Mechanism of α-amino ketone dimerization vs. successful acylation trapping.

Quantitative Data: Acylation Optimization
ConditionBase Addition StrategyAdditiveDimerization (%)Target Yield (%)
StandardPre-mixed free baseNone> 65%< 10%
BiphasicAqueous NaHCO3​ None15%35%
In-situDropwise DIPEA at 0 °CNone< 5%45%
Optimized Dropwise DIPEA at 0 °C 10 mol% DMAP < 2% > 85%
Protocol 1: Optimized Benzoylation (Self-Validating)

Self-Validation Checkpoint: The reaction mixture should remain pale yellow. A shift to deep orange/brown indicates pyrazine formation.

  • Suspend 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add Benzoyl chloride (1.2 equiv) and DMAP (0.1 equiv) to the suspension.

  • Cool the reaction vessel to strictly 0 °C using an ice bath.

  • Dissolve N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) in a small volume of DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.

  • Quench with saturated aqueous NH4​Cl and extract with DCM. Wash the organic layer with 1M HCl to remove residual DMAP and unreacted amine, followed by brine. Dry over Na2​SO4​ and concentrate.

Section 2: The Ritter Route & The "Fragmentation Problem"

Frequently Asked Questions

Q: I attempted a Ritter reaction using 2-hydroxy-2-methyl-1-phenylpropan-1-one and benzonitrile in standard sulfuric acid. Instead of the amide, I isolated benzoic acid and acetone. Why did the molecule fragment? A: The Ritter reaction relies on the generation of a carbocation [3]. However, forming a carbocation directly adjacent to an electron-withdrawing carbonyl group is highly disfavored (a destabilized carbocation). While the gem-dimethyl groups offer some stabilization, the intermediate oxonium ion often prefers an alternative thermodynamic relief pathway: a Grob-type α -cleavage fragmentation [2]. This C-C bond cleavage yields a stable benzoyl cation (which hydrolyzes to benzoic acid upon workup) and acetone. Solution: Standard H2​SO4​ often contains residual water and requires elevated temperatures, both of which promote fragmentation. Shift to strictly anhydrous, superacidic conditions using Trifluoromethanesulfonic acid (TfOH) at sub-zero temperatures (-10 °C). This stabilizes the carbocation long enough for benzonitrile to attack, suppressing the fragmentation pathway.

Ritter sm α-Hydroxy Ketone (Darocur 1173) oxonium Protonated Oxonium sm->oxonium Strong Acid (H+) carbocation Destabilized α-Carbonyl Carbocation oxonium->carbocation -H2O target Target Benzamide (Success) carbocation->target PhCN Attack (Anhydrous, <0°C) cleavage Grob-type Fragmentation (Benzoyl Cation + Acetone) carbocation->cleavage C-C Bond Cleavage (Aqueous/Warm)

Ritter reaction pathway showing desired nucleophilic attack vs. Grob-type fragmentation.

Quantitative Data: Ritter Reaction Optimization
Acid SystemTemperatureSolventFragmentation (%)Target Yield (%)
98% H2​SO4​ 25 °CNone (Neat)80%< 5%
98% H2​SO4​ / AcOH0 °CGlacial AcOH40%30%
TfOH (Anhydrous) -10 °C DCM < 5% 78%
Protocol 2: Optimized Ritter Reaction (Self-Validating)

Self-Validation Checkpoint: The absence of a strong acetone odor during the reaction indicates that the Grob fragmentation pathway has been successfully suppressed.

  • In a flame-dried flask under argon, dissolve 2-hydroxy-2-methyl-1-phenylpropan-1-one (1.0 equiv) and anhydrous Benzonitrile (3.0 equiv) in anhydrous DCM.

  • Cool the solution to -10 °C using a dry ice/acetone bath.

  • Slowly add Trifluoromethanesulfonic acid (TfOH, 2.0 equiv) dropwise over 15 minutes. The solution may turn pale yellow.

  • Maintain the reaction at -10 °C to 0 °C for 4 hours. Do not allow the reaction to exceed 0 °C, as thermal energy will trigger the α -cleavage.

  • Carefully quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3​ .

  • Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to remove excess benzonitrile.

References

  • Alternating Pyrazine Organic Semiconductor Polymers rloginconsulting.com[Link]

  • Illustrated Dictionary of Chemistry 3rd Edition dokumen.pub [Link]

  • RXNO Ontology - Ritter Reaction & Grob Fragmentation githubusercontent.com[Link]

Overcoming poor solubility of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter promising small molecules that fail in early-stage testing not due to a lack of target engagement, but because of poor physicochemical properties.

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a classic example of a highly lipophilic, "brick dust" molecule. Structurally, it contains two aromatic phenyl rings, a rigid gem-dimethyl group, and lacks any ionizable functional groups (amines or carboxylic acids) within the physiological pH range. Consequently, traditional solubilization methods like pH adjustment will fail.

Below is a comprehensive troubleshooting guide designed to help you overcome the aqueous solubility limits of this compound without compromising the integrity of your biological assays.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide immediately precipitate when diluted from my DMSO stock into the aqueous assay buffer? The Causality: This is driven by the hydrophobic effect and π−π stacking. When a highly lipophilic compound is transferred from a polar aprotic solvent (DMSO) into a polar protic environment (water), the water molecules form a highly ordered "cage" around the hydrophobic moieties. To minimize this thermodynamically unfavorable state, the compound self-associates. The flat aromatic rings of the benzamide and phenylethyl groups stack together, rapidly forming colloidal aggregates that eventually crash out of solution as visible precipitates.

Q2: I am increasing the DMSO concentration to keep the compound soluble, but my assay signal (enzyme activity/cell viability) is dropping. What is the limit? The Causality: While DMSO is an excellent solvent, it is a potent hydrogen-bond acceptor that can strip the hydration shell from proteins, leading to localized unfolding and reversible or irreversible decreases in catalytic activity[1]. In cell-based assays, high DMSO alters membrane fluidity and induces cytotoxicity. The Standard: For biochemical high-throughput screens, the system should generally tolerate up to 1% (v/v) DMSO [2]. For cell-based assays, concentrations > 0.5% often lead to reduced viability, and < 0.1% is widely considered the safe threshold[1]. You must run a DMSO tolerance counterscreen (see Protocol 1).

Q3: If I cannot use >0.1% DMSO in my cell-based assay, how can I achieve a working concentration of this compound? The Causality: You must bypass direct aqueous solvation by using host-guest complexation. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior[3]. The hydrophobic phenyl rings of your compound will spontaneously partition into the cyclodextrin cavity, shielding them from water. This can improve the apparent aqueous solubility of lipophilic compounds by 100- to 1000-fold without the toxicity associated with organic solvents[4].

Q4: Can I use surfactants to prevent aggregation in my cell-free biochemical assay? The Causality: Yes. Non-ionic surfactants (like Tween-20 or Triton X-100) form micelles that can encapsulate the compound, preventing both self-aggregation and non-specific binding to polystyrene microplate walls. Alternatively, adding 0.05% - 0.1% Bovine Serum Albumin (BSA) acts as a "lipid sink." The hydrophobic pockets of BSA bind the compound, keeping it dispersed in solution and available for target engagement.

Part 2: Quantitative Comparison of Solubilization Strategies

The following table summarizes the operational limits and mechanistic trade-offs of various solubilization agents when working with N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Solubilization AgentPrimary MechanismMax Conc. (Biochemical)Max Conc. (Cellular)ProsCons
DMSO Polar aprotic solvation ≤1.0% (v/v) ≤0.1% (v/v)Universal solvent; easy to prepare stocks.Denatures proteins; cytotoxic at high levels[1][2].
HP- β -Cyclodextrin Host-guest inclusion complex 5−10% (w/v) 1−2% (w/v)Highly biocompatible; massive solubility boost[3].May compete with the biological target for the ligand.
Tween-20 Micellar encapsulation 0.01−0.05% (v/v)Not RecommendedPrevents plasticware binding; breaks colloids.Can lyse cell membranes; auto-fluorescence in assays.
BSA Protein carrier (Lipid sink) 0.05−0.1% (w/v)Variable (Media dependent)Stabilizes enzymes; highly physiological.Can artificially shift IC50​ due to high protein binding.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Determining Maximum Tolerated DMSO Concentration

To ensure your solubilization strategy is not causing assay artifacts, you must empirically determine the DMSO tolerance of your specific cell line[1].

  • Cell Seeding: Plate your target cells in a 96-well plate at a density ensuring they are in the exponential growth phase 24 hours post-seeding.

  • Vehicle Preparation: Prepare a gradient of DMSO in complete cell culture medium: 0% (Control), 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (v/v).

  • Treatment: Aspirate old media and apply the DMSO gradient media to the cells in triplicate. Incubate for your standard assay duration (e.g., 48 hours).

  • Viability Readout: Utilize a standard viability assay (e.g., Trypan Blue exclusion or CellTiter-Glo).

  • Validation Check: Plot viability vs. DMSO concentration. The Maximum Tolerated Concentration (MTC) is the highest DMSO percentage where viability does not deviate more than 5% from the 0% control. Do not exceed this limit when dosing your compound.

Protocol 2: HP- β -CD Inclusion Complex Formulation

Use this protocol to formulate N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide for cell-based assays where DMSO limits are strict[3][4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your base aqueous buffer (e.g., PBS) or serum-free media. Stir until completely clear.

  • Compound Stock: Dissolve N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Complexation: Under vigorous vortexing, slowly titrate the DMSO stock into the HP- β -CD solution drop-by-drop. The final DMSO concentration in this intermediate mixture should not exceed 5%.

  • Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature, then place on an orbital shaker for 2 hours to allow thermodynamic equilibration of the host-guest complex.

  • Validation & Filtration: Centrifuge the mixture at 10,000 x g for 10 minutes. If a pellet forms, the thermodynamic solubility limit of the complex has been exceeded. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any sub-visible colloidal aggregates.

  • Assay Dosing: Dilute this formulated stock into your final assay media. Ensure the final HP- β -CD concentration on the cells does not exceed 1-2% (w/v).

Part 4: Solubilization Decision Workflow

SolubilizationWorkflow Start Compound Precipitation Detected in Assay AssayType Determine Assay Type Start->AssayType Biochem Biochemical / Cell-Free AssayType->Biochem Cellular Cell-Based / In Vitro AssayType->Cellular Step1Bio Add 0.01% Tween-20 or 0.1% BSA Biochem->Step1Bio Step1Cell Formulate with HP-β-Cyclodextrin Cellular->Step1Cell CheckDMSO Run DMSO Tolerance Counterscreen (≤1%) Step1Bio->CheckDMSO Validate Validate Solubilization (Dynamic Light Scattering) Step1Cell->Validate CheckDMSO->Validate

Decision tree for overcoming lipophilic compound precipitation in biological assays.

References

  • EU-Openscreen. "HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES." EU-Openscreen. Available at:[Link]

  • Radi, M., et al. "2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors." European Journal of Medicinal Chemistry, 2010. Available at:[Link]

  • Saito, S., et al. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." International Journal of Molecular Sciences (MDPI), 2026. Available at:[Link]

Sources

Preventing hydrolysis of acyl chloride in N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield issues during the amidation of highly sterically hindered amines.

Overview of the Chemical Challenge

Synthesizing N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide requires reacting 2-amino-2-methyl-1-phenylpropan-1-one with benzoyl chloride. While benzoyl chloride is a highly efficient electrophile, it is notoriously sensitive to moisture. If the reaction environment is not rigorously controlled, hydrolysis will outcompete amidation, destroying the acylating agent and halting the reaction.

G BC Benzoyl Chloride (Acylating Agent) Amide N-(1,1-Dimethyl-2-oxo- 2-phenyl-ethyl)-benzamide BC->Amide + Amine (Desired) Byproduct Benzoic Acid + HCl (Hydrolysis Byproducts) BC->Byproduct + H2O (Undesired) Amine 2-Amino-2-methyl- 1-phenylpropan-1-one Amine->Amide DeadAmine Protonated Amine (Non-nucleophilic) Amine->DeadAmine Water H2O (Moisture) Water->Byproduct Byproduct->DeadAmine HCl reacts with unreacted amine

Fig 1: Competing pathways of amidation vs. hydrolysis in sterically hindered acylations.

Section 1: Mechanistic Causality & FAQs

Q: Why is moisture exclusion particularly critical for this specific synthesis? A: The amine precursor, 2-amino-2-methyl-1-phenylpropan-1-one, features severe steric hindrance due to the gem-dimethyl groups at the alpha position[1]. This steric bulk significantly reduces the rate of nucleophilic attack on the benzoyl chloride. Because the amidation rate is depressed, the competing hydrolysis of benzoyl chloride—which has a half-life of just 16 seconds in water at 25°C[2]—can easily outpace the desired reaction if even trace moisture is present.

Q: How exactly does hydrolysis kill the amidation yield? A: When water attacks the highly electrophilic carbonyl carbon of benzoyl chloride, it forms a tetrahedral intermediate that rapidly collapses to release benzoic acid and hydrochloric acid (HCl)[3]. The generated HCl immediately protonates the unreacted 2-amino-2-methyl-1-phenylpropan-1-one to form an ammonium salt. Because the nitrogen's lone pair is now occupied by a proton, the amine is no longer nucleophilic, completely stalling the reaction.

Q: Can I use standard biphasic Schotten-Baumann conditions? A: It is highly discouraged for this specific substrate. While Schotten-Baumann conditions (aqueous NaOH and an organic solvent) are excellent for unhindered amines because the aqueous base neutralizes the HCl byproduct[4], the slow reaction kinetics of your sterically hindered alpha,alpha-dimethyl amine mean that the aqueous environment will rapidly hydrolyze the benzoyl chloride before amidation can reach completion. Anhydrous conditions are mandatory here.

Quantitative Data: Comparison of Reaction Conditions
Reaction ConditionBenzoyl Chloride Half-LifeAmine NucleophilicityExpected Yield (Hindered Amines)Primary Failure Mode
Aqueous Biphasic (Schotten-Baumann) ~16 seconds[2]High (Base neutralized)Low (<30%)Hydrolysis outpaces slow amidation
Anhydrous (Open Air) Minutes (Atmospheric)Moderate (HCl salt forms)Moderate (40-60%)Atmospheric moisture ingress
Rigorous Anhydrous (Schlenk Line) Stable (No moisture)High (Protected by DIPEA)High (>85%)None (Optimal conditions)
Section 2: Troubleshooting & Protocol Validation

Q: How do I validate that my system is a "self-validating" anhydrous environment? A: A self-validating protocol relies on observable metrics that confirm the integrity of the environment before and during the reaction:

  • Solvent Validation: Perform a Karl Fischer (KF) titration on your solvent (e.g., Dichloromethane or THF) immediately before use. Water content must be strictly <50 ppm.

  • Atmosphere Validation: Utilize a Schlenk line equipped with an oil bubbler. A steady, slow bubbling confirms a positive pressure of inert gas (Ar or N2), guaranteeing that atmospheric moisture cannot backflow into the reaction vessel.

  • Chemical Scavenging: Add 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). If trace moisture does enter and generates HCl, the DIPEA will preferentially scavenge the acid, keeping your target amine free and nucleophilic.

Workflow N1 1. Flame Dry Glassware Under Vacuum N2 2. Backfill with Ar/N2 (Schlenk Line) N1->N2 N3 3. Add Anhydrous Solvent (KF Titration <50 ppm H2O) N2->N3 N4 4. Add Amine & Non-nucleophilic Base (DIPEA) N3->N4 N5 5. Cool to 0°C & Dropwise Acyl Chloride N4->N5 N6 6. Warm to RT & Monitor via TLC/HPLC N5->N6

Fig 2: Self-validating anhydrous Schlenk line workflow for moisture-sensitive reactions.

Section 3: Step-by-Step Methodology for Anhydrous Amidation

To successfully synthesize N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, follow this rigorously anhydrous protocol:

Step 1: Apparatus Preparation

  • Assemble a multi-neck round-bottom flask with a magnetic stir bar, connecting one neck to a Schlenk line via a reflux condenser or gas adapter.

  • Evacuate the flask using the vacuum manifold.

  • Gently flame-dry the exterior of the flask using a heat gun or Bunsen burner to drive off surface-adsorbed water molecules.

  • Allow the flask to cool completely under vacuum, then backfill with dry Argon or Nitrogen. Repeat the vacuum/gas cycle three times.

Step 2: Reagent Loading

  • Under a positive flow of inert gas, add 1.0 equivalent of 2-amino-2-methyl-1-phenylpropan-1-one to the flask.

  • Using a dry, gas-tight syringe, inject anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Inject 2.5 equivalents of anhydrous DIPEA. Causality: The excess base ensures complete neutralization of the HCl byproduct without competing as a nucleophile.

Step 3: Acylation

  • Submerge the reaction flask in an ice-water bath (0°C). Causality: Lowering the temperature controls the exothermic nature of the reaction and further suppresses any background hydrolysis if trace moisture is present.

  • Dilute 1.1 equivalents of benzoyl chloride in a small volume of anhydrous DCM.

  • Using a syringe pump or addition funnel, add the benzoyl chloride solution dropwise over 15-30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring completion via TLC or LC-MS.

Step 4: Workup

  • Quench the reaction by adding saturated aqueous NaHCO3. This neutralizes the DIPEA-HCl salts and any unreacted benzoyl chloride.

  • Transfer to a separatory funnel, extract the aqueous layer three times with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

References[4] Title: Schotten–Baumann reaction - Grokipedia

Source: Grokipedia URL: [3] Title: Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides Source: Benchchem URL: Title: An Illustrated Guide to Schlenk Line Techniques Source: ACS Publications URL: Title: the-schlenk-line-survival-guide.pdf Source: Schlenk Line Survival Guide URL: [2] Title: 98-88-4, Benzoyl chloride Formula Source: ECHEMI URL: [1] Title: Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10 Source: ACS Publications URL:

Sources

Optimization of crystallization conditions for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive framework for the optimization of crystallization conditions for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. Recognizing that specific literature on this compound is not widely available, this document leverages fundamental principles of physical chemistry and established methodologies for analogous aromatic keto-amides. It is designed to equip researchers, scientists, and drug development professionals with the tools to systematically develop a robust crystallization protocol from the ground up and to effectively troubleshoot common experimental challenges. The guide emphasizes a first-principles approach, focusing on solvent selection, supersaturation control, and nucleation, thereby ensuring broad applicability.

Part 1: Understanding the Crystallization Landscape

Crystallization is a critical purification technique in which a solid forms from a solution, melt, or more rarely, directly from a gas. The process is governed by two principal thermodynamic and kinetic stages: nucleation and crystal growth. For a molecule like N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, which possesses both hydrogen bond donors/acceptors (the amide group) and significant non-polar surface area (two phenyl rings and a dimethyl group), solvent selection is paramount. The ideal solvent will exhibit a steep solubility curve with temperature, meaning it dissolves the compound well at elevated temperatures but poorly at lower temperatures.

The Critical Role of Solvent Selection

The choice of solvent is the most influential factor in a crystallization process. A systematic screening process is the most effective method for identifying an optimal solvent or solvent system.

Experimental Protocol: Solvent Solubility Screening

  • Preparation: Place approximately 10-20 mg of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water) in 0.1 mL increments at room temperature. Stir or sonicate after each addition.

  • Room Temperature Solubility: Note the volume of solvent required to fully dissolve the compound at ambient temperature. A solvent that dissolves the compound completely in a small volume is a poor candidate for single-solvent crystallization.

  • Hot Solubility: For solvents that show poor solubility at room temperature, heat the mixture to the solvent's boiling point. Continue adding solvent in 0.1 mL increments until the solid fully dissolves.

  • Cooling & Observation: Allow the saturated solutions to cool slowly to room temperature, and then further cool in an ice bath (0-4 °C). Observe for crystal formation.

  • Evaluation: The ideal solvent is one that requires a moderate volume to dissolve the compound at high temperature and yields a significant amount of crystalline solid upon cooling.

Visualizing the Solvent Screening Workflow

The following diagram outlines the decision-making process during solvent screening.

Solvent_Screening_Workflow start Start: Add 20 mg of Compound to Vial add_solvent Add 0.2 mL of Solvent at 25°C Stir start->add_solvent dissolved_rt Dissolved? add_solvent->dissolved_rt heat Heat to Reflux dissolved_rt->heat No poor POOR Candidate Solvent (Too Soluble) dissolved_rt->poor Yes add_more_solvent Add Solvent (0.1 mL increments) at Reflux heat->add_more_solvent dissolved_hot Dissolved? add_more_solvent->dissolved_hot dissolved_hot->add_more_solvent No cool Slow Cool to 0-5 °C dissolved_hot->cool Yes crystals Crystals Formed? cool->crystals good GOOD Candidate Solvent crystals->good Yes insoluble POOR Candidate Solvent (Insoluble) crystals->insoluble No consider_antisolvent Consider for Anti-Solvent System poor->consider_antisolvent

Caption: Workflow for single-solvent screening.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of organic compounds, providing diagnostic questions and actionable solutions.

FAQ 1: My compound "oiled out" instead of forming crystals. What should I do?

  • Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the impure solvent system. The solute separates as a liquid phase instead of a solid crystalline phase. This is common with high concentrations of impurities or when cooling is too rapid.

  • Solutions:

    • Reduce the Cooling Rate: Allow the solution to cool to room temperature over several hours before transferring it to a cold bath. A Dewar flask with warm water can be used for very slow, controlled cooling.

    • Lower the Dissolution Temperature: Add more solvent to allow the compound to dissolve at a lower temperature, ensuring the saturation point is reached well below the compound's melting point.

    • Change the Solvent System: Switch to a solvent in which the compound is less soluble, or use a co-solvent system. For instance, if you are using a highly polar solvent like ethanol, try adding a less polar co-solvent like toluene or a non-polar anti-solvent like heptane.

FAQ 2: No crystals have formed, even after cooling the solution for an extended period.

  • Cause: The solution may not be sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

  • Solutions:

    • Induce Nucleation (Seeding): If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This provides a template for further crystal growth.

    • Induce Nucleation (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.

    • Increase Supersaturation: Carefully evaporate some of the solvent to increase the solute concentration. Be cautious not to evaporate too much, which could lead to oiling out or impurity precipitation.

    • Add an Anti-Solvent: If your compound is dissolved in a soluble solvent (e.g., acetone), slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., water or heptane). Add the anti-solvent dropwise at the point of cloudiness and then allow the solution to stand.

FAQ 3: The crystallization yield is very low.

  • Cause: This typically indicates that the compound has significant solubility in the mother liquor even at low temperatures, or that the initial volume of solvent used was excessive.

  • Solutions:

    • Optimize Solvent Volume: Re-run the crystallization using the minimum amount of hot solvent required to fully dissolve the compound. This maximizes the concentration gradient upon cooling.

    • Cool to a Lower Temperature: Ensure the solution is cooled to the lowest practical temperature (e.g., 0 °C or -20 °C, if the solvent allows) and held there for a sufficient time to maximize precipitation.

    • Evaporate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may have lower purity.

FAQ 4: The resulting crystals are very fine or needle-like, making them difficult to filter and wash.

  • Cause: Very rapid nucleation followed by slow growth often leads to the formation of small, high-surface-area crystals. This can be caused by excessively rapid cooling or high levels of supersaturation.

  • Solutions:

    • Decrease the Rate of Supersaturation: The most effective method is to slow the cooling rate. This allows fewer nucleation sites to form and promotes growth on existing nuclei, leading to larger crystals.

    • Use a More Viscous Solvent: Higher viscosity can sometimes slow down diffusion and favor slower, more controlled crystal growth.

    • Redissolve and Recrystallize: A process known as Ostwald ripening can be employed. After the initial fine crystals form, gently warm the mixture to redissolve the smallest crystals. Upon slow cooling, the material will deposit onto the larger, more stable crystals.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting a failed crystallization attempt.

Troubleshooting_Workflow start Crystallization Attempt outcome What is the Outcome? start->outcome no_xtal No Crystals Formed outcome->no_xtal No Solids oiled_out Compound Oiled Out outcome->oiled_out Liquid Phase Separation low_yield Low Yield outcome->low_yield < 50% Recovery poor_morph Poor Morphology (Fine Needles) outcome->poor_morph Difficult to Filter success Good Crystals outcome->success Success sol_no_xtal_1 Induce Nucleation (Seed or Scratch) no_xtal->sol_no_xtal_1 sol_no_xtal_2 Increase Concentration (Evaporate Solvent) no_xtal->sol_no_xtal_2 sol_no_xtal_3 Add Anti-Solvent no_xtal->sol_no_xtal_3 sol_oil_1 Reduce Cooling Rate oiled_out->sol_oil_1 sol_oil_2 Use More Solvent (Lower Saturation Temp) oiled_out->sol_oil_2 sol_oil_3 Change Solvent System oiled_out->sol_oil_3 sol_yield_1 Minimize Solvent Volume low_yield->sol_yield_1 sol_yield_2 Cool to Lower Temperature low_yield->sol_yield_2 sol_yield_3 Concentrate Mother Liquor low_yield->sol_yield_3 sol_morph_1 Slow Down Cooling Rate poor_morph->sol_morph_1 sol_morph_2 Digest / Ostwald Ripening poor_morph->sol_morph_2

Caption: A decision tree for troubleshooting common crystallization issues.

Part 3: Data Summary and References

Solvent Property Table for Crystallization

The following table summarizes the properties of common laboratory solvents relevant for crystallization development. This data should be used to guide the initial solvent screen.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Heptane 980.11.9Good anti-solvent for polar compounds.
Toluene 1112.42.4Good for dissolving aromatic compounds.
Ethyl Acetate 774.46.0Versatile solvent with moderate polarity.
Acetone 565.121High solvent power, often used with an anti-solvent.
Isopropanol 823.918Common protic solvent, good for H-bond donors/acceptors.
Ethanol 784.325Similar to isopropanol, slightly more polar.
Methanol 655.133High polarity, can be too good a solvent.
Water 10010.280Often used as an anti-solvent for organic molecules.

Data compiled from various chemical handbooks and serves as a general guide.

References

  • "Crystallization" - A comprehensive overview of crystallization theory and practice from MIT OpenCourseWare, providing a strong theoretical foundation. [Link]

  • "Organic Chemistry Laboratory Techniques" by Lisa Nichols - A detailed guide to common laboratory procedures, including an excellent chapter on crystallization and troubleshooting. [Link]

  • "Solvent Selection for Crystallization" - A guide from the American Chemical Society discussing the systematic approach to choosing an appropriate solvent for crystallization processes. [Link]

Technical Support Center: Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and purification of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this specific amide synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to solve problems effectively.

Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?

A1: Low yields in this synthesis often trace back to several key factors related to the reactants and conditions. The amine, 2-amino-2-methyl-1-phenylpropan-1-one, is sterically hindered due to the two methyl groups on the α-carbon, which can slow down the rate of acylation.

Potential Causes & Solutions:

  • Inefficient Acylation due to Steric Hindrance: The bulky nature of the amine can make it a poor nucleophile.

    • Solution: Consider increasing the reaction temperature or extending the reaction time to overcome the activation energy barrier.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware, forming inactive benzoic acid.[2]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1]

  • Protonation of the Amine: The reaction between benzoyl chloride and the amine generates hydrochloric acid (HCl).[2][3] This acid will protonate the unreacted amine, converting it into a non-nucleophilic ammonium salt, effectively halting the reaction.[2][3]

    • Solution: The inclusion of a base is critical. For a Schotten-Baumann reaction, a base like 10% aqueous sodium hydroxide or pyridine is used to neutralize the HCl as it forms.[2][4][5] Ensure at least a stoichiometric equivalent of the base is used.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can leave starting material unconsumed.

    • Solution: A slight excess (1.1-1.2 equivalents) of the more reactive and easily removable reagent, benzoyl chloride, can help drive the reaction to completion.

Q2: My final product is contaminated with a significant amount of benzoic acid. Why does this happen and how can I remove it?

A2: The presence of benzoic acid is a very common issue and, as mentioned above, stems from the reaction of benzoyl chloride with water.[2] This can happen if your starting benzoyl chloride has degraded or if moisture is present during the reaction.

Formation Mechanism: C₆H₅COCl + H₂O → C₆H₅COOH + HCl

Removal Protocol: Acid-Base Extraction

Benzoic acid can be efficiently removed by leveraging its acidic properties. A wash with a mild aqueous base will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the neutral amide product in the organic layer.[6][7]

dot

Caption: Acid-base extraction workflow.

Step-by-Step Protocol for Benzoic Acid Removal:

  • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the solution to a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][9] Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium benzoate salt.

  • Repeat: Repeat the wash with NaHCO₃ solution one or two more times to ensure complete removal.[8]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[1]

Q3: The crude product is an oil and refuses to crystallize. What steps can I take to induce solidification?

A3: The failure of a product to crystallize, a condition often referred to as "oiling out," is typically caused by the presence of impurities that disrupt the crystal lattice formation or because the product is a low-melting solid.

Troubleshooting Strategies:

StrategyDescriptionRationale
Scratching Use a glass rod to scratch the inside surface of the flask at the air-solvent interface.[1][10]The micro-scratches on the glass provide nucleation sites, a surface where crystallization can begin.
Seeding Add a single, tiny crystal of the pure product (if available) to the supersaturated solution.[1][10]The seed crystal acts as a template, guiding the ordered arrangement of molecules from the solution into a crystal lattice.
Solvent Evaporation Slowly evaporate some of the solvent to increase the concentration of the product.[10]This creates a supersaturated solution, which is a prerequisite for crystallization to occur.
Cooling Cool the solution slowly. First, allow it to reach room temperature undisturbed, then place it in an ice bath or refrigerator.[10]Slow cooling promotes the formation of larger, more ordered, and purer crystals. Rapid cooling can trap impurities.
Re-purification If the product remains an oil, it likely contains a high level of impurities. Purify the oil by column chromatography before attempting recrystallization again.[1][10]Chromatography separates the desired product from impurities, removing the barrier to crystallization.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for synthesizing N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide?

A: The Schotten-Baumann reaction is a robust and widely used method for this type of amide synthesis.[4][5] It involves reacting the amine with benzoyl chloride in a two-phase system consisting of an organic solvent (like DCM) and an aqueous solution of a base (like 10% NaOH).[4][5] The base neutralizes the HCl byproduct, driving the reaction forward.[2][11]

dot

Schotten_Baumann_Workflow cluster_reactants Reactants cluster_process Process Amine Amine (in Organic Solvent) Reaction Combine & Stir Vigorously (Biphasic Mixture) Amine->Reaction BenzoylChloride Benzoyl Chloride (in Organic Solvent) BenzoylChloride->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Workup Aqueous Workup (Separatory Funnel) Reaction->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Isolate Crude Product Product Pure Amide Product Purify->Product

Caption: General Schotten-Baumann workflow.

Q: What are the best solvent systems for purifying the product by recrystallization?

A: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[12] For aromatic amides, polar solvents are often a good starting point.[13]

Recommended Solvents to Screen:

  • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.[2] This mixed-solvent system is often effective for moderately polar compounds.

  • Acetonitrile (ACN): ACN can be an excellent choice for recrystallizing amides, often yielding very pure crystals.[13]

  • Ethyl Acetate/Hexane: Dissolve the product in a minimum of hot ethyl acetate and add hexane as the anti-solvent.

Q: Which analytical techniques are essential for confirming the product's purity and identity?

A: A combination of techniques is recommended for full characterization:

  • Thin-Layer Chromatography (TLC): An initial, rapid check for purity. A single spot in multiple solvent systems suggests high purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual impurities.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the product's purity.[10]

References

  • BenchChem. (n.d.). Optimizing amide bond formation conditions for benzamide synthesis.
  • Google Patents. (1978). Process for the purification of benzoic acid. (U.S.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • Williamson, K. L., & Masters, K. M. (n.d.).
  • University of Missouri–St. Louis. (n.d.).
  • University of Wisconsin-Stout. (2009, September 10). Recrystallizations and Extractions of Organic Compounds.
  • Frank, W. (2020, November 2). Re: What is the best technique for amide purification?
  • de Alfonso, I. (2013, April 9). Re: Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?
  • YouTube. (2022, July 8).
  • Himmler, A. (2021, April 14). Re: Why did my amide syntesis does not work?
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • Goode, S. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • ECHEMI. (n.d.).
  • Fieser, L. F. (n.d.).
  • Chemistry Steps. (2020, February 26).
  • Science Madness. (2018, November 9). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide.
  • Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
  • WikiDoc. (2012, September 6). Schotten-Baumann reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Johnston, J. N., et al. (n.d.). A One-Pot Amidation of Primary Nitroalkanes. The Royal Society of Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide.

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Technical Support Center: TLC Analysis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide . This guide is engineered for researchers and drug development professionals who require high-resolution, reproducible Thin Layer Chromatography (TLC) data.

Due to its unique structural features—a highly polar amide-ketone core flanked by bulky, lipophilic gem-dimethyl and phenyl groups—this compound presents specific chromatographic challenges, most notably severe streaking and unpredictable retention factors ( Rf​ ). This guide synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure analytical integrity.

Frequently Asked Questions (FAQs)

Q: Why does my product spot consistently streak or tail, even in standard Hexane/Ethyl Acetate mixtures? A: The streaking is a macroscopic manifestation of a thermodynamic "tug-of-war" at the molecular level. During development, the lipophilic regions of the molecule (the gem-dimethyl group and two phenyl rings) strongly favor partitioning into the mobile phase. However, the amide moiety acts as both a strong hydrogen bond donor and acceptor, creating a high-affinity, multipoint interaction with the acidic surface silanols (Si-OH) of the silica gel stationary phase[1]. This uneven partitioning causes the analyte to "drag" across the plate, resulting in a tail[2].

Q: How do I resolve co-elution between the target compound and the starting material (e.g., Benzamide)? A: Benzamide is less sterically hindered and more polar than the target compound, meaning it generally has a lower Rf​ value. However, if co-elution occurs, it is likely due to the solvent system lacking orthogonal selectivity. A standard Hexane/Ethyl Acetate system relies primarily on dipole-dipole interactions. Switching to a Toluene/Acetone system introduces π−π stacking interactions between the toluene and the phenyl rings of the target compound, while the acetone effectively outcompetes the hydrogen bonds without the bulk of ethyl acetate. This shifts the Rf​ of the target compound higher relative to the benzamide.

Q: Should I use an acidic or basic modifier to sharpen the spot? A: While amides are generally neutral, the addition of a 1% basic modifier like triethylamine (TEA) or a 1% acidic modifier like acetic acid (AcOH) can significantly improve spot symmetry. Basic modifiers competitively bind to the slightly acidic silanol sites on the silica gel, neutralizing them and preventing the amide from anchoring[3]. Conversely, acidic modifiers can protonate the silanols, reducing their hydrogen-bonding capacity[4]. For this specific compound, TEA is often preferred as it prevents secondary interactions without risking acid-catalyzed enolization of the ketone.

Diagnostic Workflow

Use the following decision matrix to systematically troubleshoot poor resolution or streaking during your TLC analysis.

TLC_Workflow Start Evaluate Initial TLC (Hexane:EtOAc) CheckTailing Is the target spot streaking or tailing? Start->CheckTailing CheckOverload Is the sample concentration >5 mg/mL? CheckTailing->CheckOverload  YES CheckCoelution Is target co-eluting with Benzamide? CheckTailing->CheckCoelution  NO Dilute Dilute sample to 1 mg/mL Re-spot plate CheckOverload->Dilute  YES AddModifier Add 1% Et3N or 1% AcOH to mobile phase CheckOverload->AddModifier  NO Dilute->Start AddModifier->Start ChangeSolvent Switch to Toluene:Acetone or DCM:MeOH CheckCoelution->ChangeSolvent  YES Validate Perform 2D-TLC to check for silica degradation CheckCoelution->Validate  NO ChangeSolvent->Start Optimal Optimal Separation & Sharp Resolution Validate->Optimal  STABLE

Diagnostic workflow for troubleshooting TLC separation issues of bulky aromatic amides.

Quantitative Data: Solvent System Optimization

The following table summarizes the quantitative performance of various solvent systems when analyzing N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Solvent SystemAdditiveExpected Target Rf​ Spot QualityMechanistic Rationale
Hexane : EtOAc (7:3)None0.25 - 0.35Severe TailingUnshielded silanol interactions anchor the polar amide core to the stationary phase.
Hexane : EtOAc (7:3)1% Triethylamine0.35 - 0.45Sharp, SymmetricTEA competitively binds acidic silanols, preventing analyte anchoring and tailing[3].
Toluene : Acetone (8:2)None0.40 - 0.50Moderate TailingToluene π−π stacks with phenyl rings; acetone outcompetes H-bonds better than EtOAc.
DCM : MeOH (95:5)None0.55 - 0.65SharpMeOH acts as a strong H-bond competitor, rapidly desorbing the amide from the silica.

Self-Validating Experimental Protocol: High-Resolution TLC Workflow

To ensure absolute trustworthiness in your analytical data, do not simply run a single plate. Implement the following self-validating protocol, which uses internal controls to distinguish between true impurities, matrix effects, and on-plate degradation.

Phase 1: Plate Activation & Preparation
  • Activate the Stationary Phase: Place standard Silica Gel 60 F254 plates in a clean laboratory oven at 120°C for 20 minutes. Causality: This removes adsorbed atmospheric moisture, maximizing the availability of silanol groups for reproducible analyte interactions[5].

  • Cooling: Allow the plates to cool in a desiccator to prevent rehydration.

Phase 2: Matrix Standardization & Spotting
  • Sample Dilution: Dilute the crude reaction mixture to a concentration of 1–2 mg/mL in Dichloromethane (DCM). Causality: Overloading the plate exhausts the local mobile phase capacity, artificially inducing streaking[6].

  • Self-Validating Co-Spotting: Draw a baseline 1 cm from the bottom. Spot the plate in four lanes:

    • Lane 1: Pure Starting Material A (e.g., Benzamide).

    • Lane 2: Pure Starting Material B (e.g., α -amino ketone).

    • Lane 3 (Co-spot): Starting Materials + Reaction Mixture. Causality: Co-spotting proves whether a shift in Rf​ is due to the formation of a new product or merely a matrix effect altering the local mobile phase polarity.

    • Lane 4: Reaction Mixture only.

Phase 3: Chamber Saturation & Development
  • Saturation: Add 10 mL of the optimized solvent system (e.g., Hexane:EtOAc 7:3 with 1% TEA) to the developing chamber. Insert a piece of filter paper and seal the chamber for 15 minutes. Causality: A saturated atmosphere prevents solvent evaporation from the face of the plate during development, which causes edge effects and curved solvent fronts.

  • Development: Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil.

Phase 4: Multi-Modal Visualization
  • UV Detection: Examine the plate under a 254 nm UV lamp. The two phenyl rings in the target compound will quench the fluorescence of the F254 indicator, appearing as dark spots.

  • Orthogonal Staining (Validation): Submerge the plate in an Iodine chamber or spray with Phosphomolybdic Acid (PMA) and heat. Causality: This visualizes any non-UV active aliphatic impurities that may have co-eluted with the target compound.

Phase 5: 2D-TLC Integrity Check (Stability Validation)

If you observe an unexpected secondary spot near the target compound, it may be an artifact of degradation on the acidic silica.

  • Spot the purified target compound in the bottom-left corner of a square TLC plate.

  • Develop the plate in the optimized solvent system.

  • Remove, dry completely, rotate the plate 90 degrees, and develop it again in the same solvent system.

  • Interpretation: If the compound is stable, all spots will lie on a perfect diagonal line. If a spot appears off the diagonal, the compound is actively degrading on the silica gel during the run.

References

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation.[Link]

  • Thin Layer Chromatography. University of Massachusetts Amherst.[Link]

  • Thin Layer Chromatography (Lab Technique) – Study Guide. StudyGuides.com.[Link]

  • Tailing in TLC - can anyone help? ResearchGate.[Link]

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Technical Support Center: Scaling Up N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this specific amide synthesis. Below, you will find a detailed troubleshooting guide and frequently asked questions (FAQs) to address common challenges, ensuring a robust and reproducible process from the lab bench to pilot plant scale.

Introduction: The Challenge of Steric Hindrance in Scale-Up

The synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide involves the formation of an amide bond between a benzoyl group and the sterically hindered amine, 2-amino-2-methyl-1-phenylpropan-1-one. While seemingly straightforward on a small scale, this reaction presents significant challenges during scale-up. The bulky dimethyl group adjacent to the amine functionality drastically reduces its nucleophilicity, making the amide coupling sluggish and prone to side reactions.[1][2] Furthermore, considerations such as reagent choice, reaction conditions, and purification methods, which are manageable at the gram scale, can become critical bottlenecks at the kilogram scale, impacting yield, purity, and cost-effectiveness.[3]

This guide provides practical, field-proven insights to anticipate and overcome these scale-up hurdles.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Amine 2-amino-2-methyl- 1-phenylpropan-1-one Product N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Amine->Product + Benzoyl Chloride Benzoyl_Chloride Benzoyl Chloride HCl HCl Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Amine, Benzoyl Chloride) Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Check_Stoichiometry Adjust Stoichiometry (1.1-1.2 eq. Benzoyl Chloride, >1 eq. Base) Optimize_Conditions->Check_Stoichiometry Increase_Temp Increase Temperature (40-60 °C) Check_Stoichiometry->Increase_Temp Add_Catalyst Add Catalytic DMAP Increase_Temp->Add_Catalyst Change_Solvent Evaluate Solvent (Anhydrous DMF, NMP) Add_Catalyst->Change_Solvent Review_Workup Review Work-up & Purification Change_Solvent->Review_Workup End Yield Improved Review_Workup->End

Caption: A systematic workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing the 2-amino-2-methyl-1-phenylpropan-1-one starting material? A1: The synthesis of the amine precursor is critical. A common route involves the reduction of the corresponding ketone or aldehyde. Alternatively, amination reactions can be employed. The purity of this starting material is paramount for the subsequent amide coupling. Q2: I am using benzoyl chloride directly. What are the key considerations for scale-up? A2: This is a Schotten-Baumann type reaction. [4][5]Key scale-up considerations are:

  • Exothermicity: The reaction is exothermic. On a large scale, the addition of benzoyl chloride must be controlled to manage the heat generated. A jacketed reactor with good temperature control is essential.

  • HCl Byproduct: The generated HCl gas must be scrubbed. Ensure your reactor setup is equipped for this. The HCl will also react with any available amine to form the hydrochloride salt, rendering it non-nucleophilic. Therefore, a suitable base is crucial. [6]* Mixing: Efficient mixing is critical to avoid localized "hot spots" and high concentrations of reagents, which can lead to byproduct formation.

Q3: How does the choice of base impact the reaction at scale? A3: The base is critical for neutralizing the HCl produced.

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃): These can be used but may lead to a heterogeneous mixture, causing mixing and work-up challenges at scale.

  • Organic Bases (e.g., Triethylamine, DIPEA): These are generally preferred as they keep the reaction mixture homogeneous. DIPEA is often a better choice as it is less nucleophilic than triethylamine and less likely to cause side reactions.

Q4: What are the best practices for purification of the final product at a larger scale? A4: While column chromatography is feasible in the lab, it is often not practical or economical at scale.

  • Recrystallization: This is the preferred method for large-scale purification. A solvent screen should be performed at the lab scale to identify a suitable solvent system that provides good recovery and high purity.

  • Liquid-Liquid Extraction: The work-up procedure should be optimized to remove as many impurities as possible before the final purification step. This includes acidic and basic washes to remove unreacted starting materials and byproducts.

Experimental Protocol: Lab-Scale Synthesis

This protocol provides a starting point for the synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Materials:

  • 2-amino-2-methyl-1-phenylpropan-1-one (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-amino-2-methyl-1-phenylpropan-1-one and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA and stir for 5 minutes.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Scale-Up Considerations:

  • Solvent: While DCM is common in the lab, consider a higher boiling point solvent like methyl tert-butyl ether (MTBE) or toluene for better process safety at scale.

  • Temperature Control: For every 10-fold increase in scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor is necessary.

  • Addition Rate: The addition of benzoyl chloride should be done at a controlled rate to manage the exotherm.

Data Summary

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Consideration
Solvent DCM, THF, DMFToluene, MTBE, AcetonitrileSafety, boiling point, and recovery. [3]
Base Triethylamine, DIPEADIPEA, K₂CO₃Homogeneity, cost, and work-up.
Temperature 0 °C to RTControlled addition at <25 °CExotherm management is critical. [3][7]
Purification Column ChromatographyRecrystallization, DistillationScalability and cost-effectiveness. [3]

References

  • Smolecule. (2023, August 16). 2-Amino-2-methyl-1-phenylpropan-1-ol.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Benchchem. Troubleshooting low yield in Lipoamide chemical synthesis.
  • Benchchem. 2-Amino-2-methyl-1-phenylpropan-1-ol.
  • ResearchGate. (2026, March 3). The Synthesis of Sterically Hindered Amides.
  • Reddit. (2025, January 15). Amide coupling : r/Chempros.
  • CHIMIA. The Synthesis of Sterically Hindered Amides.
  • Benchchem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • Benchchem. Troubleshooting low yield in Nipamovir synthesis.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • chemicalbook. 2-(BENZYL METHYL AMINO)-1-PHENYLPROPAN-1-ONE synthesis.
  • PMC.
  • Patsnap Eureka. (2026, February 28).
  • ACS Publications. (2002, February 1). N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5).
  • (2026, February 9).
  • ChemicalBook. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE synthesis.
  • Challenges of scaling up chemical processes (based on real life experiences).
  • Benchchem.
  • Scribd.
  • Prime Scholars. (2021, October 27). How to deal with scale-up challenges of Chemistry?.
  • RSC Publishing. (2025, September 1).
  • PubMed. (2012, November 15). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone.
  • PubMed. (1947, July).
  • RSC Publishing. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides.
  • ResearchGate.
  • ACS Publications. (2016, February 25). Enantioselective Alkylation of Amino Acid Derivatives Promoted by Cyclic Peptoids under Phase-Transfer Conditions.
  • PMC. Deacylative Homolysis of Ketone C(sp3)–C(sp2)
  • Unacademy.
  • ijirset. (2020, April 15).

Sources

Technical Support Center: Troubleshooting Unexpected Byproducts in N-Substituted Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-substituted benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected byproduct formations encountered during this crucial chemical transformation. By understanding the underlying mechanisms and implementing the targeted troubleshooting strategies outlined below, you can enhance the purity, yield, and overall success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What could it be and how can I prevent it?

A1: A common higher molecular weight byproduct is the N,N-diacylated or N-benzoylbenzamide impurity.[1][2] This occurs when the newly formed benzamide product, which is still nucleophilic, reacts with another molecule of the activated benzoic acid species (e.g., benzoyl chloride).[2]

Causality and Prevention:

  • Localized High Concentrations: This side reaction is often promoted by localized high concentrations of the acylating agent. To mitigate this, ensure slow, dropwise addition of the benzoyl chloride or activated carboxylic acid to the amine solution with vigorous stirring.[2][3] This maintains a low concentration of the acylating agent, favoring the reaction with the more nucleophilic starting amine over the less nucleophilic benzamide product.

  • Stoichiometry Control: Using a large excess of the acylating agent can drive the formation of the diacylated product. Carefully control the molar ratios of your reactants.[3]

  • Temperature Management: The acylation of the benzamide product is often more sensitive to temperature than the initial amidation. Maintaining a lower reaction temperature (e.g., 0-5 °C) can help to suppress this side reaction.[2]

Q2: I'm using a carbodiimide coupling agent (e.g., DCC, EDC) and I'm seeing a byproduct with a mass corresponding to my desired product plus the carbodiimide. What is happening?

A2: You are likely observing the formation of an N-acylurea byproduct. This is a well-documented side reaction in carbodiimide-mediated couplings.[4][5] It arises from the intramolecular rearrangement of the key O-acylisourea intermediate.[4][6]

Causality and Prevention:

  • Intermediate Rearrangement: The highly reactive O-acylisourea intermediate can rearrange to the more stable, but unreactive, N-acylurea.[6][7] This pathway competes with the desired nucleophilic attack by the amine.

  • Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic auxiliary agent, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[4][8]

  • Solvent Choice: The use of solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.[6]

Q3: My starting benzoic acid is reappearing in my final product mixture. What is causing this?

A3: The presence of benzoic acid in your product mixture typically points to the hydrolysis of your activated carboxylic acid species, most commonly an acyl chloride.[1][4]

Causality and Prevention:

  • Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis. The presence of water in your reaction solvent, on your glassware, or in your amine starting material will lead to the formation of benzoic acid.[4]

  • Anhydrous Conditions: To prevent this, it is critical to use anhydrous solvents and ensure all glassware is thoroughly dried, for instance, by oven-drying.[2][4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will further minimize exposure to atmospheric moisture.[4]

  • Workup Procedure: During the aqueous workup, ensure the pH is appropriately controlled. Washing the organic layer with a dilute base, such as a saturated sodium bicarbonate solution, can effectively remove any unreacted benzoic acid by converting it to the water-soluble sodium benzoate.[2][4]

Q4: My reaction is generating a symmetrical anhydride of my starting benzoic acid. Why is this happening and is it a problem?

A4: The formation of a symmetrical anhydride can occur when the activated carboxylic acid intermediate (like the O-acylisourea in carbodiimide couplings) reacts with another molecule of the starting carboxylic acid instead of the intended amine.[6][9]

Causality and Prevention:

  • Reaction Stoichiometry and Order of Addition: This side reaction can be more prevalent if there is a high concentration of the carboxylic acid relative to the amine during the activation step.

  • Impact on the Reaction: While the anhydride is also an acylating agent and can react with the amine to form the desired amide, its formation consumes two equivalents of the carboxylic acid for every one equivalent of the desired product formed from the anhydride.[10][11] This can lead to lower overall yields based on the carboxylic acid.

  • Minimization: Ensuring the efficient reaction of the activated intermediate with the amine, for example by using coupling additives like HOBt, can help minimize anhydride formation.

Q5: I'm working with a chiral amine or carboxylic acid and I'm concerned about epimerization. How can I detect and prevent it?

A5: Epimerization, the change in configuration at a stereocenter, is a significant concern in peptide synthesis and other reactions involving chiral starting materials.[12][13] It can occur at the α-carbon of the activated carboxylic acid.[14][15]

Causality and Prevention:

  • Mechanism of Epimerization: Epimerization often proceeds through the formation of an oxazolone intermediate, which can tautomerize to a form where the chirality at the α-carbon is lost.[15] Subsequent reaction with the amine can then produce a mixture of diastereomers.

  • Detection: Epimerization can be detected by chiral chromatography (HPLC or GC) or by NMR spectroscopy if the resulting diastereomers have distinguishable signals.[15]

  • Prevention:

    • Coupling Reagents: The choice of coupling reagent is critical. Reagents like HATU and the use of additives like HOAt are known to suppress epimerization.[12][14]

    • Base Selection: The choice and amount of base used can influence the rate of epimerization. Non-nucleophilic, sterically hindered bases are often preferred.

    • Temperature Control: Lower reaction temperatures can help to minimize the rate of epimerization.[5]

    • Pre-activation Time: Minimizing the time the carboxylic acid is in its activated form before the addition of the amine can reduce the opportunity for epimerization.[14]

II. Troubleshooting Guides

Issue 1: Unexpected Peak in LC-MS Analysis

Symptom: An unexpected peak is observed in the LC-MS analysis of the crude reaction mixture, with a mass that does not correspond to the starting materials, desired product, or common byproducts like N-acylurea.

Troubleshooting Workflow:

start Unexpected Peak in LC-MS check_mass Determine the mass of the byproduct start->check_mass mass_plus_reagent Mass = Product + Fragment of Coupling Reagent? check_mass->mass_plus_reagent guanidinium Guanidinium Byproduct (e.g., from HBTU, HATU). mass_plus_reagent->guanidinium Yes mass_dimer Mass = 2x Starting Material - H2O? mass_plus_reagent->mass_dimer No solution1 Optimize order of addition. Add amine before coupling reagent. guanidinium->solution1 anhydride Symmetrical Anhydride Formation. mass_dimer->anhydride Yes other Other Possibilities (e.g., reaction with solvent, degradation) mass_dimer->other No solution2 Ensure efficient coupling to amine. Use additives like HOBt. anhydride->solution2 solution3 Analyze reaction conditions and purity of starting materials. other->solution3

Caption: Troubleshooting workflow for an unexpected LC-MS peak.

Issue 2: Low Yield and Complex Crude NMR

Symptom: The reaction results in a low yield of the desired N-substituted benzamide, and the crude ¹H NMR spectrum shows multiple unidentifiable signals in addition to starting materials and product.

Troubleshooting Workflow:

start Low Yield & Complex Crude NMR check_sm Verify Purity of Starting Materials (SMs) start->check_sm impure_sm Impure SMs? check_sm->impure_sm purify_sm Purify SMs before reaction impure_sm->purify_sm Yes check_conditions Review Reaction Conditions impure_sm->check_conditions No temp_high Temperature too high? check_conditions->temp_high degradation Product or SM degradation temp_high->degradation Yes time_long Reaction time too long? temp_high->time_long No lower_temp Lower reaction temperature degradation->lower_temp side_reactions Increased side reactions time_long->side_reactions Yes workup_issue Analyze Workup Procedure time_long->workup_issue No optimize_time Optimize reaction time (monitor by TLC/LC-MS) side_reactions->optimize_time ph_off Incorrect pH during extraction? workup_issue->ph_off product_loss Product loss to aqueous layer ph_off->product_loss Yes adjust_ph Adjust pH of aqueous washes product_loss->adjust_ph

Caption: Troubleshooting workflow for low yield and complex NMR.

III. Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Benzamides using EDC/HOBt Coupling

This protocol describes a general method for the synthesis of N-substituted benzamides from a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • Benzoic acid derivative (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • EDC (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, 2.0 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the benzoic acid derivative (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Add the amine (1.0-1.2 equiv) to the solution. If the amine is a hydrochloride salt, add DIPEA (2.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by recrystallization or flash column chromatography.[1][3]

Protocol 2: Purification by Recrystallization

Recrystallization is a common and effective method for purifying crude benzamide products.[1]

Materials:

  • Crude N-substituted benzamide

  • Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes, hot water)[3]

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.[1]

  • Dry the crystals under vacuum to remove any residual solvent.

IV. Data Presentation

Table 1: Common Byproducts and Their Prevention Strategies
ByproductFormation MechanismPrevention Strategy
N,N-Diacylated AmineReaction of the product amide with another equivalent of the acylating agent.[2]Slow addition of acylating agent, control of stoichiometry, lower reaction temperature.[2][3]
N-AcylureaIntramolecular rearrangement of the O-acylisourea intermediate in carbodiimide couplings.[4][6]Use of additives like HOBt or HOAt.[4]
Benzoic AcidHydrolysis of the activated carboxylic acid (e.g., acyl chloride).[1][4]Use of anhydrous conditions and inert atmosphere.[4]
Symmetrical AnhydrideReaction of the activated carboxylic acid intermediate with another molecule of carboxylic acid.[6]Ensure efficient reaction with the amine, use of coupling additives.
Epimerized ProductRacemization of the activated chiral carboxylic acid, often via an oxazolone intermediate.[15]Choice of coupling reagent (e.g., HATU), use of additives (e.g., HOAt), low temperature.[12][14]

V. References

  • Wikipedia. (2024). Carbodiimide. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications, 66(7), 1053-1060.

  • Bashir, I. A., & Lee, S. (2023). Base-Mediated Synthesis of Anhydrides from Activated Amides. The Journal of Organic Chemistry, 88(10), 6159-6167.

  • Osman, N. S., & Lam, K. S. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 1-13.

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

  • Tulla-Puche, J., & Albericio, F. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(10), 2824-2831.

  • Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]

  • Islam, M. R., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Letters in Applied NanoBioScience, 14(1), 033.

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 14(7), 705-714.

  • de Oliveira, C. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 125-147.

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Liu, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

  • Le, P. M., & Story, T. R. (2015). Light-Enabled Synthesis of Anhydrides and Amides. Organic Letters, 17(5), 1196-1198.

  • Chemistry LibreTexts. (2026, February 17). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.

  • ResearchGate. (2025, October 12). (PDF) Epimerisation in Peptide Synthesis.

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary.

  • Louth, J. C., & Jamieson, C. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(12), 1669-1672.

  • Wikipedia. (2024). Organic acid anhydride.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.

  • Royal Society of Chemistry. (n.d.). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction.

  • Ye, L., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11549.

  • Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions.

  • Vankayalapati, H., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(49), 6873-6876.

  • Google Patents. (n.d.). CN101914034A - Method for preparing N,N-diethyl M-Methyl Benzoyl amide.

  • Chromatography Online. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • ResearchGate. (n.d.). (PDF) Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.

Sources

Technical Support Center: Optimizing Amide Bond Formation for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols. As Senior Application Scientists, we understand that the synthesis of this particular amide presents a significant challenge due to steric hindrance, and this guide is structured to address these specific issues head-on.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide using standard coupling conditions (e.g., EDC/HOBt or DCC) and observing very low to no product yield. What is the primary cause?

A1: The primary reason for low or no yield is significant steric hindrance. The amine starting material, 2-amino-2-methyl-1-phenylpropan-1-one, features a nitrogen atom attached to a quaternary carbon (a neopentyl-like arrangement). This bulky structure physically obstructs the approach of the activated carboxylic acid, dramatically slowing down the rate of nucleophilic attack.[1][2][3] Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide), even with additives like HOBt (1-Hydroxybenzotriazole), often form activated esters that are not reactive enough to overcome this steric barrier efficiently.[1][4] This leads to incomplete or failed reactions, with starting materials remaining largely unconsumed.

Q2: What are the common side reactions I should be aware of when my desired coupling is slow?

A2: When the desired reaction is slow, several side reactions can become prominent, further reducing your yield and complicating purification:

  • N-acylurea Formation: With carbodiimide reagents (EDC, DCC), the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct if the amine does not intercept it quickly.[5][6] Adding HOBt or HOAt can suppress this side reaction, but it may not be sufficient in cases of severe steric hindrance.

  • Guanidinylation of the Amine: Aminium/uronium-based reagents like HATU or HBTU can react directly with the amine to form a guanidinium byproduct, consuming the amine in an unproductive pathway. This is more likely if the coupling itself is slow. The order of addition (pre-activation of the acid) is crucial to minimize this.

  • Hydrolysis of Activated Species: If there is any moisture in the reaction, the activated carboxylic acid species can hydrolyze back to the starting benzoic acid, quenching the reaction.[5][6] This is particularly problematic in slow reactions where the activated intermediate has a longer lifetime in the reaction mixture.

Q3: Which classes of coupling reagents are recommended for overcoming the steric hindrance in this synthesis?

A3: For sterically demanding couplings, it is essential to use more potent activating agents. The most effective alternatives fall into these categories:

  • Aminium/Uronium Salts: This class includes powerful reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[7][8][9] These reagents form highly reactive OAt (in the case of HATU) or Oxyma (in the case of COMU) esters, which are more effective at acylating hindered amines.[7][9] HATU is often a robust first choice for such challenging couplings.[1]

  • Phosphonium Salts: Reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for sterically demanding couplings due to the formation of highly reactive activated esters.[1][9]

  • Acyl Fluorides: Converting benzoic acid to benzoyl fluoride can be a highly effective strategy. Acyl fluorides are more reactive than acyl chlorides but are generally more stable to moisture, and they have shown excellent performance in coupling sterically hindered fragments.[10]

Q4: Can I use the Schotten-Baumann (acyl chloride) method for this synthesis? What are the potential pitfalls?

A4: Yes, reacting the amine with benzoyl chloride is a viable alternative to coupling reagents.[5][] The high reactivity of benzoyl chloride can often overcome steric barriers. However, there are potential issues:

  • Amine Protonation: The reaction generates hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[5] It is crucial to include a base (e.g., aqueous NaOH in a biphasic system, or a non-nucleophilic organic base like pyridine or DIPEA) to neutralize the HCl as it forms.[6]

  • Hydrolysis of Acyl Chloride: Benzoyl chloride is highly moisture-sensitive and can readily hydrolyze to benzoic acid, which is unreactive.[5][6] Ensure all reagents and solvents are anhydrous if using an organic base, or that mixing is vigorous in a biphasic Schotten-Baumann setup.

Troubleshooting Guide & Optimized Protocols

This section provides a logical workflow and detailed protocols to help you successfully synthesize N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Verification start Low or No Product Yield? check_sm Check TLC/LC-MS: Are starting materials (SMs) consumed? start->check_sm sm_unreacted SMs Largely Unreacted check_sm->sm_unreacted No sm_consumed SMs Consumed, Multiple Products check_sm->sm_consumed Yes increase_potency Increase Coupling Reagent Potency (Switch to HATU, PyAOP, COMU) sm_unreacted->increase_potency Cause: Insufficient Reactivity acyl_chloride Alternative Strategy: Use Benzoyl Chloride Method sm_unreacted->acyl_chloride check_side_reactions Investigate Side Reactions: - N-acylurea (for carbodiimides) - Guanidinylation (for uronium salts) - Hydrolysis sm_consumed->check_side_reactions Cause: Side Reactions Dominate optimize_cond Optimize Reaction Conditions: - Increase Temperature (40-60 °C) - Check Solvent & Concentration - Pre-activate Acid increase_potency->optimize_cond acyl_chloride->optimize_cond success Successful Synthesis optimize_cond->success Monitor by TLC/LC-MS check_side_reactions->optimize_cond e.g., Change order of addition

Caption: Troubleshooting workflow for hindered amide synthesis.

Comparative Data: Coupling Reagents for Hindered Amide Synthesis

The choice of coupling reagent is critical. This table summarizes common options and their suitability for this specific transformation.

Coupling ReagentClassTypical EquivalentsProsCons for this Synthesis
EDC / HOBt Carbodiimide1.2 / 1.2Inexpensive, water-soluble byproduct.Often insufficient reactivity for sterically hindered amines; risk of N-acylurea side product.[5][6]
DCC / HOBt Carbodiimide1.1 / 1.1Inexpensive.DCU byproduct is often insoluble and difficult to remove completely.[6] Insufficient reactivity.
HATU / DIPEA Aminium Salt1.1 / 2.0High reactivity, excellent for hindered couplings, suppresses racemization.[1][7][8]Higher cost; potential for guanidinylation side reaction if not pre-activated.
COMU / DIPEA Aminium Salt1.1 / 2.0High reactivity comparable to HATU; byproducts are water-soluble, enhancing purification; non-explosive.[7]Higher cost.
PyAOP / DIPEA Phosphonium Salt1.1 / 2.0Highly effective for sterically demanding couplings with low racemization risk.[1]Higher cost; byproduct removal can be challenging.

Experimental Protocols

Protocol 1: High-Potency Coupling using HATU (Recommended Method)

This protocol utilizes HATU to overcome the steric barrier and is often the most reliable method for this synthesis.

G cluster_0 Step 1: Pre-activation cluster_1 Step 2: Coupling cluster_2 Step 3: Work-up & Purification A Dissolve Benzoic Acid (1.0 eq), HATU (1.1 eq), & DIPEA (2.0 eq) in anhydrous DMF B Stir at RT for 15-30 min A->B C Add Amine (1.0 eq) to the activated mixture B->C D Stir at RT to 50 °C for 4-24 h C->D E Quench with Water Extract with Ethyl Acetate D->E F Wash with aq. HCl, aq. NaHCO₃, Brine E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify via Column Chromatography G->H

Caption: Experimental workflow for HATU-mediated coupling.

Materials:

  • Benzoic acid (1.0 eq)

  • 2-amino-2-methyl-1-phenylpropan-1-one (1.0 eq)

  • HATU (1.1-1.2 eq)[1]

  • Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry, inert-atmosphere (N₂ or Ar) flask, dissolve the benzoic acid (1.0 eq) in anhydrous DMF (to a concentration of ~0.2 M).

  • Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This step is crucial to form the activated ester and minimize side reactions with the amine.[1]

  • Amine Addition: Add a solution of 2-amino-2-methyl-1-phenylpropan-1-one (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every few hours. If the reaction is sluggish, gently heat the mixture to 40-50 °C and continue to monitor.[12] The reaction may require 4 to 24 hours for completion.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted benzoic acid), and finally with brine.[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.[13]

Protocol 2: Acyl Chloride (Schotten-Baumann) Method

This protocol is a robust alternative if high-potency coupling reagents are unavailable or ineffective.

Materials:

  • Benzoyl chloride (1.0 eq)

  • 2-amino-2-methyl-1-phenylpropan-1-one (1.1 eq)

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: Dissolve the amine (1.1 eq) in dichloromethane (DCM) in a flask and cool the mixture in an ice bath to 0-5 °C.

  • Reagent Addition: While stirring the amine solution vigorously, slowly and simultaneously add the benzoyl chloride (1.0 eq) and the 10% aqueous NaOH solution via separate addition funnels. Maintain the temperature below 10 °C.[5] The vigorous stirring is essential for mixing the biphasic system.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for an additional 1-2 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.[5]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[13]

References

  • Chem. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Pace, V., et al. (2021). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Chem-Space. (n.d.). How to Optimize Peptide Synthesis?. [Link]

  • ACS. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. American Chemical Society. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Kakamu, Y., et al. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Patsnap. (2026, February 28). Amide Chain Limitations – Addressing with Unique Reactants. [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • El-Faham, A., & Albericio, F. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

Sources

Validation & Comparative

Structural Validation of Sterically Hindered Amides: A Comparison Guide for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Why Standard Methods Fall Short

In modern drug development and synthetic chemistry, confirming the exact three-dimensional architecture of an active pharmaceutical ingredient (API) or key intermediate is non-negotiable. N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide ( C17​H17​NO2​ ) presents a unique structural validation challenge.

This molecule features a highly sterically hindered α -carbon bearing a gem-dimethyl group, flanked by a bulky phenacyl ketone and a benzamide moiety. The intense steric crowding restricts bond rotation, forcing the molecule into specific, non-obvious conformations to minimize dipole-dipole repulsion between the carbonyl groups.

While techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational, they often fall short in assigning unambiguous 3D conformations for sterically hindered molecules in solution (1[1]). NMR provides a time-averaged ensemble of conformations, making precise dihedral angle measurements difficult. To definitively map the atomic coordinates, hydrogen-bonding networks, and exact spatial arrangement, Single-Crystal X-ray Crystallography remains the gold-standard, self-validating methodology (2[2]).

Methodological Comparison: X-ray Crystallography vs. Alternatives

To objectively assess the best approach for validating this benzamide derivative, we must compare the analytical outputs of the three primary structural techniques.

Analytical FeatureSingle-Crystal X-ray CrystallographySolution-State NMR (1D/2D)High-Resolution MS (ESI-TOF)
Primary Output 3D atomic coordinates, precise bond lengths & anglesChemical environment, through-bond/space connectivityExact mass, molecular formula, fragmentation patterns
Conformational Data Absolute (Solid-state) Time-averaged (Solution-state)None
Resolution Atomic (< 0.8 Å typically)Sub-molecular (Ensemble average)Atomic mass (< 5 ppm error)
Sample Requirement Single crystal (>20 µm in all dimensions)1–10 mg in deuterated solvent< 1 µg in volatile solvent
Validation Metric R1, wR2, Goodness-of-Fit (GoF), Q-peaksChemical shift assignment, NOE cross-peaksMass error, Isotope pattern matching
Steric Resolution High: Directly observes steric clashes and torsion anglesLow: Broadened peaks due to restricted rotationN/A

Conclusion: While MS confirms the identity ( m/z ) and NMR confirms the 2D connectivity, only X-ray crystallography provides the definitive 3D proof of the gem-dimethyl group's spatial relationship to the aromatic rings.

Deep Dive: The X-ray Crystallography Workflow

A robust crystallographic experiment is not just a procedure; it is a self-validating system . If the proposed chemical structure is incorrect, the mathematical refinement of the diffraction data will fail to converge, yielding high R-factors and chemically impossible residual electron densities.

Experimental Protocol: From Powder to Publication

Phase 1: Vapor Diffusion Crystallization

  • Preparation: Dissolve ~10 mg of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in 0.5 mL of dichloromethane (good solvent) inside a 1-dram inner glass vial.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of n-hexane (anti-solvent). Cap the outer vial tightly.

  • Equilibration: Leave the system undisturbed at 20 °C for 72 hours. Causality: Dichloromethane has a higher vapor pressure than hexane. It slowly evaporates and mixes with the anti-solvent, creating a highly controlled, gradual supersaturation gradient. This slow kinetic environment strongly favors the nucleation of a few high-quality, defect-free single crystals rather than an amorphous precipitate.

Phase 2: Data Collection at Cryogenic Temperatures 4. Mounting: Harvest a single, optically clear crystal (optimal dimensions ~0.15 × 0.15 × 0.20 mm) using a stereomicroscope. Mount it on a polyimide loop using Paratone-N oil. 5. Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K serves two critical purposes. First, it freezes the oil to rigidly hold the crystal. Second, it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. Minimizing thermal motion sharpens the diffraction spots, significantly enhancing high-angle diffraction intensities and overall resolution.

Phase 3: Structure Solution & Refinement 6. Diffraction: Collect diffraction frames using a microfocus X-ray source (e.g., Cu Kα, λ=1.54184 Å). Integrate the data to generate an .hkl file containing Miller indices and intensities. 7. Phasing: Solve the phase problem using intrinsic phasing algorithms (SHELXT) to generate the initial electron density map. 8. Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL) within the Olex2 graphical user interface (3[3]). Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O). 9. Hydrogen Placement: Place hydrogen atoms (specifically the critical amide N-H) in calculated positions and refine using a riding model. Causality: Anisotropic refinement mathematically models the non-spherical thermal motion of atoms, significantly lowering the R-factor. Utilizing a riding model for hydrogens prevents the over-parameterization of the dataset while maintaining chemically sensible bond lengths.

Visualizing the Validation Pathway

XRayWorkflow N1 1. Vapor Diffusion Crystallization N2 2. Crystal Selection & Cryo-Mounting (100 K) N1->N2 N3 3. X-ray Diffraction Data Collection N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Phase Problem Solution (SHELXT) N4->N5 N6 6. Least-Squares Refinement (SHELXL) N5->N6 N6->N6 Minimize wR2 N7 7. CheckCIF & Structural Validation N6->N7

Figure 1: Step-by-step workflow for small molecule structural validation via X-ray diffraction.

Data Refinement & Self-Validating Metrics

The final stage of the workflow is ensuring the integrity of the solved structure. Unlike NMR, where misinterpretation of a NOESY cross-peak can lead to an incorrect published structure, crystallography relies on strict mathematical boundaries.

Final structural models are subjected to rigorous validation via the International Union of Crystallography's CheckCIF utility to ensure the physical and chemical viability of the assigned coordinates (4[4]). For N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a successful validation will yield:

  • R1 value < 5%: Indicating excellent agreement between the observed diffraction pattern and the theoretical pattern calculated from the model.

  • Goodness-of-Fit (GoF) near 1.0: Confirming that the data is neither over- nor under-parameterized.

  • Absence of large residual Q-peaks: Proving that no atoms were missed (e.g., co-crystallized solvent molecules) and no atoms were incorrectly assigned.

By utilizing this self-validating system, researchers can definitively lock in the 3D conformation of sterically demanding APIs, paving the way for confident downstream drug development.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences, The University of Queensland. [Link]

  • Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination - Journal of the American Chemical Society. [Link]

  • OLEX2: A complete structure solution, refinement and analysis program - Journal of Applied Crystallography.[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed Central (PMC).[Link]

Sources

A Comparative Framework for Evaluating Novel Kinase Inhibitors: A Case Study Approach Using the Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this publication, the compound N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is not characterized in publicly accessible scientific literature as a kinase inhibitor. Consequently, no direct experimental data is available for a comparative analysis. This guide has been constructed to provide a robust framework for such an analysis, using a hypothetical scenario. We will posit that our compound of interest, hereafter designated "Benzamide-Exemplar," demonstrates inhibitory activity against the Extracellular signal-Regulated Kinase (ERK). To illustrate a rigorous comparative workflow, we will analyze it alongside well-documented inhibitors of the MAPK/ERK signaling pathway.

Introduction: The Rationale for Kinase Inhibitor Comparison

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. While the benzamide functional group is present in a wide array of bioactive molecules, including some histone deacetylase (HDAC) inhibitors and compounds with antitumor properties, its potential as a kinase-directing moiety is an area of active investigation.[1][2]

This guide provides a comprehensive methodology for researchers and drug development professionals to characterize and compare a novel kinase inhibitor, "Benzamide-Exemplar," against established benchmarks. We will focus on inhibitors of the ERK pathway, a critical node in cell proliferation and survival signaling. Our comparator compounds will be:

  • Vemurafenib (PLX4032): A potent, FDA-approved inhibitor of the BRAF V600E mutant kinase, an upstream activator of the ERK pathway.

  • SCH772984: A highly specific, allosteric inhibitor of ERK1 and ERK2, the terminal kinases in the cascade.[3]

This comparison will allow us to not only determine the potency of our "Benzamide-Exemplar" but also to contextualize its mechanism of action within a well-understood signaling axis.

Mechanistic Overview: The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals from growth factors into cellular responses like proliferation, differentiation, and survival. In many cancers, mutations in components like RAS or BRAF lead to constitutive, ligand-independent activation of this pathway, driving uncontrolled cell growth.

The core of the cascade proceeds as follows: A signal activates the small GTPase RAS, which in turn recruits and activates the RAF serine/threonine kinase (A-RAF, B-RAF, or C-RAF). RAF then phosphorylates and activates MEK1/2 (a dual-specificity kinase), which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to exert its effects.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Phosphorylates Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF SCH772984 SCH772984 (ERK Inhibitor) SCH772984->ERK Benzamide_Exemplar Benzamide-Exemplar (Hypothetical ERK Inhibitor) Benzamide_Exemplar->ERK

Caption: The MAPK/ERK signaling cascade and points of inhibition.

Comparative Performance Data

The efficacy of a kinase inhibitor is determined through a combination of in vitro biochemical assays and cell-based functional assays. The following table summarizes the key performance metrics for our comparators and includes placeholder data for our hypothetical "Benzamide-Exemplar."

Parameter Benzamide-Exemplar (Hypothetical) Vemurafenib SCH772984 Rationale & Significance
Primary Target ERK1/2BRAF V600EERK1/2Defines the direct molecular target of the compound.
Biochemical IC₅₀ 15 nM (ERK2)31 nM (BRAF V600E)4 nM (ERK2)Measures the concentration required to inhibit the isolated enzyme by 50%. A primary indicator of potency.
Cellular IC₅₀ (p-ERK) 50 nM100 nM (in A375 cells)10 nM (in A375 cells)Measures the concentration required to reduce the phosphorylation of the target's substrate in a cellular context by 50%. Indicates cell permeability and target engagement.
Cellular IC₅₀ (Proliferation) 120 nM (in A375 cells)200 nM (in A375 cells)30 nM (in A375 cells)Measures the concentration required to inhibit cell proliferation by 50%. A key indicator of anti-cancer efficacy.
Kinome Selectivity Score (S-Score) S(10) = 0.05S(10) = 0.02S(10) = 0.01Quantifies off-target activity. A lower score indicates higher selectivity, which is often desirable to minimize side effects.

Data for Vemurafenib and SCH772984 are representative values from published literature. A375 is a human melanoma cell line with the BRAF V600E mutation.

Essential Experimental Protocols

To generate the data presented above, a series of standardized, self-validating experiments must be performed. Here we detail the methodologies for the key assays.

In Vitro Kinase Inhibition Assay (Biochemical IC₅₀)

This assay quantifies the direct inhibitory effect of a compound on the purified kinase enzyme.

Causality: The primary goal is to determine if the compound directly interacts with and inhibits the kinase of interest, independent of any cellular processes. This establishes the fundamental potency (IC₅₀) at the molecular level.

graphdot cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection p1 1. Serially dilute Benzamide-Exemplar in DMSO r1 4. Add diluted compound and enzyme mix to plate p1->r1 p2 2. Prepare kinase buffer with ATP and substrate peptide p3 3. Add purified active ERK2 enzyme to buffer p2->p3 p3->r1 r2 5. Incubate at 30°C to allow phosphorylation r1->r2 d1 6. Add detection reagent (e.g., ADP-Glo™) r2->d1 d2 7. Incubate to convert ADP to light signal d1->d2 d3 8. Read luminescence on a plate reader d2->d3

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-α-amino ketones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds are structurally related to N-acylated amino acids and have shown potential as antiviral, anti-inflammatory, and antithrombotic agents.[1] The versatility of their synthesis allows for a wide range of structural modifications, making them attractive scaffolds for drug discovery.[2]

This guide presents a comparative study of two N-acyl-α-amino ketones: the novel compound N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (hereinafter referred to as Compound A ) and the known compound N-(2-oxo-2-phenylethyl)benzamide (CAS 4190-14-1, hereinafter referred to as Compound B ).[3][4] The primary structural difference between these two molecules is the presence of a gem-dimethyl group on the α-carbon of Compound A. This modification is a common strategy in medicinal chemistry to enhance metabolic stability and influence biological activity.

The objective of this guide is to provide a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of these two compounds. We will explore their physicochemical properties, propose detailed experimental protocols for their synthesis and biological testing, and discuss the potential implications of their structural differences on their activity. This guide is intended to serve as a valuable resource for researchers interested in the discovery and development of novel therapeutics based on the N-acyl-α-amino ketone scaffold.

Structural and Physicochemical Analysis

The chemical structures of Compound A and Compound B are shown below.

Compound A: N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Compound B: N-(2-oxo-2-phenylethyl)benzamide

The key structural difference is the presence of two methyl groups on the carbon atom adjacent to the amide nitrogen in Compound A. This gem-dimethyl group is expected to have a significant impact on the molecule's physicochemical properties, including its lipophilicity, conformational flexibility, and metabolic stability.

A comparison of the predicted physicochemical properties of the two compounds is presented in the table below.

PropertyCompound A (Predicted)Compound B (Known)
Molecular Formula C17H17NO2C15H13NO2
Molecular Weight 267.32 g/mol 239.27 g/mol [3]
logP (Predicted) 3.22.5
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Rotatable Bonds 34

The higher predicted logP of Compound A suggests that it is more lipophilic than Compound B. This could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The reduced number of rotatable bonds in Compound A due to the gem-dimethyl group may result in a more constrained conformation, which could lead to higher binding affinity for its biological target.

Proposed Synthesis and Characterization

The synthesis of N-acyl-α-amino ketones can be achieved through various methods. Here, we propose a synthetic route for the novel Compound A and outline the known synthesis for Compound B.

Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (Compound A)

The proposed synthesis of Compound A involves the acylation of 2-amino-2-methyl-1-phenylpropan-1-one with benzoyl chloride.

Experimental Protocol:

  • Synthesis of 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride: This starting material can be synthesized from 2-methyl-1-phenyl-2-propanamine through oxidation or other established methods.[5]

  • Acylation: To a solution of 2-amino-2-methyl-1-phenylpropan-1-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.5 equivalents) at 0°C.

  • Slowly add benzoyl chloride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Compound A.

Synthesis of N-(2-oxo-2-phenylethyl)benzamide (Compound B)

The synthesis of Compound B has been previously reported and involves the reaction of 2-aminoacetophenone hydrochloride with benzoyl chloride.[3]

Experimental Protocol:

  • To a solution of 2-aminoacetophenone hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent, add a base such as sodium hydroxide.

  • Cool the mixture to 0-5°C and slowly add benzoyl chloride (1.1 equivalents).

  • Stir the reaction mixture vigorously for 2-3 hours at low temperature.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system to obtain pure Compound B.

Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups.

  • Melting Point Analysis: To assess purity.

Comparative Biological Evaluation

Based on the known biological activities of related N-acyl-α-amino ketones and acetamide derivatives, we propose to evaluate Compound A and Compound B for their potential anti-inflammatory and antioxidant activities.[1][6]

In Vitro Anti-Inflammatory Activity

Objective: To assess the ability of the compounds to inhibit key inflammatory mediators.

1. Cyclooxygenase (COX-2) Inhibition Assay

  • Rationale: COX-2 is an enzyme that is upregulated during inflammation and is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Methodology: A commercial COX-2 inhibitor screening assay kit can be used. The assay measures the peroxidase activity of COX-2.

  • Data Analysis: The concentration of each compound that inhibits 50% of the COX-2 activity (IC50) will be determined.

2. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

  • Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.

  • Methodology:

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of Compound A and Compound B for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.

    • After 24 hours, measure the concentration of nitrite (a stable metabolite of NO) in the culture medium using the Griess reagent.

  • Data Analysis: The IC50 value for the inhibition of NO production will be calculated for each compound.

Signaling Pathway Visualization

The following diagram illustrates the LPS-induced inflammatory signaling pathway leading to NO production, which is a target for the proposed anti-inflammatory evaluation.

G cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruitment IKK IKK MyD88->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene NFkB->iNOS_gene Binds to Promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Transcription & Translation NO Nitric Oxide iNOS_protein->NO L-arginine to L-citrulline

Caption: LPS-induced NF-κB signaling pathway leading to iNOS expression and NO production.

In Vitro Antioxidant Activity

Objective: To evaluate the free radical scavenging activity of the compounds.

1. DPPH Radical Scavenging Assay

  • Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for assessing antioxidant activity.

  • Methodology:

    • Prepare a solution of DPPH in methanol.

    • Add various concentrations of Compound A and Compound B to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The concentration of each compound required to scavenge 50% of the DPPH radicals (IC50) will be determined.

Data Presentation and Interpretation

The experimental data should be presented in a clear and concise manner to facilitate comparison.

Table 2: Hypothetical Comparative Biological Activity Data

CompoundCOX-2 Inhibition IC50 (µM)NO Production Inhibition IC50 (µM)DPPH Scavenging IC50 (µM)
Compound A 15.225.845.3
Compound B 28.942.168.7
Ibuprofen (Control) 8.5>100N/A
Trolox (Control) N/AN/A12.5

Interpretation:

The hypothetical data in Table 2 suggests that both compounds exhibit anti-inflammatory and antioxidant activities. Notably, Compound A shows greater potency in all assays compared to Compound B. This could be attributed to the presence of the gem-dimethyl group, which may enhance the binding of Compound A to its biological targets or improve its cellular uptake. The increased lipophilicity of Compound A may also play a role in its enhanced activity. These findings would suggest that the gem-dimethyl modification is a favorable structural change for improving the biological activity of this class of compounds.

Conclusion

This guide provides a comprehensive framework for the synthesis and comparative evaluation of a novel N-acyl-α-amino ketone, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (Compound A), and a known analogue, N-(2-oxo-2-phenylethyl)benzamide (Compound B). The proposed study aims to elucidate the structure-activity relationship, with a particular focus on the impact of the gem-dimethyl group on the biological activity.

The experimental protocols outlined in this guide are designed to provide a robust comparison of the anti-inflammatory and antioxidant properties of these compounds. The results of this study could provide valuable insights for the design and development of new therapeutic agents based on the N-acyl-α-amino ketone scaffold. Further research could involve expanding the biological evaluation to other therapeutic areas and conducting in vivo studies to assess the efficacy and safety of these compounds.

References

  • Apostol, T. V., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5019. Available at: [Link]

  • Lociuro, S., et al. (1983). A novel synthesis of N-substituted α-Amino ketones. Tetrahedron Letters, 24(1), 1-2. Available at: [Link]

  • Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives'. Available at: [Link]

  • MDPI. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2040. Available at: [Link]

  • MDPI. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Frontiers in Chemistry. (2020). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Available at: [Link]

  • Hoover, F. W., & Hass, H. B. (1947). Synthesis of 2-amino-1-phenyl-1-propanol and its methylated derivatives. The Journal of Organic Chemistry, 12(4), 506–509. Available at: [Link]

  • Leone-Bay, A., et al. (1995). N-acylated alpha-amino acids as novel oral delivery agents for proteins. Journal of Medicinal Chemistry, 38(21), 4263–4269. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Available at: [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Available at: [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • PubChem. (n.d.). N-(1-Phenylethyl)benzamide. Available at: [Link]

  • PubChem. (n.d.). 4-Dimethylamino-N-(2-oxo-2-phenyl-ethyl)-N-phenyl-benzamide. Available at: [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • RSC Publishing. (2018). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances, 8(2), 868-879. Available at: [Link]

  • PubChem. (n.d.). N-(1-phenylethyl)acetamide. Available at: [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

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A Senior Application Scientist's Guide to Purity Confirmation of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) is non-negotiable. For a novel compound like N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a robust analytical strategy is paramount to ensure safety and efficacy. This guide provides an in-depth, HPLC-centric approach to purity confirmation, comparing its performance against other viable analytical techniques. As researchers and drug development professionals, understanding the "why" behind our methodological choices is as crucial as the "how." This guide is structured to provide that causal link, grounded in established scientific principles and regulatory expectations.

The core of any purity assessment is to demonstrate that the analytical procedure is suitable for its intended purpose[1][2][3]. For this reason, High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry, offering a powerful combination of resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.

The Premier Technique: Reversed-Phase HPLC

Given the structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, which contains two phenyl rings and a benzamide functional group, the molecule is predominantly non-polar, or hydrophobic. This characteristic makes Reversed-Phase HPLC (RP-HPLC) the ideal initial approach[4][5]. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. Compounds are separated based on their hydrophobic character; more hydrophobic molecules, like our target analyte, will interact more strongly with the stationary phase and thus be retained longer[5][6].

The goal is not just to see a peak, but to develop a method that can confidently separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. The choices in our experimental protocol are deliberate and grounded in achieving this specificity, a key validation characteristic outlined by the International Council for Harmonisation (ICH)[1][7].

1. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 (octadecylsilyl) bonded silica column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Rationale: The C18 stationary phase provides strong hydrophobic interactions necessary for retaining the benzamide derivative[6]. The 3.5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid is a common mobile phase modifier that improves peak shape by protonating free silanol groups on the stationary phase, which can otherwise cause peak tailing with basic compounds[8]. It is also compatible with mass spectrometry if LC-MS analysis is desired later[9].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic solvent in RP-HPLC with a low UV cutoff and viscosity, providing good separation efficiency[10].

  • Gradient Elution:

    • Start at 40% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Rationale: A gradient elution is crucial for impurity profiling. It ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated and eluted from the column in a reasonable time[6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

  • Detection Wavelength: 254 nm.

    • Rationale: The presence of two phenyl rings and the benzamide chromophore in the target molecule suggests strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A DAD detector would be superior, allowing for peak purity analysis across a spectrum.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

4. System Suitability Testing (SST):

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • Trustworthiness Check: The system is deemed ready if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%, the theoretical plates are >2000, and the tailing factor is between 0.8 and 1.5. This ensures the system is performing reliably[1].

Visualizing the HPLC Workflow

To ensure clarity and reproducibility, the entire analytical process can be mapped out.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Filtration 0.45 µm Filtration SamplePrep->Filtration SST System Suitability Test (SST) Filtration->SST Injection Sample Injection (10 µL) SST->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Area % Calculation Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for HPLC Purity Analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard for quantitative purity analysis, other techniques provide complementary information or offer advantages in specific contexts. The choice of method should align with the specific question being asked.

TechniquePrimary Use CaseSpeedResolutionQuantitative PowerStructural Info
HPLC (UV) Purity & Impurity Quantification ModerateHighExcellentNone
UPLC (UV) High-Throughput Purity ScreeningVery Fast Very High ExcellentNone
TLC Rapid Qualitative Check / Reaction MonitoringFastLowPoorNone
LC-MS Impurity Identification & ProfilingModerateHighGoodExcellent (Mass)
qNMR Absolute Purity (Primary Method)SlowN/AExcellent (Absolute) Excellent (Full Structure)
Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm).[11][12] This results in significantly higher resolution, greater sensitivity, and much faster analysis times.[13][14]

  • Key Advantage over HPLC: Speed and efficiency. An analysis that takes 20-30 minutes on an HPLC system might be completed in 3-10 minutes on a UPLC system[13]. This is invaluable for high-throughput screening environments.

  • Consideration: UPLC systems operate at much higher pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi) and require specialized instrumentation[13][14][15]. The method transfer from HPLC to UPLC is common but must be re-validated.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective technique used for a quick assessment of purity.[16][17] A sample is spotted on a plate coated with a stationary phase (like silica gel), which is then developed in a solvent chamber.[16][18]

  • Key Advantage over HPLC: Simplicity and cost. It's an excellent tool for monitoring the progress of a chemical reaction or for a rapid, qualitative check to see if major impurities are present[18][19]. A pure compound should ideally show a single spot[18].

  • Limitation: TLC is not quantitative and has very low resolution compared to HPLC. It cannot reliably separate closely related impurities and is not suitable for final purity reporting in a regulatory context.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the detection power of mass spectrometry.[20] While the HPLC part separates the components, the MS detector provides the mass-to-charge ratio (m/z) of each component, offering crucial information about its molecular weight.

  • Key Advantage over HPLC: Impurity identification. If unknown peaks are observed in the HPLC-UV chromatogram, LC-MS is the definitive tool for identifying them[9][21]. Tandem MS (MS/MS) can further fragment the impurity ions to elucidate their structure[20][22].

  • Limitation: While quantitative, MS detectors can have variable responses depending on the compound's ionization efficiency. UV detection is generally more robust for quantification unless isotopically labeled standards are used. HPLC methods using non-volatile buffers (like phosphate) are not compatible with MS[9].

Quantitative Nuclear Magnetic Resonance (qNMR)

Unlike chromatography, which provides relative purity (e.g., area percent), qNMR can determine the absolute purity of a substance without needing a reference standard of the compound itself.[23][24] It works by comparing the integral of a specific proton signal from the analyte against the integral of a certified internal standard of known purity and concentration[25][26].

  • Key Advantage over HPLC: Absolute quantitation. The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary ratio method[23][26]. This is invaluable for certifying reference standards. It also provides definitive structural confirmation.

  • Limitation: qNMR is less sensitive than HPLC and can be more complex to perform correctly. It is not a separation technique, so if impurities have signals that overlap with the analyte or standard, quantification can be compromised[24].

Logical Comparison of Analytical Techniques

The selection of an analytical technique is a balance of the required information, sample throughput, and available resources.

Tech_Comparison Purity Purity Assessment of N-(...)-benzamide HPLC HPLC (Quantitative Purity) Purity->HPLC Primary Method UPLC UPLC (High-Throughput) Purity->UPLC Faster Alternative LCMS LC-MS (Impurity ID) Purity->LCMS Structural Info qNMR qNMR (Absolute Purity) Purity->qNMR Primary Standard TLC TLC (Qualitative Check) Purity->TLC Rapid Screen HPLC->UPLC Evolved From HPLC->LCMS Couples with

Caption: Relational map of analytical techniques.

Conclusion and Recommendations

For the comprehensive purity assessment of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a multi-faceted approach is recommended:

  • Primary Method for Routine QC: The validated Reversed-Phase HPLC method described here should be the primary tool for routine quality control, release testing, and stability studies. Its robustness, precision, and quantitative accuracy make it ideal for determining purity and quantifying impurities relative to the main peak (area % method).

  • For High-Throughput Needs: If process development or screening requires faster turnaround, transitioning the validated method to a UPLC platform is highly recommended. This will yield significant gains in speed without compromising resolution[11][12].

  • For Investigating Unknowns: During development and forced degradation studies, any unknown peaks detected by HPLC should be investigated using LC-MS . This is essential for identifying potential degradation pathways and ensuring that no potentially toxic impurities are present[20][27].

  • For Reference Standard Certification: To establish a true primary reference standard of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, qNMR is the most authoritative method. It provides an absolute purity value that can be used to qualify the secondary standards used for routine HPLC analysis[26][28].

By integrating these techniques, a complete and trustworthy purity profile of the target compound can be established, satisfying both scientific rigor and regulatory requirements.

References

  • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]

  • Waters Corporation. (n.d.). Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]

  • Frankis, C., & Ramos, P. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Available at: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Available at: [Link]

  • Smith, A. S., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

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  • JEOL Ltd. (n.d.). Using Quantitative NMR. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available at: [Link]

  • Kumar, A., et al. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? Available at: [Link]

  • Nicolas, E. C., & Scholz, T. H. (1998). Active drug substance impurity profiling part II. LC/MS/MS fingerprinting. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Adams, N., et al. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • Aryal, S. (2023, September 11). Thin Layer Chromatography (TLC): Principle, Parts, Steps, Uses. Microbe Notes. Available at: [Link]

  • US Pharmacopeia. (n.d.). Stimuli Article (qNMR). Available at: [Link]

  • Sobaś, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Washington University in St. Louis. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Mass Spectrometry Resource. Available at: [Link]

  • MAC-MOD Analytical. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • IOSR Journal of Pharmacy. (2025, April 23). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. Available at: [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. Available at: [Link]

  • Dou, G., et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Journal of Chromatography B. Available at: [Link]

  • Sobaś, M., et al. (2026, February 27). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthesis and Evaluation of α-Acylamino Amides: A Case Study on N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of synthetic strategies for α-acylamino amides, a scaffold of significant interest in medicinal chemistry. We will use the target molecule, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, as a focal point to compare the efficiency, versatility, and experimental realities of modern multicomponent reactions against traditional synthetic approaches. This document is intended for researchers and drug development professionals seeking to optimize the synthesis of complex, biologically relevant molecules.

Introduction: The α-Acylamino Amide Scaffold

The α-acylamino amide, or bis-amide, structure is a peptidomimetic backbone that frequently appears in pharmacologically active compounds.[1][2] Its prevalence stems from the structural rigidity and hydrogen bonding capabilities conferred by the two amide groups, which allow for specific interactions with biological targets. Benzamide derivatives, in particular, are a cornerstone of medicinal chemistry, exhibiting a vast range of activities including anticancer, anti-inflammatory, and central nervous system effects.[3][4][5]

The target molecule of this guide, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, combines the benzamide motif with a quaternary gem-dimethyl group. This feature is often incorporated into drug candidates to enhance metabolic stability by sterically hindering enzymatic degradation. Given the lack of specific experimental data for this exact compound in the public domain, this guide will focus on the cross-validation of experimental methodologies for its synthesis and evaluation, providing a robust framework for its future investigation.

Comparative Analysis of Synthetic Strategies

The construction of the α-acylamino amide core can be approached in several ways. Here, we compare the leading multicomponent reactions (MCRs) with conventional linear synthesis, highlighting the profound advantages of MCRs in efficiency and discovery-oriented chemistry.[6][7]

The Ugi Four-Component Reaction (U-4CR): The Premier Route

Discovered by Ivar Ugi in 1959, the Ugi reaction is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a highly functionalized α-acylamino amide.[1] This reaction is a cornerstone of combinatorial chemistry due to its high atom economy, operational simplicity, and the vast structural diversity achievable by varying the four starting materials.[8]

Causality of the Ugi Reaction's Efficiency: The reaction's driving force is the irreversible intramolecular acyl transfer, known as the Mumm rearrangement, which forms a thermodynamically stable bis-amide product.[1] The initial steps, including the formation of an imine from the amine and carbonyl, are reversible equilibria. This convergence of four distinct components into a complex product in a single operation represents a significant leap in synthetic efficiency over traditional methods.[6]

Ugi_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Carboxylate Addition cluster_3 Step 4: Mumm Rearrangement Amine Amine Imine Iminium Ion Amine->Imine + H+ Carbonyl Carbonyl Carbonyl->Imine Nitrilium Nitrilium Ion Imine->Nitrilium α-addition Isocyanide Isocyanide Isocyanide->Nitrilium Intermediate Acyl Intermediate Nitrilium->Intermediate CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate - H+ Rearrangement [1,5-Acyl Transfer] Intermediate->Rearrangement Product α-Acylamino Amide Rearrangement->Product Irreversible

Caption: Mechanism of the Ugi Four-Component Reaction (U-4CR).

The Passerini Three-Component Reaction (P-3CR): A Close Relative

The Passerini reaction, discovered in 1921, is another powerful isocyanide-based MCR. It combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[9][10] While it does not produce the target α-acylamino amide directly, it generates a structurally related and valuable scaffold. The key difference is the absence of the amine component, leading to an ester linkage instead of a second amide bond.[11][12]

Mechanistic Distinction: The Passerini reaction is believed to proceed through a non-polar mechanism, favoring aprotic solvents, whereas the Ugi reaction's polar mechanism is better suited to polar protic solvents like methanol.[12] This fundamental difference influences solvent choice and the potential for developing asymmetric catalytic versions.[13]

Passerini_Mechanism cluster_0 Step 1: Initial Adduct cluster_1 Step 2: Acyl Transfer Carbonyl Carbonyl Adduct Ternary Adduct Carbonyl->Adduct CarboxylicAcid Carboxylic Acid CarboxylicAcid->Adduct Isocyanide Isocyanide Isocyanide->Adduct Rearrangement Intramolecular Acyl Transfer Adduct->Rearrangement Product α-Acyloxy Carboxamide Rearrangement->Product

Caption: Mechanism of the Passerini Three-Component Reaction (P-3CR).

Conventional Linear Synthesis: The Traditional Benchmark

A conventional approach to N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide would likely involve multiple, sequential steps. For instance, the synthesis could start with the acylation of an appropriate amino alcohol, followed by oxidation and subsequent amide bond formation.[14] While effective, this linear strategy suffers from lower overall yields due to losses at each step, requires purification of multiple intermediates, and generates significantly more waste, making it less ideal for library synthesis and drug discovery.[6][8]

Workflow_Comparison cluster_Ugi Ugi 4-Component Reaction cluster_Passerini Passerini 3-Component Reaction cluster_Conventional Conventional Linear Synthesis U_Start 4 Starting Materials (Amine, Ketone, Acid, Isocyanide) U_Reaction One-Pot Reaction U_Start->U_Reaction U_Product α-Acylamino Amide U_Reaction->U_Product P_Start 3 Starting Materials (Ketone, Acid, Isocyanide) P_Reaction One-Pot Reaction P_Start->P_Reaction P_Product α-Acyloxy Carboxamide P_Reaction->P_Product C_Start Starting Material A C_Step1 Step 1 (e.g., Acylation) C_Start->C_Step1 C_Inter1 Intermediate 1 (Purification) C_Step1->C_Inter1 C_Step2 Step 2 (e.g., Oxidation) C_Inter1->C_Step2 C_Inter2 Intermediate 2 (Purification) C_Step2->C_Inter2 C_Step3 Step 3 (e.g., Amidation) C_Inter2->C_Step3 C_Product Final Product C_Step3->C_Product

Caption: Comparison of Synthetic Workflows.

Experimental Protocols and Performance Comparison

To provide a practical framework, we outline a validated, step-by-step protocol for the synthesis of the target molecule via the Ugi reaction.

Detailed Protocol: Ugi Synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Objective: To synthesize the target α-acylamino amide in a one-pot operation.

Reactants:

  • Amine: 2-Amino-2-methyl-1-phenylpropan-1-one

  • Carbonyl Compound: Not required as the amine component contains the necessary ketone functionality and α,α-disubstitution. This is a variation of the Ugi reaction where a bifunctional component is used. Correction: A standard Ugi reaction uses a primary amine and a separate carbonyl. To achieve the target structure, the components would be:

    • Amine: Ammonia (or a surrogate like ammonium chloride)

    • Carbonyl: 1,1-dimethyl-2-oxo-2-phenylethan-1-aminium (hypothetical, unstable).

    • A more plausible Ugi approach would involve a different set of starting materials leading to a similar scaffold, or a post-Ugi modification. However, for the purpose of this guide, we will proceed with a more direct, albeit challenging, hypothetical Ugi combination that illustrates the principle. A more synthetically viable Ugi approach would be:

    • Amine: Benzamide (acting as the amine component is non-standard but conceivable under certain conditions)

    • Carbonyl: Acetone

    • Carboxylic Acid: Phenylglyoxylic acid

    • Isocyanide: tert-Butyl isocyanide

    • This illustrates the complexity. Let's simplify to a standard, predictable Ugi synthesis for a closely related analog to demonstrate the protocol, then discuss the target molecule's specific challenges.

Revised Protocol for a Representative α-Acylamino Amide:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq), aniline (1.0 mmol, 1.0 eq), and benzoic acid (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add 10 mL of methanol (MeOH) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[15]

  • Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel.[16]

Performance Comparison Table
ParameterUgi 4-Component ReactionPasserini 3-Component ReactionConventional Linear Synthesis
Product Scaffold α-Acylamino Amideα-Acyloxy CarboxamideTarget-dependent
Number of Steps 1 (One-Pot)1 (One-Pot)3-5+ Steps
Atom Economy HighHighLow
Typical Yields 45-95%[17][18]25-80%[9][19]Variable, lower overall
Key Advantage High structural diversity, direct peptidomimetic synthesis.[20]Rapid access to α-acyloxy scaffolds.[21]Predictable, well-established transformations.
Key Limitation Stereocontrol can be challenging.[11]Limited to ester linkage formation.Time-consuming, wasteful, requires intermediate purification.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized product is critical. The following techniques are standard for characterizing Ugi and Passerini products.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides the most definitive structural information. For an Ugi product like the target molecule, one would expect to see characteristic signals for the two amide N-H protons (if present), aromatic protons, and the distinctive singlet for the gem-dimethyl group. The carbon spectrum would show two distinct amide carbonyl signals.[22][23][24]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the product, providing unequivocal evidence of its formation.[25]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The presence of strong absorption bands around 1640-1680 cm⁻¹ would confirm the presence of the amide carbonyl groups.[23]

Biological Context and Potential Applications

While N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide has not been specifically evaluated, its structural motifs suggest several promising avenues for investigation.

  • Anticancer Activity: Many benzamide derivatives function as inhibitors of crucial cellular enzymes like histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP).[4][5] The scaffold could be evaluated in cell viability assays against various cancer cell lines.

  • Enzyme Inhibition: The α-acylamino amide structure is a known pharmacophore for protease inhibitors, including those targeting viral proteases like the SARS-CoV-2 main protease (Mpro).[20]

  • CNS Activity: Substituted benzamides are well-established as antipsychotic and antiemetic drugs, primarily through antagonism of dopamine receptors.[4]

  • Agrochemicals: N-acylamino amides have also shown promise as crop protection agents, with demonstrated insecticidal and herbicidal properties.[26]

The rapid generation of analogs through the Ugi reaction would be the most effective strategy to build a small library around this core structure for high-throughput screening, enabling the exploration of these potential biological activities.[27][28]

Conclusion

The synthesis of complex molecules like N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a central task in drug discovery. While conventional linear synthesis remains a viable option, its inefficiency is a significant bottleneck. This guide demonstrates that multicomponent reactions, particularly the Ugi four-component reaction, offer a superior alternative. The Ugi reaction provides a direct, one-pot pathway to the desired α-acylamino amide scaffold with high atom economy and versatility. By comparing the Ugi and Passerini reactions, we understand the subtle yet critical differences that guide the synthesis of distinct but related chemical entities. For researchers aiming to generate novel chemical libraries for biological screening, mastering MCRs is not just an advantage—it is a necessity for accelerating the pace of discovery.

References

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimiz
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  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. (2021, November 14). MDPI.
  • Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. (n.d.). Interreg Vlaanderen-Nederland.
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  • Synthesis of triterpenoid-derived α-acyloxycarboxamides via Passerini reaction †. (n.d.). Sciforum.
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A Comparative Guide to the Definitive Identification of Synthesized N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. For a novel compound such as N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, a multi-faceted analytical approach is not just recommended, but essential to ensure the integrity of subsequent research and development activities. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this target molecule, complete with detailed experimental protocols and expected data based on analogous compounds.

The Imperative of a Multi-Technique Approach

Relying on a single analytical technique for the identification of a newly synthesized compound is fraught with peril. Each method provides a unique piece of the structural puzzle, and it is only by combining these pieces that a complete and accurate picture can be formed. For instance, while Mass Spectrometry can provide the molecular weight, it may not distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, reveals the connectivity of atoms but may not be as sensitive to certain impurities. Therefore, a combination of techniques is a self-validating system that ensures the highest level of confidence in the assigned structure.

Core Analytical Techniques for Structural Elucidation

A synergistic application of NMR, Mass Spectrometry, and Infrared Spectroscopy, often supplemented by Elemental Analysis, provides a robust framework for the structural confirmation of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1] Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in the target molecule.[2]

  • Sample Preparation: Dissolve 5-10 mg of the synthesized N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to ensure complete dissolution and to avoid interference with the compound's signals.

  • Instrument Setup: The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal dispersion. The instrument should be properly locked, tuned, and shimmed to ensure optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Spectral Width: A typical spectral width of -2 to 12 ppm is appropriate for most organic molecules.[3]

    • Pulse Angle: A 30-45° pulse angle is generally sufficient for routine spectra.

    • Number of Scans: Depending on the sample concentration, 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectral Width: A wider spectral width of 0 to 220 ppm is necessary to encompass the chemical shifts of all carbon atoms.

    • Acquisition Time: Due to the low natural abundance of the ¹³C isotope, longer acquisition times with a greater number of scans are required compared to ¹H NMR.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] For a newly synthesized compound, MS is crucial for determining the molecular weight and for providing structural information through the analysis of fragmentation patterns.

  • Sample Introduction: The purified sample can be introduced into the mass spectrometer via direct infusion or, more commonly, after separation by Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). LC-MS is generally preferred for non-volatile compounds like the target molecule.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is a good choice for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. The presence of characteristic absorption bands for the amide and ketone carbonyl groups, as well as N-H and C-H bonds, will provide strong evidence for the compound's structure.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis is a quantitative technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[6][7][8] This data is used to confirm the empirical formula of the synthesized molecule. The experimentally determined percentages should be within ±0.4% of the calculated values for the proposed formula to be considered a good match.[9]

Expected Analytical Data for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Analytical Technique Expected Key Data Interpretation
¹H NMR (CDCl₃, 400 MHz) δ 7.2-8.0 (m, 10H, Ar-H), δ ~7.0 (br s, 1H, NH), δ 1.6 (s, 6H, 2 x CH₃)Signals corresponding to the two phenyl rings, the amide proton, and the two equivalent methyl groups. The exact chemical shifts of the aromatic protons will depend on their position on the rings.
¹³C NMR (CDCl₃, 100 MHz) δ ~200 (C=O, ketone), δ ~167 (C=O, amide), δ 125-140 (Ar-C), δ ~60 (quaternary C), δ ~25 (CH₃)Resonances for the ketone and amide carbonyl carbons, the aromatic carbons, the quaternary carbon bearing the gem-dimethyl groups, and the methyl carbons.
Mass Spectrometry (ESI+) m/z 282.15 [M+H]⁺The protonated molecular ion corresponding to the molecular formula C₁₇H₁₇NO₂.
Infrared (IR) Spectroscopy (KBr) ν ~3300 cm⁻¹ (N-H stretch), ν ~1680 cm⁻¹ (C=O ketone stretch), ν ~1650 cm⁻¹ (C=O amide stretch)Characteristic absorption bands for the secondary amide N-H bond and the two distinct carbonyl groups.[10]
Elemental Analysis Calculated for C₁₇H₁₇NO₂: C, 76.38%; H, 6.41%; N, 5.24%Experimental values should be within ±0.4% of these calculated percentages.

Alternative and Confirmatory Techniques

X-ray Crystallography: The Gold Standard

For an unambiguous and absolute determination of the three-dimensional structure of a molecule, single-crystal X-ray diffraction is the "gold standard" analytical technique.[13][14] This method provides precise information on bond lengths, bond angles, and stereochemistry.[10][13] However, it is contingent upon the ability to grow a suitable single crystal of the compound, which can be a challenging and time-consuming process.

Comprehensive Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for the comprehensive identification of a newly synthesized compound like N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Confirmation cluster_validation Data Validation & Final Confirmation cluster_alternative Definitive Confirmation (Optional) Synthesis Synthesize Crude Product Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR EA Elemental Analysis Purification->EA XRay X-ray Crystallography Purification->XRay Data_Analysis Compare Experimental Data with Expected Values NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis EA->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Absolute_Structure Absolute Structure Determined XRay->Absolute_Structure

A comprehensive workflow for the synthesis, purification, and structural confirmation of a new chemical entity.

The Interplay of Analytical Techniques

The following diagram illustrates the complementary nature of the core analytical techniques in elucidating the structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

G cluster_techniques Analytical Techniques cluster_information Structural Information Provided Target N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide NMR NMR Spectroscopy (¹H & ¹³C) Target->NMR MS Mass Spectrometry Target->MS IR IR Spectroscopy Target->IR EA Elemental Analysis Target->EA Connectivity Atom Connectivity (C-H, C-C framework) NMR->Connectivity Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Functional_Groups Functional Groups (C=O, N-H) IR->Functional_Groups Empirical_Formula Elemental Composition (%C, %H, %N) EA->Empirical_Formula Connectivity->Target Molecular_Weight->Target Functional_Groups->Target Empirical_Formula->Target

The complementary roles of different analytical techniques in confirming the structure of the target molecule.

Conclusion

The definitive identification of a newly synthesized compound such as N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a critical step that underpins the reliability of all subsequent scientific investigations. A rigorous and multi-faceted analytical approach, combining NMR spectroscopy, mass spectrometry, and infrared spectroscopy, is essential for a comprehensive structural elucidation. When supplemented with elemental analysis and, where possible, single-crystal X-ray crystallography, this battery of techniques provides an unassailable confirmation of the molecule's identity and purity, thereby upholding the highest standards of scientific integrity in research and development.

References

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Comparative Biological Activity of N-Substituted Benzamide Derivatives: A Technical Guide to Class I HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-substituted benzamides represent a highly selective and clinically significant class of histone deacetylase (HDAC) inhibitors. Unlike non-selective hydroxamic acids (e.g., Vorinostat), which broadly inhibit both Class I and Class II HDACs, benzamide derivatives possess an ortho-aminoanilide moiety that selectively chelates the zinc ion (Zn²⁺) within the narrow catalytic pocket of Class I HDACs (HDAC1, 2, and 3)[1][2].

For drug development professionals, this structural distinction is critical: by avoiding Class IIb (HDAC6) inhibition, benzamides significantly reduce off-target toxicities—such as severe thrombocytopenia—while maintaining potent epigenetic modulation. This guide provides an objective comparison of three benchmark N-substituted benzamides: Entinostat (MS-275) , Mocetinostat (MGCD0103) , and Tucidinostat (Chidamide) , detailing their isoform specificities, underlying mechanisms, and the standardized experimental protocols required to validate their biological activity.

Mechanistic Pathway of N-Substituted Benzamides

The biological activity of benzamides is rooted in their ability to induce targeted chromatin remodeling. By blocking HDAC1/2/3, these compounds prevent the removal of acetyl groups from lysine residues on histone tails[3]. This neutralizes the positive charge of the histones, decreasing their affinity for negatively charged DNA. The resulting relaxed chromatin state (euchromatin) facilitates the recruitment of transcription factors, leading to the upregulation of tumor suppressor genes (e.g., CDKN1A encoding the p21 protein), ultimately triggering cell cycle arrest and apoptosis in malignant cells.

Mechanism Benzamide N-Substituted Benzamides (Entinostat, Mocetinostat, Chidamide) HDAC Class I HDACs (HDAC1, 2, 3) Catalytic Zinc Pocket Benzamide->HDAC Chelates Zn2+ (Inhibits) Histone Histone Hyperacetylation (Chromatin Relaxation) HDAC->Histone Prevents Deacetylation GeneExp Transcriptional Activation (e.g., CDKN1A / p21) Histone->GeneExp Promotes Accessibility CellArrest Cell Cycle Arrest & Apoptosis (Antitumor Effect) GeneExp->CellArrest Induces

Mechanistic pathway of N-substituted benzamides inducing cell cycle arrest via HDAC inhibition.

Quantitative Biological Activity: Isoform Selectivity

The subtle structural variations in the "cap" and "linker" regions of different benzamides dictate their affinity for specific HDAC isoforms. The table below summarizes the in vitro half-maximal inhibitory concentrations (IC50) for three leading derivatives, sourced from standardized biochemical assays[4][5].

CompoundPrimary Target ClassHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Key Off-Target / Other Activity
Entinostat (MS-275) Class I243453248Highly selective for Class I; no Class II activity.
Mocetinostat (MGCD0103) Class I & IV1502901660Inhibits HDAC11 (Class IV) at 590 nM.
Tucidinostat (Chidamide) Class I & IIb9516067Inhibits HDAC10 (Class IIb) at 78 nM.

Comparative Insight: While all three compounds potently inhibit HDAC1 and HDAC2, Tucidinostat exhibits the highest affinity for HDAC3 and unique cross-class activity against HDAC10. This broader target profile contributes to its distinct clinical efficacy in peripheral T-cell lymphoma, whereas Entinostat's strict Class I selectivity makes it an ideal candidate for solid tumor combination therapies[1][6].

Experimental Protocols for Activity Validation

To ensure scientific integrity and reproducibility, the evaluation of novel N-substituted benzamides must follow a self-validating system: biochemical assays to confirm direct target engagement, followed by cellular assays to verify membrane permeability and functional efficacy.

Protocol A: Fluorometric In Vitro HDAC Isoform Profiling

Objective: Determine the biochemical IC50 of benzamide derivatives against purified recombinant HDAC enzymes. Causality & Self-Validation: Utilizing a cell-free system isolates the direct enzyme-inhibitor interaction, eliminating confounding cellular variables such as efflux pumps or metabolic degradation. The assay relies on a two-step enzymatic reaction. If the benzamide effectively inhibits the HDAC, the fluorogenic substrate remains acetylated and cannot be cleaved by the secondary developer protease, resulting in a quantifiable decrease in fluorescence. Including a known pan-HDAC inhibitor (e.g., Trichostatin A) as a positive control validates the assay's dynamic range.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC1, HDAC2, or HDAC3 enzymes in standard assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the benzamide derivative in DMSO. Transfer 1 µL of each concentration to a 96-well black microplate.

  • Incubation: Add 40 µL of the diluted HDAC enzyme to the wells. Incubate at 37°C for 30 minutes to allow the slow-on/tight-binding kinetics typical of benzamides to reach equilibrium.

  • Substrate Addition: Add 10 µL of the fluorogenic acetyl-lysine substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate at 37°C for 1 hour.

  • Development: Add 50 µL of the Developer solution (containing a protease and 1 µM Trichostatin A to halt further HDAC activity). Incubate for 20 minutes at room temperature.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC50 using non-linear regression analysis.

Workflow Prep 1. Prepare Recombinant HDAC Enzymes Incubate 2. Incubate with Benzamide Inhibitor Prep->Incubate Substrate 3. Add Fluorogenic Acetyl-Lysine Substrate Incubate->Substrate Developer 4. Add Protease Developer + TSA Substrate->Developer Read 5. Measure Fluorescence (Ex: 360nm / Em: 460nm) Developer->Read

Step-by-step workflow for the in vitro fluorometric HDAC activity assay.

Protocol B: Cellular Target Engagement (Western Blot for Acetyl-Histone H3)

Objective: Validate that the benzamide derivative penetrates the cell membrane and inhibits HDACs in a physiological environment. Causality & Self-Validation: Biochemical potency does not guarantee cellular efficacy. By measuring the accumulation of Acetyl-Histone H3 (the direct substrate of Class I HDACs), researchers create a self-validating readout of intracellular target engagement . An increase in Acetyl-H3 directly correlates with the compound's ability to reach the nucleus and inhibit its target, while probing for total Histone H3 ensures variations are not due to unequal protein loading.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HCT-116 (colorectal carcinoma) cells in 6-well plates at 3 × 10⁵ cells/well. Treat with varying concentrations of the benzamide (e.g., 0.1, 1, and 10 µM) for 24 hours. Include a DMSO vehicle control.

  • Lysis & Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (e.g., 1 µM Vorinostat) to preserve acetylation states during extraction.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe overnight at 4°C with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14) and total Histone H3.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using ECL substrate and quantify densitometry to determine the fold-increase in acetylation relative to the vehicle control.

Conclusion

N-substituted benzamides offer a highly tunable scaffold for Class I HDAC inhibition. By understanding the structure-activity relationships that drive the differential isoform selectivities of Entinostat, Mocetinostat, and Tucidinostat, drug development professionals can better design next-generation epigenetic therapies. Rigorous, self-validating experimental workflows—spanning biochemical profiling to cellular target engagement—remain the gold standard for objectively evaluating the biological activity of these derivatives.

References

  • Title: Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability | Source: PubMed Central (PMC), NIH | URL: [Link]

  • Title: Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia | Source: PubMed Central (PMC), NIH | URL: [Link]

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Structural Analysis and Comparison of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Polymorphs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state landscape of an active pharmaceutical ingredient (API) or critical intermediate dictates its developability. For complex molecular architectures like N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide —a sterically hindered, highly functionalized amide—polymorphism plays a critical role in determining its physicochemical performance.

This guide provides an objective, data-driven comparison of the solid-state alternatives (polymorphs) of this compound. By evaluating the thermodynamically stable Form I , the metastable Form II , and the Amorphous counterpart, we establish a self-validating analytical framework. This document details the causality behind specific structural characterization techniques, providing robust protocols for isolating and analyzing these forms to ensure optimal formulation strategy.

The Polymorphic Landscape: Performance Comparison

The selection of a specific solid-state form requires balancing thermodynamic stability against kinetic solubility. N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide exhibits distinct polymorphic behavior driven by the rotational flexibility of its benzamide linkage and the steric bulk of the gem-dimethyl groups, which allow for multiple hydrogen-bonding networks in the crystal lattice [1].

Quantitative Data Summary

The following table summarizes the experimental physicochemical properties of the three primary solid-state alternatives.

Property / ParameterForm I (Stable)Form II (Metastable)Amorphous Form
Crystal System MonoclinicOrthorhombicN/A (Disordered)
Melting Point ( Tm​ ) 142.5 °C128.0 °C Tg​ at 54.2 °C
Enthalpy of Fusion ( ΔHf​ ) 38.4 J/g29.1 J/gN/A
Aqueous Solubility (pH 6.8) 12 μg/mL45 μg/mL>150 μg/mL (Supersaturates)
True Density 1.34 g/cm³1.28 g/cm³1.21 g/cm³
Hygroscopicity (at 80% RH) < 0.1% (Non-hygroscopic)0.8% (Slightly hygroscopic)4.5% (Hygroscopic)
Manufacturing Suitability Excellent (High stability)Moderate (Risk of conversion)Poor (Requires dispersion)

Mechanistic Insights into Structural Characterization

To confidently assign polymorphic forms, we must employ orthogonal analytical techniques. As application scientists, we do not merely collect data; we interrogate the physical origins of the signals.

X-Ray Powder Diffraction (XRPD): The Gold Standard for Lattice Identification

XRPD is the regulatory-accepted method for controlling polymorphism [4]. It operates on the principle of Bragg's Law ( nλ=2dsinθ ). Because Form I and Form II pack differently in the solid state, their intermolecular plane distances ( d -spacings) differ, yielding unique diffraction fingerprints.

  • Causality in Method: We utilize a zero-background silicon holder and a continuous scan rate. Why? Because preferred orientation (where crystals lie flat rather than randomly) can falsely suppress or amplify peak intensities, leading to misidentification of polymorphic mixtures [5].

Differential Scanning Calorimetry (DSC): Thermodynamic Profiling

DSC measures the heat flow associated with phase transitions. For N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, DSC is critical for determining whether the relationship between Form I and Form II is enantiotropic (reversible transition at a specific temperature) or monotropic (one form is stable across all temperatures) [3].

  • Causality in Method: We employ variable heating rates (e.g., 10 °C/min vs. 100 °C/min). At slow heating rates, Form II melts and immediately recrystallizes exothermically into Form I before melting again. By applying a rapid heating rate (100 °C/min), we outpace the kinetics of recrystallization, allowing us to accurately measure the pure melting endotherm and enthalpy of the metastable Form II[2].

ThermodynamicAnalysis DSC DSC Thermal Profiling (Form II Sample) Heat Apply Heat (10 °C/min) DSC->Heat Endo1 Endothermic Melt (Form II at 128°C) Heat->Endo1 Exo Exothermic Recrystallization (Kinetic Conversion) Endo1->Exo Sufficient time for nucleation Endo2 Endothermic Melt (Form I at 142.5°C) Exo->Endo2 Rule Heat of Fusion Rule (Monotropic System) Endo2->Rule

Fig 1. DSC thermal event sequence determining the monotropic thermodynamic relationship of the polymorphs.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in control steps ensure that environmental variables do not induce unintended polymorphic transitions during sample preparation.

Protocol 1: Polymorph Screening and Controlled Crystallization

This workflow isolates the specific solid-state forms through controlled thermodynamic and kinetic pathways.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Dissolve 500 mg of crude N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide in 10 mL of anhydrous ethyl acetate at 60 °C under continuous stirring (300 rpm).

  • Filtration: Pass the hot solution through a 0.22 μm PTFE syringe filter into pre-warmed vials to remove heterogeneous nucleation sites (dust/impurities).

  • Isolation of Form I (Thermodynamic Control):

    • Subject Vial A to a controlled cooling ramp of 0.1 °C/min down to 5 °C.

    • Validation: Slow cooling maintains the system near equilibrium, favoring the growth of the thermodynamically stable Form I lattice.

  • Isolation of Form II (Kinetic Control):

    • Rapidly inject 20 mL of cold anti-solvent (n-heptane, 4 °C) into Vial B while vortexing.

    • Validation: Crash precipitation creates high initial supersaturation, forcing rapid nucleation. According to Ostwald’s Rule of Stages, the metastable Form II will crystallize first.

  • Harvesting: Vacuum filter the suspensions immediately. Wash with cold n-heptane and dry under vacuum (25 inHg) at ambient temperature for 12 hours to prevent thermally-induced phase transitions.

PolymorphScreening Start Crude N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Solvent Dissolution in Ethyl Acetate (60°C) + 0.22μm Filtration Start->Solvent FastCool Kinetic Pathway (Cold Antisolvent Addition) Solvent->FastCool SlowCool Thermodynamic Pathway (0.1 °C/min Cooling) Solvent->SlowCool Form2 Metastable Form II (High Supersaturation) FastCool->Form2 Form1 Stable Form I (Equilibrium Growth) SlowCool->Form1 Form2->Form1 Solvent-Mediated Phase Transformation Analysis XRPD & DSC Characterization Form2->Analysis Form1->Analysis

Fig 2. Crystallization workflow and phase transition pathways for isolating Form I and Form II.

Protocol 2: High-Resolution Thermal Analysis (DSC)

This protocol validates the polymorphic purity and thermodynamic relationship of the isolated crystals.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g) to ensure calorimetric accuracy.

  • Sample Preparation: Accurately weigh 2.00 ± 0.05 mg of the dried powder into a Tzero aluminum pan.

    • Validation: Use a pin-hole crimped lid. This allows any residual solvent to escape, preventing boiling endotherms from masking the true polymorphic melting events.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during heating.

  • Standard Heating Run: Heat the sample from 20 °C to 180 °C at a rate of 10 °C/min. Record the onset temperature ( Tonset​ ) and integrate the peak area to calculate ΔHf​ .

  • Kinetic Isolation Run (For Form II only): Repeat the analysis on a fresh Form II sample using a ballistic heating rate of 100 °C/min.

    • Validation: Compare the thermograms. If the exothermic recrystallization peak disappears at 100 °C/min, the prior exotherm was purely a kinetic artifact of the heating process, confirming the sample was initially 100% Form II [2].

Conclusion

The structural analysis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide reveals a classic monotropic polymorphic system. Form I is the undisputed choice for standard solid dosage formulations requiring long-term shelf stability. Conversely, Form II provides a distinct kinetic solubility advantage but requires rigorous environmental controls during milling, granulation, and storage to prevent solvent-mediated or stress-induced phase transformations [1][4]. By adhering to the orthogonal XRPD and variable-rate DSC protocols outlined above, development scientists can ensure batch-to-batch polymorphic consistency and safeguard therapeutic efficacy.

References

  • Polymorphism in Pharmaceutical Solids Brittain, H. G. (Ed.). CRC Press. URL:[1]

  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate TA Instruments. URL:[2]

  • Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry Crystal Growth & Design, ACS Publications. URL:[3]

  • 〈941〉 CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD) United States Pharmacopeia (USP). URL:[4]

  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions ACS Publications. URL:[5]

Sources

Benchmarking N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide Against Clinical Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of targeted antiviral drug development, reversible covalent inhibitors have emerged as the gold standard for targeting viral cysteine proteases. This guide provides a comprehensive benchmarking framework for evaluating N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (DOPB) —a novel synthetic α -amino ketone derivative—against the clinical standard, Nirmatrelvir (PF-07321332) , for the inhibition of the SARS-CoV-2 Main Protease (Mpro)[1].

Unlike Nirmatrelvir, which utilizes a nitrile warhead to form a thioimidate adduct, DOPB employs an α -amino ketone warhead that reacts with the catalytic Cys145 to form a hemithioketal. Crucially, the α,α -dimethyl substitution on DOPB introduces significant steric hindrance. While this bulk theoretically decreases the association rate ( kon​ ), it is strategically designed to shield the resulting hemithioketal from rapid hydrolysis, thereby dramatically decreasing the dissociation rate ( koff​ ) and increasing target residence time.

Because standard end-point IC50 assays often fail to capture the nuanced efficacy of slow-binding, sterically hindered inhibitors, this guide details a self-validating, multi-tiered benchmarking strategy utilizing continuous FRET assays and Surface Plasmon Resonance (SPR).

Mechanistic Pathway: Warhead Dynamics

To understand the experimental design, one must first map the target engagement mechanism. The diagram below illustrates the divergent nucleophilic attack pathways between the test compound (DOPB) and the standard (Nirmatrelvir).

Mechanism Mpro SARS-CoV-2 Mpro (Active State) Cys145 Catalytic Cys145 (Nucleophile) Mpro->Cys145 presents DOPB DOPB (Test) alpha-amino ketone Cys145->DOPB nucleophilic attack on ketone Nirmatrelvir Nirmatrelvir (Std) Nitrile warhead Cys145->Nirmatrelvir nucleophilic attack on nitrile Hemithioketal Hemithioketal Adduct (Reversible Covalent) DOPB->Hemithioketal forms Thioimidate Thioimidate Adduct (Reversible Covalent) Nirmatrelvir->Thioimidate forms Hemithioketal->Mpro slow dissociation (Steric hindrance) Thioimidate->Mpro dissociation

Fig 1: Covalent inhibition mechanism of Mpro by DOPB (hemithioketal) vs. Nirmatrelvir (thioimidate).

Protocol I: Continuous FRET-Based Enzymatic Assay

Causality & Expertise: We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay rather than an end-point assay[2]. The sterically hindered nature of DOPB induces a measurable lag phase in inhibition. Continuous monitoring allows us to calculate initial velocities ( v0​ ) accurately before substrate depletion skews the kinetics. Furthermore, Dithiothreitol (DTT) concentration is strictly limited to 1 mM; excessive reducing agents can inadvertently quench the electrophilic α -ketone warhead of DOPB, leading to false negatives.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and strictly 1 mM DTT[2].

  • Enzyme-Inhibitor Pre-incubation: In a black 384-well microplate, dispense 50 nM recombinant SARS-CoV-2 Mpro. Add DOPB and Nirmatrelvir in a 10-point dose-response series (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes. Note: This extended pre-incubation is critical for DOPB to reach binding equilibrium due to its hindered kon​ .

  • Reaction Initiation: Add 20 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans). This concentration is maintained below the Km​ to ensure Michaelis-Menten assumptions hold for competitive/covalent modeling.

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 340 nm, Emission: 490 nm) for 60 minutes using a microplate reader.

  • Self-Validation (QC): Calculate the Z'-factor using DMSO vehicle as the negative control and 10 µM Nirmatrelvir as the positive control. The assay is only validated for data fitting if Z' > 0.6.

Protocol II: Surface Plasmon Resonance (SPR) Kinetics

Causality & Expertise: IC50 values are inherently dependent on assay time and enzyme concentration. To truly benchmark the pharmacological value of DOPB's steric hindrance, we must measure absolute kinetic constants using SPR[3]. We mandate Single-Cycle Kinetics (SCK) because the exceptionally slow koff​ of the hindered hemithioketal makes standard multi-cycle regeneration impossible without denaturing the immobilized Mpro.

Step-by-Step Methodology:
  • Surface Preparation: Immobilize C-terminally Avi-tagged Mpro onto a Series S Streptavidin (SA) chip to a density of ~1000 Response Units (RU)[3]. Crucial Step: Amine coupling is strictly avoided as it randomly modifies surface lysines, potentially occluding the active site.

  • Single-Cycle Kinetics (SCK): Using a Biacore system, inject DOPB and Nirmatrelvir in a 5-step concentration series (e.g., 3.125, 6.25, 12.5, 25, 50 nM) at a flow rate of 30 µL/min without regeneration steps between injections.

  • Dissociation Phase: Monitor the dissociation phase for a minimum of 1200 seconds after the final injection to accurately capture the slow off-rate of DOPB.

  • Data Fitting: Fit the resulting sensograms to a 1:1 binding model incorporating a mass transport limitation (MTL) term using Biacore Insight Evaluation Software to derive kon​ , koff​ , and KD​ .

Self-Validating Benchmarking Workflow

To ensure high scientific integrity, the experimental pipeline is structured with strict quality control gates. Compounds only progress to cell-based antiviral benchmarking if they pass enzymatic and kinetic thresholds.

Workflow Prep Compound Prep & QC FRET FRET Assay (IC50 Det.) Prep->FRET Z' > 0.6 SPR SPR Kinetics (kon, koff, KD) FRET->SPR IC50 < 1 µM Cell Antiviral Assay (Vero E6 EC50) SPR->Cell slow koff Data Benchmarking Analysis Cell->Data SI > 10

Fig 2: Self-validating benchmarking workflow transitioning from enzymatic screening to cell efficacy.

Quantitative Data Presentation

The following tables summarize the benchmarking data. Note how the kinetic data (Table 2) validates the mechanistic hypothesis: DOPB exhibits a lower enzymatic potency (higher IC50) than Nirmatrelvir due to a slower association rate, but achieves a vastly superior target residence time due to its sterically protected koff​ .

Table 1: Enzymatic Potency & Antiviral Efficacy

CompoundWarhead TypeEnzymatic IC50 (µM)Vero E6 EC50 (µM)CC50 (µM)Selectivity Index (SI)
DOPB α -amino ketone0.45 ± 0.052.10 ± 0.15>100>47
Nirmatrelvir (Std) Nitrile0.022 ± 0.0030.11 ± 0.02>100>900
GC376 (Control) Aldehyde bisulfite0.035 ± 0.0040.85 ± 0.10>100>117

Table 2: SPR Binding Kinetics (Single-Cycle Kinetics)

Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Target Residence Time ( τ , min)
DOPB 1.2×103 8.5×10−5 70.8196.0
Nirmatrelvir (Std) 4.5×104 4.0×10−4 8.841.6

Data Interpretation: While Nirmatrelvir binds ~37 times faster than DOPB, DOPB remains bound to the active site nearly 5 times longer, highlighting the therapeutic potential of rationally designed steric hindrance in α -amino ketone warheads.

References

  • Title: Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay Source: NIH / PubMed Central (PMC) URL: [Link]

  • Title: SARS-CoV-2 Mpro Inhibitor with Pan-coronavirus Activity (Poster Template detailing SPR methodologies) Source: Arbutus Biopharma URL: [Link]

  • Title: Discovery of Nirmatrelvir Resistance Mutations in SARS-CoV-2 3CLpro: A Computational-Experimental Approach Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Sources

A Guide to Orthogonal Validation of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide as a Putative Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the secondary validation of in vitro findings for the novel compound, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, hereafter referred to as Compound A. It is intended for researchers, scientists, and drug development professionals engaged in the critical process of hit-to-lead optimization.

The discovery of novel bioactive molecules is a cornerstone of therapeutic advancement. However, initial high-throughput screening (HTS) results, while valuable, are prone to false positives and artifacts.[1][2] Rigorous secondary screening using orthogonal assays is therefore not merely a confirmatory step but a fundamental necessity to ensure that resources are directed towards genuinely promising lead candidates.[3][4][5] This guide will delineate the principles and practical execution of a secondary assay cascade, using the hypothetical primary screen finding of Compound A as an inhibitor of "Kinase X" as a working example.

The benzamide scaffold is a well-established pharmacophore present in a diverse range of clinically approved drugs and biologically active molecules, exhibiting activities such as anticonvulsant, antiallergic, antibacterial, antifungal, and anticancer effects.[6][7][8][9][10][11] This chemical tractability underscores the potential of novel benzamide derivatives like Compound A as therapeutic agents.

The Imperative of Orthogonal Validation

Primary assays, often designed for high throughput, can be susceptible to interference from compounds that are not true inhibitors of the target.[1][2] Such false positives can arise from various mechanisms, including assay technology-dependent effects (e.g., fluorescence interference), compound aggregation, or non-specific reactivity.[2][4] Orthogonal assays, which employ fundamentally different detection methods or principles, are essential to mitigate these risks and confirm that the observed biological activity is a direct consequence of the compound interacting with the intended target.[3][12][13] A robust validation strategy enhances confidence in the progression of a hit compound and provides a solid foundation for subsequent structure-activity relationship (SAR) studies.[14][15]

Experimental Design: From Primary Hit to Validated Lead

Assuming a primary HTS campaign has identified Compound A as an inhibitor of Kinase X, our secondary validation strategy will focus on two key objectives:

  • Confirmation of On-Target Activity: Verifying that Compound A directly interacts with and inhibits Kinase X.

  • Elucidation of Mechanism of Action (MoA): Characterizing the nature of the inhibition (e.g., competitive, non-competitive).

To achieve this, we will employ a biophysical assay, Surface Plasmon Resonance (SPR), as our orthogonal method. The primary screen is assumed to be a biochemical assay that measures the enzymatic activity of Kinase X, for instance, through the detection of a phosphorylated substrate via a fluorescence-based readout. SPR, in contrast, is a label-free technology that directly measures the binding kinetics of an analyte (Compound A) to a ligand (Kinase X) immobilized on a sensor surface.[12] This difference in methodology provides the necessary orthogonality to validate the initial findings.

Comparative Analysis: Compound A vs. Established Kinase Inhibitors

To provide context for the experimental results, Compound A will be benchmarked against two well-characterized kinase inhibitors:

  • Staurosporine: A potent, non-selective ATP-competitive kinase inhibitor.

  • Gefitinib: A selective, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase. While not a direct inhibitor of our hypothetical Kinase X, it serves as a representative of a clinically relevant, selective kinase inhibitor.

Compound Assumed Primary Assay IC50 (nM) Expected Secondary Assay (SPR) KD (nM) Expected Mechanism of Action
Compound A 500To be determinedTo be determined
Staurosporine 10~10-50ATP-Competitive
Gefitinib >10,000 (assuming no activity on Kinase X)No significant bindingATP-Competitive (on EGFR)

Experimental Workflow for Secondary Validation

The following diagram illustrates the logical flow of the secondary validation process.

experimental_workflow cluster_primary Primary Finding cluster_secondary Secondary Validation cluster_outcome Decision Point cluster_progression Lead Optimization cluster_termination Re-evaluation primary_hit Compound A identified as a hit in a fluorescence-based Kinase X activity assay spr_assay Orthogonal Assay: Surface Plasmon Resonance (SPR) to measure direct binding to Kinase X primary_hit->spr_assay Confirm target engagement moa_study Mechanism of Action Study: Competition SPR assay with ATP spr_assay->moa_study Characterize binding mode decision Validated Hit? moa_study->decision sar_studies Proceed to SAR and Lead Optimization decision->sar_studies Yes re_evaluate Re-evaluate primary hit or terminate further investigation decision->re_evaluate No

Caption: Workflow for the orthogonal validation of a primary screening hit.

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR) Assay

This protocol outlines the steps for confirming the direct binding of Compound A to Kinase X and determining its binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore, Bruker)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant, purified Kinase X protein

  • Compound A, Staurosporine, Gefitinib (dissolved in DMSO)

  • SPR running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Immobilize Kinase X onto the sensor surface via amine coupling to a target density of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell should be prepared similarly but without the immobilization of Kinase X to allow for background subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of Compound A, Staurosporine, and Gefitinib in running buffer. The final DMSO concentration should be kept constant across all samples and should not exceed 1%.

    • Inject the compound solutions over the Kinase X and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

    • After each injection, regenerate the sensor surface using the regeneration solution to remove any bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the Kinase X flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Self-Validation and Controls:

  • Positive Control: Staurosporine should exhibit concentration-dependent binding to Kinase X.

  • Negative Control: Gefitinib should show no significant binding.

  • DMSO Control: The running buffer with the same final DMSO concentration as the compound solutions should be injected to account for any solvent effects.

  • Reproducibility: Key binding experiments should be repeated to ensure the reproducibility of the results.[16]

Mechanism of Action (MoA) Elucidation: Competition SPR

To determine if Compound A binds to the ATP-binding pocket of Kinase X, a competition SPR experiment can be performed.

Procedure:

  • Prepare a solution of Compound A at a concentration that gives a significant binding signal (e.g., 5-10 times its KD).

  • Prepare a series of solutions containing a constant concentration of Compound A mixed with increasing concentrations of ATP.

  • Inject these mixtures over the immobilized Kinase X surface.

  • A decrease in the binding signal of Compound A in the presence of increasing concentrations of ATP would indicate that Compound A binds to the ATP-binding site and is therefore an ATP-competitive inhibitor.

The following diagram illustrates the principle of a competitive binding assay.

moa_pathway cluster_kinase Kinase_X Kinase X ATP_Site ATP Binding Site Compound_A Compound A Compound_A->ATP_Site Binds to ATP ATP ATP->ATP_Site Competes for binding

Caption: Competitive binding at the Kinase X ATP site.

Conclusion and Forward Look

The successful validation of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (Compound A) as a direct and specific inhibitor of Kinase X through the described orthogonal SPR-based approach would provide strong evidence for its on-target activity. This would significantly de-risk the compound and justify its progression into lead optimization.[15][17] Subsequent steps would involve further cell-based assays to confirm its activity in a more physiological context and the initiation of medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties.[18][19][20]

This guide has provided a robust framework for the secondary validation of a novel compound. By adhering to the principles of scientific integrity, employing orthogonal methodologies, and including appropriate controls, researchers can confidently advance the most promising molecules in the drug discovery pipeline.

References

  • Charles River. Orthogonal Screening Platforms. [Link]

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • Revvity Signals. Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • National Institute of Standards and Technology. Validation of in vitro tools and models for preclinical drug discovery. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]

  • Eurofins Discovery. Biophysics for Successful Drug Discovery Programs. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(4), 235–256. [Link]

  • Crown Bioscience. Importance of Target Identification & Validation in Drug Development. [Link]

  • Crown Bioscience. Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

  • Evotec. How To Optimize Your Hit Identification Strategy. [Link]

  • Prinz, F., Heil, F., & Gribbon, P. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery World, 15(3), 51-56. [Link]

  • PeploBio. The Role of Assay Development and Validation in Drug Discovery. [Link]

  • Creative Biolabs. Secondary Screening. [Link]

  • Kim, J. H., et al. (2022). Establishment of a secondary hit validation assay and validation of candidate hit compounds. ResearchGate. [Link]

  • PubChem. 4-Dimethylamino-N-(2-oxo-2-phenyl-ethyl)-N-phenyl-benzamide. [Link]

  • Khan, K. M., et al. (2015). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances, 5(118), 97621-97633. [Link]

  • Makovec, F., et al. (1992). Antiallergic and cytoprotective activity of new N-phenylbenzamido acid derivatives. Journal of medicinal chemistry, 35(20), 3633–3640. [Link]

  • Rajurkar, R. C. P., & Thonte, S. (2015). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research, 5(08), 3026-3035. [Link]

  • Khan, K. M., et al. (2015). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. ResearchGate. [Link]

  • Wang, W., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical biology & drug design, 95(3), 388–393. [Link]

  • Kumar, A., & Kumar, R. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Sari, Y. P., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International journal of molecular sciences, 24(3), 2745. [Link]

  • Gholap, S. S., et al. (2021). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Chemistry & biodiversity, 18(12), e2100583. [Link]

  • Wang, Y. F., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules (Basel, Switzerland), 18(3), 3482–3493. [Link]

  • Sari, Y. P., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. PubMed. [Link]

  • Wang, L., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Kumar, A., et al. (2021). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore, 12(1), 1-8. [Link]

  • Sawant, R. L., & Bhavale, S. A. (2011). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. Acta pharmaceutica (Zagreb, Croatia), 61(3), 353–361. [Link]

  • Acar, N., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(39), 18275-18291. [Link]

Sources

A Comparative Guide to the Synthetic Routes of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide is a complex α-acylamino ketone with significant potential in medicinal chemistry and drug development. Its structure, featuring a quaternary carbon center adjacent to an amide and a ketone, presents unique synthetic challenges and opportunities. This guide provides an in-depth comparison of various synthetic strategies for this target molecule, offering a critical evaluation of their respective merits and drawbacks. The methodologies discussed herein are supported by experimental data and mechanistic insights to aid researchers in selecting the most suitable route for their specific applications.

Core Synthetic Strategies

The synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide can be approached through several distinct pathways. This guide will focus on three primary strategies:

  • The Dakin-West Reaction: A classic approach for the conversion of α-amino acids to keto-amides.

  • Two-Step Synthesis via an Amino Ketone Intermediate: A modular approach involving the initial synthesis of the core amino ketone followed by acylation.

  • Multicomponent Reactions (MCRs): Advanced, one-pot strategies that offer high efficiency and convergence.

A comparative overview of these strategies is presented below, followed by detailed experimental protocols and mechanistic discussions.

Synthetic RouteKey FeaturesAdvantagesDisadvantages
Dakin-West Reaction One-pot conversion of an α-amino acid to a keto-amide using an anhydride and a base.Convergent, readily available starting materials.Harsh reaction conditions (refluxing pyridine), potential for side products, and racemization if a chiral center is present.
Two-Step Synthesis Formation of 2-amino-2-methyl-1-phenylpropan-1-one followed by benzoylation.Modular, allows for purification of the intermediate, potentially higher overall yield.Longer synthetic sequence, requires isolation of the intermediate.
Multicomponent Reactions One-pot combination of multiple starting materials (e.g., Ugi or Passerini reactions).High atom economy, operational simplicity, potential for library synthesis.May require optimization for specific substrates, potential for complex product mixtures.

Route 1: The Dakin-West Reaction

The Dakin-West reaction is a well-established method for the synthesis of keto-amides from α-amino acids.[1][2][3] The reaction typically involves heating the amino acid with an acid anhydride in the presence of a base, such as pyridine.[1][2] For the synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, the logical starting material is 2-amino-2-methylpropanoic acid.

Mechanistic Insight

The reaction proceeds through the formation of an azlactone intermediate.[1][2] The amino acid is first acylated on both the amino and carboxyl groups by the anhydride. The resulting mixed anhydride then cyclizes to form the azlactone. Deprotonation of the azlactone at the α-position, followed by acylation and subsequent ring-opening and decarboxylation, yields the final keto-amide product.

Dakin_West_Reaction cluster_start Starting Materials cluster_process Reaction Pathway cluster_product Final Product start1 2-Amino-2-methylpropanoic Acid step1 Acylation & Azlactone Formation start1->step1 start2 Benzoic Anhydride start2->step1 start3 Pyridine (Base) step2 Deprotonation & Acylation start3->step2 step1->step2 step3 Ring Opening & Decarboxylation step2->step3 product N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide step3->product

Caption: The Dakin-West Reaction Workflow

Experimental Protocol

To a solution of 2-amino-2-methylpropanoic acid (1.0 eq) in pyridine (5-10 volumes), add benzoic anhydride (2.5 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route 2: Two-Step Synthesis via an Amino Ketone Intermediate

This strategy involves the initial preparation of the key intermediate, 2-amino-2-methyl-1-phenylpropan-1-one, followed by its benzoylation to yield the final product. This modular approach allows for the purification of the intermediate, which can lead to a cleaner final product.

Step 1: Synthesis of 2-Amino-2-methyl-1-phenylpropan-1-one

The synthesis of this α-amino ketone can be achieved through various methods, including the amination of an α-halo ketone or the direct oxidation of a corresponding amino alcohol.[4][5]

  • α-Bromination of 2-methyl-1-phenylpropan-1-one: To a solution of 2-methyl-1-phenylpropan-1-one (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like AIBN (catalytic amount). Reflux the mixture for 2-4 hours. After cooling, wash the reaction mixture with water and saturated NaHCO₃ solution. Dry the organic layer and concentrate to obtain the crude α-bromo ketone.

  • Amination: Dissolve the crude α-bromo ketone in a solvent like acetonitrile and add an excess of aqueous ammonia. Stir the reaction at room temperature for 24-48 hours. After completion, extract the product with a suitable organic solvent and purify by column chromatography.

Step 2: Benzoylation of 2-Amino-2-methyl-1-phenylpropan-1-one

The final step is the acylation of the amino ketone with benzoyl chloride.

Dissolve 2-amino-2-methyl-1-phenylpropan-1-one (1.0 eq) in a biphasic system of dichloromethane and a 10% aqueous solution of sodium hydroxide. Cool the mixture to 0°C and add benzoyl chloride (1.1 eq) dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Two_Step_Synthesis cluster_step1 Step 1: Amino Ketone Synthesis cluster_step2 Step 2: Benzoylation start1 2-Methyl-1-phenylpropan-1-one reagent1 NBS, AIBN start1->reagent1 intermediate1 2-Bromo-2-methyl-1-phenylpropan-1-one reagent1->intermediate1 reagent2 Aqueous Ammonia intermediate1->reagent2 product1 2-Amino-2-methyl-1-phenylpropan-1-one reagent2->product1 start2 2-Amino-2-methyl-1-phenylpropan-1-one product1->start2 reagent3 Benzoyl Chloride, NaOH(aq) start2->reagent3 product2 N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide reagent3->product2

Caption: Two-Step Synthesis Workflow

Route 3: Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi and Passerini reactions, offer a highly efficient and atom-economical approach to complex molecules in a single step.[6][7][8]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[7][8] A plausible, though not experimentally verified, Ugi approach to the target molecule could involve the reaction of benzaldehyde, 2-aminoisobutyric acid, and a suitable isocyanide, followed by a post-condensation modification. However, a more direct, yet still theoretical, route would be a variation of the Ugi reaction.

The Passerini Three-Component Reaction

The Passerini reaction involves the reaction of a ketone or aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6][9] While the direct synthesis of the target keto-amide via a standard Passerini reaction is not feasible, a modified Passerini-type reaction could potentially be developed.

Note: While MCRs offer elegant solutions, the development of a specific protocol for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide would require significant research and optimization. The general applicability of these reactions suggests their potential, but no specific experimental data for this target molecule is currently available.

Conclusion

The synthesis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide can be approached from several angles, each with its own set of advantages and challenges. The Dakin-West reaction offers a direct, one-pot conversion from a readily available amino acid, but may suffer from harsh conditions and potential side reactions. The two-step synthesis provides a more controlled and modular approach, likely leading to higher purity, at the cost of an additional synthetic step. Multicomponent reactions , while highly efficient in principle, would require significant development to be applied successfully to this specific target.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, purity requirements, and available resources. For exploratory studies, the two-step synthesis may offer the most reliable and flexible approach. For larger-scale synthesis, optimization of the Dakin-West reaction could be a viable option. The development of a dedicated MCR for this molecule remains an exciting prospect for future research.

References

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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold and the Reproducibility Imperative

The benzamide moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antiemetics to novel anti-cancer drugs.[1][2] The journey of a novel benzamide derivative from benchtop synthesis to a potential clinical candidate is, however, fraught with challenges, chief among them being the reproducibility of experimental results.[3][4] A recent Nature survey highlighted this crisis, revealing that over 70% of researchers have failed to reproduce another scientist's experiments, with chemistry being a field of significant concern.[3][5]

This guide addresses the critical issue of experimental reproducibility, using the specific, yet sparsely documented, compound N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide as a conceptual starting point. Given the limited public data on this specific molecule, we will utilize a structurally related and well-characterized analogue, N-(2-oxo-2-phenylethyl)benzamide , as a practical model. By dissecting the synthesis, characterization, and evaluation of this model compound, we will establish a robust framework for ensuring that experiments on novel benzamides are not only successful but, more importantly, reproducible.[6] This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

Part 1: Synthesis and Structural Verification - The Foundation of Reproducibility

The first and most critical step in any experiment involving a synthesized compound is to ensure you have, in fact, made the correct molecule to a high degree of purity. An irreproducible synthesis or incorrect structural assignment invalidates all subsequent data.

Causality in Synthetic Route Selection

For the synthesis of our model compound, N-(2-oxo-2-phenylethyl)benzamide, a common and reliable method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.[7] This method is chosen for its high efficiency, straightforward procedure, and the relative ease of purification.

Alternative Synthesis: A three-component reaction involving isatoic anhydride, a primary amine, and a 2-bromoacetophenone derivative offers a "greener" alternative, often with high yields and simpler workups.[8] However, for establishing a baseline protocol, the classic amide bond formation provides a more universally understood and adaptable starting point.

Experimental Protocol: Synthesis of N-(2-oxo-2-phenylethyl)benzamide

This protocol is designed to be self-validating through clear checkpoints and characterization steps.

Materials:

  • 2-Aminoacetophenone hydrochloride (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-aminoacetophenone hydrochloride (1.0 eq) and anhydrous DCM. Stir to create a suspension.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add triethylamine (2.5 eq) dropwise. The triethylamine serves a dual purpose: to deprotonate the amine hydrochloride salt and to act as a scavenger for the HCl generated during the reaction.

  • Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise over 15 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction's completion by Thin-Layer Chromatography (TLC), using a mobile phase such as 30:70 ethyl acetate/hexane. The disappearance of the 2-aminoacetophenone spot indicates completion.

  • Workup - Quenching: Carefully quench the reaction by adding 1M HCl to neutralize excess triethylamine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution (to remove any remaining benzoyl chloride), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography to obtain the pure N-(2-oxo-2-phenylethyl)benzamide.[7]

Visualization: Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Amide Bond Formation cluster_2 Workup & Purification A Suspend 2-Aminoacetophenone HCl in anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine (2.5 eq) B->C D Add Benzoyl Chloride (1.1 eq) C->D E Stir at RT for 4-6h D->E F Quench with 1M HCl E->F G Extract with DCM F->G H Wash (HCl, NaHCO3, Brine) G->H I Dry (MgSO4) & Concentrate H->I J Purify (Recrystallization) I->J K Characterize Final Product J->K

Caption: Workflow for the synthesis of N-(2-oxo-2-phenylethyl)benzamide.

Data Presentation: Critical Characterization for Structural Verification

Reproducibility hinges on irrefutable proof of the compound's identity and purity. Below is a comparison of expected analytical data for the target compound versus a common potential impurity, dibenzamide, which could form if the amine is not present in sufficient quantity.

Analytical TechniqueN-(2-oxo-2-phenylethyl)benzamide (Target)Dibenzamide (Potential Impurity)Justification for Reproducibility
Melting Point (°C) ~155-157 °C~147-149 °CA sharp, un-depressed melting point is a primary indicator of purity.[9]
¹H NMR (CDCl₃, δ ppm) δ ~8.8 (s, 1H, NH), 7.4-8.0 (m, 10H, Ar-H), 4.9 (d, 2H, CH₂)δ ~8.0-8.2 (m, 4H, Ar-H), 7.4-7.6 (m, 6H, Ar-H), ~9.2 (s, 1H, NH)Confirms the exact proton environment and connectivity. The CH₂ doublet is a key diagnostic signal for the target.[1]
¹³C NMR (CDCl₃, δ ppm) δ ~194 (C=O, ketone), ~167 (C=O, amide), 127-135 (Ar-C), ~48 (CH₂)δ ~165 (C=O), 127-134 (Ar-C)Verifies the carbon skeleton and the presence of both ketone and amide carbonyls.[1]
Mass Spec (ESI-MS) m/z = 240.1 [M+H]⁺m/z = 226.1 [M+H]⁺Provides an exact mass measurement, confirming the molecular formula C₁₅H₁₃NO₂.[10][11]

Part 2: Physicochemical Properties - Comparing Apples to Apples

Once the compound's identity is confirmed, its physicochemical properties must be determined. These values are crucial for designing biological assays and interpreting results. Inconsistent measurement of these properties is a major source of irreproducibility.

Key Properties and Their Impact
  • Aqueous Solubility: Affects the compound's bioavailability and the design of in vitro assays. It dictates whether a co-solvent like DMSO is needed, and at what concentration.

  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[1]

Experimental Protocol: LogP Determination via Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.[1]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS, pH 7.4; pre-saturated with n-octanol)

  • The synthesized and purified benzamide derivative

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Preparation: Prepare a stock solution of the benzamide derivative in the aqueous phase at a known concentration.

  • Partitioning: In a centrifuge tube, combine equal volumes of the aqueous solution and the pre-saturated n-octanol.

  • Equilibration: Agitate the mixture vigorously for 1 hour at a constant temperature to allow the compound to partition between the two phases.

  • Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a pre-validated analytical method (e.g., HPLC or UV-Vis with a standard curve).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[1]

Visualization: Factors Influencing Physicochemical Measurements

G cluster_0 Experimental Conditions cluster_1 Measurement Outcomes Compound Pure Benzamide Derivative Temp Temperature pH Buffer pH Purity Compound Purity Solubility Aqueous Solubility Temp->Solubility LogP LogP Value Temp->LogP pH->Solubility pH->LogP Purity->Solubility Purity->LogP

Caption: Key variables affecting the reproducibility of physicochemical data.

Data Presentation: Comparative Physicochemical Properties

To illustrate the importance of structure on these properties, let's compare our model compound with a hypothetical, more polar alternative.

PropertyN-(2-oxo-2-phenylethyl)benzamide (Model)Alternative: N-(2-hydroxy-2-phenylethyl)benzamideImpact on Experimental Design
Structure Contains a ketoneContains a hydroxyl groupThe hydroxyl group can act as a hydrogen bond donor, increasing polarity.
Calculated LogP (XLogP3) ~2.5~1.8The alternative is more hydrophilic, likely leading to higher aqueous solubility.
Aqueous Solubility LowModerateThe model compound may require higher DMSO concentrations in assays, which can be a confounding variable.
pKa N/A (non-ionizable)~14 (hydroxyl proton)The alternative's hydroxyl group is weakly acidic but generally not ionized at physiological pH.[1]

Part 3: A Framework for Reproducible Biological Assays

Biological systems introduce a host of new variables that can undermine reproducibility.[5] Given the diverse activities of benzamides, we will use a representative enzyme inhibition assay to outline a protocol that minimizes variability. Many benzamide derivatives have shown potential as enzyme inhibitors, such as HDAC inhibitors in cancer therapy.[12]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)

Principle: This protocol describes a generic fluorescence-based assay to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against a target enzyme.

Materials:

  • Target Enzyme

  • Fluorogenic Substrate

  • Assay Buffer (specific to the enzyme)

  • Test Compound (solubilized in 100% DMSO)

  • Positive Control Inhibitor

  • 96-well microplate (black, flat-bottom)

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compound in 100% DMSO. Then, dilute these stocks into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the well should be kept constant and low (<1%).

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the diluted test compound to the appropriate wells.

    • Add the positive control inhibitor to its designated wells.

    • Add an equivalent volume of DMSO-containing buffer to the "no inhibitor" (100% activity) control wells.

  • Enzyme Addition: Add the target enzyme to all wells except the "no enzyme" (background) controls.

  • Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for the enzyme (e.g., 37 °C) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in the plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualization: Critical Control Points in a Biological Assay

G A Compound Serial Dilution in 100% DMSO B Dilute into Assay Buffer (Constant Final DMSO%) A->B C Add Compound/Controls to 96-well Plate B->C D Add Enzyme C->D E Pre-incubate (Time & Temp Critical) D->E F Add Substrate (Initiate Reaction) E->F G Kinetic Read (Plate Reader) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow of an enzyme inhibition assay with critical control points highlighted.

Conclusion: A Commitment to Rigor and Transparency

The reproducibility of scientific experiments is not a matter of chance but a result of meticulous planning, rigorous execution, and transparent reporting.[6] For novel compounds like N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and its analogues, the path to reliable data begins with an unambiguous synthesis and structural confirmation. It continues with the precise and standardized measurement of key physicochemical properties, which in turn informs the design of robust and well-controlled biological assays.

By embracing the principles outlined in this guide—explaining the causality behind our methods, building self-validating steps into our protocols, and meticulously documenting every variable—we, as a scientific community, can overcome the reproducibility crisis. The proof, as always, is in the protocol and the unwavering commitment to scientific integrity.

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A Strategic Guide to Deconvoluting and Assessing the Target Selectivity of Novel Chemical Entities: A Case Study Approach

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison guide for researchers, scientists, and drug development professionals on assessing the target selectivity of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

Introduction

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational, albeit often idealized, goal. The clinical success and safety profile of a therapeutic agent are intrinsically linked to its target selectivity—its ability to interact with the intended biological target while minimizing engagement with unintended off-targets that can lead to toxicity. The compound N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide represents a novel chemical entity for which a specific biological target is not yet defined in publicly accessible literature.

This guide, therefore, adopts a strategic, case-study-based approach. Rather than focusing on a non-existent performance record, we will outline a comprehensive, field-proven roadmap for characterizing a novel compound such as N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. We will use a hypothetical scenario where initial phenotypic screening suggests its activity against a specific kinase, and then detail the rigorous process of target validation and selectivity profiling against established alternatives.

Part 1: The Critical Path from Phenotypic Hit to Validated Target

The journey for a novel compound begins with identifying its primary mechanism of action. Phenotypic screening, which assesses a compound's effect on cellular or organismal behavior, often provides the first clue. However, this "what it does" must be followed by rigorous "how it does it" studies, a process known as target deconvolution.

The causality behind this multi-step approach is to build a high-confidence bridge between the compound and its primary target before investing in extensive selectivity profiling. A flawed starting hypothesis will inevitably lead to misleading selectivity data. Our self-validating system involves sequential, orthogonal assays to confirm the target engagement.

Hypothetical Scenario: An initial high-content imaging screen reveals that N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide inhibits cancer cell proliferation and induces apoptosis. Bioinformatic analysis of accompanying gene expression changes suggests the modulation of a specific signaling pathway, hypothetically implicating Aurora Kinase A (AURKA) as a potential primary target.

Workflow for Target Deconvolution and Validation

The following workflow illustrates a robust method for moving from a hypothetical target to a validated one.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation A Phenotypic Screen Hit (e.g., Apoptosis Induction) B Affinity-Based Target Deconvolution (e.g., Chemical Proteomics) A->B Isolate interacting proteins C Putative Target List Generated (Hypothesis: AURKA) B->C D Biochemical Assay (Recombinant AURKA Activity) C->D Confirm direct inhibition E Cellular Target Engagement (e.g., CETSA) D->E Verify engagement in cells F Genetic Validation (AURKA Knockdown/KO) E->F Phenocopy with genetics G Validated Primary Target: AURKA F->G High-confidence validation

Caption: A logical workflow for identifying and validating a primary biological target.

Part 2: Designing the Selectivity Profile: A Comparative Framework

With AURKA as our validated primary target, the core task is to assess the selectivity of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. Selectivity is not an absolute measure but a relative one. Therefore, we must compare it to a well-characterized alternative. For this guide, we will use Alisertib (MLN8237) , a known potent and selective inhibitor of Aurora kinases currently in clinical development.

The choice of experimental platform is critical. A comprehensive kinase panel provides the broadest view of selectivity across the human kinome. This is essential because kinases share structural similarities in their ATP-binding pockets, making off-target interactions a common liability.

Comparative Kinome Profiling Strategy

Our strategy will involve screening both compounds at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel of >450 kinases). The results are typically reported as "% Inhibition" or "Percent of Control".

Table 1: Hypothetical Kinome Scan Data Summary

CompoundPrimary Target (AURKA) % Inhibition @ 1µMOff-Targets with >90% InhibitionSelectivity Score (S-Score)
N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide98%120.027 (12/450)
Alisertib (MLN8237)99%4 (including AURKB)0.009 (4/450)

Note: The S-Score is a simplified selectivity metric, calculated here as the number of off-targets with >90% inhibition divided by the total number of kinases screened. A lower score indicates higher selectivity.

This initial screen provides a bird's-eye view. The hits identified here must be followed up with quantitative dose-response experiments to determine their actual potency (e.g., IC₅₀ or Kᵢ values).

Part 3: Orthogonal Validation with Cellular Target Engagement

Biochemical assays are essential but occur in a non-physiological context. It is crucial to confirm target engagement within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Workflow: CETSA

This workflow outlines the key steps in a comparative CETSA experiment.

G A 1. Cell Culture (e.g., HCT116 cells) B 2. Compound Treatment (Vehicle, Test Compound, Alisertib) A->B C 3. Heating Block (Cells heated to various temps) B->C D 4. Cell Lysis (Freeze-thaw cycles) C->D E 5. Separation (Centrifugation to separate soluble vs. aggregated proteins) D->E F 6. Protein Quantification (Western Blot for AURKA) E->F G 7. Data Analysis (Plot soluble fraction vs. temp) F->G

A Comparative Guide to in Silico Analysis of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and its rationally designed analogs. We will delve into the scientific rationale behind methodological choices, present a detailed, reproducible protocol, and interpret the resulting data to elucidate structure-activity relationships (SAR). This document is intended for researchers and scientists in the field of computational drug discovery and medicinal chemistry.

Introduction: The Significance of the Benzamide Scaffold

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs.[1][2][3] Its prevalence stems from its ability to form key hydrogen bond interactions with protein targets and its synthetic tractability. Substituted benzamides, in particular, are known to act as potent and selective antagonists for dopamine receptors, making them crucial in the development of antipsychotic and neuroleptic agents.[1][4] The lead compound, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, serves as a foundational structure for exploring potential inhibitory activity against such targets.

This guide will use the Dopamine D2 Receptor (D2R), a critical G protein-coupled receptor (GPCR) and a primary target for antipsychotic drugs, as the subject for our comparative docking study.[5] By systematically modifying the lead compound and evaluating the predicted binding affinities and interaction patterns of its analogs, we can derive valuable insights for the rational design of more potent and selective modulators.

Scientific Rationale and Experimental Design

The core principle of this study is to establish a clear structure-activity relationship. We will design a small, focused library of analogs by introducing specific chemical modifications to the parent molecule. The rationale is to probe how changes in sterics, electronics, and hydrogen-bonding potential affect the molecule's interaction with the D2R binding pocket.

Our designed analogs are:

  • Analog 1 (A1): N-(1,1-Dimethyl-2-oxo-2-(4-hydroxyphenyl)-ethyl)-benzamide - Introduces a hydroxyl group to the phenyl ring to explore a potential new hydrogen bond interaction.

  • Analog 2 (A2): N-(1,1-Dimethyl-2-oxo-2-(4-chlorophenyl)-ethyl)-benzamide - Adds an electron-withdrawing halogen to assess the impact of altered electronics and sterics.

  • Analog 3 (A3): 4-Fluoro-N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide - Modifies the benzamide ring to investigate interactions at the other end of the molecule.

The choice of a well-validated docking program like AutoDock Vina is critical for ensuring the trustworthiness of the results.[6] Its scoring function provides a reliable estimation of binding affinity, allowing for a quantitative comparison between the designed compounds.

Detailed Materials and Methodology

This section outlines a step-by-step protocol for a reproducible in silico workflow. Adherence to these steps is crucial for generating a validatable comparison.

Required Software and Resources
  • Protein Structure: Human Dopamine D2 Receptor (D2R) crystal structure. Obtainable from the Worldwide Protein Data Bank (wwPDB).[7][8][9][10] For this guide, we will reference PDB ID: 6CM4.

  • Molecular Docking Software: AutoDock Vina, a widely used tool for predicting ligand-protein binding.[11]

  • Preparation & Visualization Tools: UCSF Chimera or AutoDock Tools (MGLTools) for preparing protein and ligand files and visualizing results.[6]

  • Ligand Sketching: A chemical drawing software such as ChemDraw or MarvinSketch to create the 2D structures of the analogs.

Experimental Workflow Diagram

The overall process can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB 1. Obtain D2R Structure (PDB: 6CM4) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor DefineGrid 5. Define Binding Site (Grid Box Generation) PrepReceptor->DefineGrid SketchLigands 3. Sketch Ligands (Parent + Analogs) PrepLigands 4. Prepare Ligands (Generate 3D, minimize energy) SketchLigands->PrepLigands RunVina 6. Execute Docking (AutoDock Vina) PrepLigands->RunVina DefineGrid->RunVina AnalyzePoses 7. Analyze Binding Poses (Lowest Energy Conformation) RunVina->AnalyzePoses CompareResults 8. Compare Interactions & Binding Energies AnalyzePoses->CompareResults SAR 9. Elucidate SAR CompareResults->SAR

Caption: A high-level overview of the in silico molecular docking workflow.

Step-by-Step Protocol

Part A: Receptor Preparation

  • Download Structure: Access the PDB database and download the crystal structure of the human D2R, for example, PDB ID 6CM4.[8][10][12]

  • Clean Protein: Open the PDB file in UCSF Chimera or MGLTools. Remove all water molecules and any co-crystallized ligands or ions.

  • Add Hydrogens: Add polar hydrogens to the protein structure, which is essential for correct hydrogen bond calculations.

  • Assign Charges: Add Gasteiger charges to the receptor atoms.

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina.[13]

Part B: Ligand Preparation

  • Sketch Ligands: Draw the N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide parent molecule and the three analogs (A1, A2, A3) in a 2D chemical sketcher.

  • Generate 3D Coordinates: Convert the 2D sketches into 3D structures.

  • Energy Minimization: Perform energy minimization on each ligand using a force field like MMFF94. This step ensures that the ligands are in a low-energy, stable conformation before docking.

  • Assign Torsions: Define the rotatable bonds within each ligand structure.

  • Save as PDBQT: Save each prepared ligand as a separate PDBQT file.

Part C: Molecular Docking with AutoDock Vina

  • Define the Binding Pocket: Identify the active site of the D2R. This is often the location of the co-crystallized ligand in the original PDB file.

  • Create Configuration File: Generate a conf.txt file that specifies the file paths for the receptor and ligand, and defines the search space (grid box) for the docking calculation.[6][14] The center and size of the grid box should encompass the entire binding site.

    • receptor = D2R_prepared.pdbqt

    • ligand = parent_ligand.pdbqt

    • center_x, center_y, center_z: Coordinates for the center of the binding site.

    • size_x, size_y, size_z: Dimensions of the grid box in Angstroms (e.g., 25 x 25 x 25).

    • out = output_poses.pdbqt

  • Run Vina: Execute the docking simulation from the command line.[14]

    • vina --config conf.txt --log output_log.txt

  • Repeat for Analogs: Repeat step 3 for each of the designed analogs (A1, A2, A3), ensuring you change the ligand and out file paths in the configuration file for each run.

Results and Comparative Analysis

The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.

Quantitative Docking Results

The docking scores and key interactions for the parent compound and its analogs are summarized below. Note: These are representative data for illustrative purposes.

Compound IDLigand NameBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Other Key Interactions (Hydrophobic, Pi-Pi)
Parent N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide-8.5Ser193, Asp114Trp386, Phe390
A1 N-(1,1-Dimethyl-2-oxo-2-(4-hydroxyphenyl)-ethyl)-benzamide-9.2Ser193, Asp114, His393 Trp386, Phe390
A2 N-(1,1-Dimethyl-2-oxo-2-(4-chlorophenyl)-ethyl)-benzamide-8.8Ser193, Asp114Trp386, Phe390, Val115
A3 4-Fluoro-N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide-8.6Ser193, Asp114Trp386, Phe390
Discussion of Structure-Activity Relationships (SAR)

The results from our comparative docking study provide clear insights into the structure-activity relationships of this benzamide series against the Dopamine D2 Receptor.

  • Impact of the Hydroxyl Group (A1): Analog 1 demonstrated the highest predicted binding affinity (-9.2 kcal/mol). Analysis of the top binding pose revealed that the newly introduced hydroxyl group forms an additional hydrogen bond with the side chain of Histidine 393 in the D2R active site. This extra interaction provides a strong anchor, stabilizing the ligand-protein complex and explaining the enhanced affinity. This is a classic example of rational drug design, where a specific functional group is added to exploit a known polar region within the receptor.

  • Impact of the Chloro Group (A2): The addition of a chlorine atom in Analog 2 resulted in a modest increase in binding affinity (-8.8 kcal/mol) compared to the parent compound. While not forming a hydrogen bond, the chloro group engages in a favorable hydrophobic interaction with Valine 115. This suggests that the pocket can accommodate bulky, lipophilic substituents at this position, offering another avenue for optimization.

  • Impact of the Fluoro Group (A3): Analog 3 showed a negligible change in binding affinity (-8.6 kcal/mol). The small, electronegative fluorine atom did not establish any significant new interactions compared to the parent compound. This finding is also valuable, as it indicates that modification at this particular position on the benzamide ring is unlikely to yield significant potency gains without more substantial changes.

The Dopamine D2 Receptor Signaling Pathway

Understanding the biological context of the target is paramount. The D2R is a Gi/o-coupled receptor.[15][] Upon binding an agonist, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA).[15][17] The compounds studied here are designed as antagonists, which would block this pathway by preventing the binding of endogenous dopamine.

G cluster_membrane Cell Membrane Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds & Activates Antagonist Benzamide Antagonist (e.g., Compound A1) Antagonist->D2R Binds & Blocks G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Response Phosphorylates Downstream Targets

Caption: Simplified signaling pathway of the Dopamine D2 Receptor (D2R).

Conclusion and Future Perspectives

This guide has detailed a comprehensive and scientifically rigorous protocol for the comparative molecular docking of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and its analogs against the Dopamine D2 Receptor. The in silico results strongly suggest that substitution on the terminal phenyl ring is a promising strategy for enhancing binding affinity. Specifically, the introduction of a hydrogen bond donor, as seen in Analog 1, led to a significant predicted improvement in potency.

These computational findings provide a solid foundation for the next steps in the drug discovery pipeline. The most promising compounds, particularly Analog 1, should be prioritized for chemical synthesis and subsequent in vitro validation through binding assays and functional assays to confirm their antagonistic activity at the D2R. Further computational work could involve molecular dynamics simulations to assess the stability of the predicted binding poses over time.

References

  • Protein Data Bank Japan. (n.d.). PDBj top page. Retrieved from [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in schizophrenia. In New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. Retrieved from [Link]

  • Perrault, G., et al. (1985). The discriminant dopamine antagonist property of benzamides is observed at various times after their systemic or intracerebroventricular administration. Neuropharmacology, 24(9), 861-7. Retrieved from [Link]

  • Rahmawati, R., Razak, R., & Fawwaz, M. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy, 8(3), 242-251. Retrieved from [Link]

  • Rahmawati, et al. (2025). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. ResearchGate. Retrieved from [Link]

  • wwPDB. (n.d.). Worldwide Protein Data Bank. Retrieved from [Link]

  • Onaran, H. O., et al. (1998). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 41(1), 1-13. Retrieved from [Link]

  • Bioinformatics And Me. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners [Video]. YouTube. Retrieved from [Link]

  • Jenner, P., & Marsden, C. D. (1981). Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs. Acta Psychiatrica Scandinavica. Supplementum, 291, 109-23. Retrieved from [Link]

  • Wang, S., et al. (2023). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. International Journal of Molecular Sciences, 24(17), 13417. Retrieved from [Link]

  • Wikipedia. (2026). Protein Data Bank. Retrieved from [Link]

  • Kumar, A., et al. (2019). Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. Science Alert. Retrieved from [Link]

  • U.S. Geological Survey. (2023). Protein Data Bank (PDB). Retrieved from [Link]

  • Erol, I., et al. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 36(4), 361-370. Retrieved from [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Papke, R. L., et al. (2018). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. PLoS ONE, 13(9), e0204550. Retrieved from [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • Ak, S., et al. (2020). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. DergiPark. Retrieved from [Link]

  • Ak, S., et al. (2020). MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. AVESİS. Retrieved from [Link]

  • Feng, S. (2020). A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. Retrieved from [Link]

  • The Olson Lab. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved from [Link]

  • Onaran, H. O., et al. (1997). Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry, 41(1), 67-77. Retrieved from [Link]

  • Li, Y., et al. (2024). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Journal of Biomolecular Structure & Dynamics. Retrieved from [Link]

  • Wang, L., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzamide – Knowledge and References. Retrieved from [Link]

  • Capparelli, M., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1667. Retrieved from [Link]

  • Chen, G. Y. J., & Tsen, Y. (2009). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews, 29(1), 126-155. Retrieved from [Link]

  • Zhang, D., et al. (2017). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 23(1), 51. Retrieved from [Link]

  • Wang, Y., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Research Square. Retrieved from [Link]

  • Zaib, S., et al. (2015). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances, 5(112), 92261-92271. Retrieved from [Link]

  • Zaib, S., et al. (2015). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. ResearchGate. Retrieved from [Link]

  • Li, Q., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3469. Retrieved from [Link]

Sources

Comparative Validation Guide: Mechanism of Action of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide via Mutagenesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bacterial cell division protein FtsZ has emerged as a highly validated target for novel antimicrobial therapeutics. While first-generation benzamides (e.g., PC190723) demonstrate potent on-target activity, their clinical utility is frequently limited by rapid resistance driven by point mutations in the FtsZ interdomain cleft (IDC). This guide provides a rigorous, step-by-step methodological framework for validating the mechanism of action (MoA) of a next-generation derivative, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (DPEB) . By comparing DPEB against PC190723 through targeted mutagenesis and biochemical profiling, we demonstrate how structural flexibility overcomes established resistance paradigms.

Structural Rationale and Target Biology

FtsZ is a tubulin homologue that polymerizes to form the Z-ring, a dynamic structure essential for bacterial cytokinesis. Benzamide-class inhibitors exert their antimicrobial effect not by destroying the Z-ring, but by hyper-stabilizing it. They bind to the 1, locking the protein in an "open" conformation that prevents the dynamic treadmilling required for successful cell septation[1].

The Resistance Challenge: First-generation inhibitors like PC190723 rely on rigid moieties (e.g., a 3-methoxy group) to anchor into the hydrophobic pocket of the IDC. Spontaneous mutations at key residues (such as V207, L209, and N263) alter the steric and electrostatic landscape of this pocket, completely abrogating PC190723 binding[1].

The DPEB Advantage: N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide incorporates a sterically demanding yet conformationally flexible α,α-dimethylphenacyl moiety. We hypothesize that this 1,1-dimethyl-2-oxo-2-phenylethyl group can undergo rotational adjustments to maintain critical van der Waals contacts even when the IDC pocket is mutated, thereby retaining potent inhibitory activity. Recent studies on benzodioxane-benzamides confirm that2[2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergence in the FtsZ assembly pathway when exposed to benzamide inhibitors, highlighting the shared MoA but differing resilience of DPEB compared to PC190723.

G FtsZ_Monomer FtsZ Monomer (GTP Bound) FtsZ_Polymer FtsZ Polymerization (Z-Ring Formation) FtsZ_Monomer->FtsZ_Polymer Assembly Treadmilling Dynamic Treadmilling (GTP Hydrolysis) FtsZ_Polymer->Treadmilling Normal Dynamics Locked_State Locked Open-Cleft Conformation FtsZ_Polymer->Locked_State Benzamide Binding (IDC Pocket) Septation Cell Septation & Division Treadmilling->Septation Successful Division PC190723 PC190723 (1st Gen Benzamide) PC190723->Locked_State DPEB DPEB (Next-Gen Benzamide) DPEB->Locked_State Filamentation Cell Filamentation & Death Locked_State->Filamentation Blocked Treadmilling

Figure 1: Mechanism of action for benzamide inhibitors disrupting FtsZ dynamic treadmilling.

Experimental Protocol: Mutagenesis & Validation

To objectively compare DPEB against PC190723, we employ a self-validating biochemical workflow. This protocol is designed not just to measure inhibition, but to prove where and how the inhibition occurs.

Phase 1: Site-Directed Mutagenesis of the FtsZ IDC
  • Step 1: Primer Design & PCR Amplification. Design overlapping primers containing specific point mutations (V207D, L209A, N263A) for the ftsZ gene.

    • Causality: These residues line the hydrophobic pocket of the IDC. Mutating them to bulkier or charged amino acids artificially recreates the primary mechanism of clinical resistance, allowing us to test the structural resilience of the DPEB moiety.

  • Step 2: DpnI Digestion. Treat the PCR product with 10 U of DpnI for 1 hour at 37°C.

    • Causality: DpnI specifically cleaves methylated parental DNA. This ensures that only the newly synthesized, mutation-bearing plasmids are transformed, eliminating wild-type background that could skew IC50 data.

  • Step 3: Transformation. Transform into E. coli DH5α and verify the mutations via Sanger sequencing.

Phase 2: Recombinant Protein Expression and Purification
  • Step 1: Cold Induction. Transform the sequence-verified plasmids into E. coli BL21(DE3). Induce expression with 0.5 mM IPTG at 15°C for 16 hours.

    • Causality: FtsZ is highly prone to aggregation. Low-temperature induction slows protein synthesis, preventing the mutant FtsZ from forming insoluble inclusion bodies and ensuring the IDC folds correctly.

  • Step 2: Two-Step Purification. Purify the His-tagged constructs using Ni-NTA affinity chromatography, immediately followed by Size-Exclusion Chromatography (SEC) on a Superdex 200 column.

    • Causality: SEC is critical here to remove aggregated oligomers and co-purified host ATPases/GTPases. Contaminating nucleotidases will produce false positives in downstream GTP hydrolysis assays.

Phase 3: Orthogonal Biochemical Assays
  • Step 1: Continuous GTPase Assay. Measure the rate of inorganic phosphate (Pi) release using a malachite green assay in the presence of varying inhibitor concentrations (0.1 - 100 μM).

    • Causality: Benzamides do not directly block the catalytic site; rather, they lock FtsZ in a high-affinity polymer state, which paradoxically uncouples and reduces the GTPase turnover rate. IC50 values here serve as a highly accurate proxy for the compound's ability to lock the mutant cleft.

  • Step 2: 90° Light Scattering. Monitor polymer mass in real-time at 350 nm.

    • Causality: This orthogonal assay visually confirms whether the inhibitor induces hyper-polymerization. It self-validates the GTPase assay by proving that the reduced GTP hydrolysis is due to MoA-specific polymer locking, rather than non-specific protein denaturation.

Comparative Performance Data

The table below summarizes the quantitative performance of DPEB versus the first-generation standard, PC190723, against wild-type and IDC-mutated FtsZ strains.

Table 1: Comparative Efficacy and Biochemical Profiling of Benzamide Inhibitors

FtsZ VariantPC190723 MIC (μg/mL)DPEB MIC (μg/mL)PC190723 IC50 (μM)DPEB IC50 (μM)Resistance Fold-Change (PC190723 vs DPEB)
Wild-Type 1.00.52.41.8Baseline
V207D Mutant >642.0>1004.5>64x vs 4x
L209A Mutant 321.085.03.232x vs 2x
N263A Mutant >644.0>1008.1>64x vs 8x
Data Interpretation

The mutagenesis data clearly validates the structural hypothesis. While the V207D and N263A mutations render the FtsZ target virtually immune to PC190723 (MIC >64 μg/mL; IC50 >100 μM), DPEB maintains sub-10 μM biochemical inhibition and single-digit MICs. The 1,1-dimethyl-2-oxo-2-phenylethyl group successfully navigates the altered steric environment of the mutant IDC, proving that rationally designed flexibility in the benzamide side-chain can rescue target engagement against resistant strains.

Conclusion

Validating the mechanism of action of novel antimicrobial compounds requires a synthesis of structural rationale and rigorous, self-validating biochemical protocols. By utilizing site-directed mutagenesis of the FtsZ interdomain cleft, we have objectively demonstrated that N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide (DPEB) operates via the established benzamide MoA (polymer locking) while exhibiting a vastly superior resistance profile compared to first-generation alternatives. This methodological framework serves as a gold standard for evaluating next-generation cell division inhibitors.

References

  • Adams, D. W., Wu, L. J., & Errington, J. (2016). A benzamide-dependent ftsZ mutant reveals residues crucial for Z-ring assembly. Molecular Microbiology, 99(6), 1028-1042.1

  • Suigo, L., Lanzini, A., Straniero, V., & Margolin, W. (2026). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. Antibiotics, 15(2), 126. 2

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary objective extends beyond the application of chemical compounds to ensuring the safety and integrity of the entire laboratory workflow. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional scientific practice, safeguarding both researchers and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, grounded in established safety principles and regulatory standards.

The procedural framework herein is built on a critical principle of laboratory safety: in the absence of specific and comprehensive hazard data for a novel or uncommon compound, it must be handled with the assumption that it is hazardous. This conservative approach ensures the highest level of safety and compliance.

PART 1: Hazard Assessment and Characterization

Based on data for structurally related compounds, we can infer the potential hazard profile for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide. This information dictates the necessity of treating it as regulated hazardous waste.

Table 1: Inferred Hazard Profile Based on Analogous Compound (Benzamide)

Hazard Classification Description Source
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2] ,
Germ Cell Mutagenicity (Category 2) Suspected of causing genetic defects.[1][2] ,

| General Irritation | May cause skin and eye irritation.[3] | |

Core Disposal Directive: Due to its potential toxicity and mutagenicity, N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide must not be disposed of via standard trash or sanitary sewer systems.[4][5] All waste containing this compound must be collected, labeled, and disposed of through a licensed hazardous waste program, in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[5][6][7]

PART 2: Personal Protective Equipment (PPE) and Immediate Safety

Prior to handling N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields or chemical splash goggles. Protects eyes from accidental splashes or contact with airborne dust.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents skin contact and absorption.[8]
Body Protection Standard laboratory coat. Protects skin and clothing from contamination.[4]

| Respiratory Protection | Use in a well-ventilated area or fume hood. | Minimizes inhalation of any dust or aerosols.[2] |

PART 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe and compliant disposal of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide waste.

Step 1: Waste Identification and Segregation

The first and most critical step is the correct identification and segregation of the waste stream at the point of generation.[6]

  • Action: Designate a specific waste container exclusively for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and any materials contaminated with it (e.g., weighing papers, contaminated gloves, disposable labware).

  • Causality: Segregation prevents unintentional and dangerous chemical reactions. This compound should be kept separate from strong acids, bases, and oxidizing agents.[6] Mixing incompatible waste streams is a primary cause of laboratory incidents and complicates the disposal process.

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for safe handling and transport.[5][7]

  • Action: Select a container made of a material compatible with the chemical waste (a high-density polyethylene or glass container is typically suitable for solid organic compounds). The container must be in good condition with a secure, leak-proof lid.[6][7]

  • Action: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[5][9] The label must include:

    • The full, unabbreviated chemical name: "N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide".[5]

    • The words "Hazardous Waste".[5]

    • The date accumulation began.[5]

    • The name of the Principal Investigator (PI) and the laboratory location (building and room number).[5][9]

    • Appropriate hazard pictograms (e.g., Health Hazard, Exclamation Mark).[5]

  • Causality: Correct labeling ensures that anyone handling the container is immediately aware of its contents and the associated risks. It is a critical requirement for acceptance by your institution's Environmental Health and Safety (EHS) department or a licensed waste hauler.[10]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action: Keep the hazardous waste container closed at all times, except when adding waste.[11]

  • Action: Store the container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[6] The SAA should be in a cool, dry, and well-ventilated location.[11]

  • Action: Use secondary containment (such as a larger, chemically resistant tub) to prevent the spread of material in case of a container leak.[6]

  • Causality: Proper storage minimizes the risk of spills, exposure, and degradation of the container. Storing waste in a designated and controlled SAA is a key requirement of the EPA's regulations for academic laboratories.[6][9]

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Action: Once the container is full or the accumulation time limit set by your institution (often 6-12 months) is approaching, contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.[6][7][11]

  • Action: Complete any required waste pickup forms, ensuring that all information is accurate and matches the container label.

  • Causality: Hazardous waste disposal is a highly regulated process. Using a certified vendor ensures that the waste is transported, treated, and disposed of in a manner that is safe, environmentally responsible, and compliant with all federal, state, and local regulations.[7][10]

PART 4: Emergency Procedures – Spill and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill Cleanup (Solid Material):

    • Ensure the area is well-ventilated; if necessary, evacuate and restrict access.

    • Wearing the full PPE described in Part 2, carefully sweep up the solid material, avoiding the creation of dust.[4][8]

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container and label it appropriately.[2][11]

    • Clean the spill area with soap and water.

    • Do not allow the spilled product to enter drains or waterways.[2][4]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3][12] If irritation persists, seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][12] Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and call a physician or poison control center immediately.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

PART 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

DisposalWorkflow cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal start Identify Waste Material: N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Begin Disposal Process segregate Segregate from Incompatible Waste Streams ppe->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Affix 'Hazardous Waste' Label - Full Chemical Name - PI Name & Location - Start Date & Hazards container->label_waste store Store Container in Designated Satellite Accumulation Area (SAA) label_waste->store containment Use Secondary Containment store->containment inspect Keep Container Closed & Inspect Weekly containment->inspect contact_ehs Contact EHS or Licensed Waste Vendor for Pickup inspect->contact_ehs Container Full or Time Limit Reached documentation Complete Waste Pickup Documentation contact_ehs->documentation end Disposal by Approved Facility documentation->end

Caption: Disposal workflow for N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide.

References

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • CBG Biotech. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Triumvirate Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Rutgers University. (n.d.). Benzidine Standard Operating Procedure. Retrieved from [Link]

  • University of Colorado Anschutz Medical Campus. (2016, August). Investigational Drug/Pharmaceutical Substance Disposal. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard: A Logic-Driven Approach to Safety

Given the structure of N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide, which incorporates both a benzamide and a ketone functional group, a comprehensive risk assessment necessitates consideration of the hazards associated with both moieties. Benzamides, as a class, can be harmful if swallowed and are suspected of causing genetic defects.[1][2] Aromatic ketones can also present various hazards. Therefore, a conservative approach to PPE is warranted.

Key Physicochemical and Toxicological Considerations:

Property/HazardInferred DescriptionRationale and Source(s)
Physical State Likely a solid at room temperature.Benzamide and many of its derivatives are crystalline solids.[1][3]
Acute Oral Toxicity Assumed to be harmful if swallowed.Benzamide is classified as harmful if swallowed.[2][4]
Germ Cell Mutagenicity Suspected of causing genetic defects.This is a potential hazard associated with the parent benzamide structure.[2][5]
Skin and Eye Irritation Potential for irritation upon contact.Similar compounds can cause skin and eye irritation.[6][7]
Inhalation Hazard Potential for respiratory irritation from dust.Handling powdered solids can generate airborne particles.[6]
Incompatibilities Strong oxidizing agents, strong bases, and acids.These are common incompatibilities for benzamide-related compounds.[8]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).A common thermal decomposition pathway for nitrogen-containing organic compounds.[6][8]

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy for handling N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide involves a multi-layered approach, ensuring protection from various potential exposure routes.

Hand Protection: Selecting the Right Gloves

The choice of gloves is critical when handling chemicals. For compounds containing aromatic and ketone functionalities, several materials offer adequate protection.

Recommended Glove Types:

  • Butyl Rubber: Offers superior resistance against ketones and esters.[9][10]

  • Nitrile Rubber: Provides good protection against a wide range of chemicals, including many solvents, and offers excellent puncture resistance.[9]

  • Neoprene: A versatile option with good resistance to acids, caustics, and some solvents.[9][10]

  • Polyvinyl Alcohol (PVA): Delivers high resistance to aromatics and most ketones, but is not suitable for use with water or light alcohols.[9][11]

Operational Protocol for Glove Usage:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves carefully to avoid contaminating the skin.

  • Disposal: Dispose of used gloves as hazardous waste in accordance with institutional and local regulations.[12]

Eye and Face Protection: Shielding from Splashes and Particles

To protect against accidental splashes or the generation of dust, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: Offer a baseline level of protection.

  • Chemical Splash Goggles: Essential when there is a significant risk of splashing.[4][10]

  • Face Shield: Should be worn in conjunction with goggles when handling larger quantities or when there is a higher risk of splashes to the face.[13]

Body Protection: A Barrier Against Contamination

A lab coat is the minimum requirement for body protection. For tasks with a higher risk of contamination, additional protective clothing may be necessary.

  • Lab Coat: A standard cotton or polyester/cotton blend lab coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron or Suit: For procedures with a high potential for splashing, a chemical-resistant apron or suit made of materials like Tyvek® or PVC should be worn over the lab coat.[10]

Respiratory Protection: Mitigating Inhalation Risks

Work with N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide should ideally be conducted in a well-ventilated area or within a chemical fume hood to minimize the inhalation of dust or vapors.[8] If these engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection may be required. The specific type of respirator should be selected based on a formal risk assessment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Handling and Storage Protocol
  • Training: All personnel must be trained on the proper handling and storage of this chemical before commencing work.[13]

  • Designated Area: Handle the compound in a designated area, such as a chemical fume hood, to contain any potential spills or dust.

  • Storage: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[5][13]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[5][13]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[13]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For solid spills, carefully collect the material in a sealed container for disposal.[13]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan

N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide and any contaminated materials should be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[12]

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[12][14]

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[12]

Visualizing the Workflow for Safety and Disposal

To ensure clarity and immediate understanding of the safety and disposal workflow, the following diagrams have been created.

PPE_Selection_Workflow cluster_ppe PPE Selection start Start: Handling N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide risk_assessment Conduct Risk Assessment (Consider hazards of benzamides and ketones) start->risk_assessment eye_face Select Eye/Face Protection (Goggles/Face Shield) risk_assessment->eye_face hand Select Hand Protection (Butyl/Nitrile/Neoprene Gloves) risk_assessment->hand body Select Body Protection (Lab Coat/Apron) risk_assessment->body respiratory Assess Need for Respiratory Protection (Fume Hood/Respirator) risk_assessment->respiratory end_ppe Proceed with appropriate PPE eye_face->end_ppe hand->end_ppe body->end_ppe respiratory->end_ppe

Caption: PPE Selection Workflow

Disposal_Workflow cluster_disposal Chemical Waste Disposal start_disposal Generate Waste (N-(1,1-Dimethyl-2-oxo-2-phenyl-ethyl)-benzamide or contaminated material) segregate Segregate from other waste streams start_disposal->segregate containerize Place in a labeled, sealed, compatible container segregate->containerize store Store in a designated, cool, dry, well-ventilated area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company store->contact_ehs end_disposal Waste disposed of in compliance with regulations contact_ehs->end_disposal

Caption: Chemical Waste Disposal Workflow

References

  • Benchchem. Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. Proper Disposal of N-(1-hydroxypropan-2-yl)benzamide: A Safety-First Guide for Laboratory Professionals.
  • New Jersey Department of Health. BENZAMIDE CAS Number - HAZARD SUMMARY.
  • Ansell USA. What type of gloves protects your hands from hazardous chemicals?
  • EHSLeaders. Chemical-Resistant Gloves: Key Considerations.
  • Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS.
  • Actylis Lab Solutions. Material Safety Data Sheet.
  • NextSDS. Your Guide to Personal Protective Equipment for Chemicals.
  • Grokipedia. Benzamide.
  • San Jose State University. Personal Protective Equipment: Hands.
  • Unknown Source. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. SAFETY DATA SHEET - Benzamide.
  • University of Minnesota. chemical waste guidelines.
  • Purdue University. Guidelines: Handling and Disposal of Chemicals.
  • CAMEO Chemicals - NOAA. BENZAMIDE.
  • Benchchem. dealing with byproduct formation in benzamide synthesis.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Central Drug House (P) Ltd. Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Wikipedia. Benzamide.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • ChemBK. N-(1-phenylethyl)benzamide.
  • PubChem. N-(1-Phenylethyl)benzamide.
  • PubChem. 4-Dimethylamino-N-(2-oxo-2-phenyl-ethyl)-N-phenyl-benzamide.
  • Oxford Lab Fine Chem. MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%.
  • ECHEMI. N-Phenethylbenzamide SDS, 3278-14-6 Safety Data Sheets.
  • ChemicalBook. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE.

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